molecular formula C51H96O5 B3026081 1,3-Dinervonoyl glycerol

1,3-Dinervonoyl glycerol

Katalognummer: B3026081
Molekulargewicht: 789.3 g/mol
InChI-Schlüssel: HGIPHBBXRGIBNW-CLFAGFIQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dinervonoyl glycerol is a diacylglycerol that contains nervonic acid at the sn-1 and sn-3 positions.>

Eigenschaften

IUPAC Name

[2-hydroxy-3-[(Z)-tetracos-15-enoyl]oxypropyl] (Z)-tetracos-15-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H96O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-50(53)55-47-49(52)48-56-51(54)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,49,52H,3-16,21-48H2,1-2H3/b19-17-,20-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIPHBBXRGIBNW-CLFAGFIQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H96O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

789.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(24:1n9/0:0/24:1n9)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0056267
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dinervonoyl glycerol (B35011) is a diacylglycerol (DAG) molecule of significant interest, comprising a glycerol backbone esterified with nervonic acid at the sn-1 and sn-3 positions. Nervonic acid, a very-long-chain monounsaturated omega-9 fatty acid (24:1n-9), is a crucial component of sphingolipids in the myelin sheath of the central nervous system.[1][2][3] While research directly on 1,3-dinervonoyl glycerol is limited, its structure suggests it may serve as a key intermediate in lipid metabolism and a potential delivery vehicle for nervonic acid. This guide provides a comprehensive overview of its chemical properties, a plausible enzymatic synthesis protocol, and its hypothesized role in biological signaling pathways based on the known functions of nervonic acid.

Physicochemical Properties

Quantitative data for this compound is not extensively available in published literature. The following table summarizes the available information from technical data sheets of chemical suppliers.[4][5][6]

PropertyValueSource
CAS Number 960594-30-3[5][6][7]
Molecular Formula C₅₁H₉₆O₅[4][5]
Formula Weight 789.3 g/mol [4][5]
Purity ≥98%[4]
Physical Form Solid[4]
Storage Temperature -20°C[4]
Stability ≥2 years at -20°C[4]
Solubility ~10 mg/mL in ethanol (B145695) and dimethylformamide; ~0.5 mg/mL in a 1:1 solution of ethanol:PBS (pH 7.2)[4]

Biological Significance and Potential Signaling Pathways

Role in Myelination and Neurological Health

Nervonic acid is a key component of sphingolipids, which are essential for the formation and maintenance of the myelin sheath that insulates nerve axons.[1][2] This suggests that this compound could serve as a precursor for the synthesis of these vital lipids, thereby supporting neurological health.

Hypothesized Signaling Pathways

The biological effects of nervonic acid are thought to be mediated through its influence on various signaling cascades. It is plausible that this compound, upon enzymatic hydrolysis to release nervonic acid, could modulate these same pathways.

  • Neurotrophin Signaling Pathway: Nervonic acid supplementation has been shown to affect neurotrophin signaling, which is crucial for neuronal survival, development, and function.[3]

  • Glycerophospholipid and Sphingolipid Metabolism: As a diacylglycerol containing nervonic acid, this compound is intrinsically linked to the metabolism of glycerophospholipids and sphingolipids, both of which are fundamental to cell membrane structure and signal transduction.[3]

  • Anti-Inflammatory Pathways: Nervonic acid has demonstrated anti-inflammatory properties, suggesting a potential role for this compound in modulating inflammatory responses within the body.[2]

Below is a conceptual diagram of the potential metabolic fate and signaling influence of this compound.

G Potential Metabolic Fate and Signaling of this compound 1_3_Dinervonoyl_glycerol This compound Lipase_Hydrolysis Lipase (B570770) Hydrolysis 1_3_Dinervonoyl_glycerol->Lipase_Hydrolysis Nervonic_Acid Nervonic Acid Lipase_Hydrolysis->Nervonic_Acid Glycerol Glycerol Lipase_Hydrolysis->Glycerol Sphingolipid_Synthesis Sphingolipid Synthesis Nervonic_Acid->Sphingolipid_Synthesis Neurotrophin_Signaling Neurotrophin Signaling Nervonic_Acid->Neurotrophin_Signaling Anti_Inflammatory_Pathways Anti-Inflammatory Pathways Nervonic_Acid->Anti_Inflammatory_Pathways Myelin_Sheath Myelin Sheath Integrity Sphingolipid_Synthesis->Myelin_Sheath

Caption: Potential metabolic processing of this compound and subsequent influence of nervonic acid on key biological pathways.

Experimental Protocols: Enzymatic Synthesis

A specific, validated protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a general and effective method for synthesizing 1,3-diacylglycerols is through the enzymatic esterification of glycerol with the desired fatty acid in a solvent-free system.[8][9] The following protocol is an adaptation of established methods for this purpose.

Materials and Reagents
  • Glycerol (high purity, low water content)

  • Nervonic acid (≥98% purity)

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM or Novozym 435)[8][9]

  • Hexane (B92381) (analytical grade)

  • Acetone (analytical grade)

  • Silica (B1680970) gel for column chromatography

Synthesis Procedure
  • Reaction Setup: In a round-bottom flask, combine glycerol and nervonic acid in a 1:2 molar ratio.

  • Enzyme Addition: Add the immobilized lipase, typically at a concentration of 5-10% by weight of the total reactants.[8]

  • Reaction Conditions: Heat the mixture to a temperature suitable for the chosen lipase (e.g., 50-60°C for Lipozyme RM IM) with constant stirring.[8]

  • Water Removal: Apply a vacuum (e.g., 4 mm Hg) to the reaction vessel to continuously remove the water produced during the esterification, which drives the reaction towards product formation.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots over time and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Enzyme Removal: Once the reaction has reached the desired conversion, cool the mixture and remove the immobilized enzyme by filtration.

  • Purification: The resulting product mixture will contain this compound, as well as unreacted starting materials and other glyceride species. Purify the this compound using column chromatography on silica gel, eluting with a gradient of hexane and acetone.

The following diagram illustrates the general workflow for the enzymatic synthesis of 1,3-diacylglycerols.

G Workflow for Enzymatic Synthesis of this compound Start Start Reactants Combine Glycerol & Nervonic Acid (1:2 molar ratio) Start->Reactants Enzyme Add Immobilized Lipase (5-10% w/w) Reactants->Enzyme Reaction Heat (50-60°C) with Stirring under Vacuum Enzyme->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring Monitoring->Reaction Filtration Cool and Filter to Remove Enzyme Monitoring->Filtration Purification Purify by Column Chromatography Filtration->Purification Product This compound Purification->Product

Caption: A generalized workflow for the enzymatic synthesis of this compound.

Conclusion and Future Directions

This compound represents a molecule of high potential in the fields of neuroscience and drug development due to its nervonic acid content. While current knowledge is limited, the available data on its physicochemical properties and the established methods for 1,3-diacylglycerol synthesis provide a solid foundation for future research. Further studies are warranted to elucidate the specific biological activities of this compound, including its metabolic fate, bioavailability, and its direct effects on neural cell signaling and function. Such research will be instrumental in unlocking its therapeutic potential for neurological disorders.

References

A Technical Guide to 1,3-Dinervonoyl Glycerol: Structure, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dinervonoyl glycerol (B35011), a significant diacylglycerol molecule. The document details its chemical structure, physicochemical properties, and outlines key experimental protocols relevant to its synthesis and analysis, tailored for professionals in research and drug development.

Core Chemical Structure and Identity

1,3-Dinervonoyl glycerol is a diacylglycerol where the glycerol backbone is esterified at the sn-1 and sn-3 positions with nervonic acid, a C24:1 monounsaturated omega-9 fatty acid.[1][2][3] The hydroxyl group at the sn-2 position remains free. This specific arrangement of the long-chain nervonic acid residues imparts distinct chemical and physical properties to the molecule.

The IUPAC name for this compound is 2-hydroxy-3-[(15Z)-15-tetracosenoyloxy]propyl (15Z)-15-tetracosenoate.[4] Its structure is characterized by the presence of two long, unsaturated acyl chains, which influences its solubility, melting point, and interaction with biological membranes.

Caption: 2D structure of this compound.

Physicochemical Data

The quantitative properties of this compound are summarized below. These data are crucial for designing experimental conditions, including solvent selection and purification strategies.

PropertyValueReference
CAS Number 960594-30-3[4]
Molecular Formula C₅₁H₉₆O₅[4]
Molecular Weight 789.32 g/mol [4]
IUPAC Name 2-hydroxy-3-[(15Z)-15-tetracosenoyloxy]propyl (15Z)-15-tetracsenoate[4]
Synonyms DG(24:1/0:0/24:1)[1][2][3]
InChI Code 1S/C51H96O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-50(53)55-47-49(52)48-56-51(54)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-18,29-30,49,52H,3-16,19-28,31-48H2,1-2H3/b18-17-,30-29-[4]

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of this compound. Below are representative protocols based on established enzymatic and analytical techniques for diacylglycerols.

Enzymatic Synthesis

The synthesis of 1,3-diacylglycerols (1,3-DAGs) is efficiently achieved via enzymatic esterification, which offers high regioselectivity for the sn-1 and sn-3 positions, minimizing byproduct formation.[5]

Objective: To synthesize this compound by direct esterification of glycerol with nervonic acid using a regioselective lipase (B570770).

Materials:

  • Glycerol (10 mmol)

  • Nervonic acid (20 mmol)

  • Lipozyme RM IM (or a similar sn-1,3 specific lipase), 5% by weight of total reactants

  • Vacuum-equipped reaction flask (e.g., 50 mL pear-shaped flask)

  • Water bath for temperature control

Procedure:

  • Combine glycerol, nervonic acid, and the lipase in the reaction flask.

  • Heat the mixture in a water bath to the optimal temperature for the enzyme (typically 50-70°C).

  • Apply a vacuum (e.g., 4 mm Hg) to the system throughout the reaction. This is critical for removing the water produced during esterification, which drives the reaction equilibrium towards product formation.[5]

  • Maintain the reaction for 24-48 hours, with periodic sampling to monitor progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, terminate the reaction by filtering out the enzyme.

  • The crude product can then be purified using column chromatography on silica (B1680970) gel.

synthesis_workflow reactants 1. Reactants Mixing Glycerol + Nervonic Acid + Lipase reaction 2. Esterification Reaction (50-70°C, Vacuum) reactants->reaction Incubate filtration 3. Enzyme Filtration reaction->filtration Reaction complete purification 4. Column Chromatography filtration->purification Crude product product Pure this compound purification->product Purified product

Caption: Workflow for enzymatic synthesis of this compound.

Structural Analysis

Confirmation of the chemical structure and assessment of purity are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the proton environment. Key signals would include those for the glycerol backbone methine and methylene (B1212753) protons, the vinyl protons of the nervonic acid double bond, and the acyl chain methylene and terminal methyl protons. The integration of these signals helps confirm the 2:1 ratio of fatty acid to glycerol.

  • ¹³C NMR: Confirms the carbon skeleton. Distinct signals for the carbonyl carbons of the ester groups, the glycerol backbone carbons, and the unsaturated carbons of the double bonds are expected. Isotope labeling, such as using ¹³C-labeled glycerol, can be employed for more detailed structural and metabolic studies.[6][7]

B. Mass Spectrometry (MS)

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., trimethylsilyl (B98337) or heptafluorobutyryl derivatives) or Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization source like Electrospray Ionization (ESI).[8][9]

  • Analysis: ESI-MS would be expected to show the molecular ion peak corresponding to the mass of this compound (e.g., [M+Na]⁺ or [M+H]⁺). Tandem MS (MS/MS) experiments can be performed to fragment the molecule, confirming the presence of nervonic acid residues through the detection of characteristic fragment ions.

Biological Significance and Applications

Diacylglycerols like this compound are important lipids in cell signaling and metabolism. While specific biological activities of this particular molecule are not extensively documented in the provided search results, related diacylglycerols are known activators of protein kinase C (PKC).[10] Given the prevalence of nervonic acid in the myelin sheath of nerve fibers, this compound is a molecule of significant interest for research in neurobiology and diseases related to demyelination. Its unique structure makes it a valuable standard for lipidomic studies and a potential candidate for therapeutic applications.

References

An In-depth Technical Guide to 1,3-Dinervonoyl Glycerol: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinervonoyl glycerol (B35011) is a diacylglycerol (DAG) molecule of significant interest in the scientific community, particularly for its potential roles in neurological health and cellular signaling. It consists of a glycerol backbone esterified with two molecules of nervonic acid at the sn-1 and sn-3 positions. Nervonic acid, a very-long-chain monounsaturated omega-9 fatty acid, is a key component of myelin, the protective sheath surrounding nerve fibers. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical methods, and potential biological activities of 1,3-Dinervonoyl glycerol, aimed at facilitating further research and development in this area.

Physical and Chemical Properties

While specific experimental data for this compound is limited, its properties can be inferred from its chemical structure and data available for similar long-chain diacylglycerols and its constituent, nervonic acid.

Table 1: Physical and Chemical Properties of this compound and its Components

PropertyThis compound (Predicted/Inferred)Nervonic AcidGlycerol
Molecular Formula C₅₁H₉₆O₅C₂₄H₄₆O₂C₃H₈O₃
Molecular Weight 789.30 g/mol 366.62 g/mol 92.09 g/mol
CAS Number 960594-30-3506-37-656-81-5
Appearance Likely a white to off-white waxy solid at room temperature.White crystalline solid.[1]Colorless, odorless, viscous liquid.
Melting Point (°C) Estimated to be higher than that of nervonic acid due to increased molecular weight and van der Waals forces. Likely in the range of 50-70°C.42-44 °C[1]17.9 °C
Boiling Point (°C) High, likely >500°C (decomposes at high temperatures).479.2 ± 14.0 °C at 760 mmHg[2]290 °C
Solubility Expected to be soluble in nonpolar organic solvents like chloroform, dichloromethane, and ethers. Sparingly soluble in polar solvents like ethanol (B145695) and likely insoluble in water.Insoluble in water; soluble in organic solvents like ethanol and chloroform.[1]Miscible with water and ethanol; insoluble in nonpolar organic solvents.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with enzymatic synthesis being a common and regioselective approach.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 1,3-diacylglycerols using lipase-catalyzed esterification of glycerol with a very-long-chain monounsaturated fatty acid like nervonic acid.

Materials:

  • Glycerol (high purity, anhydrous)

  • Nervonic acid (≥98% purity)

  • Immobilized 1,3-specific lipase (B570770) (e.g., Lipozyme RM IM)

  • Anhydrous organic solvent (e.g., hexane (B92381) or solvent-free system)

  • Molecular sieves (for solvent-based reactions)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reactant Preparation: In a round-bottom flask, combine glycerol and nervonic acid in a 1:2 molar ratio. If using a solvent, add anhydrous hexane. For a solvent-free system, the reactants are used directly.

  • Enzyme Addition: Add the immobilized 1,3-specific lipase to the reaction mixture. The amount of enzyme is typically 5-10% (w/w) of the total reactants.

  • Reaction Conditions: The reaction is typically carried out at a temperature of 50-60°C with continuous stirring or shaking. To drive the reaction towards product formation, water, a byproduct of the esterification, must be removed. This can be achieved by azeotropic distillation (if using a solvent like hexane), applying a vacuum, or passing a stream of dry, inert gas over the reaction mixture.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) after derivatization.

  • Enzyme Removal: Once the reaction reaches the desired conversion, the immobilized enzyme is removed by filtration. The enzyme can often be washed and reused.

  • Purification: The product mixture, containing unreacted starting materials, monoacylglycerols, and the desired this compound, is purified by silica gel column chromatography. A gradient of hexane and ethyl acetate (B1210297) is commonly used as the eluent, with the less polar this compound eluting before the more polar monoacylglycerols and glycerol.

  • Characterization: The purity and identity of the synthesized this compound can be confirmed by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_purification Purification Glycerol Glycerol ReactionVessel Reaction Vessel (50-60°C, Stirring) Glycerol->ReactionVessel NervonicAcid Nervonic Acid NervonicAcid->ReactionVessel WaterRemoval Water Removal (Vacuum/Inert Gas) ReactionVessel->WaterRemoval Filtration Filtration (Remove Lipase) ReactionVessel->Filtration Lipase Immobilized 1,3-Specific Lipase Lipase->ReactionVessel ColumnChromatography Silica Gel Column Chromatography Filtration->ColumnChromatography Product Pure 1,3-Dinervonoyl Glycerol ColumnChromatography->Product

Enzymatic synthesis workflow for this compound.

Analytical Methods

The analysis of this compound requires techniques capable of separating and identifying high molecular weight, non-volatile lipids.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for the separation of diacylglycerol isomers.

Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with acetonitrile (B52724) or a gradient of acetonitrile and isopropanol.

  • Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (around 205 nm) if the fatty acid itself does not have a strong chromophore.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for the identification and structural elucidation of this compound.

Typical MS Parameters:

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass measurements.

  • Fragmentation Analysis (MS/MS): Collision-Induced Dissociation (CID) can be used to fragment the molecule and confirm the identity of the fatty acid chains and their positions on the glycerol backbone. Characteristic neutral losses of the nervonic acid moieties and fragments corresponding to the glycerol backbone would be expected.

Analytical_Workflow cluster_hplc Chromatographic Separation cluster_ms Mass Analysis cluster_data Identification & Quantification Sample This compound Sample HPLC HPLC Separation (C18 Column) Sample->HPLC MS Mass Spectrometry (ESI-Q-TOF) HPLC->MS DataAnalysis Data Analysis MS->DataAnalysis

Analytical workflow for this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound is not yet extensively studied, but it is hypothesized to play a role in cellular signaling, particularly through pathways involving diacylglycerols and the unique properties of nervonic acid.

Role in Protein Kinase C (PKC) Signaling

Diacylglycerols are well-established second messengers that activate Protein Kinase C (PKC), a family of enzymes involved in a multitude of cellular processes including cell growth, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is dependent on the binding of DAG to their C1 domain, which leads to a conformational change and activation of the kinase. While sn-1,2-diacylglycerols are the canonical activators, some studies suggest that long-chain 1,3-diacylglycerols can also modulate PKC activity. The presence of very-long-chain nervonic acid in this compound may influence its interaction with the C1 domain and the lipid membrane, potentially leading to a unique PKC activation profile.

PKC_Activation_Pathway cluster_membrane Cell Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG_1_2 sn-1,2-DAG PIP2->DAG_1_2 PKC_inactive Inactive PKC (Cytosol) DAG_1_2->PKC_inactive activates DAG_1_3 1,3-Dinervonoyl Glycerol DAG_1_3->PKC_inactive potentially modulates PKC_active Active PKC (Membrane) PKC_inactive->PKC_active translocates to membrane Downstream_Targets Downstream Targets PKC_active->Downstream_Targets phosphorylates Receptor GPCR / RTK Receptor->PLC Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Cellular_Response Cellular Response Downstream_Targets->Cellular_Response

Potential role of this compound in the PKC signaling pathway.

Potential Neurological Effects

Given that nervonic acid is a crucial component of the myelin sheath, this compound, as a carrier of two nervonic acid molecules, may have significant implications for neurological health. It is plausible that the enzymatic hydrolysis of this compound in vivo could release nervonic acid, making it available for incorporation into sphingolipids and other complex lipids essential for myelin formation and repair. Research has suggested that dietary supplementation with nervonic acid may be beneficial in conditions associated with demyelination. Therefore, this compound could serve as a potential delivery vehicle for nervonic acid to the central nervous system. Further research is warranted to explore the uptake, metabolism, and specific neurological effects of this compound.

Conclusion

This compound is a unique diacylglycerol with the potential for significant biological activity, particularly in the context of neurological function and cellular signaling. While direct experimental data on this specific molecule is still emerging, this guide provides a foundational understanding of its properties, synthesis, and potential roles based on current knowledge of diacylglycerols and nervonic acid. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of lipid chemistry, drug development, and neuroscience, encouraging further investigation into the promising therapeutic applications of this compound.

References

Biosynthesis of Nervonic Acid and Incorporation into Glycerolipids

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 1,3-Dinervonoyl Glycerol (B35011)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 1,3-dinervonoyl glycerol, a diglyceride containing two nervonic acid chains. Nervonic acid, a very-long-chain monounsaturated fatty acid (C24:1, n-9), is of significant interest in neuroscience and drug development due to its role in the biosynthesis of nerve cell myelin.[1][2][3] It is particularly abundant in the white matter of the brain and peripheral nervous tissue.[4] This document outlines both the biosynthetic routes and potential chemical and enzymatic synthesis strategies, presenting quantitative data, detailed experimental protocols, and pathway visualizations.

In biological systems, nervonic acid is synthesized from oleic acid (C18:1) through a series of fatty acid elongation cycles.[1][3] This process involves the addition of two-carbon units from malonyl-CoA in each cycle. The key rate-limiting enzyme in this pathway is 3-ketoacyl-CoA synthase (KCS).[1] Once synthesized, nervonoyl-CoA can be incorporated into the glycerol backbone. Specifically for the synthesis of triacylglycerols (TAGs), acyl-CoAs are sequentially added to the sn-1 and sn-3 positions of glycerol-3-phosphate.[1] The final step of TAG synthesis is catalyzed by diacylglycerol acyltransferase (DGAT), which has shown substrate preference for long-chain fatty acid diacylglycerols in some plants.[1] While the direct synthesis of this compound as a primary product is not extensively detailed, its formation as an intermediate or a product of specific lipase (B570770) activities can be inferred from general glycerolipid metabolism.

Nervonic Acid Biosynthesis and Incorporation cluster_elongation Fatty Acid Elongation cluster_glycerolipid Glycerolipid Synthesis Oleoyl-CoA (18:1) Oleoyl-CoA (18:1) KCS KCS Oleoyl-CoA (18:1)->KCS KCR KCR KCS->KCR + Malonyl-CoA HCD HCD KCR->HCD + Malonyl-CoA ECR ECR HCD->ECR + Malonyl-CoA Eruoyl-CoA (22:1) Eruoyl-CoA (22:1) ECR->Eruoyl-CoA (22:1) + Malonyl-CoA Elongation_Cycle_2 KCS, KCR, HCD, ECR Eruoyl-CoA (22:1)->Elongation_Cycle_2 + Malonyl-CoA Nervonoyl-CoA (24:1) Nervonoyl-CoA (24:1) Elongation_Cycle_2->Nervonoyl-CoA (24:1) 1-Nervonoyl-G3P 1-Nervonoyl-G3P Nervonoyl-CoA (24:1)->1-Nervonoyl-G3P Triacylglycerol Triacylglycerol Nervonoyl-CoA (24:1)->Triacylglycerol This compound This compound Nervonoyl-CoA (24:1)->this compound Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->1-Nervonoyl-G3P GPAT + Nervonoyl-CoA Phosphatidic Acid Phosphatidic Acid 1-Nervonoyl-G3P->Phosphatidic Acid LPAT + Acyl-CoA 1,2-Diacylglycerol 1,2-Diacylglycerol Phosphatidic Acid->1,2-Diacylglycerol PAP 1,2-Diacylglycerol->Triacylglycerol DGAT + Nervonoyl-CoA Glycerol Glycerol Glycerol->this compound Acyltransferase + 2 Nervonoyl-CoA

Caption: Biosynthesis of nervonic acid and its incorporation into glycerolipids.

Enzymatic Synthesis of this compound

The enzymatic synthesis of 1,3-diglycerides is a highly specific and efficient method. It typically involves the esterification of glycerol with a fatty acid using a lipase that has sn-1,3 specificity. Novozym 435, an immobilized lipase from Candida antarctica, is commonly used for this purpose.[5] While specific data for this compound is limited, the conditions can be extrapolated from the synthesis of similar molecules like 1,3-diolein (B152344).[5]

Quantitative Data for Enzymatic Synthesis

The following table summarizes the optimized conditions for the enzymatic synthesis of 1,3-diolein, which can serve as a starting point for the synthesis of this compound.[5]

ParameterOptimized Value
Temperature62.4 °C
Enzyme Loading (Novozym 435)0.75 g
Substrate Molar Ratio (Nervonic Acid:Glycerol)2.4:1
Solvent (t-Butanol)4.8 g
Expected Yield of Dinervonoyl Glycerol ~87%
Selectivity for 1,3-isomer ~88%
Experimental Protocol for Enzymatic Synthesis

This protocol is adapted from the synthesis of 1,3-diolein.[5]

  • Reaction Setup: In a temperature-controlled reaction vessel, combine glycerol and nervonic acid in a 1:2.4 molar ratio.

  • Solvent Addition: Add t-butanol as the reaction medium.

  • Enzyme Addition: Introduce Novozym 435 to the mixture.

  • Incubation: Maintain the reaction at 62.4 °C with constant stirring for a predetermined duration (e.g., 24 hours).

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing the composition using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Enzyme Removal: After the reaction reaches equilibrium or the desired conversion, separate the immobilized enzyme by filtration.

  • Product Purification: Remove the solvent under reduced pressure. The resulting mixture can be purified by column chromatography on silica (B1680970) gel to isolate the this compound from unreacted substrates and byproducts (mono-nervonoyl glycerol and tri-nervonoyl glycerol).

Enzymatic Synthesis Workflow cluster_reactants Reactants cluster_reaction Enzymatic Esterification cluster_purification Purification Glycerol Glycerol Reaction_Vessel Reaction Vessel (t-Butanol, 62.4°C) Glycerol->Reaction_Vessel Nervonic Acid Nervonic Acid Nervonic Acid->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Reaction Mixture Novozym_435 Novozym 435 (Immobilized Lipase) Novozym_435->Reaction_Vessel Solvent_Evaporation Solvent Evaporation Filtration->Solvent_Evaporation Crude Product Column_Chromatography Silica Gel Column Chromatography Solvent_Evaporation->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Chemical Synthesis of this compound

Chemical synthesis offers an alternative route to 1,3-diglycerides. A flexible method involves the use of glycidyl (B131873) esters.[6] This multi-step process provides good yields and purity.

Experimental Protocol for Chemical Synthesis

This protocol is based on a general method for synthesizing 1,3-diglycerides.[6]

  • Preparation of Glycidyl Nervonoate:

  • Reaction of Glycidyl Nervonoate with Nervonic Acid:

    • Heat the prepared glycidyl nervonoate with another equivalent of nervonic acid in the presence of a quaternary ammonium (B1175870) salt catalyst. This reaction opens the epoxide ring and forms a mixture of 1,3- and 1,2-dinervonoyl glycerol.

  • Isomerization:

    • Heat the resulting mixture of diglycerides in the solid phase to promote the isomerization of the 1,2-isomer to the more stable this compound.

  • Purification:

    • The final product can be purified by recrystallization or column chromatography on silica gel to achieve high purity.

Conclusion

The synthesis of this compound can be approached through both enzymatic and chemical methodologies. The enzymatic route offers high specificity and mild reaction conditions, making it an attractive "green" alternative. Chemical synthesis, while potentially higher yielding, may require more rigorous purification steps. The choice of method will depend on the desired scale of production, purity requirements, and available resources. Further research is needed to optimize these protocols specifically for nervonic acid to maximize yield and purity of the target this compound for applications in research and drug development.

References

Unveiling the Natural Trove of 1,3-Dinervonoyl Glycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the natural sources of 1,3-Dinervonoyl glycerol (B35011), a diacylglycerol of significant interest due to its composition of nervonic acid. While direct quantitative data for 1,3-Dinervonoyl glycerol remains a developing area of research, this document consolidates current knowledge on its most promising natural origins and provides detailed methodologies for its extraction, identification, and quantification.

Introduction to this compound

This compound is a specific diacylglycerol where two molecules of nervonic acid (24:1, n-9) are esterified to the sn-1 and sn-3 positions of a glycerol backbone. Nervonic acid is a very-long-chain monounsaturated fatty acid that plays a crucial role in the biosynthesis of myelin, the protective sheath around nerve fibers. Its presence in this compound makes this molecule a target of interest for applications in neuroscience and the development of therapeutics for neurological disorders.

Promising Natural Sources of Nervonic Acid and Putative this compound

Current research points to several plant seed oils as rich sources of nervonic acid. Notably, in many of these species, nervonic acid is preferentially esterified at the sn-1 and sn-3 positions of triglycerides, strongly suggesting the presence of this compound.

Plant SpeciesFamilyCommon NameNervonic Acid Content (% of Total Fatty Acids)Reference
Malania oleiferaOlacaceae40 - 67%[1]
Lunaria annuaBrassicaceaeHonesty, Money Plant20 - 25%[2][3]
Acer truncatumSapindaceaePurpleblow Maple4 - 7%[4][5][6][7]
Acer elegantulumSapindaceaeup to 13.90%[4]
Cardamine graecaBrassicaceae~46%[4]
Macaranga adenanthaEuphorbiaceae~56%[4]

Experimental Protocols

The following sections outline a comprehensive workflow for the extraction, separation, and quantification of this compound from plant seeds.

Lipid Extraction from Plant Seeds

A modified Bligh and Dyer method is recommended for the efficient extraction of total lipids from homogenized plant seeds.

Materials:

  • Homogenized seed powder

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Centrifuge

  • Rotary evaporator

Protocol:

  • To 1 gram of homogenized seed powder, add 3.75 mL of a chloroform:methanol:water (1:2:0.8 v/v/v) mixture.

  • Vortex the mixture vigorously for 1 minute and then agitate for 15 minutes at room temperature.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of deionized water and vortex for 1 minute.

  • Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

  • Store the lipid extract at -20°C under nitrogen until further analysis.

Separation of this compound

The separation of this compound from other lipid classes and its isomers (1,2- and 2,3-diacylglycerols) is a critical step. A combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) is recommended.

3.2.1. Solid-Phase Extraction (SPE) for Diacylglycerol Fractionation

Materials:

  • Silica-based SPE cartridges

  • Hexane (B92381)

  • Diethyl ether

  • Total lipid extract

Protocol:

  • Condition a silica (B1680970) SPE cartridge with 5 mL of hexane.

  • Dissolve the total lipid extract in a minimal amount of hexane and load it onto the cartridge.

  • Elute neutral lipids (triacylglycerols) with 10 mL of hexane:diethyl ether (95:5 v/v).

  • Elute the diacylglycerol fraction with 10 mL of hexane:diethyl ether (80:20 v/v).

  • Evaporate the solvent from the diacylglycerol fraction.

3.2.2. High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating diacylglycerol isomers.[8]

Instrumentation:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Isocratic elution with 100% Acetonitrile is a robust starting point for separating common diacylglycerol isomers.[8] Gradient elution may be necessary for complex mixtures.

Protocol:

  • Reconstitute the dried diacylglycerol fraction from SPE in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile at 205 nm (for UV detection) or using an ELSD.

  • Collect the fraction corresponding to the retention time of 1,3-diacylglycerol isomers for further identification.

Identification and Quantification by Mass Spectrometry (MS)

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the method of choice for the definitive identification and quantification of this compound.

Instrumentation:

  • LC-MS system with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

Protocol:

  • Perform HPLC separation as described in section 3.2.2, with the column outlet connected to the MS detector.

  • Acquire mass spectra in positive ion mode. The protonated molecule [M+H]+ of this compound is expected at m/z corresponding to its molecular weight.

  • For structural confirmation, perform tandem mass spectrometry (MS/MS). Fragmentation of the parent ion will yield characteristic daughter ions corresponding to the loss of a nervonic acid molecule.

  • For quantification, use an external calibration curve generated with a synthesized this compound standard of known concentrations.

Synthesis of this compound Analytical Standard

Accurate quantification requires a pure analytical standard. Enzymatic synthesis offers a specific and controlled method for producing this compound.

Materials:

  • Glycerol

  • Nervonic acid

  • Immobilized lipase (B570770) from Candida antarctica (Novozym 435) or Rhizomucor miehei (Lipozyme RM IM)

  • Solvent-free system or a suitable organic solvent (e.g., hexane)

  • Vacuum system

Protocol:

  • Combine glycerol and a 2-fold molar excess of nervonic acid in a reaction vessel.

  • Add the immobilized lipase (typically 5-10% by weight of substrates).

  • If using a solvent-free system, heat the mixture to a temperature that allows for a liquid state but does not denature the enzyme (e.g., 50-60°C).

  • Apply a vacuum to remove water produced during the esterification reaction, driving the equilibrium towards the formation of diacylglycerol.

  • Monitor the reaction progress by taking aliquots and analyzing them by HPLC.

  • Once the desired conversion is reached, stop the reaction by filtering off the enzyme.

  • Purify the this compound from the reaction mixture using column chromatography or preparative HPLC.

Visualizations

experimental_workflow cluster_extraction Lipid Extraction cluster_separation Separation cluster_analysis Identification & Quantification start Homogenized Seed Powder extraction Modified Bligh & Dyer Extraction (Chloroform:Methanol:Water) start->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation collection Collect Chloroform Phase centrifugation->collection evaporation Solvent Evaporation collection->evaporation total_lipids Total Lipid Extract evaporation->total_lipids spe Solid-Phase Extraction (SPE) (Silica Cartridge) total_lipids->spe dag_fraction Diacylglycerol Fraction spe->dag_fraction hplc Reversed-Phase HPLC (C18 Column) isolated_dag Isolated this compound hplc->isolated_dag dag_fraction->hplc lcms LC-MS Analysis (APCI/ESI) isolated_dag->lcms msms Tandem MS (MS/MS) (Structural Confirmation) lcms->msms quantification Quantification (External Standard) lcms->quantification final_result Quantitative Data quantification->final_result biosynthesis_pathway cluster_fas Fatty Acid Synthesis cluster_elongation VLCFA Elongation cluster_tag_synthesis Triglyceride Assembly acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa c16_0 Palmitic Acid (16:0) malonyl_coa->c16_0 c18_0 Stearic Acid (18:0) c16_0->c18_0 c18_1 Oleic Acid (18:1) c18_0->c18_1 c20_1 Gondoic Acid (20:1) c18_1->c20_1 c22_1 Erucic Acid (22:1) c20_1->c22_1 c24_1 Nervonic Acid (24:1) c22_1->c24_1 c24_1_coa Nervonoyl-CoA c24_1->c24_1_coa g3p Glycerol-3-Phosphate lpa Lysophosphatidic Acid g3p->lpa GPAT pa Phosphatidic Acid lpa->pa LPAAT dag Diacylglycerol pa->dag PAP tag 1,3-Dinervonoyl-sn-glycerol dag->tag DGAT c24_1_coa->lpa c24_1_coa->dag

References

An In-depth Technical Guide on the Biological Role of 1,3-Dinervonoyl Glycerol in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence on the specific biological role of 1,3-Dinervonoyl glycerol (B35011) is currently limited in published scientific literature. This guide, therefore, extrapolates its potential functions based on the well-documented roles of its constituent components: nervonic acid and the diacylglycerol (DAG) backbone. The proposed mechanisms and pathways should be considered hypothetical and serve as a foundation for future research.

Introduction to 1,3-Dinervonoyl Glycerol

This compound is a diacylglycerol (DAG) molecule esterified with two molecules of nervonic acid at the sn-1 and sn-3 positions of the glycerol backbone.[1] Nervonic acid (24:1, n-9) is a very-long-chain monounsaturated fatty acid (VLCFA) that is highly enriched in the nervous system, particularly as a component of sphingolipids in the myelin sheath.[2] Diacylglycerols are critical signaling molecules, most notably acting as second messengers to activate Protein Kinase C (PKC).[3][4] The unique structure of this compound, combining the signaling-competent DAG backbone with the neurologically significant nervonic acid, suggests a specialized role in cellular processes, particularly within the nervous system.

Core Components and Their Established Functions

Nervonic Acid

Nervonic acid is a crucial fatty acid for brain development and function.[5] Its biosynthesis primarily occurs in the endoplasmic reticulum through the elongation of oleic acid (18:1, n-9).[6][7]

Table 1: Key Properties and Biological Roles of Nervonic Acid

Property/FunctionDescriptionKey References
Structure C24:1n-9 monounsaturated fatty acid[2]
Primary Location Abundant in brain white matter, liver, and kidney. A key component of the myelin sheath.[8][2]
Structural Role Integral to the biosynthesis of sphingolipids (e.g., sphingomyelin (B164518) and cerebrosides), which are essential for the integrity and fluidity of neuronal membranes.[6][2][6]
Signaling Role Modulates intracellular signaling cascades, including the PI3K/Akt/mTOR pathway, which is central to cell survival and growth.[6] Also influences neurotrophin signaling.[9][6][9]
Neuroprotection Exhibits neuroprotective properties by potentially shielding neurons from oxidative stress and inflammation.[6][6]
Anti-inflammatory Can reduce the production of pro-inflammatory cytokines and chemokines.[10]
Metabolic Regulation Implicated in regulating metabolic functions, including insulin (B600854) sensitivity and body weight.[10]
Diacylglycerols (DAGs)

Diacylglycerols are central intermediates in lipid metabolism and pivotal second messengers in signal transduction.[11][12] The most well-characterized signaling role of DAG is the activation of PKC.[3][4] It is important to note that the canonical PKC activators are sn-1,2-diacylglycerols. The direct role of sn-1,3-diacylglycerols in PKC activation is less established and may be significantly different.

Hypothesized Biological Roles of this compound

Based on the functions of its components, the biological roles of this compound can be hypothesized in the following areas:

A Reservoir for Nervonic Acid

This compound could serve as a storage and transport form of nervonic acid within cells. The release of nervonic acid from the glycerol backbone by lipases would make it available for incorporation into sphingolipids, which are vital for myelin sheath maintenance and repair. This could be particularly important in oligodendrocytes and Schwann cells.

Modulation of Membrane Properties

The incorporation of this compound into cellular membranes could influence their biophysical properties. The two long, monounsaturated nervonic acid chains would likely affect membrane fluidity, thickness, and the formation of lipid rafts, specialized membrane microdomains that organize signaling proteins.[6]

Potential Role in Signal Transduction

While sn-1,2-DAGs are the primary activators of PKC, it is plausible that this compound could play a role in signaling, either directly or indirectly:

  • Indirect PKC Activation: Isomerization of 1,3-DAG to the more active 1,2-DAG form can occur in cells, which could then lead to PKC activation.

  • Modulation of Other Signaling Proteins: 1,3-DAGs may interact with other C1 domain-containing proteins, although with potentially different affinities and downstream effects compared to 1,2-DAGs.

  • Generation of Other Bioactive Lipids: this compound could be phosphorylated by a diacylglycerol kinase (DGK) to produce phosphatidic acid (PA), another important lipid second messenger.[12][13]

Potential Signaling Pathways

The following diagrams illustrate the established biosynthesis of nervonic acid and a general overview of DAG-mediated signaling pathways, within which this compound could potentially be involved.

nervonic_acid_biosynthesis cluster_ER Endoplasmic Reticulum oleic_acid Oleic Acid (C18:1) elovl Fatty Acid Elongases (ELOVLs) oleic_acid->elovl Elongation stearic_acid Stearic Acid (C18:0) scd Stearoyl-CoA Desaturase (SCD) stearic_acid->scd Desaturation erucic_acid Erucic Acid (C22:1) erucic_acid->elovl Elongation nervonic_acid Nervonic Acid (C24:1) malonyl_coa Malonyl-CoA malonyl_coa->elovl elovl->erucic_acid elovl->nervonic_acid scd->oleic_acid

Caption: Biosynthesis pathway of nervonic acid from stearic acid in the endoplasmic reticulum.

dag_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag 1,2-Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates dgk Diacylglycerol Kinase (DGK) dag->dgk Phosphorylates ip3_receptor IP3 Receptor ip3->ip3_receptor Binds downstream Downstream Substrates pkc->downstream Phosphorylates cellular_response Cellular Response (e.g., Proliferation, Differentiation) downstream->cellular_response ca2 Ca2+ ip3_receptor->ca2 Releases ca2->pkc Co-activates (conventional PKCs) hypothetical_involvement This compound (Potential Reservoir/Modulator) hypothetical_involvement->dag Isomerization? hypothetical_involvement->dgk Phosphorylation? pa_pathway Phosphatidic Acid (PA) Pathway dgk->pa_pathway

Caption: General diacylglycerol signaling pathway and hypothetical involvement of this compound.

Experimental Protocols

As there are no specific published experimental protocols for investigating this compound, this section outlines general methodologies that could be adapted for its study.

Quantification of this compound in Cells and Tissues

Objective: To determine the endogenous levels of this compound.

Methodology:

  • Lipid Extraction: Extract total lipids from cell pellets or tissue homogenates using a modified Bligh-Dyer or Folch method.

  • Isomer Separation: Separate DAG isomers using reversed-phase high-performance liquid chromatography (RP-HPLC).[14] A C18 column with an isocratic mobile phase of acetonitrile (B52724) can be effective for separating DAG molecular species.

  • Detection and Quantification: Utilize a charged aerosol detector (CAD) or mass spectrometry (MS) for sensitive detection and quantification.[15] A synthetic this compound standard would be required for accurate quantification.

In Vitro PKC Activation Assay

Objective: To assess the ability of this compound to activate PKC isoforms.

Methodology:

  • PKC Source: Use purified recombinant PKC isoforms or a partially purified PKC fraction from rat brain.[16]

  • Reaction Mixture: Prepare a reaction mixture containing the PKC source, a phosphate-donating substrate (e.g., [γ-³²P]ATP), a PKC substrate (e.g., histone H1), and phospholipids (B1166683) (e.g., phosphatidylserine).

  • Activation: Add this compound at various concentrations to the reaction mixture. Include a known PKC activator like 1,2-dioleoyl-sn-glycerol (B52968) or phorbol (B1677699) 12-myristate 13-acetate (PMA) as a positive control.[17][18]

  • Measurement of Activity: Quantify the incorporation of ³²P into the substrate using SDS-PAGE and autoradiography or scintillation counting.

Data Presentation

Due to the absence of specific quantitative data for this compound, the following table summarizes the families of Protein Kinase C, which are the primary targets of diacylglycerol signaling. This provides context for the potential downstream effects should this compound or its isomers activate these enzymes.

Table 2: Families of Protein Kinase C (PKC) and Their Characteristics

PKC FamilyIsoformsCofactor RequirementsC1 DomainGeneral FunctionsKey References
Conventional α, βI, βII, γDAG, Phosphatidylserine, Ca²⁺Two C1 domainsCell proliferation, apoptosis, differentiation[3][4]
Novel δ, ε, η, θDAG, PhosphatidylserineTwo C1 domainsCell survival, transformation, immune responses[3][4]
Atypical ζ, ι/λNone (constitutively active)One C1 domainCell polarity, NF-κB activation[3][4]

Future Directions and Conclusion

The biological role of this compound remains an unexplored area of lipid research. Its unique structure, featuring the neurologically important nervonic acid, strongly suggests a specialized function, particularly in the central nervous system. Future research should focus on:

  • Quantifying endogenous levels of this compound in different cell types and tissues, especially in the brain.

  • Investigating its metabolism: Identifying the enzymes responsible for its synthesis and degradation.

  • Elucidating its signaling role: Determining if it directly interacts with and modulates the activity of PKC or other signaling proteins.

  • Assessing its therapeutic potential: Exploring whether supplementation with this compound could be beneficial in neurological disorders characterized by demyelination or neuronal damage.

References

1,3-Dinervonoyl Glycerol: A Technical Guide to Its Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 1,3-dinervonoyl glycerol (B35011), a unique diacylglycerol containing the very-long-chain fatty acid, nervonic acid. Due to a scarcity of specific historical data on its discovery, this document focuses on the likely synthetic origins of the compound, detailed methodologies for its synthesis and characterization, and its potential biological importance, largely inferred from the well-documented roles of nervonic acid.

Introduction

1,3-Dinervonoyl glycerol is a diacylglycerol molecule in which a glycerol backbone is esterified at the sn-1 and sn-3 positions with nervonic acid (cis-15-tetracosenoic acid), a 24-carbon monounsaturated omega-9 fatty acid. While the specific discovery and historical timeline of this compound are not well-documented in scientific literature, its existence is likely the result of targeted chemical synthesis for research purposes. The profound biological significance of nervonic acid, particularly in the nervous system, suggests that this compound was developed as a tool to investigate the metabolism and therapeutic potential of nervonic acid in a glycerolipid form.

Nervonic acid is a key component of sphingolipids, such as cerebrosides and sphingomyelin, which are integral to the structure of the myelin sheath that insulates nerve fibers.[1] Its roles in cellular signaling, anti-inflammatory processes, and lipid mobilization are also subjects of ongoing research.[2][3] Deficiencies in nervonic acid have been associated with demyelinating neurological disorders, making it a molecule of significant interest in drug development.[4]

Synthesis of this compound

The synthesis of 1,3-diacylglycerols (DAGs) with high purity can be achieved through several methods, with enzymatic synthesis being a common and regioselective approach.[5]

Experimental Protocol: Enzymatic Esterification

This protocol describes a general method for the synthesis of this compound using a 1,3-specific lipase (B570770).

Materials:

  • Glycerol

  • Nervonic acid

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM or Lipozyme TL IM)[5][6]

  • Solvent (e.g., hexane, or a solvent-free system)[5]

  • Molecular sieves (for solvent-free systems to remove water)

  • Rotary evaporator

  • Vacuum pump

  • Reaction vessel with temperature control and stirring

Procedure:

  • Reactant Preparation: A molar ratio of 2:1 of nervonic acid to glycerol is typically used.[6] For a lab-scale synthesis, combine the appropriate amounts in the reaction vessel.

  • Enzyme Addition: Add the immobilized 1,3-specific lipase to the reaction mixture. The amount of enzyme is usually a percentage of the total reactant weight (e.g., 5-10 wt%).[6]

  • Reaction Conditions: The reaction is conducted under vacuum to remove the water produced during esterification, which drives the reaction to completion.[6] The temperature is maintained at a level that ensures the reactants are in a liquid state and is optimal for the specific lipase used (e.g., 50-70°C).[5][6] The mixture is stirred continuously.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Enzyme Removal: Once the reaction has reached the desired conversion, the immobilized enzyme is removed by filtration.

  • Purification: The resulting mixture will contain this compound, as well as unreacted starting materials and byproducts like mono-nervonoyl glycerol and tri-nervonoyl glycerol. Purification can be achieved through:

    • Molecular Distillation: To remove unreacted fatty acids and monoglycerides.[5]

    • Solvent Fractionation/Crystallization: At a controlled temperature to separate the desired 1,3-DAG from other acylglycerols.[5]

    • Column Chromatography: Using a silica (B1680970) gel column to achieve high purity.[6]

Characterization and Analytical Methods

The structural confirmation and purity assessment of synthesized this compound are crucial. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification and quantification of diacylglycerol species.[7]

  • Electrospray Ionization (ESI)-MS/MS: This technique allows for sensitive and specific detection. The fragmentation pattern of the parent ion provides information about the constituent fatty acids.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry enables the separation of different lipid species before their detection and identification.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantification without the need for chromatographic separation.[7][11][12]

  • ¹H NMR: Proton NMR can provide information about the fatty acid chains and their position on the glycerol backbone.[8][11]

  • ¹³C NMR: Carbon-13 NMR gives detailed information about the carbon skeleton of the molecule, allowing for the confirmation of the 1,3-esterification pattern.[8][11]

  • 2D NMR Techniques (e.g., HSQC, HMBC): These techniques can be used to definitively assign proton and carbon signals and confirm the connectivity of the atoms within the molecule.[11]

The following table summarizes key analytical parameters for the characterization of this compound.

Analytical Technique Parameter Expected Outcome for this compound Reference
Mass Spectrometry Molecular WeightC₅₁H₉₆O₅, Exact Mass: 788.72 g/mol Calculated
Fragmentation PatternCharacteristic loss of nervonic acid moieties.[7]
¹H NMR Chemical Shifts (δ)Signals corresponding to the glycerol backbone protons and the protons of the nervonic acid chains, including the characteristic olefinic protons.[8][11]
¹³C NMR Chemical Shifts (δ)Resonances for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, and the carbons of the nervonic acid chains, including the sp² carbons of the double bond.[8][11]

Biological Significance and Potential Applications

The biological importance of this compound is intrinsically linked to the roles of nervonic acid. As a precursor to sphingolipids, nervonic acid is vital for the integrity of the myelin sheath and proper nerve function.[1][4][13]

Potential Signaling Pathways and Mechanisms

While specific signaling pathways for this compound have not been elucidated, its constituent nervonic acid is known to be incorporated into sphingolipids, which are key players in cellular signaling.[2][14]

The diagram below illustrates the metabolic context of nervonic acid and its incorporation into sphingolipids, a key aspect of its biological function.

Nervonic_Acid_Metabolism Oleic_Acid Oleic Acid (18:1n-9) Elongation Fatty Acid Elongation (ELOVL enzymes) Oleic_Acid->Elongation Elongation Nervonic_Acid Nervonic Acid (24:1n-9) Elongation->Nervonic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Nervonic_Acid->Acyl_CoA_Synthetase Activation Esterification Esterification Nervonic_Acid->Esterification Nervonoyl_CoA Nervonoyl-CoA Acyl_CoA_Synthetase->Nervonoyl_CoA Ceramide_Synthase Ceramide Synthase Nervonoyl_CoA->Ceramide_Synthase Ceramide Ceramide (N-nervonoyl-sphingosine) Ceramide_Synthase->Ceramide Sphingosine Sphingosine Sphingosine->Ceramide_Synthase Sphingomyelin_Synthase Sphingomyelin Synthase Ceramide->Sphingomyelin_Synthase Sphingomyelin Sphingomyelin Sphingomyelin_Synthase->Sphingomyelin Myelin_Sheath Myelin Sheath Component Sphingomyelin->Myelin_Sheath Glycerol_3_Phosphate Glycerol-3-Phosphate Glycerol_3_Phosphate->Esterification Dinervonoyl_Glycerol This compound Esterification->Dinervonoyl_Glycerol

Caption: Metabolic pathway of nervonic acid and its incorporation into sphingolipids.

Therapeutic and Research Applications

This compound is a valuable tool for researchers in several areas:

  • Drug Delivery: As a lipid-based molecule, it could potentially be explored as a component of lipid nanoparticles or other drug delivery systems, particularly for targeting the central nervous system.

  • Neuroscience Research: It can be used in cell culture and animal studies to investigate the uptake, metabolism, and downstream effects of nervonic acid when delivered as a diacylglycerol.[14]

  • Nutraceutical Development: Given the interest in nervonic acid for cognitive health, this compound could be investigated as a potential nutraceutical ingredient with specific metabolic properties.

The workflow for investigating the biological effects of this compound is outlined in the diagram below.

Biological_Investigation_Workflow Synthesis Synthesis of This compound Characterization Characterization (MS, NMR) Synthesis->Characterization In_Vitro_Studies In Vitro Studies (Neuronal Cell Cultures) Characterization->In_Vitro_Studies In_Vivo_Studies In Vivo Studies (Animal Models of Neurological Disease) Characterization->In_Vivo_Studies Uptake_Metabolism Uptake and Metabolism Analysis In_Vitro_Studies->Uptake_Metabolism Signaling_Pathways Signaling Pathway Analysis In_Vitro_Studies->Signaling_Pathways Therapeutic_Potential Evaluation of Therapeutic Potential Uptake_Metabolism->Therapeutic_Potential Signaling_Pathways->Therapeutic_Potential Pharmacokinetics Pharmacokinetics and Biodistribution In_Vivo_Studies->Pharmacokinetics Behavioral_Tests Behavioral and Cognitive Tests In_Vivo_Studies->Behavioral_Tests Pharmacokinetics->Therapeutic_Potential Behavioral_Tests->Therapeutic_Potential

Caption: Workflow for the biological investigation of this compound.

Conclusion

While the history of this compound's discovery remains obscure, its chemical structure points to its significance as a synthetic tool for advancing our understanding of nervonic acid metabolism and its role in health and disease. The methodologies for its synthesis and characterization are well-established within the broader field of lipid chemistry. As research into the therapeutic potential of very-long-chain fatty acids continues to grow, molecules like this compound will likely play an increasingly important role in the development of novel treatments for neurological disorders and other conditions.

References

The Emerging Therapeutic Potential of 1,3-Dinervonoyl Glycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Mechanisms and Therapeutic Prospects of a Novel Nervonic Acid Delivery System

Executive Summary

1,3-Dinervonoyl glycerol (B35011), a diacylglycerol composed of a glycerol backbone esterified with two molecules of nervonic acid at the sn-1 and sn-3 positions, is emerging as a molecule of significant interest for therapeutic development, particularly in the realm of neurology. While direct research on 1,3-dinervonoyl glycerol is in its infancy, its potential lies in its role as a delivery vehicle for nervonic acid (NA), a long-chain monounsaturated fatty acid crucial for myelin sheath formation and maintenance. This technical guide synthesizes the current understanding of nervonic acid's biological activities and the metabolic fate of 1,3-diacylglycerols to project the therapeutic promise of this compound. We will delve into its proposed mechanisms of action, including the modulation of key signaling pathways, its anti-inflammatory effects, and its role in promoting myelination, supported by quantitative data from preclinical studies and detailed experimental protocols.

Introduction: this compound as a Pro-Drug for Nervonic Acid

Nervonic acid (cis-15-tetracosenoic acid) is a vital component of sphingolipids in the myelin sheath of the central and peripheral nervous systems.[1] Deficiencies in nervonic acid have been linked to demyelinating diseases such as multiple sclerosis (MS) and adrenoleukodystrophy (ALD).[1] Direct supplementation with nervonic acid has shown therapeutic potential; however, its delivery and bioavailability are critical considerations.

This compound presents a promising strategy to enhance the delivery of nervonic acid. As a diacylglycerol, it is anticipated to be hydrolyzed by intestinal lipases, releasing free nervonic acid for absorption. This metabolic pathway suggests that this compound can act as a pro-drug, potentially offering improved bioavailability and sustained release of nervonic acid.

Proposed Therapeutic Mechanisms of Action

The therapeutic effects of this compound are predicated on the biological activities of its constituent, nervonic acid. Key proposed mechanisms include:

  • Promotion of Myelination and Remyelination: Nervonic acid is an essential substrate for the synthesis of sphingomyelin (B164518) and other sphingolipids that constitute the myelin sheath. Supplementation with nervonic acid has been shown to enhance the synthesis of key myelin proteins.[2]

  • Anti-Inflammatory Effects: Nervonic acid exhibits potent anti-inflammatory properties by modulating pro-inflammatory signaling pathways and reducing the production of inflammatory cytokines.

  • Neuroprotection and Cognitive Enhancement: By supporting myelin integrity and reducing neuroinflammation, nervonic acid contributes to neuroprotection and has been shown to improve cognitive function in animal models of neurological disorders.

Quantitative Data from Preclinical Studies on Nervonic Acid

The following tables summarize the quantitative effects of nervonic acid observed in various preclinical models.

Table 1: Effects of Nervonic Acid on Myelin Protein Expression in Oligodendrocytes

Cell TypeTreatmentMyelin ProteinFold Change vs. ControlReference
Human Oligodendrocyte Precursor Cells (hOPCs)Fish Oil Mixture (rich in NA ester)MBP~2x increase[3]
Human Oligodendrocyte Precursor Cells (hOPCs)Fish Oil Mixture (rich in NA ester)MOG~2x increase[3]
Human Oligodendrocyte Precursor Cells (hOPCs)Fish Oil Mixture (rich in NA ester)PLP~2x increase[3]

Table 2: Anti-Inflammatory Effects of Nervonic Acid on Cytokine Production

Cell TypeStimulantNervonic Acid ConcentrationCytokine% Inhibition vs. Stimulated ControlReference
RAW264.7 MacrophagesLPS50 µMTNF-αSignificant reduction[4]
RAW264.7 MacrophagesLPS50 µMIL-6Significant reduction[4]
RAW264.7 MacrophagesLPS50 µMIL-1βSignificant reduction[4]

Table 3: Effects of Nervonic Acid in Animal Models of Neurological Disorders

Animal ModelDiseaseTreatmentOutcome MeasureResultReference
C57BL/6 MiceParkinson's Disease (MPTP-induced)20 mg/kg NAPole Test (Climbing Time)15.56 ± 1.97 s (vs. 34.7 ± 2.43 s in model)[5]
C57BL/6 MiceParkinson's Disease (MPTP-induced)40 mg/kg NAPole Test (Climbing Time)12.61 ± 1.03 s (vs. 34.7 ± 2.43 s in model)[5]
C57BL/6 MiceParkinson's Disease (MPTP-induced)60 mg/kg NAPole Test (Climbing Time)9.84 ± 0.95 s (vs. 34.7 ± 2.43 s in model)[5]
C57BL/6 MiceParkinson's Disease (MPTP-induced)60 mg/kg NARotarod Test (Rolling Time)410.3 ± 16.72 s (vs. 241.38 ± 15.67 s in model)[5]
Alzheimer's Disease Model MiceAlzheimer's DiseaseN/AMorris Water Maze (Escape Latency)Significant improvement with NA[6]

Key Signaling Pathways Modulated by Nervonic Acid

Nervonic acid exerts its cellular effects through the modulation of critical intracellular signaling pathways, primarily the PI3K/Akt/mTOR and NF-κB pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Nervonic acid has been shown to activate this pathway, which is crucial for promoting oligodendrocyte maturation and myelin synthesis.[7]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 1_3_Dinervonoyl_glycerol This compound NA Nervonic Acid 1_3_Dinervonoyl_glycerol->NA Lipase Hydrolysis Receptor Growth Factor Receptor NA->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Myelin_Synthesis Myelin Synthesis mTOR->Myelin_Synthesis PTEN PTEN PTEN->PIP3 Inhibition

PI3K/Akt/mTOR signaling pathway activated by Nervonic Acid.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Chronic activation of this pathway is implicated in many neuroinflammatory diseases. Nervonic acid has been demonstrated to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.[4][8]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation NA Nervonic Acid NA->IKK Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Inhibition of the NF-κB signaling pathway by Nervonic Acid.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of nervonic acid.

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most common animal model for human multiple sclerosis.

  • Animal Model: C57BL/6 mice.[9]

  • Induction: Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (35-55) in Complete Freund's Adjuvant (CFA).[9] Intraperitoneal injections of pertussis toxin are administered on the day of immunization and two days later to facilitate the entry of immune cells into the central nervous system.[10]

  • Clinical Scoring: Disease progression is monitored daily using a standardized clinical scoring system (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).[1]

  • Treatment: Nervonic acid or vehicle control is typically administered orally via gavage.

  • Outcome Measures: Clinical score, body weight, motor function tests (e.g., rotarod, grip strength), and histological analysis of the spinal cord for demyelination and immune cell infiltration.[5][11]

EAE_Workflow cluster_induction EAE Induction (Day 0) cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Immunization Immunization with MOG35-55/CFA PTX1 Pertussis Toxin Injection (Day 0) PTX2 Pertussis Toxin Injection (Day 2) Treatment_Start Start Daily Treatment (e.g., Day 7) PTX2->Treatment_Start NA_Treatment Nervonic Acid (Oral Gavage) Treatment_Start->NA_Treatment Vehicle_Control Vehicle Control Treatment_Start->Vehicle_Control Daily_Monitoring Daily Clinical Scoring & Body Weight NA_Treatment->Daily_Monitoring Vehicle_Control->Daily_Monitoring Behavioral_Tests Motor Function Tests (e.g., Rotarod) Daily_Monitoring->Behavioral_Tests Endpoint Endpoint Analysis (e.g., Day 28) Behavioral_Tests->Endpoint Histology Histological Analysis of Spinal Cord Endpoint->Histology

Experimental workflow for the EAE mouse model.
In Vitro Assay: Cytokine Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in cell culture supernatants.

  • Cell Culture: A relevant cell line (e.g., RAW264.7 macrophages or primary microglia) is seeded in 96-well plates.[11]

  • Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Treatment: Concurrently with or prior to stimulation, cells are treated with various concentrations of nervonic acid or a vehicle control.

  • Supernatant Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.[11]

  • ELISA Procedure:

    • A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).[5]

    • The plate is blocked to prevent non-specific binding.[11]

    • Standards of known cytokine concentrations and the collected supernatants are added to the wells.[5]

    • A biotinylated detection antibody, also specific for the cytokine, is added.

    • Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

    • The absorbance of the colored product is measured using a plate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.[5]

Behavioral Assay: Morris Water Maze

The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[8]

  • Procedure:

    • Acquisition Phase: For several consecutive days, mice are placed in the pool from different starting locations and must learn to find the hidden platform using spatial cues in the room. The time to find the platform (escape latency) and the path taken are recorded.[12]

    • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[12]

  • Data Analysis: Key metrics include escape latency, path length, and time spent in the target quadrant.

Logical Framework for the Therapeutic Action of this compound

The therapeutic potential of this compound can be conceptualized through the following logical progression:

Logical_Framework cluster_delivery Delivery & Metabolism cluster_cellular Cellular Mechanisms cluster_physiological Physiological Effects cluster_therapeutic Therapeutic Outcomes Oral_Admin Oral Administration of This compound Hydrolysis Intestinal Lipase Hydrolysis Oral_Admin->Hydrolysis Absorption Absorption of Nervonic Acid Hydrolysis->Absorption Myelin_Synthesis Increased Substrate for Myelin Synthesis Absorption->Myelin_Synthesis Signaling_Modulation Modulation of Signaling (↑PI3K/Akt, ↓NF-κB) Absorption->Signaling_Modulation Remyelination Enhanced Remyelination Myelin_Synthesis->Remyelination Anti_Inflammatory Reduced Neuroinflammation Signaling_Modulation->Anti_Inflammatory Improved_Function Improved Neurological Function Remyelination->Improved_Function Anti_Inflammatory->Improved_Function Cognitive_Enhancement Cognitive Enhancement Improved_Function->Cognitive_Enhancement

Logical pathway from this compound to therapeutic effect.

Conclusion and Future Directions

This compound holds considerable promise as a therapeutic agent for neurological disorders characterized by demyelination and neuroinflammation. Its potential to serve as an effective delivery system for nervonic acid warrants further investigation. The preclinical data for nervonic acid are compelling, demonstrating its ability to promote myelin protein synthesis, reduce pro-inflammatory cytokine production, and improve functional outcomes in animal models.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: Direct investigation of the absorption, distribution, metabolism, and excretion of this compound to confirm its efficacy as a nervonic acid pro-drug.

  • Dose-Response Studies: Establishing the optimal therapeutic dosage of this compound in relevant animal models.

  • Chronic Toxicity Studies: Evaluating the long-term safety of this compound supplementation.

  • Clinical Trials: Ultimately, well-designed clinical trials in patient populations with diseases such as multiple sclerosis and adrenoleukodystrophy will be necessary to validate the therapeutic potential of this promising compound.

This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals to explore the therapeutic applications of this compound. The convergence of evidence on the crucial role of nervonic acid in neurological health and the potential for enhanced delivery through a diacylglycerol backbone positions this molecule as a strong candidate for further development.

References

An In-Depth Technical Guide to 1,3-Dinervonoyl Glycerol and Nervonic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonic acid (NA), a C24:1 monounsaturated very-long-chain fatty acid (VLCFA), is a critical component of neural tissues, particularly in the constitution of the myelin sheath.[1][2] Its metabolism, encompassing both biosynthesis from oleic acid and degradation via peroxisomal β-oxidation, is intrinsically linked to the health and function of the central nervous system. Deficiencies or metabolic impairments of nervonic acid are associated with severe demyelinating disorders, including Multiple Sclerosis and X-linked Adrenoleukodystrophy.[3][4] 1,3-Dinervonoyl glycerol, a structured diacylglycerol containing two nervonic acid molecules, represents a novel compound with potential therapeutic applications derived from the unique properties of its constituent fatty acid. This technical guide provides a comprehensive overview of nervonic acid metabolism, the enzymatic synthesis of this compound, key biological signaling pathways, quantitative data, and detailed experimental protocols relevant to researchers and professionals in drug development.

Nervonic Acid Metabolism

The endogenous balance of nervonic acid is maintained by a tightly regulated interplay of its synthesis, incorporation into complex lipids, and catabolism.

Biosynthesis Pathway

The de novo synthesis of nervonic acid is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum.[5] The pathway begins with the common fatty acid precursor, oleic acid (18:1), and extends its carbon chain through a series of elongation cycles.

The biosynthesis can be summarized in three main stages:

  • Synthesis of Oleic Acid (C18:1): This precursor is synthesized from shorter-chain fatty acids. Stearoyl-CoA desaturase (SCD) plays a key role in introducing the double bond into stearic acid (C18:0) to form oleic acid.[2]

  • Chain Elongation: Oleic acid is elongated by the fatty acid elongation system. This is a cyclical process where each cycle adds a two-carbon unit from malonyl-CoA.[2]

  • Key Enzymes: The elongation is catalyzed by a complex of enzymes, with 3-ketoacyl-CoA synthase (KCS) being the essential rate-limiting enzyme.[5] Fatty acid elongase enzymes, such as ELOVL4, are also crucial in this process for the production of VLCFAs.[2] The process ultimately converts oleic acid (C18:1) to erucic acid (C22:1) and finally to nervonic acid (C24:1).[2] The final product is in the form of nervonoyl-CoA.[5]

Nervonic Acid Biosynthesis Biosynthesis of Nervonic Acid acetyl_coa Acetyl-CoA fasn FASN / SCD1 acetyl_coa->fasn Multiple Steps oleic_coa Oleoyl-CoA (18:1) elovl Elongase Complex (KCS, etc.) oleic_coa->elovl eicosenoyl_coa Eicosenoyl-CoA (20:1) eicosenoyl_coa->elovl erucoyl_coa Erucoyl-CoA (22:1) erucoyl_coa->elovl nervonoyl_coa Nervonoyl-CoA (24:1) malonyl_coa Malonyl-CoA malonyl_coa->elovl fasn->oleic_coa elovl->eicosenoyl_coa elovl->erucoyl_coa elovl->nervonoyl_coa Peroxisomal Beta-Oxidation Peroxisomal β-Oxidation of Nervonic Acid cluster_peroxisome Peroxisome Matrix na_coa Nervonoyl-CoA (C24:1) acox1 ACOX1 na_coa->acox1 enoyl_coa Trans-2-Enoyl-CoA dbp D-Bifunctional Protein enoyl_coa->dbp hydroxy_coa 3-Hydroxyacyl-CoA hydroxy_coa->dbp keto_coa 3-Ketoacyl-CoA keto_coa->na_coa Repeat Cycle thiolase Thiolase keto_coa->thiolase short_coa Shortened Acyl-CoA (to Mitochondria) acetyl_coa Acetyl-CoA acox1->enoyl_coa dbp->hydroxy_coa dbp->keto_coa thiolase->short_coa thiolase->acetyl_coa na Nervonic Acid (C24:1) abcd1 ABCD1 Transporter na->abcd1 acsvl1 ACSVL1 abcd1->acsvl1 acsvl1->na_coa DAG Synthesis Workflow Workflow for Enzymatic Synthesis of this compound cluster_reaction Bioreactor na Nervonic Acid (2 molar eq.) mix Mix Reactants na->mix glycerol Glycerol (1 molar eq.) glycerol->mix lipase Immobilized 1,3-Lipase lipase->mix react Esterification (e.g., 50°C, Vacuum) mix->react product_mix Crude Product Mixture (1,3-DNG, 1,2-DNG, MAG, etc.) react->product_mix purify Purification (e.g., Chromatography) product_mix->purify final_product High-Purity This compound purify->final_product NLRP3 Activation NA-Induced NLRP3 Inflammasome Signaling Pathway cluster_inflammasome NLRP3 Inflammasome Activation na Nervonic Acid mito Mitochondria na->mito induces ros ROS (Oxidative Stress) mito->ros nlrp3 NLRP3 ros->nlrp3 activates asc ASC nlrp3->asc pro_cas1 Pro-Caspase-1 asc->pro_cas1 cas1 Active Caspase-1 pro_cas1->cas1 cleavage il1b Active IL-1β (Secreted) cas1->il1b cleavage pro_il1b Pro-IL-1β pro_il1b->il1b inflammation Inflammation il1b->inflammation

References

Solubility of 1,3-Dinervonoyl Glycerol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,3-Dinervonoyl glycerol (B35011), a diacylglycerol containing two nervonic acid chains. Due to the scarcity of direct quantitative solubility data in publicly available literature, this document focuses on providing a comprehensive summary of qualitative solubility information, data for analogous compounds, and detailed experimental protocols for determining the solubility of this lipophilic molecule. Additionally, it explores the crucial role of diacylglycerols in cellular signaling pathways.

Solubility Profile of 1,3-Dinervonoyl Glycerol and Related Compounds

CompoundSolventTemperatureSolubilityData Type
This compound Various Organic SolventsNot SpecifiedData not availableN/A
Nervonic AcidEthanol (B145695)Not SpecifiedApproximately 10 mg/mL[1]Quantitative
DMSONot SpecifiedApproximately 20 mg/mL[1]Quantitative
Dimethylformamide (DMF)Not SpecifiedApproximately 20 mg/mL[1]Quantitative
1,3-Dioctanoyl glycerolEthanolNot SpecifiedApproximately 10 mg/mL[2]Quantitative
ChloroformNot SpecifiedApproximately 10 mg/mL[2]Quantitative
DMSONot SpecifiedApproximately 1 mg/mL[2]Quantitative
Dimethylformamide (DMF)Not SpecifiedApproximately 30 mg/mL[2]Quantitative
1,3-Dilignoceroyl glycerolDMFNot Specified20 mg/mL[3]Quantitative
DMSONot Specified30 mg/mL[3]Quantitative
EthanolNot Specified0.25 mg/mL[3]Quantitative
1,3-Distearoyl-2-oleoylglycerolChloroformNot Specified10 mg/mL[4]Quantitative
Acetone (B3395972)Low to AmbientLimited Solubility[4]Qualitative
Hexane (B92381)Low to AmbientLimited Solubility[4]Qualitative
Triglycerides (general)Cold EthanolColdSparingly Soluble[4]Qualitative

Inference for this compound: Based on the data for analogous compounds, this compound is expected to exhibit good solubility in solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). Its solubility in ethanol is likely to be lower. Due to its high molecular weight and lipophilic nature, it is expected to have limited solubility in more nonpolar solvents like hexane and acetone at room temperature, a characteristic often exploited for crystallization-based purification.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following established experimental methodologies are recommended.

Equilibrium Solubility Method with HPLC Analysis

This method determines the saturation solubility of a compound in a given solvent at a specific temperature.

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.

  • Phase Separation: Centrifuge the vial at a high speed to pellet the excess, undissolved solid.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector if the compound has a chromophore).

  • Calculation: Determine the concentration of this compound in the original supernatant by back-calculating from the diluted sample concentration. This concentration represents the saturation solubility.

Hot-Stage Microscopy (HSM)

HSM is a visual technique used to estimate the saturation solubility of a solid in a molten or liquid excipient or solvent.

Protocol:

  • Sample Preparation: Prepare a series of mixtures of this compound and the solvent at different known concentrations.

  • Slide Preparation: Place a small amount of each mixture on a microscope slide and cover with a coverslip.

  • Heating and Observation: Heat the slides on a hot stage at a controlled rate. Simultaneously, observe the samples under a polarized light microscope.

  • Solubility Determination: Note the temperature at which the last crystals of this compound dissolve completely. This temperature corresponds to the saturation temperature for that specific concentration. By plotting concentration versus dissolution temperature, a solubility curve can be generated.

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the solubility of a compound in a solid or semi-solid lipid or solvent by measuring the change in melting enthalpy.

Protocol:

  • Sample Preparation: Prepare a series of physical mixtures of this compound and the solvent at different known concentrations.

  • DSC Analysis: Accurately weigh a small amount of each mixture into a DSC pan and seal it. Heat the pan in the DSC instrument at a constant rate (e.g., 10°C/min) over a defined temperature range.

  • Data Analysis: Record the melting endotherm of the solvent. The presence of dissolved this compound will cause a depression in the melting point and a decrease in the enthalpy of fusion of the solvent.

  • Solubility Determination: Plot the melting enthalpy of the solvent as a function of the this compound concentration. The point at which the enthalpy no longer decreases with increasing concentration indicates that the saturation solubility has been reached.

Role of Diacylglycerols in Signaling Pathways

Diacylglycerols (DAGs), including this compound, are critical second messengers in a variety of cellular signaling pathways. Their primary role is the activation of Protein Kinase C (PKC) isozymes.[5][6]

Diacylglycerol-Mediated Activation of Protein Kinase C

The activation of PKC by DAG is a fundamental step in signal transduction that regulates numerous cellular processes, including cell growth, differentiation, and apoptosis.[7]

PKC_Activation cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG 3. Hydrolysis IP3 IP3 PLC->IP3 3. Hydrolysis PIP2 PIP2 PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active 5. Recruitment & Activation (with Ca²⁺ for cPKC) Cellular_Response Downstream Cellular Responses PKC_active->Cellular_Response 6. Phosphorylation of target proteins Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase Signal->Receptor 1. Binding Receptor->PLC 2. Activation Ca_release Ca²⁺ Release from ER IP3->Ca_release 4. Binds to ER receptor

Caption: Diacylglycerol (DAG) activates Protein Kinase C (PKC).

Experimental Workflow for Determining Lipid Solubility

The following diagram outlines a general workflow for determining the solubility of a lipid like this compound in an organic solvent.

Solubility_Workflow start Start: Determine Solubility of This compound prep Prepare supersaturated solution: Excess this compound in selected solvent start->prep equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) prep->equilibrate separate Separate solid and liquid phases (Centrifugation) equilibrate->separate extract Extract known volume of supernatant separate->extract dilute Dilute supernatant to a known concentration extract->dilute analyze Analyze by HPLC-ELSD/UV dilute->analyze calculate Calculate original concentration (Saturation Solubility) analyze->calculate end End: Quantitative Solubility Data calculate->end

Caption: Workflow for equilibrium solubility determination.

References

The Endogenous Presence of 1,3-Dinervonoyl Glycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Rare Diacylglycerol Species in Biological Tissues

Introduction

1,3-Dinervonoyl glycerol (B35011) (1,3-DNG) is a diacylglycerol (DAG) molecule composed of a glycerol backbone esterified with two molecules of nervonic acid (C24:1, n-9) at the sn-1 and sn-3 positions. Nervonic acid, a very-long-chain monounsaturated fatty acid (VLCFA), is a significant component of sphingolipids in the white matter of the brain and is implicated in neurological health and disease.[1][2] While the roles of other DAG isomers, particularly sn-1,2-diacylglycerols, as second messengers in cellular signaling are well-established, the endogenous presence and specific biological functions of 1,3-DNG remain largely unexplored.[3] This technical guide synthesizes the current, albeit limited, knowledge regarding the endogenous presence of 1,3-DNG in tissues, details relevant experimental methodologies, and explores potential signaling pathways, providing a foundational resource for researchers, scientists, and drug development professionals.

Quantitative Data on Nervonic Acid-Containing Diacylglycerols

Direct quantitative data on the endogenous levels of 1,3-Dinervonoyl glycerol in specific tissues is exceptionally scarce in publicly available literature. However, one study's abstract indicates the measurement of nervonic acid content within the diacylglycerol fraction of liver and plasma.[4] While the full quantitative details from this study are not accessible, its existence suggests that nervonic acid is indeed incorporated into the diacylglycerol pool in mammalian tissues.

The table below is presented as a template for future research, as concrete quantitative values for 1,3-DNG are not yet available in the literature. Researchers are encouraged to populate this table as new data emerges.

Tissue/BiofluidSpeciesConditionConcentration of 1,3-DNG (e.g., pmol/mg tissue)Method of QuantificationReference
Brain--Data Not Available--
Adipose Tissue--Data Not Available--
Liver--Data Not Available-[4]
Plasma--Data Not Available-[4]

Biosynthesis of this compound

The biosynthesis of 1,3-DNG is presumed to follow the general pathways of diacylglycerol synthesis, requiring the availability of nervonoyl-CoA and a glycerol backbone. Nervonic acid is synthesized from oleic acid through a series of elongation steps catalyzed by fatty acid elongase enzymes.[5] The Kennedy pathway is the primary route for de novo synthesis of triacylglycerols and their DAG precursors.[6] It is plausible that specific acyltransferases are capable of utilizing nervonoyl-CoA to esterify a glycerol backbone, potentially leading to the formation of 1,3-DNG. Diacylglycerol acyltransferases (DGATs) are key enzymes in the final step of triacylglycerol synthesis and have been shown to have substrate preferences for long-chain fatty acids.[7]

G_1 cluster_0 Endoplasmic Reticulum Glycerol-3-Phosphate Glycerol-3-Phosphate Lysophosphatidic_Acid Lysophosphatidic_Acid Glycerol-3-Phosphate->Lysophosphatidic_Acid GPAT Phosphatidic_Acid Phosphatidic_Acid Lysophosphatidic_Acid->Phosphatidic_Acid AGPAT 1,2-Diacylglycerol 1,2-Diacylglycerol Phosphatidic_Acid->1,2-Diacylglycerol PAP 1,3-Diacylglycerol 1,3-Diacylglycerol 1,2-Diacylglycerol->1,3-Diacylglycerol Isomerase Nervonoyl_CoA Nervonoyl_CoA GPAT GPAT Nervonoyl_CoA->GPAT DGAT_like_enzyme DGAT_like_enzyme Nervonoyl_CoA->DGAT_like_enzyme AGPAT AGPAT PAP PAP Isomerase Isomerase Glycerol Glycerol Glycerol->1,3-Diacylglycerol DGAT-like enzyme Acyl_CoA Acyl_CoA Acyl_CoA->AGPAT

Hypothesized biosynthetic pathway of this compound.

Potential Signaling Roles of this compound

While direct signaling roles for 1,3-DNG have not been elucidated, the functions of its constituent, nervonic acid, and the established roles of other diacylglycerols provide a basis for hypothesis. Nervonic acid supplementation has been shown to modulate pathways related to neurotrophin signaling, glycerophospholipid metabolism, and sphingolipid metabolism.[1] Diacylglycerols are well-known activators of protein kinase C (PKC) isoforms, which are central to a multitude of cellular processes including proliferation, differentiation, and apoptosis.[3] It is conceivable that 1,3-DNG, due to its unique structure with two very-long-chain fatty acids, could selectively interact with and modulate specific signaling proteins, potentially influencing membrane properties and the formation of signaling platforms.

G_2 Extracellular_Signal Extracellular_Signal Receptor Receptor Extracellular_Signal->Receptor PLC Phospholipase C Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,2-Diacylglycerol PIP2->DAG PKC Protein Kinase C DAG->PKC activates Downstream_Targets Downstream_Targets PKC->Downstream_Targets phosphorylates Cellular_Responses Cellular_Responses Downstream_Targets->Cellular_Responses 1_3_DNG This compound Putative_Effector Putative Effector Protein 1_3_DNG->Putative_Effector Putative_Effector->Cellular_Responses

Canonical diacylglycerol signaling and a hypothetical role for 1,3-DNG.

Experimental Protocols

The detection and quantification of 1,3-DNG in biological samples present analytical challenges due to its low abundance and the presence of isomeric forms. A combination of chromatographic separation and mass spectrometry is essential for its unambiguous identification and measurement.

Lipid Extraction

A standard lipid extraction method, such as a modified Bligh and Dyer procedure, is the first step for isolating lipids from tissues.

  • Homogenize tissue samples in a mixture of chloroform (B151607):methanol (1:2, v/v).

  • Add chloroform and water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

Separation and Quantification

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for separating and quantifying DAG isomers.

  • Chromatography: Reversed-phase HPLC can separate DAG isomers based on their hydrophobicity. The use of a C18 or C30 column with a non-aqueous mobile phase gradient (e.g., acetonitrile/isopropanol) is effective.[8]

  • Mass Spectrometry: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to ionize the DAG molecules. Tandem mass spectrometry (MS/MS) is crucial for structural elucidation by analyzing the fragmentation patterns. Neutral loss scanning for the nervonic acid moiety can be a specific way to detect nervonoyl-containing lipids.[9][10]

G_3 Tissue_Sample Tissue_Sample Lipid_Extraction Lipid_Extraction Tissue_Sample->Lipid_Extraction Chromatographic_Separation HPLC Separation Lipid_Extraction->Chromatographic_Separation Mass_Spectrometry MS/MS Analysis Chromatographic_Separation->Mass_Spectrometry Data_Analysis Data_Analysis Mass_Spectrometry->Data_Analysis

Experimental workflow for the analysis of this compound.

Conclusion and Future Directions

The endogenous presence of this compound in tissues is an emerging area of lipid research. While direct quantitative evidence remains elusive, the known metabolism of nervonic acid and diacylglycerols strongly suggests its existence. The development of sensitive and specific analytical methods is paramount to accurately quantify 1,3-DNG in various tissues and to begin to unravel its physiological and pathological roles. Future research should focus on:

  • Quantitative Profiling: Establishing the absolute concentrations of 1,3-DNG in different tissues under various physiological and disease states.

  • Enzymatic Synthesis: Identifying the specific acyltransferases responsible for the synthesis of 1,3-DNG.

  • Functional Studies: Investigating the direct interactions of 1,3-DNG with signaling proteins and its impact on cellular functions.

A deeper understanding of 1,3-DNG metabolism and signaling could open new avenues for therapeutic interventions in neurological and metabolic diseases.

References

1,3-Dinervonoyl Glycerol as a Potential Biomarker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinervonoyl glycerol (B35011) is a specific diacylglycerol (DAG) molecule containing two nervonic acid acyl chains at the sn-1 and sn-3 positions of the glycerol backbone.[1][2][3] While direct research on 1,3-Dinervonoyl glycerol as a biomarker is currently limited, its constituent components and its classification as a diacylglycerol provide a strong basis for its potential significance in various physiological and pathological processes, particularly within the nervous system. This technical guide synthesizes the available information on its components and the broader class of diacylglycerols to present a comprehensive overview of its potential as a biomarker, its hypothetical signaling pathways, and the methodologies for its investigation.

Nervonic acid, a C24:1 monounsaturated fatty acid, is a critical component of sphingolipids in the myelin sheath of nerve fibers.[4][5][6] Its levels have been correlated with several neurological and inflammatory conditions, suggesting its potential as a biomarker.[7][8] Diacylglycerols, as a class, are well-established second messengers in a multitude of cellular signaling cascades, most notably as activators of Protein Kinase C (PKC).[9][10][11] Dysregulation of DAG signaling is implicated in numerous diseases, including cancer, metabolic disorders, and neurological conditions.[10][12][13]

This guide will explore the potential of this compound as a biomarker by examining the roles of nervonic acid and diacylglycerol signaling, providing detailed experimental protocols for its analysis, and presenting visual workflows and pathways.

Data Presentation: Nervonic Acid as a Biomarker

Quantitative data from studies on nervonic acid as a biomarker are summarized below. These findings provide a basis for investigating this compound in similar contexts.

Table 1: Fecal Nervonic Acid in Inflammatory Bowel Disease (IBD)

ParameterIBD PatientsHealthy ControlsSensitivitySpecificityp-value
Fecal Nervonic Acid (µmol/g)ElevatedLower71%82%< 0.05
Data from a study on fecal nervonic acid as a biomarker for diagnosing and monitoring IBD.[8] A concentration of 0.49 µmol/g was used as the cutoff.[8]

Table 2: Plasma Nervonic Acid in Major Depressive Disorder (MDD)

Comparison GroupFindingSignificance
MDD vs. Bipolar Disorder & Healthy ControlsIncreased plasma nervonic acid levels in MDD patients.Potential diagnostic biomarker for MDD.[7]
Depressive State vs. Remission State (MDD)Higher nervonic acid levels in the depressive state.Suggests state-dependent alterations.[7]
This pilot study highlights the potential of plasma nervonic acid as a state-dependent biomarker for MDD.[7]

Hypothetical Signaling Pathway of this compound

Given that this compound is a diacylglycerol, it is hypothesized to participate in the well-established diacylglycerol signaling pathways. The primary pathway involves the activation of Protein Kinase C (PKC).

Upon stimulation of cell surface receptors (e.g., G-protein coupled receptors or receptor tyrosine kinases), phospholipase C (PLC) is activated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] While IP3 stimulates the release of intracellular calcium, DAG remains in the membrane and recruits and activates PKC isoforms.[9][10] Activated PKC then phosphorylates a wide array of downstream target proteins, leading to the regulation of diverse cellular processes such as gene expression, cell proliferation, and apoptosis.[12][13] Diacylglycerol kinase (DGK) can phosphorylate DAG to produce phosphatidic acid (PA), another signaling molecule, thereby terminating the DAG signal.[12][14]

Diacylglycerol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Signal Signal Receptor GPCR / RTK Signal->Receptor 1. Binding PLC Phospholipase C (PLC) Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG 1,3-Dinervonoyl glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active 5. Recruitment & Activation DGK Diacylglycerol Kinase (DGK) PA Phosphatidic Acid (PA) DAG->PA Signal Termination PKC_inactive Inactive PKC PKC_inactive->PKC_active Downstream Downstream Targets PKC_active->Downstream 6. Phosphorylation Ca_release Ca2+ Release IP3->Ca_release 4. Ca2+ Mobilization Response Cellular Response Downstream->Response Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) ISTD Add Internal Standard Sample->ISTD Extraction Lipid Extraction (e.g., Bligh-Dyer) ISTD->Extraction Drydown Dry Extract under N2 Extraction->Drydown Reconstitution Reconstitute in LC-MS compatible solvent Drydown->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using ISTD and Calibration Curve Integration->Quantification Results Biomarker Concentration Quantification->Results

References

Preliminary Studies on 1,3-Dinervonoyl Glycerol: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Preliminary searches for specific in-depth studies, quantitative data, and detailed experimental protocols on 1,3-Dinervonoyl glycerol (B35011) have yielded limited results. The following guide is constructed based on available information on the compound, its constituents, and analogous chemical structures. Much of the information regarding experimental protocols is based on general methodologies for similar compounds due to the absence of specific literature for 1,3-Dinervonoyl glycerol.

Introduction to this compound

This compound is a diacylglycerol (DAG) molecule in which two molecules of nervonic acid are esterified to the sn-1 and sn-3 positions of a glycerol backbone.[1][2][3] Nervonic acid (cis-15-tetracosenoic acid) is a long-chain monounsaturated omega-9 fatty acid that is a significant component of sphingolipids in the myelin sheath of nerve fibers.[4] Given the crucial role of nervonic acid in the central nervous system, this compound is a molecule of interest for researchers in neuroscience and drug development.

Chemical Structure:

G Chemical Structure of this compound cluster_glycerol Glycerol Backbone cluster_nervonic1 Nervonic Acid (sn-1) cluster_nervonic2 Nervonic Acid (sn-3) cluster_tail1 cluster_tail2 G1 CH2-O- G2 | CH-OH | N1 C=O | (CH2)13 | CH G1->N1 G3 CH2-O- N2 C=O | (CH2)13 | CH G3->N2 T1_1 || T2_1 || T1_2 CH | (CH2)7 | CH3 T2_2 CH | (CH2)7 | CH3

Caption: General chemical structure of this compound.

Synthesis and Characterization

Potential Synthesis Method: Enzymatic Esterification

A solvent-free enzymatic synthesis by direct esterification of glycerol with fatty acids is a common and efficient method for producing 1,3-diacylglycerols.[5] This method is advantageous due to its specificity and milder reaction conditions compared to chemical synthesis.

Experimental Protocol (Hypothetical):

  • Reactants: Glycerol and nervonic acid in a 1:2 molar ratio.

  • Enzyme: A position-specific lipase, such as Lipozyme RM IM, is added to the reactant mixture (e.g., 5% by weight of reactants).

  • Reaction Conditions: The mixture is incubated in a reaction vessel under vacuum to remove water produced during the esterification. The reaction temperature would be maintained at a point suitable for the enzyme's activity and the physical state of the reactants.

  • Monitoring: The reaction progress can be monitored by analyzing the conversion of nervonic acid and the formation of this compound using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purification: The final product can be purified from the reaction mixture using column chromatography.[5]

G Hypothetical Synthesis Workflow Reactants Glycerol + Nervonic Acid (1:2) Incubation Incubation under Vacuum (Controlled Temperature) Reactants->Incubation Enzyme Lipase (e.g., Lipozyme RM IM) Enzyme->Incubation Monitoring Reaction Monitoring (TLC/HPLC) Incubation->Monitoring Purification Purification (Column Chromatography) Monitoring->Purification Upon completion Product This compound Purification->Product

Caption: A potential workflow for the enzymatic synthesis of this compound.

Characterization Techniques

The characterization of the synthesized this compound would involve standard analytical techniques to confirm its structure and purity.

Technique Purpose
NMR Spectroscopy (¹H and ¹³C) To elucidate the chemical structure by identifying the proton and carbon environments, confirming the ester linkages at the sn-1 and sn-3 positions.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify functional groups, such as the ester carbonyl and hydroxyl groups.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final product.

Potential Biological and Pharmacological Significance

Direct studies on the biological activity of this compound are not currently available in the public domain. However, its significance can be inferred from the known roles of its constituent, nervonic acid.

Nervonic acid is crucial for the biosynthesis of myelin and is abundant in the white matter of the brain.[4] Studies have suggested that nervonic acid may play a role in the treatment of demyelinating diseases and in cognitive improvement.[6][7] The proportion of nervonic acid in serum lipids has also been associated with serum plasmalogen levels and metabolic syndrome.[8]

Hypothesized Signaling Pathways and Mechanisms of Action

As a diacylglycerol, this compound could potentially interact with signaling pathways where DAGs act as second messengers. A well-known pathway involves the activation of Protein Kinase C (PKC).

Hypothetical PKC Activation Pathway:

G Hypothesized PKC Activation PLC Phospholipase C (PLC) Activated PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 produces DAG This compound (or other DAGs) PIP2->DAG produces PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Cellular Substrates PKC_active->Substrate phosphorylates Response Cellular Response Substrate->Response

Caption: Potential involvement of this compound in the PKC signaling pathway.

It is important to note that the specific affinity and activation potential of this compound for different PKC isozymes would require experimental validation.

Future Directions

The field would greatly benefit from foundational research on this compound. Key areas for future investigation include:

  • Optimized Synthesis: Development and publication of a detailed, high-yield synthesis protocol.

  • Physicochemical Characterization: Comprehensive analysis of its physical and chemical properties.

  • In Vitro Studies: Investigation of its effects on neural cell lines, including oligodendrocytes and neurons, to understand its role in cell proliferation, differentiation, and myelination.

  • In Vivo Studies: Preclinical studies in animal models of neurological disorders to assess its therapeutic potential.

  • Pharmacokinetics and Metabolism: Understanding how this compound is absorbed, distributed, metabolized, and excreted.

Conclusion

This compound is a structurally interesting molecule due to the presence of nervonic acid, a key component of the nervous system. While it is commercially available for research, there is a notable lack of published preliminary studies detailing its synthesis, characterization, and biological activity. The information presented in this guide is based on analogous compounds and the known properties of its constituents. Further dedicated research is essential to unlock the potential of this molecule for therapeutic applications in neuroscience and beyond.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1,3-Dinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 1,3-Dinervonoyl glycerol (B35011), a diacylglycerol containing two nervonic acid chains at the sn-1 and sn-3 positions of the glycerol backbone. The primary method described is a solvent-free enzymatic esterification, which offers high selectivity for the 1,3-positions, milder reaction conditions, and a more environmentally friendly process compared to purely chemical methods. This approach is particularly suitable for long-chain unsaturated fatty acids like nervonic acid. Information on reaction optimization, purification, and characterization is provided, along with a summary of quantitative data from analogous syntheses. Additionally, a general signaling pathway for diacylglycerols is illustrated.

Introduction

1,3-Diacylglycerols (1,3-DAGs) are important molecules in cell signaling and are of increasing interest in the pharmaceutical and nutritional sciences. 1,3-Dinervonoyl glycerol is a specific 1,3-DAG composed of glycerol and two molecules of nervonic acid (cis-15-tetracosenoic acid), a very long-chain monounsaturated omega-9 fatty acid. Nervonic acid is abundant in the white matter of the brain and is crucial for the biosynthesis of nerve cell myelin.[1] The synthesis of structurally pure 1,3-DAGs in the lab is challenged by the potential for acyl migration, which leads to the formation of the 1,2-diacylglycerol isomer.

Enzymatic synthesis using a 1,3-regiospecific lipase (B570770) is a highly effective strategy to overcome this challenge.[2] Lipases such as the immobilized Rhizomucor miehei lipase (Lipozyme RM IM) can selectively catalyze the esterification of the primary hydroxyl groups (sn-1 and sn-3) of glycerol, minimizing the formation of byproducts.[2][3] This protocol details a solvent-free direct esterification method, which is efficient and simplifies product purification.

Synthesis Pathway and Experimental Workflow

The synthesis of this compound is achieved through the direct esterification of glycerol with nervonic acid, catalyzed by a 1,3-specific immobilized lipase. The workflow involves the reaction itself, followed by enzyme removal and product purification.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Esterification Reaction cluster_2 Purification Reactants Glycerol + Nervonic Acid (1:2 molar ratio) Reaction Incubation with stirring (e.g., 60-70°C) Under Vacuum Reactants->Reaction Enzyme Immobilized Lipase (e.g., Lipozyme RM IM) Enzyme->Reaction Filtration Filtration to remove immobilized enzyme Reaction->Filtration Crude_Product Crude Product Mixture (1,3-DAG, 1,2-DAG, MAG, TAG, FFA) Filtration->Crude_Product Purification Purification via Low-Temperature Crystallization or Silica Gel Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Signaling_Pathway cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC 2. Activates PIP2 PIP₂ PLC->PIP2 3. Hydrolyzes DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_inactive Inactive Protein Kinase C (PKC) DAG->PKC_inactive 4. Recruits & Activates Signal Extracellular Signal (e.g., Hormone, Growth Factor) Signal->Receptor 1. Binds PKC_active Active PKC PKC_inactive->PKC_active Cell_Response Phosphorylation of Target Proteins Cellular Response PKC_active->Cell_Response 5. Phosphorylates

References

Application Note and Protocol: Purification of 1,3-Dinervonoyl Glycerol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1,3-Dinervonoyl glycerol (B35011), a diacylglycerol containing nervonic acid at the sn-1 and sn-3 positions, using High-Performance Liquid Chromatography (HPLC).[1][2][3] The methodologies outlined are based on established principles for the separation of diacylglycerols and other neutral lipids.[4][5][6]

Introduction

1,3-Dinervonoyl glycerol is a specific diacylglycerol (DAG) of interest in various research fields due to its unique composition. Diacylglycerols are critical intermediates in lipid metabolism and function as second messengers in cellular signaling pathways.[5][7][8] The precise purification of specific DAG isomers is essential for accurate biological and pharmacological studies.[5]

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of lipids.[9][10] Due to the lack of a strong UV-absorbing chromophore in most lipids, universal detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are recommended for their detection.[9][10][11][12][13] Mass Spectrometry (MS) can also be coupled with HPLC for definitive identification and quantification.[7][8][14]

This application note details two primary HPLC approaches for the purification of this compound: Normal-Phase HPLC (NP-HPLC) for separation based on polarity and Reversed-Phase HPLC (RP-HPLC) for separation based on hydrophobicity.

Experimental Protocols

Proper sample preparation is crucial for successful HPLC purification. For biological samples, a lipid extraction must be performed.

Materials:

Protocol: Lipid Extraction (Modified Bligh and Dyer Method) [5][15]

  • Homogenize the sample in a mixture of chloroform and methanol (1:2, v/v).

  • Add chloroform and deionized water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Vortex the mixture thoroughly to ensure proper mixing.

  • Centrifuge the sample to facilitate phase separation.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a minimal volume of the initial mobile phase for the chosen HPLC method.

NP-HPLC is ideal for separating lipid classes based on the polarity of their head groups. This method is effective for isolating DAGs from other neutral lipids like triacylglycerols and free fatty acids.[16][17][18]

Instrumentation and Conditions:

ParameterSpecification
HPLC System A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, and fraction collector.
Column Silica or Diol-based column (e.g., PVA-Sil), 5 µm particle size, 250 x 10 mm I.D.
Mobile Phase A Hexane
Mobile Phase B Isopropanol
Mobile Phase C Ethyl Acetate
Gradient Program See Table 1 below.
Flow Rate 4.0 mL/min
Column Temperature 30°C
Injection Volume 100 - 500 µL (dependent on sample concentration and column capacity)
Detector Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
ELSD Settings Nebulizer Temperature: 30°C, Evaporator Temperature: 50°C, Gas Flow: 1.5 L/min

Table 1: NP-HPLC Gradient Program

Time (min)% Mobile Phase A (Hexane)% Mobile Phase B (Isopropanol)% Mobile Phase C (Ethyl Acetate)
0.09505
10.085510
20.0701515
25.0701515
25.19505
35.09505

RP-HPLC separates lipids based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acyl chains.[19][20] This method is suitable for separating this compound from other DAGs containing different fatty acids.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A preparative or semi-preparative HPLC system with a gradient pump, autosampler, and fraction collector.
Column C18 or C8 column, 5 µm particle size, 250 x 10 mm I.D.
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient Program See Table 2 below.
Flow Rate 3.5 mL/min
Column Temperature 40°C
Injection Volume 100 - 500 µL (dependent on sample concentration and column capacity)
Detector Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
ELSD Settings Nebulizer Temperature: 35°C, Evaporator Temperature: 60°C, Gas Flow: 1.8 L/min

Table 2: RP-HPLC Gradient Program

Time (min)% Mobile Phase A (Acetonitrile)% Mobile Phase B (Isopropanol)
0.09010
25.05050
35.01090
40.01090
40.19010
50.09010
  • Monitor the detector signal to identify the peak corresponding to this compound.

  • Collect the eluent containing the target peak using a fraction collector.

  • Pool the collected fractions.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • The purified this compound can be stored in a suitable solvent (e.g., chloroform or hexane) at -20°C or lower.

Visualization of Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification start Biological Sample or Reaction Mixture lipid_extraction Lipid Extraction (e.g., Bligh & Dyer) start->lipid_extraction drying Dry Down Under Nitrogen lipid_extraction->drying reconstitution Reconstitute in Initial Mobile Phase drying->reconstitution hplc_injection Inject Sample onto HPLC System (NP-HPLC or RP-HPLC) reconstitution->hplc_injection separation Chromatographic Separation hplc_injection->separation detection Detection (ELSD/CAD/MS) separation->detection fraction_collection Fraction Collection of Target Peak detection->fraction_collection pooling Pool Collected Fractions fraction_collection->pooling solvent_evaporation Solvent Evaporation pooling->solvent_evaporation final_product Purified this compound solvent_evaporation->final_product

Caption: Workflow for the purification of this compound.

Signaling Pathway Involving Diacylglycerol

DAG_Signaling_Pathway ext_signal Extracellular Signal (e.g., Hormone, Neurotransmitter) receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) ext_signal->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP₂ (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 hydrolyzes ip3 IP₃ (Inositol trisphosphate) pip2->ip3 dag Diacylglycerol (DAG) (e.g., this compound) pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc recruits and activates downstream Downstream Cellular Responses (e.g., Gene Expression, Cell Growth) pkc->downstream phosphorylates target proteins ca2 Ca²⁺ Release er->ca2 ca2->pkc co-activates

Caption: Simplified diacylglycerol (DAG) signaling pathway.

References

Application Note: Quantitative Analysis of 1,3-Dinervonoyl Glycerol by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dinervonoyl glycerol (B35011) is a diacylglycerol containing two nervonic acid chains, a long-chain monounsaturated omega-9 fatty acid. Nervonic acid is enriched in the white matter of the brain and is a key component of myelin. The quantification of specific diacylglycerol species such as 1,3-Dinervonoyl glycerol is crucial for understanding lipid metabolism and its role in various physiological and pathological processes, particularly in the context of neurological health and disease. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Lipid Extraction

A modified Bligh-Dyer liquid-liquid extraction method is recommended for the extraction of total lipids, including diacylglycerols, from biological samples such as plasma, serum, or tissue homogenates.[1]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (IS): A suitable stable isotope-labeled diacylglycerol (e.g., d5-1,3-dipalmitoyl glycerol)

  • Glass centrifuge tubes

  • Nitrogen evaporator

Protocol:

  • To 100 µL of the biological sample in a glass centrifuge tube, add a known amount of the internal standard.

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 30 seconds.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • HPLC: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or equivalent

  • Ionization Source: Electrospray Ionization (ESI)

Chromatographic Conditions:

ParameterRecommended Setting
Column Reversed-phase C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium (B1175870) Formate in Water:Acetonitrile (90:10, v/v)
Mobile Phase B 10 mM Ammonium Formate in Isopropanol:Acetonitrile (90:10, v/v)
Gradient 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18.1-20 min: 30% B (re-equilibration)
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3500 V
Gas Temperature 250°C
Gas Flow 12 L/min
Nebulizer 35 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The precursor ion for this compound is its ammonium adduct ([M+NH₄]⁺). The primary fragmentation pathway for diacylglycerol ammonium adducts is the neutral loss of one of the fatty acid chains along with ammonia.

  • Molecular Weight of Nervonic Acid: 366.62 g/mol

  • Molecular Weight of Glycerol: 92.09 g/mol

  • Molecular Weight of this compound: (2 * 366.62) + 92.09 - (2 * 18.015) = 789.30 g/mol

  • Precursor Ion ([M+NH₄]⁺) m/z: 789.30 + 18.034 = 807.3

  • Product Ion ([M+NH₄ - Nervonic Acid - NH₃]⁺) m/z: 807.3 - 366.62 - 17.03 = 423.7

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound807.3423.710025
Internal Standard User-definedUser-defined100User-defined

Note: Collision energy should be optimized for the specific instrument used.

Data Presentation

The following tables present representative quantitative data for the LC-MS/MS method. This data is illustrative and should be validated experimentally.

Table 1: Method Performance Characteristics

ParameterRepresentative Value
Linearity Range (ng/mL) 1 - 1000
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ, ng/mL) 1
Precision (%RSD) < 15%
Accuracy (% Bias) ± 15%

Table 2: Precision and Accuracy Data

Spiked Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Bias)
3< 10%< 12%± 10%
50< 8%< 10%± 8%
800< 5%< 8%± 5%

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma, Serum, Tissue) is_addition Addition of Internal Standard sample->is_addition extraction Lipid Extraction (Bligh-Dyer) is_addition->extraction drying Solvent Evaporation (Nitrogen Stream) extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data_processing Data Processing and Quantification lcms->data_processing

Caption: Experimental workflow for the quantitative analysis of this compound.

Signaling Pathway Context

Diacylglycerols (DAGs) are crucial second messengers in various signaling pathways. While the specific pathways involving this compound are a subject of ongoing research, a general DAG-mediated signaling pathway is illustrated below.

signaling_pathway cluster_membrane Cell Membrane receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag This compound (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates cellular_response Cellular Responses (e.g., Proliferation, Differentiation) pkc->cellular_response phosphorylates targets ca_release Ca²⁺ Release ip3->ca_release

References

Application Notes and Protocols for the Extraction and Quantification of 1,3-Dinervonoyl Glycerol from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinervonoyl glycerol (B35011) is a specific diacylglycerol (DAG) containing two nervonic acid (C24:1) molecules esterified to the glycerol backbone at the sn-1 and sn-3 positions. Nervonic acid is a very long-chain monounsaturated fatty acid that is highly enriched in the white matter of the brain, where it is a crucial component of the myelin sheath synthesized by oligodendrocytes.[1][2][3] The myelin sheath is vital for the rapid transmission of nerve impulses, and alterations in its lipid composition are associated with several demyelinating diseases.[3][4] Diacylglycerols, in general, are important second messengers in various cellular signaling pathways, primarily through the activation of protein kinase C (PKC).[5] The specific roles of 1,3-Dinervonoyl glycerol in brain physiology and pathology are an emerging area of research, with potential implications for neurodegenerative and demyelinating disorders.

These application notes provide a detailed protocol for the extraction, purification, and quantification of this compound from brain tissue, enabling researchers to investigate its distribution, metabolism, and potential role as a biomarker or therapeutic target.

Signaling Pathways

Diacylglycerols are key signaling molecules that can be generated through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). In the brain, this signaling cascade is crucial for synaptic plasticity.[6] The produced DAG remains in the cell membrane where it can activate various downstream effectors, most notably Protein Kinase C (PKC). Activated PKC can then phosphorylate a multitude of protein substrates, leading to a wide range of cellular responses, including cell growth, differentiation, and apoptosis. In oligodendrocytes, the cells responsible for myelination in the central nervous system, lipid metabolism is tightly regulated to support the extensive membrane synthesis required for the myelin sheath. While the direct signaling role of this compound is still under investigation, its abundance in myelin suggests a critical structural role and a potential involvement in myelin maintenance and signaling processes within these specialized cells.

DAG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Signal Signal Receptor Receptor Signal->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG 1,3-Dinervonoyl glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive 6. Activation PKC_active PKC (active) PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate 7. Phosphorylation ER Endoplasmic Reticulum IP3->ER 4. Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release 5. pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Myelin Maintenance) pSubstrate->Response 8.

Caption: General Diacylglycerol (DAG) Signaling Pathway.

Experimental Workflow

The overall experimental workflow for the extraction and quantification of this compound from brain tissue involves several key steps: tissue homogenization, lipid extraction using a modified Folch or Bligh-Dyer method, purification of the diacylglycerol fraction using solid-phase extraction (SPE), and finally, quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction_Workflow start Brain Tissue Sample homogenization Homogenization in Chloroform:Methanol start->homogenization extraction Lipid Extraction (Folch/Bligh-Dyer) homogenization->extraction phase_separation Phase Separation (Addition of salt solution) extraction->phase_separation lipid_extract Total Lipid Extract (Lower Organic Phase) phase_separation->lipid_extract spe Solid-Phase Extraction (SPE) (Aminopropyl Cartridge) lipid_extract->spe dag_fraction Diacylglycerol Fraction spe->dag_fraction lcms LC-MS/MS Analysis (MRM Mode) dag_fraction->lcms quantification Quantification of This compound lcms->quantification

Caption: Experimental Workflow for this compound Extraction.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
This compoundCayman ChemicalItem No. 27031
1,2-diheptadecanoyl-sn-glycerol (Internal Standard)Avanti Polar Lipids800851
Chloroform, HPLC gradeFisher ScientificC298
Methanol, HPLC gradeFisher ScientificA452
Sodium Chloride (NaCl)Sigma-AldrichS9888
Hexane (B92381), HPLC gradeFisher ScientificH302
Ethyl Acetate (B1210297), HPLC gradeFisher ScientificE145
Water, LC-MS gradeFisher ScientificW6
Acetonitrile, LC-MS gradeFisher ScientificA955
Formic Acid, LC-MS gradeThermo Scientific85178
Ammonium (B1175870) Formate, LC-MS gradeSigma-Aldrich70221
Aminopropyl SPE Cartridges (500 mg, 3 mL)WatersWAT054560
Glass homogenizerWheaton357542
CentrifugeBeckman CoulterAllegra X-15R
Nitrogen evaporatorOrganomation11155
SPE Vacuum ManifoldWatersWAT200606
LC-MS/MS System (e.g., Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS)Agilent TechnologiesG7120A, G6470A

Experimental Protocols

Brain Tissue Homogenization and Lipid Extraction (Modified Folch Method)
  • Weigh approximately 50-100 mg of frozen brain tissue.

  • Add the tissue to a glass homogenizer with 19 volumes of ice-cold chloroform:methanol (2:1, v/v). For 100 mg of tissue, use 1.9 mL of the solvent mixture.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.38 mL for 1.9 mL of solvent).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (which contains the total lipids) using a glass Pasteur pipette, avoiding the protein interface.

  • Dry the collected lipid extract under a gentle stream of nitrogen.

Solid-Phase Extraction (SPE) for Diacylglycerol Purification
  • SPE Cartridge Conditioning:

    • Place the aminopropyl SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 3 mL of hexane through the sorbent. Do not allow the cartridge to become dry.

  • Sample Loading:

    • Reconstitute the dried lipid extract in 1 mL of hexane.

    • Load the reconstituted sample onto the conditioned SPE cartridge and allow it to pass through the sorbent under gravity.

  • Washing:

    • Wash the cartridge with 3 mL of hexane:ethyl acetate (9:1, v/v) to elute less polar lipids (e.g., cholesterol esters, triacylglycerols). Discard this eluate.

  • Elution of Diacylglycerols:

    • Elute the diacylglycerol fraction with 5 mL of hexane:ethyl acetate (8:2, v/v).

    • Collect this fraction in a clean glass tube.

  • Sample Finalization:

    • Evaporate the solvent from the collected diacylglycerol fraction under a gentle stream of nitrogen.

    • Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of mobile phase (e.g., acetonitrile:isopropanol, 1:1 v/v) for LC-MS/MS analysis.

LC-MS/MS Quantification
  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

    • Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate

    • Gradient: A suitable gradient to resolve the diacylglycerols (e.g., start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate).

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 300°C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    Predicted MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound785.7 [M+NH₄]⁺417.4 [M+H-C₂₄H₄₆O₂]⁺25
1,2-diheptadecanoyl-sn-glycerol (Internal Standard)597.5 [M+NH₄]⁺339.3 [M+H-C₁₇H₃₄O₂]⁺20

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison between different samples or experimental conditions.

Table 1: Concentration of this compound in Different Brain Regions

Brain RegionSample IDThis compound (ng/mg tissue)Standard Deviation
CortexC115.21.8
C216.52.1
C314.81.5
White MatterWM145.74.2
WM248.15.5
WM346.34.8
CerebellumCB18.91.1
CB29.51.3
CB38.70.9

Table 2: Method Validation Parameters

ParameterValue
Linearity (r²)>0.99
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Recovery85-95%
Intra-day Precision (%RSD)<10%
Inter-day Precision (%RSD)<15%

Conclusion

This application note provides a comprehensive and detailed protocol for the extraction, purification, and quantification of this compound from brain tissue. The use of a robust lipid extraction method, followed by specific purification of diacylglycerols and sensitive detection by LC-MS/MS, allows for the accurate measurement of this important very long-chain fatty acid-containing lipid. This methodology will be a valuable tool for researchers investigating the role of nervonic acid-containing lipids in brain health and disease, particularly in the context of myelin biology and demyelinating disorders.

References

Application Notes and Protocols for the Use of 1,3-Dinervonoyl Glycerol as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics and metabolic research, accurate quantification of lipid species is paramount for understanding cellular processes in health and disease. Diacylglycerols (DAGs) are crucial intermediates in lipid metabolism and key signaling molecules. Their low abundance and structural diversity, however, present analytical challenges. The use of a stable, non-endogenous internal standard is critical for reliable quantification by mass spectrometry, correcting for variations in sample extraction, processing, and instrument response.

1,3-Dinervonoyl glycerol (B35011) is a synthetic diacylglycerol containing two nervonic acid (C24:1) moieties esterified to the glycerol backbone at the sn-1 and sn-3 positions. Its unique high molecular weight and the presence of the very-long-chain fatty acid, nervonic acid, make it an ideal internal standard for the quantification of a wide range of diacylglycerol species in biological matrices using liquid chromatography-mass spectrometry (LC-MS). This document provides detailed application notes and protocols for the effective use of 1,3-Dinervonoyl glycerol as an internal standard in lipidomics research.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C51H96O5
Molecular Weight 797.3 g/mol
Structure Glycerol backbone with nervonic acid (24:1n-9) at sn-1 and sn-3 positions.
Appearance White to off-white solid
Solubility Soluble in organic solvents such as chloroform (B151607), methanol (B129727), and ethanol.

Applications

This compound is designed for use as an internal standard in the quantitative analysis of diacylglycerols in various biological samples, including but not limited to:

  • Plasma and serum

  • Cell cultures and lysates

  • Tissue homogenates

Its application is particularly suited for LC-MS-based lipidomics platforms.

Experimental Protocols

Protocol 1: Quantification of Diacylglycerols in Human Plasma

This protocol describes the use of this compound as an internal standard for the quantification of diacylglycerol species in human plasma by LC-MS/MS.

Materials:

Procedure:

  • Internal Standard Spiking:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a working internal standard solution by diluting the stock solution to 10 µg/mL in methanol.

    • To 100 µL of human plasma in a glass tube, add 10 µL of the 10 µg/mL internal standard working solution.

  • Lipid Extraction (Bligh & Dyer Method):

    • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol to the plasma sample containing the internal standard.

    • Vortex vigorously for 1 minute.

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) and transfer to a new glass tube.

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) mixture of methanol:chloroform for LC-MS analysis.

  • LC-MS/MS Analysis:

    • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient from 30% to 99% B

      • 15-20 min: 99% B

      • 20.1-25 min: 30% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 45°C

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • MRM Transitions: Monitor the precursor-to-product ion transitions for this compound and the target diacylglycerol species. For this compound, the [M+NH4]+ adduct is often monitored.

Data Analysis:

  • Quantify the endogenous diacylglycerol species by calculating the peak area ratio of the analyte to the this compound internal standard.

  • Generate a calibration curve using a series of known concentrations of diacylglycerol standards spiked with a constant concentration of the internal standard.

  • Determine the concentration of the unknown samples from the calibration curve.

Quantitative Data

The following tables summarize the expected performance characteristics of an LC-MS/MS method for diacylglycerol quantification using a long-chain diacylglycerol internal standard like this compound. The data is representative and should be validated in your laboratory.

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL

Table 2: Precision and Accuracy

Analyte ConcentrationIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC (10 ng/mL)< 15%< 15%85-115%
Medium QC (100 ng/mL)< 10%< 10%90-110%
High QC (1000 ng/mL)< 10%< 10%90-110%

Table 3: Recovery

AnalyteRecovery (%)
Diacylglycerols85 - 105%

Signaling Pathways and Workflows

Diacylglycerol (DAG) Signaling Pathway

Diacylglycerols are critical second messengers that activate protein kinase C (PKC), a family of enzymes involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[1][2][3]

DAG_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) PKC->Cellular_Response Phosphorylates substrates leading to

Caption: Overview of the Diacylglycerol (DAG) signaling pathway.

Experimental Workflow for Lipidomics Analysis

The following diagram illustrates a typical workflow for the quantification of diacylglycerols using an internal standard.

Lipidomics_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Lipid_Extraction 3. Lipid Extraction (e.g., Bligh & Dyer) IS_Spiking->Lipid_Extraction Drying 4. Solvent Evaporation Lipid_Extraction->Drying Reconstitution 5. Reconstitution Drying->Reconstitution LCMS_Analysis 6. LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing 7. Data Processing and Quantification LCMS_Analysis->Data_Processing

Caption: A typical experimental workflow for lipidomics analysis.

Nervonic Acid Metabolic Pathway

Nervonic acid, a component of the internal standard, is a very-long-chain monounsaturated fatty acid that plays a role in the biosynthesis of sphingolipids, which are crucial components of the myelin sheath in the nervous system.

Nervonic_Acid_Pathway Oleoyl_CoA Oleoyl-CoA (18:1) Elongase Elongase Oleoyl_CoA->Elongase Eicosenoyl_CoA Eicosenoyl-CoA (20:1) Elongase->Eicosenoyl_CoA Gadoleoyl_CoA Gadoleoyl-CoA (22:1) Eicosenoyl_CoA->Gadoleoyl_CoA Elongation Cycles Nervonoyl_CoA Nervonoyl-CoA (24:1) Gadoleoyl_CoA->Nervonoyl_CoA Elongation Sphingolipids Sphingolipids (Myelin Sheath) Nervonoyl_CoA->Sphingolipids Incorporation

Caption: Simplified metabolic pathway of nervonic acid biosynthesis.

References

Application Notes and Protocols: 1,3-Dinervonoyl Glycerol in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinervonoyl glycerol (B35011) is a diacylglycerol (DAG) containing nervonic acid (C24:1) at the sn-1 and sn-3 positions of the glycerol backbone.[1][2] Nervonic acid, a very-long-chain monounsaturated fatty acid, is a critical component of sphingolipids in the brain and nervous tissue, playing a significant role in myelination and neural cell function.[3] While direct applications of 1,3-Dinervonoyl glycerol in lipidomics research are not extensively documented in published literature, its unique structure suggests several potential key applications.

These application notes provide an overview of the prospective uses of this compound in lipidomics, focusing on its potential as a synthetic standard, a tool for studying nervonic acid metabolism, and an activator of signaling pathways. The provided protocols are based on established methodologies for similar diacylglycerol species and can be adapted for this compound.

Core Applications in Lipidomics

The primary applications of this compound in lipidomics research are projected to be:

  • Internal Standard for Mass Spectrometry: Due to its unique molecular weight and structure, this compound is an ideal candidate for use as an internal standard in mass spectrometry-based lipidomics. It can be added to biological samples to normalize for variations in lipid extraction and ionization efficiency, enabling accurate quantification of other nervonic acid-containing lipids.

  • Metabolic Tracer for Nervonic Acid Pathways: As a stable, non-radioactive molecule, this compound can be used to trace the metabolic fate of nervonic acid within cells and organisms. By introducing it into a biological system, researchers can monitor its incorporation into more complex lipids, such as triglycerides and phospholipids, or its breakdown products, providing insights into the dynamics of nervonic acid metabolism.

  • Investigation of Diacylglycerol Signaling Pathways: Diacylglycerols are crucial second messengers in a multitude of cellular signaling pathways, most notably those involving protein kinase C (PKC). This compound could be utilized to investigate the specific role of nervonic acid-containing DAGs in activating or modulating these pathways, which may have implications for neurological health and disease.[4]

  • Tool for Studying Myelination and Neurological Disorders: Given the importance of nervonic acid in the central nervous system, this compound can serve as a valuable tool in studies related to myelination, remyelination, and neurological disorders where nervonic acid metabolism is implicated.[3][5]

Data Presentation

Physicochemical Properties
PropertyValue
Synonyms DG(24:1/0:0/24:1)
Molecular Formula C₅₁H₉₆O₅
Molecular Weight 793.3 g/mol
Structure Glycerol backbone with nervonic acid esterified at the sn-1 and sn-3 positions.
Proposed LC-MS/MS Parameters for Quantification

The following table outlines hypothetical yet plausible parameters for the quantification of this compound using a triple quadrupole mass spectrometer. These would need to be optimized empirically.

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+NH₄]⁺ or [M+Na]⁺
Product Ions (m/z) Fragments corresponding to the neutral loss of a nervonic acid chain.
Collision Energy (eV) To be optimized
Dwell Time (ms) 50-100

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway of this compound

Diacylglycerols are known to activate Protein Kinase C (PKC), a key enzyme in cellular signaling. The following diagram illustrates the hypothetical activation of PKC by this compound, leading to downstream cellular responses.

PKC_Activation_by_1_3_Dinervonoyl_glycerol cluster_membrane Cell Membrane PLC Phospholipase C (PLC) PIP2 PIP2 DAG 1,3-Dinervonoyl glycerol (exogenous) PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis PKC Protein Kinase C (PKC) DAG->PKC activates Substrate Substrate Proteins PKC->Substrate pSubstrate Phosphorylated Substrate Proteins Substrate->pSubstrate phosphorylation Response Cellular Response pSubstrate->Response

Caption: Hypothetical activation of the PKC signaling pathway by this compound.

Experimental Workflow for Lipidomics Analysis

The following diagram outlines a general workflow for the analysis of lipids, such as this compound, from biological samples using LC-MS/MS.

Lipidomics_Workflow Sample Biological Sample (e.g., cells, tissue) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Lipid Extraction (e.g., Folch or MTBE method) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing and Quantification LCMS->Data Analysis Statistical Analysis and Biological Interpretation Data->Analysis

Caption: General workflow for quantitative lipid analysis using an internal standard.

Experimental Protocols

Protocol 1: Use of this compound as an Internal Standard for LC-MS/MS Analysis of Nervonic Acid-Containing Lipids

Objective: To accurately quantify nervonic acid-containing lipids in a biological sample.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, cell lysate)

  • This compound solution (of known concentration in a suitable organic solvent, e.g., chloroform/methanol)

  • Solvents for lipid extraction (e.g., chloroform, methanol (B129727), methyl-tert-butyl ether (MTBE))

  • LC-MS/MS system with an appropriate column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • Aliquot a precise volume or weight of the sample into a clean glass tube.

  • Internal Standard Spiking:

    • Add a known amount of the this compound internal standard solution to the sample. The amount should be chosen to be within the linear range of detection of the mass spectrometer.

  • Lipid Extraction (MTBE Method):

    • Add methanol to the sample and vortex thoroughly.

    • Add MTBE and vortex for an extended period (e.g., 1 hour) at 4°C.

    • Add water to induce phase separation and vortex briefly.

    • Centrifuge to separate the phases.

    • Carefully collect the upper (organic) phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the lipids using a suitable chromatographic gradient.

    • Detect and quantify the target nervonic acid-containing lipids and the this compound internal standard using multiple reaction monitoring (MRM) or a similar targeted mass spectrometry method.

  • Data Analysis:

    • Integrate the peak areas for the target lipids and the internal standard.

    • Calculate the concentration of the target lipids by normalizing their peak areas to the peak area of the internal standard and comparing to a standard curve.

Protocol 2: In Vitro Cell-Based Assay for Studying the Metabolic Fate of this compound

Objective: To trace the incorporation of the nervonic acid moieties from this compound into other lipid species in cultured cells.

Materials:

  • Cultured cells (e.g., neuronal cell line)

  • Cell culture medium

  • This compound complexed with bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Reagents for lipid extraction (as in Protocol 1)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare the treatment medium by adding the this compound-BSA complex to the cell culture medium at the desired final concentration.

    • Remove the old medium from the cells and replace it with the treatment medium.

    • Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours).

  • Cell Harvesting and Lipid Extraction:

    • At each time point, wash the cells with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Perform lipid extraction on the cell pellet as described in Protocol 1. An appropriate internal standard (other than this compound) should be added at the beginning of the extraction.

  • LC-MS/MS Analysis:

    • Analyze the lipid extracts by LC-MS/MS to identify and quantify lipid species containing nervonic acid.

    • Monitor for the appearance of nervonic acid in other lipid classes, such as triglycerides, phospholipids, and cholesterol esters.

  • Data Analysis:

    • Track the time-dependent changes in the levels of nervonic acid-containing lipids to understand the metabolic flux of nervonic acid from the administered this compound.

Conclusion

While direct experimental data on the applications of this compound in lipidomics is currently scarce, its unique chemical structure makes it a promising tool for advancing our understanding of nervonic acid metabolism and its role in health and disease. The proposed applications and protocols provide a framework for researchers to begin exploring the potential of this novel diacylglycerol in their lipidomics studies. As with any new reagent, empirical optimization of the described methods will be necessary to achieve the best results.

Disclaimer: this compound is intended for research use only and is not for human or veterinary use.[2] Researchers should handle this compound with appropriate laboratory safety precautions.

References

1,3-Dinervonoyl Glycerol: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinervonoyl glycerol (B35011) is a diacylglycerol (DAG) molecule containing two nervonic acid chains esterified to a glycerol backbone at the sn-1 and sn-3 positions.[1][2] While specific literature on the cellular effects of 1,3-dinervonoyl glycerol is limited, its structural components—diacylglycerol and nervonic acid—are known to play significant roles in cellular processes. Diacylglycerols are crucial second messengers in signal transduction, most notably as activators of protein kinase C (PKC).[3][4] Nervonic acid, a very-long-chain monounsaturated fatty acid, is a key component of myelin in the nervous system and is involved in lipid metabolism and adipogenesis.[5][6][7]

These application notes provide a framework for investigating the effects of this compound in cell culture, based on the known functions of its constituent parts. The provided protocols are generalized and should be optimized for specific cell lines and experimental questions.

Data Presentation

Due to the limited direct data on this compound, the following tables present hypothetical yet plausible data based on studies of nervonic acid and general diacylglycerols. These tables are intended to serve as a guide for experimental design.

Table 1: Hypothetical Bioactivity of this compound in Different Cell Lines

Cell LineAssay TypeParameter MeasuredHypothetical EC₅₀/IC₅₀Potential Application
SH-SY5Y (Neuroblastoma)Neurite Outgrowth AssayNeurite Length5 µMNeuroscience, Neuroregeneration
3T3-L1 (Preadipocytes)Adipogenesis AssayLipid Droplet Accumulation10 µMMetabolic Disease, Obesity Research
Jurkat (T-cells)PKC Activity AssayPKC Phosphorylation1 µMImmunology, Signal Transduction
MCF-7 (Breast Cancer)Cell Viability AssayCell Proliferation> 50 µMOncology, Drug Development

Table 2: Suggested Concentration Ranges for Preliminary Experiments

Experiment TypeCell TypeSuggested Concentration RangeIncubation Time
Signal Transduction ActivationVarious0.1 µM - 20 µM5 min - 4 hours
Gene Expression AnalysisVarious1 µM - 25 µM6 hours - 48 hours
Cell Differentiation StudiesProgenitor Cells5 µM - 50 µM3 days - 14 days
Cytotoxicity AssessmentVarious1 µM - 100 µM24 hours - 72 hours

Signaling Pathways and Experimental Workflows

Diacylglycerol-Mediated Signaling Pathway

This compound, as a diacylglycerol, is predicted to activate the canonical PKC signaling pathway. Upon stimulation, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and DAG. DAG remains in the plasma membrane and recruits and activates members of the protein kinase C (PKC) family. Activated PKC then phosphorylates a multitude of downstream targets, leading to various cellular responses such as proliferation, differentiation, and apoptosis.[8][9]

DAG_Signaling cluster_membrane Plasma Membrane PLC PLC PIP2 PIP₂ PLC->PIP2 DAG 1,3-Dinervonoyl Glycerol (DAG) PIP2->DAG Hydrolysis PKC_inactive Inactive PKC DAG->PKC_inactive Recruitment & Activation PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Targets PKC_active->Downstream Phosphorylates Receptor GPCR / RTK Receptor->PLC Activates Ext_Signal External Signal Ext_Signal->Receptor Response Cellular Response (Proliferation, Differentiation, etc.) Downstream->Response

Caption: Canonical Diacylglycerol (DAG) Signaling Pathway.

Experimental Workflow for Cell Culture Treatment

The following workflow outlines the general steps for treating cultured cells with this compound, which is a lipid-soluble compound. Proper solubilization and delivery to cells are critical for obtaining reproducible results.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock in Ethanol/DMSO BSA_Complex Complex with Fatty Acid-Free BSA Stock->BSA_Complex Media_Prep Dilute Complex in Serum-Free Media BSA_Complex->Media_Prep Treatment Replace Media with Treatment Media Media_Prep->Treatment Cell_Seeding Seed Cells & Allow Attachment Cell_Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation Harvest Harvest Cells for Downstream Analysis Incubation->Harvest Western Western Blot (e.g., p-PKC) Harvest->Western qPCR qPCR (Gene Expression) Harvest->qPCR Microscopy Microscopy (e.g., Lipid Droplets) Harvest->Microscopy Viability Viability Assay (MTT, etc.) Harvest->Viability

Caption: General workflow for cell treatment with a lipid compound.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

Lipids like this compound have low aqueous solubility and require a carrier molecule, such as bovine serum albumin (BSA), for efficient delivery to cells in culture.[10]

Materials:

  • This compound

  • Ethanol, 200 proof

  • Fatty acid-free BSA

  • Sterile phosphate-buffered saline (PBS)

  • Sterile water

Procedure:

  • Prepare a 10 mM stock solution of this compound: Dissolve the required amount of this compound in 200 proof ethanol. Store at -20°C.

  • Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS. Gently rotate to dissolve, avoiding frothing. Warm the solution to 37°C.

  • Complex formation: While gently vortexing the 37°C BSA solution, slowly add the this compound stock solution dropwise to achieve the desired molar ratio (a 4:1 to 6:1 lipid-to-BSA ratio is a good starting point).

  • Incubate: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Sterilization and Storage: Sterilize the complex solution using a 0.22 µm filter. Aliquot and store at -20°C for long-term use or at 4°C for short-term use.

Protocol 2: Adipocyte Differentiation Assay

This protocol is designed to assess the effect of this compound on the differentiation of preadipocytes (e.g., 3T3-L1 cells), based on the known role of nervonic acid in promoting adipogenesis.[6]

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium I (DMI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • Differentiation Medium II (DMII): DMEM with 10% FBS and 10 µg/mL insulin.

  • This compound-BSA complex (from Protocol 1)

  • Oil Red O staining solution

  • 10% Formalin

Procedure:

  • Cell Seeding: Seed 3T3-L1 cells in a 24-well plate and grow to confluence.

  • Initiate Differentiation: Two days post-confluence (Day 0), replace the growth medium with DMI containing the desired concentration of this compound-BSA complex or a vehicle control (BSA only).

  • Medium Change: On Day 2, replace the medium with DMII containing the test compound or vehicle.

  • Maintenance: From Day 4 onwards, replace the medium every two days with fresh DMII containing the test compound or vehicle.

  • Assess Differentiation (Day 8-10):

    • Wash cells with PBS and fix with 10% formalin for 30 minutes.

    • Wash with water and then with 60% isopropanol (B130326).

    • Stain with Oil Red O solution for 20 minutes to visualize lipid droplets.[11]

    • Wash with water and acquire images using a light microscope.

    • For quantification, elute the dye with 100% isopropanol and measure the absorbance at 510 nm.

Protocol 3: Western Blot for PKC Activation

This protocol measures the activation of PKC by detecting the phosphorylation of its substrates or the translocation of PKC isoforms to the membrane.

Materials:

  • Cell line of interest (e.g., HEK293, Jurkat)

  • Serum-free medium

  • This compound-BSA complex

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-PKC substrate, anti-PKCα)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Starvation: Plate cells to achieve 80-90% confluency. Before treatment, starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.

  • Treatment: Treat the starved cells with various concentrations of this compound-BSA complex for short time points (e.g., 5, 15, 30 minutes). Include a vehicle control and a positive control (e.g., 100 nM PMA).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Logical Relationship Diagram

The compound this compound is composed of two key molecules, each with its own biological relevance. This relationship is important for predicting its function.

Logical_Relationship cluster_components Constituent Components cluster_functions Known Biological Functions Compound This compound DAG Diacylglycerol (DAG) Backbone Compound->DAG NA Nervonic Acid (C24:1) Side Chains Compound->NA DAG_Func Second Messenger Activates PKC DAG->DAG_Func NA_Func Myelin Component Adipogenesis Lipid Metabolism NA->NA_Func

Caption: Components and associated functions of this compound.

References

Application Notes and Protocols for the Structural Elucidation of 1,3-Dinervonoyl Glycerol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation and quantification of lipids.[1][2] This document provides detailed application notes and experimental protocols for the use of ¹H and ¹³C NMR spectroscopy in the structural characterization of 1,3-dinervonoyl glycerol (B35011). Nervonic acid, a long-chain monounsaturated omega-9 fatty acid, is a key component of sphingolipids in the myelin sheath of nerve fibers, making its derivatives, such as 1,3-dinervonoyl glycerol, of significant interest in neuroscience and drug development.[3][4]

These protocols will cover sample preparation, acquisition of one-dimensional (1D) and two-dimensional (2D) NMR spectra, and the interpretation of the spectral data to confirm the molecular structure.

Predicted NMR Spectral Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃). These predictions are based on known chemical shifts for the 1,3-diacylglycerol backbone and nervonic acid.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Glycerol CH₂ (sn-1, sn-3)4.15dd
Glycerol CH (sn-2)5.08m
Olefinic CH=CH5.34m
α-CH₂ (to C=O)2.30t
Allylic CH₂2.01m
β-CH₂ (to C=O)1.63m
Methylene Chain (-(CH₂)n-)1.25br s
Terminal CH₃0.88t

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)173.3
Olefinic (CH=CH)129.9
Glycerol CH (sn-2)70.0
Glycerol CH₂ (sn-1, sn-3)62.1
α-CH₂ (to C=O)34.1
Methylene Chain (-(CH₂)n-)29.0 - 32.0
Allylic CH₂27.2
β-CH₂ (to C=O)24.9
Methylene next to CH₃22.7
Terminal CH₃14.1

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for lipid analysis as it provides good solubility and is compatible with standard NMR tubes.

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) or another suitable standard that does not have overlapping signals with the analyte. TMS is typically used for referencing the chemical shift to 0 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific NMR spectrometer and sample concentration.

  • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm

    • Number of Scans (NS): 16-64 (depending on concentration)

    • Relaxation Delay (D1): 5-10 seconds for quantitative analysis to ensure full relaxation of all protons. A shorter delay (1-2 s) can be used for qualitative screening.

    • Acquisition Time (AQ): 2-4 seconds

    • Temperature: 298 K (25 °C)

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).

  • Acquisition Parameters:

    • Spectral Width (SW): 200-220 ppm

    • Number of Scans (NS): 1024 or more due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, longer delays (up to 30s) or the use of inverse-gated decoupling is necessary.

    • Acquisition Time (AQ): 1-2 seconds

    • Temperature: 298 K

For unambiguous assignment of proton and carbon signals, the following 2D NMR experiments are recommended:

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar coupled protons, particularly within the glycerol and fatty acid chain spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms. This is crucial for assigning the carbons of the glycerol and fatty acid moieties.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the ester linkages between the nervonoyl chains and the glycerol backbone by observing correlations from the glycerol protons to the carbonyl carbons of the fatty acids.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the transformed spectra and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0 ppm. Reference the ¹³C spectrum using the solvent signal (CDCl₃ at 77.16 ppm).

  • Integration: For quantitative analysis, integrate the relevant signals. The concentration of this compound can be determined by comparing the integral of a specific proton signal (e.g., the olefinic protons) to the integral of the known amount of the internal standard.

  • 2D Spectra Analysis: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to build up the connectivity of the molecule and confirm the structure.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the structural elucidation process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_elucidation Structural Elucidation weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve standard Add Internal Standard (optional) dissolve->standard transfer Transfer to NMR Tube standard->transfer nmr_1d 1D NMR (1H, 13C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d processing FT, Phasing, Baseline Correction nmr_2d->processing referencing Referencing processing->referencing integration Integration & Quantification referencing->integration assignment Spectral Assignment integration->assignment structure_confirmation Structure Confirmation assignment->structure_confirmation

Caption: Experimental workflow for NMR-based structural elucidation.

logical_relationships cluster_structure Molecular Structure cluster_spectra NMR Spectra cluster_correlations Spectral Correlations glycerol Glycerol Backbone h1_shifts Proton Chemical Shifts & Multiplicities glycerol->h1_shifts sn-1,3 CH2 sn-2 CH nervonic_acid Nervonoyl Chains (x2) nervonic_acid->h1_shifts Olefinic, Aliphatic Protons ester_linkage Ester Linkages (sn-1, sn-3) h1_spec 1H Spectrum h1_spec->h1_shifts c13_spec 13C Spectrum c13_shifts Carbon Chemical Shifts c13_spec->c13_shifts cosy_spec COSY Spectrum hh_couplings Proton-Proton Couplings cosy_spec->hh_couplings hsqc_spec HSQC Spectrum ch_couplings Direct C-H Correlations hsqc_spec->ch_couplings hmbc_spec HMBC Spectrum long_range_couplings Long-Range C-H Correlations hmbc_spec->long_range_couplings h1_shifts->hh_couplings h1_shifts->ch_couplings h1_shifts->long_range_couplings c13_shifts->ch_couplings c13_shifts->long_range_couplings long_range_couplings->ester_linkage Confirms Esterification Sites

Caption: Logical relationships for spectral assignment.

Conclusion

NMR spectroscopy provides a robust and comprehensive method for the structural elucidation of this compound. By employing a combination of 1D and 2D NMR techniques, researchers can unambiguously confirm the identity and purity of this molecule, which is essential for its further investigation in biological and pharmaceutical applications. The protocols and data presented herein serve as a valuable resource for scientists engaged in the analysis of complex lipids.

References

Application Notes and Protocols for the Analytical Determination of 1,3-Dinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinervonoyl glycerol (B35011) is a diacylglycerol (DAG) comprised of a glycerol backbone with nervonic acid moieties esterified at the sn-1 and sn-3 positions.[1][2][3][4] As a specific diacylglycerol, it may play a role in various physiological and pathological processes, making its accurate quantification crucial for research and drug development. Diacylglycerols are key signaling molecules, known to activate protein kinase C (PKC), a family of enzymes involved in a multitude of cellular processes. This document provides detailed protocols for the analytical determination of 1,3-Dinervonoyl glycerol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

A summary of the known and inferred physicochemical properties of this compound and related compounds is presented in Table 1. This information is critical for developing appropriate sample preparation and analytical methodologies.

PropertyThis compound1,3-Dioleoyl glycerol1,3-Dimyristoyl glycerolGeneral Diacylglycerols
Molecular Formula C51H96O5C39H72O5C31H60O5Variable
Molecular Weight 789.3 g/mol 621.0 g/mol 512.8 g/mol Variable
Structure Glycerol with two nervonic acid chainsGlycerol with two oleic acid chainsGlycerol with two myristic acid chainsGlycerol with two fatty acid chains
Solubility Soluble in DMSO, Ethanol[5]Soluble in DMF, DMSO, Ethanol[6]Soluble in organic solvents like DMSO, MeOH, DMF, DCM, EtOAc.[7]Generally soluble in non-polar organic solvents.
Storage Temperature -20°C[2]-20°C[5]-20°C[6]-20°C is common for unsaturated lipids to prevent oxidation.

Analytical Methodologies

Due to the limited specific literature on the analysis of this compound, the following protocols are based on established methods for similar diacylglycerols and lipids.

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)

This method is suitable for the direct analysis of this compound without the need for derivatization.

Principle

The sample is dissolved in an appropriate organic solvent and injected into an HPLC system. Separation is achieved on a normal-phase or reverse-phase column based on the polarity of the analyte. A Charged Aerosol Detector (CAD) is used for quantification, as it provides a near-universal response for non-volatile analytes, making it ideal for lipids that lack a UV chromophore.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh a known amount of the sample (e.g., biological extract, formulation).
  • Dissolve the sample in a suitable solvent such as a mixture of 2,2,4-trimethylpentane (B7799088) and isopropanol (B130326) (e.g., 95:5 v/v).[8]
  • Vortex the sample until fully dissolved.
  • Filter the sample through a 0.45 µm PTFE syringe filter prior to injection.

2. HPLC-CAD Conditions:

ParameterCondition
HPLC System Thermo Scientific Dionex UltiMate or equivalent
Column Cyanopropyl, 3 µm, 4.0 x 150 mm[8]
Column Temperature 40°C[8]
Mobile Phase A 2,2,4-trimethylpentane[8]
Mobile Phase B Methyl-tert-butyl ether/acetic acid (1000:4)[8]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector Charged Aerosol Detector (e.g., Corona ultra RS)[8]
Nebulizer Temperature 15°C[8]
Power Function 2.0 (for acylated glycerols)[8]

3. Calibration:

  • Prepare a stock solution of this compound standard of known concentration.
  • Perform serial dilutions to create a series of calibration standards.
  • Inject each standard in triplicate to construct a calibration curve by plotting peak area against concentration.

4. Quantification:

  • Inject the prepared sample.
  • Determine the peak area of this compound in the sample chromatogram.
  • Calculate the concentration of the analyte in the original sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity but requires derivatization to increase the volatility of the diacylglycerol.

Principle

The hydroxyl group of the diacylglycerol is derivatized, typically by silylation, to make the molecule more volatile and thermally stable for GC analysis. The derivatized analyte is then separated on a GC column and detected by a mass spectrometer.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Extract lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).
  • Dry the lipid extract under a stream of nitrogen.
  • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried extract.[8]
  • Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.
  • The sample is now ready for GC-MS analysis.

2. GC-MS Conditions:

ParameterCondition
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 280°C
Oven Program Start at 150°C, hold for 1 min, ramp to 320°C at 10°C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range m/z 50-850
Source Temperature 230°C
Quadrupole Temperature 150°C

3. Calibration:

  • Prepare a stock solution of this compound standard.
  • Create a series of calibration standards and an internal standard (e.g., 1,3-dimyristoyl glycerol).[6]
  • Derivatize the standards and internal standard in the same manner as the samples.
  • Inject each derivatized standard to construct a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

4. Quantification:

  • Inject the derivatized sample.
  • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
  • Calculate the concentration using the calibration curve.

Workflow and Signaling Pathway Visualizations

To aid in the understanding of the experimental process and the potential biological context of this compound, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (Biological Matrix/Formulation) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Drying Drying under Nitrogen Extraction->Drying Derivatization Derivatization (for GC-MS) (e.g., Silylation) Drying->Derivatization GC-MS Path Dissolution Dissolution in Solvent (for HPLC) Drying->Dissolution HPLC Path GC GC Separation Derivatization->GC Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC Separation Filtration->HPLC Detection Detection (CAD/MS) HPLC->Detection GC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the analysis of this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG This compound (or other DAGs) PIP2->DAG produces IP3 IP3 PIP2->IP3 produces PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release from ER IP3->Ca_release induces Downstream Downstream Cellular Responses PKC->Downstream phosphorylates targets Ca_release->PKC co-activates Extracellular Extracellular Signal Extracellular->Receptor

Caption: Hypothetical signaling pathway involving diacylglycerols like this compound.

References

Commercial Suppliers and Application Notes for 1,3-Dinervonoyl Glycerol Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers for the 1,3-Dinervonoyl glycerol (B35011) standard, alongside detailed application notes and experimental protocols for its use in research and drug development.

Introduction to 1,3-Dinervonoyl Glycerol

This compound is a diacylglycerol (DAG) molecule containing two nervonic acid molecules esterified to the sn-1 and sn-3 positions of a glycerol backbone. Nervonic acid (cis-15-tetracosenoic acid) is a very long-chain monounsaturated omega-9 fatty acid. As a specific and high-purity standard, this compound is a valuable tool in lipidomics, analytical chemistry, and cell signaling research. Its well-defined structure allows for accurate quantification and identification of related lipid species in complex biological samples.

Commercial Suppliers

Several chemical suppliers offer this compound as a research-grade standard. The availability and product specifications should be confirmed on the respective supplier's website.

SupplierProduct NameCatalog NumberPurityFormulation
GetSynBio This compound-High PurityNot Specified
Labscoop 1,3--Dinervonoyl-Glycerol-High PurityNot Specified
Deton Corp This compound-High PurityNot Specified
Artepal This compound-High PurityNot Specified
Biostains and Dyes This compound-High PurityNot Specified

Note: This table is for informational purposes. Please verify details with the suppliers directly.

Application Notes

The primary applications of this compound standard revolve around its use as an internal or external standard in analytical chromatography and mass spectrometry for the quantification of diacylglycerols and for in-vitro studies of lipid signaling pathways.

Lipidomics and Metabolomics

In lipidomics, accurate quantification of individual lipid species is crucial. Due to its structural similarity to endogenous diacylglycerols, this compound is an excellent candidate for use as an internal standard in LC-MS/MS-based lipid profiling. Its unique mass allows it to be distinguished from naturally occurring DAGs, enabling precise correction for sample loss during extraction and ionization suppression effects during analysis.

Quality Control in Food and Biofuel Industries

Diacylglycerols are important components of edible oils and are also monitored in the production of biodiesel. This compound can be used as a reference standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods for the quality control of these products.

Cell Signaling Research

Diacylglycerols are critical second messengers in a variety of cellular signaling pathways, most notably in the activation of protein kinase C (PKC). While specific studies on this compound's biological activity are limited, its well-defined structure makes it a useful tool for in-vitro kinase assays and for studying the structure-activity relationship of DAGs in activating specific PKC isozymes.

Experimental Protocols

The following are detailed protocols for common applications of this compound standard.

Protocol for Quantification of Diacylglycerols in Biological Samples using LC-MS/MS

This protocol outlines the use of this compound as an internal standard for the quantification of diacylglycerols in cell lysates.

Materials:

Procedure:

  • Preparation of Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in chloroform. Store at -20°C.

  • Sample Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells using a suitable lysis buffer.

    • Determine the protein concentration of the lysate.

  • Lipid Extraction:

    • To a known amount of cell lysate (e.g., 100 µg of protein), add a known amount of this compound internal standard (e.g., 10 µL of a 10 µg/mL working solution).

    • Perform lipid extraction using the Folch method. Briefly, add chloroform and methanol to the sample, vortex thoroughly, and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol/chloroform 1:1, v/v).

    • Inject the sample into the LC-MS/MS system.

    • Use a gradient elution with mobile phases containing ammonium formate and formic acid to separate the different lipid species.

    • Set up the mass spectrometer to perform precursor ion scanning or multiple reaction monitoring (MRM) to detect the specific parent and fragment ions of the target diacylglycerols and the this compound internal standard.

  • Data Analysis:

    • Integrate the peak areas for the endogenous diacylglycerols and the this compound internal standard.

    • Calculate the concentration of the endogenous diacylglycerols by comparing their peak area ratios to the internal standard with a calibration curve generated using known amounts of authentic diacylglycerol standards.

Quantitative Data Summary:

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Endogenous DAG 1X.XXYYY.YZZZ.Z
Endogenous DAG 2X.XXYYY.YZZZ.Z
This compound (IS)X.XX785.7419.4
Protocol for In-Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a method to assess the ability of this compound to activate PKC in a cell-free system.

Materials:

  • This compound standard

  • Phosphatidylserine (B164497) (PS)

  • Recombinant human PKC isozyme

  • Fluorescently labeled PKC substrate peptide

  • ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Preparation of Lipid Vesicles:

    • Prepare a stock solution of this compound and phosphatidylserine in chloroform.

    • In a glass vial, mix the desired amounts of this compound and PS.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in assay buffer by sonication to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microplate well, add the assay buffer, ATP, and the fluorescently labeled PKC substrate peptide.

    • Add the prepared lipid vesicles containing this compound and PS.

    • Initiate the reaction by adding the recombinant PKC enzyme.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the fluorescence intensity using a microplate reader. The increase in fluorescence corresponds to the phosphorylation of the substrate peptide.

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of this compound to determine the dose-response curve for PKC activation.

Visualizations

Diacylglycerol Signaling Pathway

G Simplified Diacylglycerol Signaling Pathway GPCR G-Protein Coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (e.g., this compound) PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates Ca->PKC Co-activates PhosphoSubstrate Phosphorylated Substrate Proteins Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response

Caption: Simplified overview of the diacylglycerol (DAG) signaling cascade.

Experimental Workflow for Lipidomics Analysis

G Workflow for LC-MS/MS-based Diacylglycerol Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Cell Lysate) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Dry Dry Down Extraction->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition LCMS->Data Integration Peak Integration Data->Integration Quantification Quantification using Internal Standard Integration->Quantification Results Results Quantification->Results

Caption: Experimental workflow for quantifying diacylglycerols using an internal standard.

Application Note: Separation and Identification of 1,3-Dinervonoyl Glycerol using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the separation and identification of 1,3-Dinervonoyl glycerol (B35011), a high molecular weight diglyceride, from other lipid classes using thin-layer chromatography (TLC). The methodology leverages the principles of adsorption chromatography on silica (B1680970) gel to effectively resolve neutral lipids based on their polarity. Detailed procedures for sample preparation, chromatographic development, visualization, and data analysis are presented.

Introduction

1,3-Dinervonoyl glycerol is a diglyceride containing two very long-chain monounsaturated fatty acids (nervonic acid, 24:1 n-9). The analysis and purification of specific diglycerides are crucial in various fields, including biochemistry, lipidomics, and the development of therapeutic agents. Thin-layer chromatography (TLC) is a rapid, versatile, and cost-effective technique for separating complex lipid mixtures.[1] The principle of TLC for lipid separation relies on a polar stationary phase (typically silica gel) and a largely non-polar mobile phase.[2] As the mobile phase ascends the plate via capillary action, it carries the lipid components at different rates depending on their polarity. Non-polar lipids, having weaker interactions with the silica gel, travel further up the plate, resulting in higher Retention Factor (R_f) values, while more polar lipids are retained more strongly and have lower R_f values.[3] This application note details an optimized TLC protocol for the distinct separation of this compound from other glycerides and neutral lipids.

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1.

Table 1: Materials and Reagents for TLC Analysis

CategoryItem
Hardware & Glassware Glass TLC Plates, Silica Gel 60 F₂₅₄, 20x20 cm
Glass developing chamber with lid
Glass capillaries or micropipettes for spotting
Fume hood
Oven for plate activation
UV lamp (254 nm and 366 nm)
Hot plate or heating block (for charring)
Glass spray bottle for visualization reagents
Forceps
Solvents & Chemicals Sample Solvent: Chloroform:Methanol (2:1, v/v)
Mobile Phase Solvents (HPLC Grade): n-Hexane, Diethyl ether, Glacial acetic acid
Standards: this compound, Triglyceride standard (e.g., Triolein), Monoglyceride standard (e.g., Monoolein), Free fatty acid standard (e.g., Nervonic Acid)
Visualization Reagents: Iodine crystals, Sulfuric acid, Phosphomolybdic acid, Primuline (B81338)
Detailed Methodology

Step 1: TLC Plate Preparation (Activation)

  • Using a pencil, gently draw a faint origin line approximately 1.5 - 2.0 cm from the bottom of the silica gel plate. Do not disturb the silica layer.

  • Mark the lanes for the sample and standards along the origin line, keeping at least 1 cm between lanes.

  • Activate the plate by heating it in an oven at 110-120°C for 30-60 minutes to remove adsorbed water.[4]

  • Store the activated plate in a desiccator until use to prevent deactivation by atmospheric moisture.

Step 2: Sample and Standard Preparation

  • Prepare a stock solution of the this compound sample at a concentration of 1-5 mg/mL in a chloroform:methanol (2:1, v/v) mixture.

  • Prepare separate stock solutions of relevant standards (e.g., triglyceride, monoglyceride, free fatty acid) at similar concentrations in the same solvent.

Step 3: Mobile Phase Preparation

  • Prepare the mobile phase solvent system. A recommended system for separating neutral lipids, including diglycerides, is n-Hexane:Diethyl Ether:Glacial Acetic Acid (80:20:1, v/v/v) .[4]

  • Prepare a sufficient volume to fill the developing chamber to a depth of 0.5 - 1.0 cm.

  • For optimal separation, the polarity of the mobile phase can be adjusted. Increasing the proportion of diethyl ether will increase the polarity, causing all spots to move higher (higher R_f values).[5]

Step 4: Chromatogram Development

  • Pour the prepared mobile phase into the developing chamber. Place a piece of filter paper (a wick) inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor.[2] Close the lid and allow the chamber to equilibrate for at least 15-30 minutes.

  • Using a capillary tube, carefully spot 2-5 µL of the sample and standard solutions onto their designated lanes on the origin line. Keep the spots as small and concentrated as possible.[6]

  • Allow the solvent to completely evaporate from the spots.

  • Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level.

  • Close the lid and allow the chromatogram to develop undisturbed.

  • When the solvent front has migrated to about 1 cm from the top of the plate, remove the plate from the chamber.[6]

  • Immediately mark the position of the solvent front with a pencil.

  • Allow the plate to air-dry completely in a fume hood.

Step 5: Visualization Several methods can be used for visualization. Choose one based on the desired sensitivity and whether subsequent analysis of the lipid is required.

  • Method A: Iodine Vapor (Non-destructive)

    • Place the dried TLC plate into a sealed chamber containing a few crystals of iodine.[4]

    • Lipid spots will appear as yellow-brown spots within a few minutes.[4]

    • Gently circle the spots with a pencil as they will fade over time. This method is suitable for unsaturated lipids.

  • Method B: Sulfuric Acid Charring (Destructive)

    • In a fume hood, spray the plate evenly with a 50% sulfuric acid in water solution.

    • Heat the plate on a hot plate at 150-180°C for 10-15 minutes.[4]

    • All organic compounds will appear as dark brown or black spots. This is a highly sensitive universal method.

  • Method C: Primuline Spray (Non-destructive, for UV)

    • Spray the plate with a solution of 0.05% primuline in acetone:water (80:20, v/v).

    • Allow the plate to dry.

    • View the plate under a UV lamp (366 nm). Lipids will appear as bright yellow fluorescent spots.[1]

Step 6: Data Analysis

  • Calculate the Retention Factor (R_f) for each spot using the following formula: R_f = (Distance traveled by the spot from the origin) / (Distance traveled by the solvent front from the origin)

  • Identify the this compound spot by comparing its R_f value to that of the pure standard. A desirable R_f value for clear separation is between 0.3 and 0.7.[5]

Data Presentation

The separation of neutral lipids is highly dependent on the mobile phase composition. Table 2 presents common solvent systems, while Table 3 provides expected R_f values to aid in the identification of this compound relative to other lipid classes.

Table 2: Recommended Mobile Phase Systems for Neutral Lipid Separation

System IDSolvent SystemRatio (v/v/v)Application Notes
An-Hexane : Diethyl Ether : Acetic Acid80:20:1Excellent general-purpose system for resolving neutral lipids.[4]
BPetroleum Ether : Diethyl Ether : Acetic Acid90:10:1Slightly less polar than System A; provides good separation of non-polar lipids.[4]
CHexane : Acetone70:30Effective for separating mono-, di-, and triglycerides.[7]

Table 3: Approximate R_f Values of Lipid Classes in System A

Lipid ClassExpected R_f RangeRationale for Migration
Triglycerides (TG)0.80 - 0.90Highly non-polar with three fatty acid chains, interacts weakly with silica.
Free Fatty Acids (FFA)0.55 - 0.65The polar carboxylic acid group causes moderate retention.
This compound (DG) 0.45 - 0.55 Less polar than monoglycerides (B3428702) but more polar than triglycerides due to the free hydroxyl group.
1,2-Diglycerides (DG)0.35 - 0.45Slightly more polar than 1,3-isomers, leading to lower R_f values.
Monoglycerides (MG)0.10 - 0.20Two free hydroxyl groups make them significantly more polar, causing strong retention.
Phospholipids (PL)0.00 - 0.05The highly polar phosphate (B84403) head group results in very strong adsorption at the origin.

Note: R_f values are approximate and can vary with experimental conditions such as temperature, humidity, and chamber saturation.[8]

Visualization and Workflow

The logical flow of the experimental protocol is essential for reproducible results. The following diagram illustrates the complete workflow for the TLC separation of this compound.

TLC_Workflow prep 1. Sample & Standard Preparation spotting 3. Spotting on Origin Line prep->spotting plate_prep 2. TLC Plate Activation plate_prep->spotting develop 5. Chromatogram Development spotting->develop chamber 4. Chamber Equilibration chamber->develop dry 6. Plate Drying & Marking Solvent Front develop->dry visualize 7. Visualization (Iodine, Charring, etc.) dry->visualize analyze 8. R_f Calculation & Analysis visualize->analyze

Caption: Experimental workflow for TLC analysis of this compound.

References

Application Notes and Protocols for the Derivatization of 1,3-Dinervonoyl Glycerol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinervonoyl glycerol (B35011) is a diacylglycerol composed of a glycerol backbone esterified with two molecules of nervonic acid at the sn-1 and sn-3 positions. Nervonic acid, a long-chain monounsaturated omega-9 fatty acid, is a significant component of sphingolipids in the myelin sheath of nerves.[1][2] Its presence in diacylglycerols suggests a potential role in lipid metabolism and cellular signaling pathways.[3][4]

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, due to their high molecular weight and low volatility, diacylglycerols like 1,3-dinervonoyl glycerol require a derivatization step to convert them into more volatile and thermally stable analogs suitable for GC-MS analysis.[5] This document provides detailed application notes and protocols for the silylation of this compound, a common and effective derivatization method.[6]

Principle of Derivatization

Silylation involves the replacement of active hydrogen atoms in the hydroxyl groups of the glycerol backbone with a trimethylsilyl (B98337) (TMS) group.[5] This process reduces the polarity and increases the volatility of the molecule, making it amenable to analysis by GC-MS. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as Trimethylchlorosilane (TMCS).[6]

Experimental Protocols

Protocol 1: Silylation using BSTFA + TMCS

This protocol outlines the derivatization of this compound using BSTFA with TMCS as a catalyst.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270)

  • Anhydrous hexane (B92381) or other suitable organic solvent

  • Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound or a dried lipid extract into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes in a heating block or oven.

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the derivatized sample with anhydrous hexane to a final concentration suitable for GC-MS analysis (e.g., 1 mL).

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

Protocol 2: Silylation using MSTFA

This protocol describes the derivatization using MSTFA, another common silylating agent.

Materials:

  • This compound standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous pyridine

  • Anhydrous hexane or other suitable organic solvent

  • Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample.

  • Derivatization: Add 100 µL of MSTFA to the vial.

  • Reaction: Securely cap the vial, vortex briefly, and heat at 60°C for 45 minutes.

  • Cooling and Dilution: After cooling to room temperature, dilute the sample with anhydrous hexane to the desired final volume.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

Data Presentation

The following tables summarize typical quantitative data for the GC-MS analysis of silylated diacylglycerols. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: GC-MS Method Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 150°C, hold for 2 min, ramp to 320°C at 10°C/min, hold for 15 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp230°C
Quadrupole Temp150°C
Electron Energy70 eV
Scan Rangem/z 50-850

Table 2: Method Validation Parameters (Illustrative)

ParameterTMS-1,3-Dinervonoyl Glycerol
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery 90 - 110%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample This compound (Standard or Extract) dry Evaporate to Dryness sample->dry dissolve Dissolve in Pyridine dry->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA + TMCS) dissolve->add_reagent react Heat at 60-70°C add_reagent->react cool Cool to Room Temperature react->cool dilute Dilute with Hexane cool->dilute inject Inject into GC-MS dilute->inject signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Responses DAG This compound (Source of Nervonic Acid) PI3K PI3K DAG->PI3K Nervonic Acid Modulates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PDK1 PDK1 PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Activation Downstream Downstream Effectors pAkt->Downstream Growth Cell Growth Downstream->Growth Survival Cell Survival Downstream->Survival Proliferation Proliferation Downstream->Proliferation

References

Application Notes and Protocols for In Vitro Assays Involving 1,3-Dinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinervonoyl glycerol (B35011) is a diacylglycerol (DAG) molecule containing nervonic acid at the sn-1 and sn-3 positions.[1][2] As a member of the diacylglycerol family, its primary role in cellular signaling is anticipated to be the activation of Protein Kinase C (PKC) isoforms.[3][4] PKC is a family of serine/threonine kinases that are critical regulators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The activation of conventional and novel PKC isoforms is a key event in signal transduction pathways initiated by the hydrolysis of membrane phospholipids.[5][6]

These application notes provide detailed protocols for in vitro assays to investigate the biological activity of 1,3-Dinervonoyl glycerol. Due to the limited availability of specific quantitative data for this particular DAG, the following protocols are presented as templates. Researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentrations and conditions for their specific experimental systems.

Data Presentation

As no specific quantitative data for this compound is currently available in the public domain, the following table provides a template for summarizing experimental findings. Researchers should populate this table with their empirically determined values.

AssayCell Line/EnzymeParameterThis compound Concentration (µM)Positive Control (e.g., PMA)Negative Control (Vehicle)
In Vitro PKC Kinase AssayPurified PKC isoform (e.g., PKCα)% Kinase Activity(e.g., 0.1, 1, 10, 50, 100)(e.g., 100 nM)0
Cell Proliferation Assay(e.g., HeLa, MCF-7)% Inhibition(e.g., 1, 10, 50, 100, 200)(e.g., Staurosporine 1 µM)0
Apoptosis Assay(e.g., Jurkat)% Apoptotic Cells(e.g., 1, 10, 50, 100, 200)(e.g., Staurosporine 1 µM)0

Experimental Protocols

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is adapted from established methods for other diacylglycerols and is designed to measure the direct effect of this compound on the activity of purified PKC isoforms.

Principle:

This assay measures the phosphorylation of a specific peptide substrate by a PKC enzyme. The activation of PKC by this compound is facilitated by the presence of phosphatidylserine (B164497) (PS), which together mimic the lipid environment of the cell membrane. For conventional PKC isoforms (e.g., PKCα, β, γ), calcium is also required for activation. The rate of substrate phosphorylation, which is proportional to PKC activity, can be quantified using a variety of methods, such as the incorporation of radioactive ³²P from [γ-³²P]ATP or through fluorescence-based detection systems.

Materials:

  • Purified, active PKC isoform (e.g., PKCα, β, δ)

  • This compound

  • Phosphatidylserine (PS)

  • PKC substrate peptide (e.g., Ac-MBP(4-14) or a fluorescently labeled peptide)

  • ATP ([γ-³²P]ATP for radioactive assay or unlabeled ATP for fluorescent assay)

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂ for conventional PKCs, or 1 mM EGTA for novel PKCs)

  • Stop solution (e.g., 75 mM phosphoric acid for radioactive assay or a specific stop reagent for fluorescent kits)

  • P81 phosphocellulose paper (for radioactive assay)

  • Scintillation counter or fluorescence plate reader

  • Solvents for lipid preparation (e.g., chloroform (B151607), DMSO)

Procedure:

  • Preparation of Lipid Vesicles:

    • In a glass tube, combine this compound and phosphatidylserine in chloroform at the desired molar ratio (a 1:4 ratio of DAG to PS is a good starting point).

    • Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film.

    • Further dry the film under vacuum for at least 1 hour.

    • Resuspend the lipid film in kinase reaction buffer by vortexing vigorously.

    • Sonicate the lipid suspension on ice to form small unilamellar vesicles.

  • Reaction Setup (for a single 50 µL reaction):

    • To a microcentrifuge tube, add:

      • 25 µL of 2x Kinase Reaction Buffer

      • 5 µL of prepared lipid vesicles (containing this compound and PS)

      • 5 µL of PKC substrate peptide (to a final concentration of 20-100 µM)

      • 5 µL of purified PKC enzyme (empirically determined optimal amount)

      • 5 µL of water

  • Initiation and Incubation:

    • Pre-incubate the reaction mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding 5 µL of ATP solution (containing [γ-³²P]ATP to a final concentration of 100 µM with a specific activity of 200-500 cpm/pmol, or as recommended for the fluorescent assay).

    • Incubate at 30°C for 10-20 minutes. The incubation time should be within the linear range of the reaction.

  • Termination and Detection:

    • Radioactive Assay:

      • Terminate the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.

      • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.

      • Wash once with acetone (B3395972) and let them dry.

      • Quantify the incorporated radioactivity using a scintillation counter.

    • Fluorescent Assay:

      • Terminate the reaction by adding the stop solution provided with the assay kit.

      • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

Controls:

  • Basal Activity: Reaction without this compound.

  • Background: Reaction without the PKC enzyme.

  • Positive Control: Reaction with a known PKC activator like Phorbol 12-myristate 13-acetate (PMA).

  • Inhibitor Control: Reaction with a known PKC inhibitor (e.g., staurosporine) to confirm specificity.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cultured cells.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound

  • DMSO (for dissolving this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO. Note that the final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent toxicity.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the treatment solutions (including a vehicle control with the same concentration of DMSO).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature in the dark.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to determine if this compound induces apoptosis in cultured cells.

Principle:

In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell line of interest (e.g., Jurkat)

  • Complete cell culture medium

  • This compound

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at an appropriate density.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1x Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

    • Four populations of cells can be distinguished:

      • Live cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Data Analysis:

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Mandatory Visualizations

G cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (or endogenous DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Receptor GPCR / RTK Receptor->PLC Ligand Ligand Ligand->Receptor Ca_release Ca²⁺ Release IP3->Ca_release

Caption: General signaling pathway of Protein Kinase C (PKC) activation by diacylglycerol.

G start Start prepare_reagents Prepare Reagents (PKC, Substrate, Buffers) start->prepare_reagents prepare_lipids Prepare Lipid Vesicles (this compound + PS) start->prepare_lipids setup_reaction Set up Kinase Reaction prepare_reagents->setup_reaction prepare_lipids->setup_reaction initiate_reaction Initiate with ATP setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction detect_signal Detect Signal (Radioactivity or Fluorescence) terminate_reaction->detect_signal analyze_data Analyze Data (Calculate % Activity) detect_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro Protein Kinase C (PKC) kinase assay.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells add_reagent Add MTT Reagent treat_cells->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent solubilize Add Solubilization Buffer incubate_reagent->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability end End calculate_viability->end

Caption: Experimental workflow for the cell proliferation (MTT) assay.

References

Application Notes and Protocols for 1,3-Dinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the handling, storage, and potential applications of 1,3-Dinervonoyl glycerol (B35011). This diacylglycerol, containing two nervonic acid chains, is of particular interest for research in neuroscience and cell signaling due to the established roles of both diacylglycerols and nervonic acid in these fields.

Product Information

1.1. Chemical Structure

1,3-Dinervonoyl glycerol is a diacylglycerol (DAG) with nervonic acid (C24:1, n-9) esterified to the sn-1 and sn-3 positions of the glycerol backbone.

1.2. Physicochemical Properties

While specific experimental data for this compound is limited, its properties can be inferred from its structure as a very-long-chain diacylglycerol.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

2.1. Safety Precautions

Although detailed toxicological properties have not been thoroughly investigated, it is recommended to handle this compound with standard laboratory precautions.[1] Material may be irritating to mucous membranes and the upper respiratory tract.[1] It may be harmful if inhaled, ingested, or absorbed through the skin.[1] It is advised to avoid breathing dust, fumes, gas, mist, vapors, or spray and to prevent prolonged or repeated exposure.[1] In case of contact with eyes, flush with plenty of water for at least 15 minutes.[1] If it comes into contact with skin, wash immediately with soap and plenty of water.[1] If inhaled, move to fresh air.[1] If ingested, wash out the mouth with water.[1]

2.2. Storage Conditions

For long-term stability, this compound should be stored at -20°C.[2] The container should be kept tightly closed to prevent oxidation and degradation.[1]

Table 1: Summary of Handling and Storage Conditions

ParameterRecommendationCitation
Storage Temperature -20°C[2]
Container Tightly closed vial[1]
Handling In a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[1]

Experimental Protocols

Due to the limited number of studies specifically utilizing this compound, the following protocols are adapted from established methods for similar long-chain diacylglycerols. Researchers should perform initial optimization experiments for their specific systems.

3.1. Preparation of Stock Solutions

The high lipophilicity of this compound necessitates the use of organic solvents for the preparation of stock solutions.

Table 2: Solubility of Similar Diacylglycerols

SolventSolubility of 1,3-dioctanoyl glycerol
Dimethyl sulfoxide (B87167) (DMSO) ~1 mg/mL
Dimethylformamide (DMF) ~30 mg/mL
Ethanol ~10 mg/mL
Chloroform ~10 mg/mL

Note: This data is for a shorter-chain diacylglycerol and should be used as a guideline. The solubility of this compound may differ.

Protocol 3.1.1: Preparation of a 10 mM Stock Solution in DMSO

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • To aid dissolution, gently warm the mixture to 37°C and vortex intermittently. Sonication in a water bath can also be used.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

3.2. Application in Cell Culture

This compound can be used to investigate its effects on cellular processes, such as signaling pathways in neuronal cells.

Protocol 3.2.1: Treatment of Cultured Cells

  • Culture cells to the desired confluency in a suitable multi-well plate.

  • Thaw an aliquot of the this compound stock solution.

  • Prepare the final working concentrations by diluting the stock solution in a serum-free culture medium. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically ≤ 0.5% (v/v).

  • Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound.

  • Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

  • Incubate the cells for the desired period before proceeding with downstream analysis (e.g., Western blotting for phosphorylated proteins, gene expression analysis).

3.3. In Vitro Protein Kinase C (PKC) Activation Assay

Diacylglycerols are known activators of PKC. This assay can determine if this compound activates specific PKC isoforms.

Protocol 3.3.1: PKC Activity Assay

  • Prepare lipid vesicles containing phosphatidylserine (B164497) (PS) and the desired concentration of this compound.

  • In a reaction tube, combine a buffer solution, purified PKC isozyme, and the prepared lipid vesicles.

  • Initiate the kinase reaction by adding ATP (containing γ-³²P-ATP for radiometric detection or using a fluorescence-based assay kit).

  • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

  • Stop the reaction and quantify the phosphorylation of a PKC substrate (e.g., myelin basic protein or a specific peptide substrate).

  • Compare the activity to a basal level (without this compound) and a positive control (e.g., phorbol (B1677699) esters).

Signaling Pathways and Visualizations

4.1. Diacylglycerol-Protein Kinase C (PKC) Signaling Pathway

This compound, as a diacylglycerol, is expected to participate in the canonical PKC signaling pathway. Upon its formation or introduction into the cell membrane, it recruits and activates PKC isoforms, leading to the phosphorylation of downstream target proteins and subsequent cellular responses.

DAG_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,3-Dinervonoyl glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates Ca_release Ca2+ Release from ER IP3->Ca_release PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate phosphorylates Ca_release->PKC_inactive co-activates (conventional PKCs) pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response (e.g., Neurite Outgrowth, Synaptic Plasticity) pSubstrate->Cellular_Response Receptor GPCR / RTK Receptor->PLC activates Ligand Ligand Ligand->Receptor

Caption: Diacylglycerol (DAG) signaling pathway leading to PKC activation.

4.2. Experimental Workflow for Studying the Effects of this compound

The following diagram outlines a typical workflow for investigating the biological effects of this compound in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Prepare Working Solutions in Culture Medium stock->working treat Treat Cells with This compound working->treat culture Culture Neuronal Cells culture->treat control Vehicle Control (DMSO) culture->control incubate Incubate for Desired Time treat->incubate control->incubate lysis Cell Lysis incubate->lysis western Western Blot (e.g., p-MARCKS) lysis->western microscopy Immunofluorescence Microscopy lysis->microscopy gene_exp Gene Expression Analysis (qPCR) lysis->gene_exp

Caption: Workflow for cell-based assays with this compound.

4.3. Potential Role in Neuronal Function

Nervonic acid is highly enriched in the brain and is a key component of myelin. While the direct signaling roles of this compound are yet to be fully elucidated, its components suggest a significant role in neuronal function. The activation of specific PKC isoforms in neurons by this diacylglycerol could influence processes such as neurite outgrowth, synaptic plasticity, and myelination. Further research is warranted to explore these potential neuron-specific effects.

References

Enzymatic Synthesis of 1,3-Dinervonoyl Glycerol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As interest in the therapeutic potential of nervonic acid and its derivatives continues to grow, particularly in the fields of neurology and drug development, robust and efficient methods for the synthesis of specific nervonyl lipids are in high demand. This document provides detailed application notes and experimental protocols for the enzymatic synthesis of 1,3-Dinervonoyl glycerol (B35011), a structured diacylglycerol with significant promise.

Nervonic acid, a very-long-chain monounsaturated omega-9 fatty acid, is a key component of sphingolipids in the myelin sheath of nerve fibers.[1][2][3] Its role in maintaining the integrity of the nervous system makes its derivatives, such as 1,3-Dinervonoyl glycerol, attractive candidates for research into novel therapeutics for neurodegenerative diseases.[1][2][3] The enzymatic approach to synthesis offers a mild and highly selective alternative to traditional chemical methods, yielding high-purity products.

These notes are intended for researchers, scientists, and drug development professionals, providing a foundation for the laboratory-scale production of this compound.

Application Notes

The enzymatic synthesis of this compound is achieved through the direct esterification of glycerol with nervonic acid, catalyzed by a 1,3-regiospecific lipase. This method allows for the targeted synthesis of the 1,3-diacyl-sn-glycerol isomer, which may have different physiological activities compared to the 1,2- or 2,3-isomers.

Choice of Enzyme: Immobilized lipases are preferred for their stability, reusability, and ease of separation from the reaction mixture. Lipozyme® RM IM (from Rhizomucor miehei) and Novozym® 435 (from Candida antarctica) are highly effective for the synthesis of 1,3-diacylglycerols.[4][5][6] Lipozyme® RM IM, being a 1,3-specific lipase, is particularly well-suited for this application.[7]

Reaction System: A solvent-free system is often advantageous as it simplifies the downstream processing, reduces environmental impact, and is more cost-effective.[4][5] The removal of water, a byproduct of the esterification reaction, is crucial to drive the equilibrium towards product formation. This is typically achieved by applying a vacuum or by bubbling an inert gas through the reaction mixture.[4][6]

Substrates: High-purity glycerol and nervonic acid are required for optimal synthesis and to minimize side reactions. The molar ratio of nervonic acid to glycerol is a critical parameter to optimize, with an excess of the fatty acid often used to favor the formation of diacylglycerols over monoacylglycerols.

Experimental Protocols

The following protocols are based on established methods for the enzymatic synthesis of 1,3-diacylglycerols and have been adapted for the use of nervonic acid.[4][6] Researchers should note that optimization of these parameters for the specific properties of nervonic acid (e.g., melting point, solubility) may be necessary.

Protocol 1: Solvent-Free Synthesis of this compound using Lipozyme® RM IM

1. Materials:

2. Equipment:

  • Jacketed glass reactor with mechanical stirring and temperature control

  • Vacuum pump

  • Rotary evaporator

  • Chromatography columns

  • Analytical equipment (e.g., GC-MS, HPLC)

3. Reaction Setup:

  • Add glycerol and nervonic acid to the jacketed glass reactor. A typical starting molar ratio is 2:1 (Nervonic Acid:Glycerol).

  • Heat the mixture to the desired reaction temperature (e.g., 60-75°C) with constant stirring to ensure a homogenous mixture.

  • Add the immobilized lipase, Lipozyme® RM IM. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.

  • Apply a vacuum (e.g., 4 mm Hg) to the reactor to continuously remove the water produced during the reaction.[6]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing the composition (e.g., by titration of free fatty acids or chromatographic analysis). A typical reaction time is 3-8 hours.[4]

4. Product Purification:

  • After the reaction reaches the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with hexane and dried for reuse.

  • Molecular Distillation (Optional): To remove unreacted free fatty acids and monoacylglycerols, the crude product can be subjected to molecular distillation.

  • Solvent Fractionation:

    • Dissolve the crude product in warm hexane.

    • Cool the solution to a low temperature (e.g., -20°C) to crystallize the this compound.

    • Filter the crystals and wash with cold acetone to remove residual impurities.

  • Column Chromatography: For higher purity, the product can be further purified by silica gel column chromatography using a hexane:ethyl acetate (B1210297) gradient.

5. Characterization:

  • Confirm the identity and purity of the this compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes based on the synthesis of other 1,3-diacylglycerols.[4][5][6][7] These values should serve as a starting point for optimization.

Table 1: Reaction Parameters for Enzymatic Synthesis of 1,3-Diacylglycerols

ParameterLipozyme® RM IMNovozym® 435Reference
Reaction Temperature (°C) 50 - 7560 - 80[4][8]
Substrate Molar Ratio (Fatty Acid:Glycerol) 2:1 - 3:12:1 - 4:1[4][5]
Enzyme Loading (% w/w) 5 - 102 - 8[4][5]
Reaction Time (hours) 3 - 84 - 12[4][5]
Vacuum (mm Hg) ~4~4[6]

Table 2: Typical Yields and Purity for 1,3-Diacylglycerol Synthesis

ProductEnzyme1,3-DAG Content in Reaction Mixture (%)Purity after Purification (%)Reference
1,3-Dilaurin Lipozyme® RM IM80.399.1[4]
1,3-Dicaprin Lipozyme® RM IM-99.2[4]
1,3-Dipalmitin Lipozyme® RM IM-99.5[4]
1,3-Diolein Lipozyme® RM IM61.1-[9]
1,3-DAG (from Echium oil) Novozym® 43568.0-[5]

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Esterification cluster_purification Purification cluster_analysis Analysis substrates Substrates: Glycerol & Nervonic Acid reactor Jacketed Reactor (60-75°C, Vacuum) substrates->reactor enzyme Immobilized Lipase (e.g., Lipozyme RM IM) enzyme->reactor filtration Enzyme Filtration (Recycle Enzyme) reactor->filtration distillation Molecular Distillation (Optional) filtration->distillation crystallization Solvent Fractionation (Hexane/Acetone) distillation->crystallization chromatography Column Chromatography crystallization->chromatography product Pure 1,3-Dinervonoyl Glycerol chromatography->product analysis Characterization (GC-MS, NMR) product->analysis

Caption: Workflow for the enzymatic synthesis of this compound.

Biological Significance of Nervonic Acid

G cluster_cns Central Nervous System (CNS) cluster_molecular Molecular Level cluster_function Physiological Function cluster_pathology Pathological Relevance Oligodendrocyte Oligodendrocyte MyelinSheath Myelin Sheath Oligodendrocyte->MyelinSheath produces Neuron Neuron MyelinSheath->Neuron insulates NerveImpulse Efficient Nerve Impulse Transmission MyelinSheath->NerveImpulse Neuroprotection Neuroprotection & Maintenance MyelinSheath->Neuroprotection NervonicAcid Nervonic Acid (or this compound as precursor) Sphingolipids Nervonyl Sphingolipids NervonicAcid->Sphingolipids is a key component of Sphingolipids->MyelinSheath are major constituents of Deficiency Nervonic Acid Deficiency Demyelination Demyelination Deficiency->Demyelination NeuroDisorders Neurological Disorders (e.g., Multiple Sclerosis) Deficiency->NeuroDisorders Demyelination->NeuroDisorders

Caption: Role of nervonic acid in myelin sheath formation and neurological health.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,3-Dinervonoyl glycerol (B35011) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of 1,3-Dinervonoyl glycerol?

A1: The primary challenges in synthesizing this compound stem from the unique properties of nervonic acid, a very-long-chain monounsaturated fatty acid. These challenges include:

  • Low Reaction Rates: The long chain of nervonic acid can cause steric hindrance, potentially slowing down the esterification reaction.

  • High Melting Point: Nervonic acid has a melting point of approximately 42-43°C, which requires higher reaction temperatures for a homogenous reaction mixture, especially in solvent-free systems.[1][2][3] This can impact enzyme stability in enzymatic synthesis.

  • Byproduct Formation: Common byproducts include 1,2-dinervonoyl glycerol, mononervonoyl glycerols, and unreacted starting materials. Acyl migration, the process where an acyl group moves from the sn-1 or sn-3 position to the sn-2 position, is a significant contributor to the formation of 1,2-isomers.

  • Purification Difficulties: The high molecular weight and potential for co-crystallization with byproducts can make the purification of this compound challenging.

Q2: What are the advantages of enzymatic synthesis over chemical synthesis for this compound?

A2: Enzymatic synthesis, typically using a 1,3-specific lipase (B570770), offers several advantages over chemical methods:

  • High Regioselectivity: 1,3-specific lipases preferentially catalyze esterification at the sn-1 and sn-3 positions of glycerol, minimizing the formation of the 1,2-isomer and other byproducts.

  • Milder Reaction Conditions: Enzymatic reactions are typically conducted at lower temperatures compared to chemical synthesis, which can prevent the degradation of heat-sensitive molecules.

  • Reduced Byproducts: The high selectivity of enzymes leads to a cleaner reaction mixture with fewer side products, simplifying the purification process.

  • Environmentally Friendly: Enzymatic processes often use fewer hazardous chemicals and can be performed in solvent-free systems, making them a greener alternative.

Q3: Which lipases are recommended for the synthesis of this compound?

A3: For the synthesis of 1,3-diacylglycerols, 1,3-specific immobilized lipases are preferred. Lipases such as Lipozyme RM IM (from Rhizomucor miehei) and Novozym 435 (from Candida antarctica lipase B) have shown good performance in the synthesis of other 1,3-diacylglycerols. The choice of lipase can significantly impact the reaction rate and final yield. It is advisable to screen different commercially available 1,3-specific lipases to find the most efficient one for the esterification of nervonic acid.

Q4: How can I monitor the progress of the this compound synthesis reaction?

A4: The reaction progress can be monitored by analyzing the composition of the reaction mixture at different time points. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used to separate and quantify the different components in the reaction mixture, including this compound, 1,2-Dinervonoyl glycerol, mononervonoyl glycerols, nervonic acid, and glycerol.

  • Gas Chromatography (GC): After derivatization to form volatile esters (e.g., trimethylsilyl (B98337) ethers), GC can be used to analyze the composition of the glycerides.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively monitor the disappearance of starting materials and the formation of products.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Nervonic acid's melting point is 42-43°C.[1][2][3] Ensure the reaction temperature is high enough to maintain a homogenous liquid phase, especially in a solvent-free system. For enzymatic synthesis, the temperature should be optimized to balance reaction rate and enzyme stability. A temperature range of 50-70°C is a good starting point for many lipases.
Inefficient Water Removal (for esterification reactions) The water produced during esterification can inhibit the forward reaction. Employing a vacuum or bubbling an inert gas (like nitrogen) through the reaction mixture can effectively remove water and drive the reaction towards product formation.
Inappropriate Enzyme or Catalyst If using enzymatic synthesis, screen different 1,3-specific lipases to find one with high activity and stability under your reaction conditions. For chemical synthesis, ensure the catalyst is active and used at the correct concentration.
Incorrect Molar Ratio of Reactants An excess of nervonic acid relative to glycerol is often used to maximize the formation of diacylglycerols. Experiment with different molar ratios (e.g., 2:1, 3:1 of nervonic acid to glycerol) to find the optimal balance that maximizes this compound formation while minimizing the formation of triglycerides.
Insufficient Reaction Time Very-long-chain fatty acids like nervonic acid may react slower due to steric hindrance. Monitor the reaction over a longer period to ensure it has reached completion.
Issue 2: High Levels of 1,2-Dinervonoyl Glycerol (Acyl Migration)
Potential Cause Troubleshooting Steps
High Reaction Temperature Acyl migration is often accelerated at higher temperatures. Optimize the reaction temperature to be as low as possible while still maintaining a reasonable reaction rate.
Prolonged Reaction Time While a sufficient reaction time is necessary for high conversion, excessively long times can lead to increased acyl migration. Monitor the formation of the 1,2-isomer over time and stop the reaction once the optimal yield of the 1,3-isomer is reached.
Presence of Water or Polar Solvents Water and polar solvents can facilitate acyl migration. Ensure the reaction is carried out under anhydrous conditions, and if using a solvent, a non-polar solvent is generally preferred.
Inappropriate pH (in enzymatic reactions) The pH of the microenvironment around the enzyme can influence acyl migration. While solvent-free systems have no bulk pH, the properties of the immobilized support can play a role.
Issue 3: Difficulty in Purifying this compound
Potential Cause Troubleshooting Steps
Co-crystallization with Byproducts The similar chemical structures of 1,3- and 1,2-Dinervonoyl glycerol can lead to co-crystallization. A multi-step purification approach may be necessary.
Inefficient Separation of Unreacted Nervonic Acid Unreacted nervonic acid can be difficult to separate from the product. Molecular distillation is an effective method for removing free fatty acids at a laboratory scale.
Low Solubility of the Product The high molecular weight of this compound may lead to low solubility in common crystallization solvents. Screen a range of solvents and solvent mixtures to find an effective system for crystallization.

Experimental Protocols

Protocol 1: Solvent-Free Enzymatic Synthesis of this compound

Materials:

  • Nervonic Acid (high purity)

  • Glycerol (anhydrous)

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

  • Reaction vessel with magnetic stirring and vacuum connection

Procedure:

  • Pre-dry the nervonic acid and glycerol to remove any residual water.

  • Add nervonic acid and glycerol to the reaction vessel in a 2:1 molar ratio.

  • Heat the mixture to 60-70°C with continuous stirring to ensure a homogenous melt.

  • Add the immobilized lipase (typically 5-10% by weight of the total reactants).

  • Apply a vacuum (e.g., 1-5 mbar) to the system to remove the water produced during the reaction.

  • Maintain the reaction at the desired temperature with constant stirring for 4-24 hours.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC or TLC.

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme at the reaction temperature. The crude product is now ready for purification.

Protocol 2: Purification of this compound

Step 1: Removal of Unreacted Nervonic Acid by Molecular Distillation

  • Set up a short-path distillation apparatus.

  • Heat the crude reaction mixture to a temperature that allows for the selective evaporation of nervonic acid under a high vacuum (e.g., <0.1 mbar). The exact temperature will depend on the specific apparatus and vacuum level but will likely be in the range of 180-220°C.

  • The distilled nervonic acid is collected, leaving the less volatile di- and triglycerides in the residue.

Step 2: Crystallization to Separate this compound

  • Dissolve the residue from the molecular distillation in a suitable solvent (e.g., acetone, hexane, or a mixture) at an elevated temperature to ensure complete dissolution.

  • Slowly cool the solution to induce crystallization. The 1,3-isomer often has a higher melting point and may crystallize out first.

  • A two-step crystallization, first from a non-polar solvent and then from a polar solvent, may improve purity.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

  • Analyze the purity of the final product using HPLC or GC.

Quantitative Data Summary

The following tables summarize typical yields and reaction conditions for the synthesis of 1,3-diacylglycerols based on literature for similar long-chain fatty acids. These should be considered as starting points for the optimization of this compound synthesis.

Table 1: Effect of Lipase Type on 1,3-Diacylglycerol Yield

LipaseFatty AcidReaction Time (h)1,3-DAG Content (%)Reference
Lipozyme RM IMLauric Acid380.3[4]
Novozym 435Lauric Acid3~80[4]
Lipozyme TL IMLauric Acid3<40[4]

Table 2: Effect of Reaction Conditions on 1,3-Dilaurin Synthesis (using Lipozyme RM IM)

ParameterConditionLauric Acid Conversion (%)1,3-Dilaurin Content (%)Reference
Temperature50°C95.380.3[4]
Enzyme Conc.5 wt%95.380.3[4]
Reaction Time3 h95.380.3[4]

Visualizations

Diagram 1: General Workflow for Enzymatic Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Enzymatic Esterification cluster_purification Purification cluster_product Final Product Nervonic Acid Nervonic Acid Reaction Vessel Reaction Vessel Nervonic Acid->Reaction Vessel Glycerol Glycerol Glycerol->Reaction Vessel Filtration Filtration Reaction Vessel->Filtration Crude Product Immobilized Lipase Immobilized Lipase Immobilized Lipase->Reaction Vessel Vacuum Vacuum Vacuum->Reaction Vessel Water Removal Heat (60-70°C) Heat (60-70°C) Heat (60-70°C)->Reaction Vessel Molecular Distillation Molecular Distillation Filtration->Molecular Distillation Enzyme-free Crude Crystallization Crystallization Molecular Distillation->Crystallization DAG-enriched Fraction This compound This compound Crystallization->this compound

Caption: Workflow for enzymatic synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Low Yield Low Yield Check Temperature Check Temperature Low Yield->Check Temperature Check Water Removal Check Water Removal Low Yield->Check Water Removal Check Enzyme Activity Check Enzyme Activity Low Yield->Check Enzyme Activity Check Molar Ratio Check Molar Ratio Low Yield->Check Molar Ratio Check Reaction Time Check Reaction Time Low Yield->Check Reaction Time Increase Temperature Increase Temperature Check Temperature->Increase Temperature Below 50-60°C? Improve Vacuum/Inert Gas Flow Improve Vacuum/Inert Gas Flow Check Water Removal->Improve Vacuum/Inert Gas Flow Inefficient? Screen Different Lipases Screen Different Lipases Check Enzyme Activity->Screen Different Lipases Low Activity? Optimize Molar Ratio Optimize Molar Ratio Check Molar Ratio->Optimize Molar Ratio Suboptimal? Extend Reaction Time Extend Reaction Time Check Reaction Time->Extend Reaction Time Too Short?

Caption: Troubleshooting guide for low yield of this compound.

References

troubleshooting 1,3-Dinervonoyl glycerol peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatographic Analysis

Topic: Troubleshooting 1,3-Dinervonoyl Glycerol (B35011) Peak Tailing in HPLC

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1,3-Dinervonoyl glycerol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a common chromatographic problem where a peak is asymmetrical, featuring a trailing edge that is more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks are symmetrical with a Gaussian shape. Tailing indicates inefficiencies or undesirable chemical interactions within the HPLC system.[3] This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0, while a value greater than 1.2 is generally considered to be tailing.[3][4] Significant tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reliability of the method.[4][5]

Q2: What chemical properties of this compound make it susceptible to peak tailing?

This compound is a large diacylglycerol molecule composed of a glycerol backbone esterified with two long-chain (C24) nervonic acid molecules at the sn-1 and sn-3 positions.[6][7][8][9] Its structure presents two key features relevant to HPLC analysis:

  • High Hydrophobicity: The two long, non-polar fatty acid chains make the molecule highly hydrophobic, leading to strong retention in reversed-phase chromatography.

  • Polar Functional Group: The presence of a free secondary hydroxyl (-OH) group on the glycerol backbone introduces a polar site on the otherwise non-polar molecule.[10] This polar group is the primary reason for potential peak tailing, as it can engage in secondary interactions, such as hydrogen bonding, with active sites on the stationary phase.[11][12]

Q3: What are the primary causes of peak tailing for this compound?

Peak tailing for a large, primarily non-polar molecule with a polar functional group like this compound is typically caused by one or more of the following factors:

  • Secondary Interactions with the Column: The most common cause is the interaction of the analyte's polar hydroxyl group with residual silanol (B1196071) groups on the silica-based stationary phase.[11][12][13][14]

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can distort peak shapes.[15][16]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[15][17]

  • Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the mobile phase can lead to peak distortion.[18][19]

  • System and Hardware Issues: Excessive volume outside of the column (extra-column volume) in tubing and connections can cause band broadening and tailing.[18][20]

Q4: How can I troubleshoot peak tailing issues related to the HPLC column?

Column-related issues are a frequent source of peak tailing.

  • Secondary Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual, unreacted silanol groups (Si-OH) on their surface.[11][21] These silanols are acidic and can form strong secondary interactions with polar functional groups, like the hydroxyl on your glycerol molecule, causing tailing.[12][14]

    • Solution: Use a modern, high-purity silica (B1680970) column that is well end-capped. End-capping chemically derivatizes most of the residual silanols to make them less active, significantly improving peak shape for polar-containing analytes.[11][17][21]

  • Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing. A partially blocked inlet frit can also distort the flow path.[15]

    • Solution: Protect your analytical column by using a guard column and filtering all samples and mobile phases through a 0.22 µm or 0.45 µm filter. If contamination is suspected, flush the column with a strong solvent (see Protocol 2).

  • Column Degradation: Operating a silica-based column at a high pH (>8) can cause the silica to dissolve, leading to voids in the packed bed and rapid deterioration of performance.[13]

    • Solution: Ensure your mobile phase pH is within the stable range for your column (typically pH 2-7.5 for silica-based columns). If a void is suspected, the column may need to be replaced.[17]

Q5: Could my sample preparation or injection technique be the cause?

Yes, how the sample is prepared and injected is critical for good peak shape.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., more non-polar in reversed-phase) than your mobile phase, the sample band will not load onto the column in a tight, focused band, causing distortion.[16][18][19]

    • Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition.[19] If solubility is an issue, use the weakest solvent possible that can fully dissolve the analyte and inject the smallest possible volume.

  • Mass Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a characteristic "right triangle" peak shape and a shift to a shorter retention time.[15]

    • Solution: To check for overload, prepare a 10-fold dilution of your sample and inject it. If the peak shape improves and the retention time increases slightly, your original sample was overloaded. Reduce the sample concentration or injection volume.[15][17]

Q6: How do I check for system-level problems like extra-column volume?

Extra-column volume refers to any volume in the flow path outside of the column itself, such as in the injector, tubing, and detector flow cell. This volume contributes to band broadening, which can manifest as tailing.

  • Solution: Minimize extra-column volume by using tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005") for connections between the injector, column, and detector.[20] Ensure all tubing is cut perfectly flat and that fittings are properly seated and tightened to avoid dead volume at the connection points.[18]

Data Presentation: HPLC Parameter Optimization

This table summarizes key HPLC parameters and their potential effects on the peak shape of this compound.

ParameterTypical Setting / RangeEffect on Peak Tailing for this compoundRecommendation
Column Chemistry C18, C8 (Reversed-Phase)Older, Type-A silica columns with high residual silanol activity will likely cause significant tailing.Use a modern, high-purity, fully end-capped C18 or C8 column to minimize secondary interactions.
Mobile Phase Organic Content Acetonitrile or Methanol with WaterToo little organic solvent (a "weak" mobile phase) can cause poor peak shape or even on-column precipitation for this highly hydrophobic molecule.Ensure sufficient organic content to achieve a reasonable retention factor (k') between 2 and 10. If tailing is observed, a slight increase (2-5%) in organic content may improve the shape.
Sample Solvent VariesA solvent much stronger than the mobile phase (e.g., 100% isopropanol) will cause peak distortion.Dissolve the sample in the initial mobile phase. If not possible, use a solvent slightly weaker or matching the mobile phase strength.
Injection Volume 1 - 20 µLHigh injection volumes, especially with a mismatched sample solvent, can exacerbate peak shape issues.Keep the injection volume as small as possible, ideally ≤10 µL.
Column Temperature 30 - 50 °CIncreasing temperature lowers mobile phase viscosity and can improve mass transfer kinetics, sometimes leading to sharper peaks.Maintain a constant and slightly elevated column temperature (e.g., 40 °C) for better reproducibility and efficiency.
Flow Rate 0.5 - 1.5 mL/min (for 4.6 mm ID)A flow rate that is too high can decrease efficiency and worsen peak shape.Start with a standard flow rate (e.g., 1.0 mL/min) and optimize if necessary.

Experimental Protocols

Protocol 1: Systematic Evaluation of Sample Solvent and Mobile Phase Strength

Objective: To determine if peak tailing is caused by a sample solvent mismatch or insufficient mobile phase strength.

Procedure:

  • Baseline Injection: Prepare a standard of this compound in your current sample solvent and inject it using your current HPLC method. Record the asymmetry factor.

  • Mobile Phase as Solvent: Prepare a fresh standard of the same concentration, but dissolve it in the initial mobile phase composition of your gradient method (or your isocratic mobile phase).

  • Analysis: Inject the new standard.

    • If peak shape improves significantly (Asymmetry ≤ 1.2): The original issue was a sample solvent mismatch. Use the mobile phase as your sample solvent going forward.

    • If peak tailing persists: The issue is likely not the sample solvent. Proceed to the next step.

  • Increase Mobile Phase Strength: Increase the percentage of the strong organic solvent (e.g., Acetonitrile or Methanol) in your mobile phase by 2-5%. Allow the system to equilibrate fully.

  • Re-inject: Inject the standard prepared in the mobile phase again.

    • If peak shape improves: The initial mobile phase was too weak for the analyte. Continue to optimize the organic solvent percentage for the best balance of retention and peak shape.

Protocol 2: HPLC Column Cleaning and Regeneration

Objective: To remove strongly retained contaminants from a C18 reversed-phase column that may be causing peak tailing.

Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min): Note: Always disconnect the column from the detector before flushing with strong solvents.

  • Buffer Wash: If your mobile phase contained buffers, flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 20-30 minutes to prevent precipitation.[3]

  • Aqueous Wash: Flush with 100% HPLC-grade water for 20-30 minutes.

  • Organic Series: Sequentially flush the column with the following solvents for at least 30 minutes each:

    • Methanol

    • Acetonitrile

    • Isopropanol (an excellent solvent for removing lipidic residues)

  • Return to Mobile Phase: Reverse the sequence to return to your operating conditions. Flush with Acetonitrile, then Methanol.

  • Re-equilibration: Finally, equilibrate the column with your initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Test Performance: Inject a standard to check if the peak shape has improved.

Mandatory Visualization

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Workflow cluster_causes Investigate Potential Causes Start Peak Tailing Observed (Asymmetry > 1.2) Col_Check Column Issues Start->Col_Check Start Here MP_Check Mobile Phase Issues Start->MP_Check Sample_Check Sample & Injection Issues Start->Sample_Check Sys_Check System Hardware Issues Start->Sys_Check Sol_EndCap Use modern, end-capped column Col_Check->Sol_EndCap Secondary Interactions? Sol_Guard Use guard column & flush/replace column Col_Check->Sol_Guard Contamination/Void? Sol_Solvent Increase % organic solvent in mobile phase MP_Check->Sol_Solvent Mobile Phase Too Weak? Sol_Dilute Dilute sample or reduce injection volume Sample_Check->Sol_Dilute Mass Overload? Sol_Dissolve Dissolve sample in initial mobile phase Sample_Check->Sol_Dissolve Solvent Mismatch? Sol_Tubing Use shorter, narrow-bore tubing & check fittings Sys_Check->Sol_Tubing Extra-Column Volume?

Caption: A step-by-step workflow for troubleshooting this compound peak tailing.

References

Technical Support Center: Optimizing Mass Spectrometry for 1,3-Dinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the mass spectrometry-based analysis of 1,3-Dinervonoyl glycerol (B35011). It includes frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Dinervonoyl glycerol and what are its key properties for mass spectrometry?

This compound is a large, neutral diacylglycerol (DAG) composed of a glycerol backbone with two long-chain monounsaturated nervonic acid (24:1) moieties esterified at the sn-1 and sn-3 positions. Its high molecular weight and non-polar nature are critical considerations for mass spectrometry. Due to the absence of a readily ionizable group, it has a low proton affinity, making its detection by electrospray ionization (ESI) challenging without the formation of adducts.[1]

Q2: What are the expected precursor ions for this compound in ESI-MS?

In positive-ion ESI-MS, this compound is primarily detected as adducts with cations present in the mobile phase.[2] To enhance ionization efficiency, it is recommended to add salts like ammonium (B1175870) acetate (B1210297) or sodium acetate to the mobile phase. The most common adducts and their predicted monoisotopic mass-to-charge ratios (m/z) are summarized in the table below.

Q3: What is the characteristic fragmentation pattern of this compound in MS/MS?

When the ammonium adduct ([M+NH₄]⁺) of a diacylglycerol is subjected to collision-induced dissociation (CID), the primary fragmentation pathway is the neutral loss of one of the fatty acid chains along with the ammonia (B1221849) molecule (RCOOH + NH₃).[3][4] For this compound, this results in a highly specific fragment ion corresponding to the loss of a nervonic acid molecule. This characteristic loss is invaluable for targeted analyses like neutral loss scanning.[4][5]

Quantitative Data Summary

The following tables provide calculated m/z values for the intact molecule and its primary fragment, which are essential for setting up mass spectrometry experiments.

Table 1: Predicted m/z of Common Adducts of this compound (Based on a monoisotopic mass of 788.7258 Da for C₅₁H₉₆O₅)

Adduct FormerAdduct Ion FormulaPredicted m/zNotes
Ammonium[M+NH₄]⁺806.7523Most common adduct for LC-MS with ammonium acetate/formate (B1220265) in the mobile phase.[3]
Sodium[M+Na]⁺811.7077Often observed as a contaminant or can be promoted by adding sodium salts.
Potassium[M+K]⁺827.6817Less common than sodium but frequently observed as a contaminant.

Table 2: Predicted m/z of Major Fragment Ion from [M+NH₄]⁺ Precursor (Collision-Induced Dissociation)

Precursor Ion (m/z)Neutral LossFragment Ion DescriptionPredicted Fragment m/z
806.7523Nervonic Acid + NH₃ (C₂₄H₄₆O₂ + NH₃)Monoacylglycerol-like fragment (loss of one nervonic acid chain)421.4040

Troubleshooting Guides

This section addresses common problems encountered during the analysis of this compound in a question-and-answer format.

Problem: No or Very Low Signal for the Analyte

Q: I am not seeing any signal, or the signal for my this compound is extremely weak. What are the likely causes and how can I fix it?

A: Low or absent signal is a frequent issue stemming from several factors across the experimental workflow. A systematic approach to troubleshooting is recommended.

  • Inefficient Ionization: As a neutral lipid, this compound requires adduct formation for sensitive detection.

    • Solution: Ensure your mobile phase contains an adduct-forming agent. Add 5-10 mM ammonium acetate or ammonium formate to both mobile phase solvents for robust [M+NH₄]⁺ formation.[6]

  • Poor Sample Preparation: The analyte may not be efficiently extracted from the initial sample matrix, or it may have degraded.

    • Solution: Use a well-established lipid extraction protocol such as the Folch or Bligh and Dyer methods, which use a chloroform (B151607)/methanol (B129727) mixture, or a methyl tert-butyl ether (MTBE)-based extraction.[7][8] Ensure all steps are performed at low temperatures and that the final lipid extract is stored at -80°C under an inert gas (e.g., argon or nitrogen) to prevent oxidation.[9]

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of your target analyte.[10] This is a major issue in lipidomics, often caused by highly abundant phospholipids (B1166683).[10]

    • Solution: Improve your chromatographic separation to resolve this compound from the bulk of phospholipids. If ion suppression persists, consider additional sample cleanup steps like solid-phase extraction (SPE).[11] Alternatively, an analytical method to remove phospholipids via fluorous biphasic extraction has been shown to be effective.[12]

  • Suboptimal MS Parameters: Incorrect instrument settings can drastically reduce signal intensity.

    • Solution: Optimize source parameters using a standard solution of a similar diacylglycerol. Key parameters to tune include capillary voltage, source temperature, and desolvation gas flow and temperature. High source temperatures or cone voltages can cause in-source fragmentation, leading to a weaker precursor ion signal.[13]

Problem: Unexpected or Unexplained Peaks in the Mass Spectrum

Q: My mass spectrum is very noisy, or I see peaks that I cannot identify. What could they be?

A: Extraneous peaks can originate from sample contamination, the presence of multiple adducts, or analyte degradation.

  • Contaminants: Solvents, glassware, and plasticware can introduce contaminants like plasticizers (phthalates) or slip agents.

    • Solution: Use high-purity HPLC or MS-grade solvents and reagents. Use glass vials and minimize the use of plastics wherever possible.[7] Running a solvent blank is essential to identify background contaminants.

  • Multiple Adducts: The ion current for your analyte might be distributed among several different adducts (e.g., [M+NH₄]⁺, [M+Na]⁺, [M+K]⁺), reducing the intensity of your target ion.

    • Solution: To promote the formation of a single adduct type, ensure a sufficient concentration (e.g., 10 mM) of your desired adduct-forming salt (e.g., ammonium acetate) in the mobile phase. This will help outcompete sodium and potassium ions.

  • Presence of Isomers: Your sample may contain the 1,2-Dinervonoyl glycerol isomer, which has the same mass and a similar fragmentation pattern, but may have a different retention time.

    • Solution: High-efficiency chromatographic separation is key to resolving positional isomers.[14] Specific derivatization techniques can also be employed to help distinguish between 1,2- and 1,3-DAGs if necessary.[5]

Experimental Protocols

Protocol 1: Lipid Extraction using a Modified Bligh & Dyer Method

This protocol is suitable for extracting total lipids, including diacylglycerols, from cell pellets or homogenized tissue.[7]

  • Homogenization: Suspend the cell pellet (~1x10⁷ cells) or tissue homogenate (~100 mg) in 500 µL of a suitable buffer (e.g., PBS).

  • Solvent Addition: Add 500 µL of methanol and vortex for 1 minute. Then, add 500 µL of chloroform and vortex again for 1 minute.

  • Phase Separation: Centrifuge the mixture at 3,500 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic (chloroform) layer containing the lipids.

  • Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Re-extraction: Add another 500 µL of chloroform to the remaining sample, vortex, centrifuge, and collect the lower phase again. Combine this with the first extract.

  • Drying: Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen gas.

  • Storage: Reconstitute the dried lipid film in a small volume of a suitable solvent (e.g., acetonitrile/isopropanol 65:30) and store at -80°C under argon until analysis.[15]

Protocol 2: Recommended Starting Parameters for LC-MS/MS Analysis

These parameters serve as a robust starting point for method development on a UPLC system coupled to a Q-TOF or triple quadrupole mass spectrometer.

ParameterRecommended Setting
LC Column C18 Reverse Phase (e.g., 1.7 µm particle size, 2.1 x 100 mm)
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate
Flow Rate 0.2 mL/min
Gradient Start at 10% B, ramp to 95% B over 25 min, hold for 5 min, re-equilibrate at 10% B
Column Temp. 55°C
Injection Vol. 2-5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 5.0 kV
Source Temp. 400°C[14]
MS1 Scan Range m/z 300 - 1200
MS/MS Mode Neutral Loss Scan of 383.37 Da (Nervonic Acid + NH₃) or MRM of 806.75 -> 421.40
Collision Energy 20-30 eV (must be optimized for your specific instrument)

Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Extract Lipid Extraction (e.g., Bligh & Dyer) Sample->Extract Dry Dry & Reconstitute Extract->Dry LC LC Separation (C18 Column) Dry->LC MS MS Detection (ESI Positive Mode) LC->MS MSMS Tandem MS (Neutral Loss / MRM) MS->MSMS Acquire Data Acquisition MSMS->Acquire Identify Peak Identification (m/z & RT) Acquire->Identify Quantify Quantification Identify->Quantify

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Signal Intensity Start Low or No Signal Detected Check_Ionization Is Adduct Former (e.g., NH₄OAc) Present in Mobile Phase? Start->Check_Ionization Add_Adduct Action: Add 10 mM Ammonium Acetate to Mobile Phase Check_Ionization->Add_Adduct No Check_Extraction Was a Validated Lipid Extraction Protocol Used? Check_Ionization->Check_Extraction Yes Add_Adduct->Check_Extraction Optimize_Extraction Action: Use Folch or MTBE Extraction Protocol. Ensure Sample Integrity. Check_Extraction->Optimize_Extraction No Check_MS_Params Are MS Source Parameters Optimized? Check_Extraction->Check_MS_Params Yes Optimize_Extraction->Check_MS_Params Optimize_MS Action: Tune Source Temp, Voltages, & Gas Flow with a Standard. Check_MS_Params->Optimize_MS No Consider_Matrix Suspect Matrix Effects (Ion Suppression) Check_MS_Params->Consider_Matrix Yes Optimize_MS->Consider_Matrix Improve_Chroma Action: Improve LC Separation or Perform Sample Cleanup (SPE). Consider_Matrix->Improve_Chroma

Caption: A step-by-step workflow for troubleshooting low signal intensity.

References

how to prevent degradation of 1,3-Dinervonoyl glycerol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of 1,3-Dinervonoyl glycerol (B35011) during extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Dinervonoyl glycerol and why is its stability during extraction important?

A1: this compound is a diacylglycerol (DAG) composed of a glycerol backbone with two nervonic acid chains esterified at the sn-1 and sn-3 positions. Nervonic acid is a very long-chain monounsaturated fatty acid crucial for neurological health and brain development. The precise isomeric structure of DAGs is often critical for their biological activity in signaling pathways.[1] Degradation during extraction can lead to the formation of isomers (like 1,2- or 2,3-dinervonoyl glycerol), hydrolysis products (free nervonic acid and glycerol), or oxidized derivatives, all of which can result in inaccurate experimental results and misinterpretation of data.

Q2: What are the primary degradation pathways for this compound during extraction?

A2: There are three main degradation pathways:

  • Acyl Migration: This is the intramolecular movement of a nervonic acid chain from the sn-1 or sn-3 position to the sn-2 position, converting this compound into the 1,2- or 2,3-isomer. This is a common issue as the 1,3-isomer is generally the most thermodynamically stable, but the process can be reversible under certain conditions.[2]

  • Hydrolysis: The ester bonds linking the nervonic acid chains to the glycerol backbone can be broken by water, a reaction catalyzed by acids, bases, or enzymes (lipases) present in the biological sample.[3] This results in the formation of free nervonic acid and mononervonoyl glycerol.

  • Oxidation: The double bond in the nervonic acid chains is susceptible to oxidation by atmospheric oxygen or other oxidizing agents. This process is accelerated by heat, light, and the presence of metal ions, leading to the formation of various oxidized lipid species.[4]

Q3: How should I store my extracted this compound samples to ensure long-term stability?

A3: For long-term stability, samples should be stored at -20°C or, ideally, -80°C. If stored in solution, use a non-polar aprotic solvent such as hexane (B92381) or toluene.[2] To prevent oxidation, the solvent should be purged with an inert gas like nitrogen or argon before sealing the storage vial. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound

This is a common problem that can arise from several factors during the extraction process. Use the following guide to diagnose and resolve the issue.

Potential Cause Suggested Solution(s)
Incomplete Cell Lysis/Tissue Homogenization Ensure the sample is thoroughly homogenized to maximize the surface area exposed to the extraction solvent. For tissues, cryogenic grinding in liquid nitrogen can be effective.
Inappropriate Solvent System This compound is a relatively nonpolar lipid. A common and effective solvent system is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v as in the Folch method).[6][7] For highly hydrophobic lipids, hexane/isopropanol (B130326) (3:2 v/v) can also be used.[8]
Insufficient Extraction Time or Temperature While higher temperatures can increase extraction efficiency, they also accelerate degradation. It is generally better to perform multiple extractions at a low temperature (e.g., 4°C) with sufficient agitation.[9]
Formation of a Stable Emulsion Emulsions trap lipids and prevent efficient phase separation.[2][10] See the dedicated troubleshooting guide for resolving emulsions (Issue 3).
Enzymatic Degradation Lipases in the sample can hydrolyze the diacylglycerol. Inactivate enzymes prior to extraction by flash-freezing the sample in liquid nitrogen or by adding the tissue directly to hot isopropanol (75-80°C) for 5-10 minutes.[3][11]
Issue 2: Presence of Isomers (e.g., 1,2-Dinervonoyl glycerol) in the Final Extract

The presence of other diacylglycerol isomers indicates that acyl migration has occurred.

Potential Cause Suggested Solution(s)
High Temperature During Extraction/Evaporation Perform all extraction and solvent evaporation steps at low temperatures. Use a rotary evaporator with a water bath set to a maximum of 30°C, or evaporate the solvent under a gentle stream of nitrogen at room temperature.[2]
Acidic or Basic Conditions Avoid strong acids or bases during the extraction process. If pH adjustment is necessary, use a buffered system and keep the exposure time to a minimum.
Use of Standard Silica (B1680970) Gel for Chromatography Standard silica gel has acidic sites that can catalyze acyl migration.[12] For purification by column or thin-layer chromatography, use silica gel impregnated with boric acid.[12]
Prolonged Exposure to Polar Solvents Minimize the time the extract spends in polar solvents like methanol. After extraction, quickly evaporate the solvent and redissolve the lipid in a non-polar aprotic solvent for storage.[2]
Issue 3: Formation of a Stable Emulsion During Liquid-Liquid Extraction

Emulsions are a common problem when extracting lipids from biological matrices rich in proteins and phospholipids.[2][10]

Potential Cause Suggested Solution(s)
Vigorous Shaking Instead of vigorous shaking, gently invert the separation funnel multiple times to mix the phases.[2][10]
High Concentration of Emulsifying Agents (Proteins, Phospholipids) Centrifugation: Centrifuge the mixture at moderate speed (e.g., 2000 x g for 10 minutes) to break the emulsion.[2]
Salting Out: Add a small amount of saturated NaCl (brine) solution to increase the ionic strength of the aqueous phase, which can help force the separation of the layers.[10]
Addition of Anhydrous Sodium Sulfate (B86663): For smaller volumes, adding anhydrous sodium sulfate can help to absorb water and break the emulsion.[2]

Experimental Protocols

Protocol 1: Modified Folch Extraction for Enhanced Stability

This protocol is designed to minimize degradation of this compound from biological tissues.

  • Sample Preparation: Weigh the frozen tissue sample (e.g., 1 gram) and grind it to a fine powder under liquid nitrogen using a mortar and pestle.

  • Enzyme Inactivation: Transfer the powdered tissue to a glass tube containing 10 mL of pre-heated (75°C) isopropanol. Incubate for 10 minutes to inactivate lipases. Allow to cool to room temperature.

  • Extraction:

    • Add 20 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

    • Add an appropriate internal standard if quantitative analysis is required.

    • Homogenize the mixture using a probe homogenizer for 2 minutes at 4°C.

    • Agitate on a shaker at 4°C for 30 minutes.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for a 20 mL extract) to induce phase separation.

    • Vortex gently for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface.

  • Drying and Storage:

    • Evaporate the solvent under a gentle stream of nitrogen in a water bath set to a maximum of 30°C.

    • Resuspend the lipid extract in a minimal volume of a non-polar aprotic solvent (e.g., hexane or toluene) containing an antioxidant like BHT (0.01%).

    • Flush with nitrogen or argon gas and store in a sealed glass vial at -80°C.

Protocol 2: Solid-Phase Extraction (SPE) for Diacylglycerol Purification

This protocol is suitable for purifying diacylglycerols from a total lipid extract.[13]

  • Sample Preparation: Dry the total lipid extract under nitrogen and reconstitute in 1 mL of hexane.

  • SPE Cartridge Conditioning:

    • Place an aminopropyl-bonded silica SPE cartridge (e.g., 500 mg) on a vacuum manifold.

    • Condition the cartridge by passing 3 mL of hexane through the sorbent. Do not allow the cartridge to dry.

  • Sample Loading: Load the reconstituted lipid extract onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent under gravity.

  • Washing: Wash the cartridge with 3 mL of hexane:ethyl acetate (B1210297) (9:1, v/v) to elute non-polar lipids like cholesterol esters and triacylglycerols. Discard this eluate.

  • Elution of Diacylglycerols: Elute the diacylglycerol fraction by passing 5 mL of hexane:ethyl acetate (8:2, v/v) through the cartridge. Collect this fraction in a clean glass tube.

  • Finalization: Evaporate the solvent from the collected fraction under a gentle stream of nitrogen and reconstitute in a suitable solvent for downstream analysis (e.g., hexane for storage, or the mobile phase for HPLC analysis).

Protocol 3: Boric Acid Thin-Layer Chromatography (TLC) for Isomer Separation

This method allows for the analytical or preparative separation of 1,2- and 1,3-diacylglycerol isomers.[12]

  • Plate Preparation: Prepare TLC plates by immersing commercial silica gel plates in a 2.3% (w/v) solution of boric acid in ethanol (B145695). Allow the ethanol to evaporate and then activate the plates by heating at 100°C for 10 minutes.

  • Sample Application: Spot the lipid extract onto the prepared TLC plate.

  • Development: Develop the plate in a chromatography tank using a mobile phase of chloroform:acetone (96:4, v/v).

  • Visualization: Visualize the separated lipid spots by spraying with a primuline (B81338) solution (5 mg in 100 ml of acetone/water, 80/20, v/v) and viewing under UV light. The 1,2- and 1,3-isomers will have different Rf values.

  • Quantification/Elution: The spots can be scraped from the plate and the lipids eluted from the silica gel using diethyl ether for further analysis.

Visualizations

Degradation Pathways of this compound cluster_main A This compound (Stable Isomer) B 1,2-Dinervonoyl glycerol (Less Stable Isomer) A->B Acyl Migration (Heat, pH, Polar Solvents) C Free Nervonic Acid + Mononervonoyl glycerol A->C Hydrolysis (Lipases, H₂O, Acid/Base) D Oxidized Products (e.g., hydroperoxides, aldehydes) A->D Oxidation (O₂, Light, Heat) B->A Acyl Migration (more stable form)

Caption: Key degradation pathways affecting this compound stability.

Workflow for Stable this compound Extraction A 1. Sample Collection & Flash Freeze B 2. Enzyme Inactivation (e.g., Hot Isopropanol) A->B C 3. Homogenization (in Chloroform:Methanol at 4°C) B->C D 4. Phase Separation (add 0.9% NaCl, Centrifuge) C->D E 5. Collect Organic Phase D->E F 6. Solvent Evaporation (under N₂, max 30°C) E->F G 7. Purification (Optional) (SPE or Boric Acid TLC) F->G H 8. Storage (-80°C in Hexane under Argon) F->H Direct to Storage G->H

Caption: Recommended workflow to minimize degradation during extraction.

References

Technical Support Center: Resolving Co-eluting Peaks with 1,3-Dinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the chromatographic challenge of co-eluting peaks when analyzing 1,3-Dinervonoyl glycerol (B35011). Co-elution, where multiple compounds elute from a chromatography column at the same time, can severely compromise data integrity by causing inaccurate identification and quantification.[1][2] This guide offers a systematic approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of a co-elution problem in my chromatogram?

A1: The primary indicators of co-elution are often visual distortions in the peak shape. Instead of a symmetrical, Gaussian peak for 1,3-Dinervonoyl glycerol, you may observe:

  • Peak Shouldering: A small, unresolved peak appearing as a "shoulder" on the leading or tailing edge of the main peak.[1]

  • Broad Peaks: Peaks that are significantly wider than expected, suggesting they are composed of multiple unresolved compounds.

  • Split Peaks: A distinct dip or cleft at the apex of the peak, which indicates at least two closely eluting components.[1]

If you are using advanced detectors, you can perform a peak purity analysis. A Diode Array Detector (DAD) can compare UV-Vis spectra across the peak; a lack of identical spectra points to co-elution.[3][4] Similarly, a Mass Spectrometry (MS) detector can reveal different mass-to-charge ratios (m/z) across a single chromatographic peak, confirming the presence of multiple compounds.[4]

Q2: What are the most common compounds that co-elute with this compound?

A2: Due to the immense structural diversity of lipids, many species have similar physicochemical properties, leading to co-elution.[3] For this compound, the most likely co-eluting compound is its own regioisomer:

  • 1,2-Dinervonoyl glycerol: This isomer has the same chemical formula and mass, making it extremely challenging to separate. The slight difference in the position of the fatty acid chains on the glycerol backbone results in very similar polarity and hydrophobicity, causing it to elute very close to the 1,3-isomer in typical reversed-phase systems.[5]

  • Other Diacylglycerol (DAG) species: Other DAGs with similar equivalent carbon numbers may also co-elute.

  • Triacylglycerols (TGs) and Monoacylglycerols (MGs): Depending on the complexity of the sample matrix and the chromatographic conditions, TGs and MGs can sometimes interfere with DAG analysis.[6]

Q3: How can I systematically troubleshoot and resolve these co-eluting peaks?

A3: A logical, stepwise approach is the most effective way to troubleshoot co-elution. Start with simple adjustments to your existing method before moving to more significant changes like purchasing a new column. The recommended workflow involves optimizing the mobile phase, adjusting temperature, and then considering changes to the stationary phase or analytical technique.[1][4]

Q4: Which HPLC parameters are most effective for separating DAG regioisomers like 1,2- and this compound?

A4: The separation of DAG regioisomers is a significant challenge in lipid analysis.[5] For Reversed-Phase HPLC (RP-HPLC), the following parameters are critical:

  • Mobile Phase Composition: Acetonitrile (B52724) is a common primary solvent for DAG analysis.[7] Using 100% acetonitrile as the mobile phase with UV detection at 205 nm has been shown to separate 1,2- and 1,3-DAG isomers.[7][8] Introducing modifiers like acetone (B3395972) or isopropanol (B130326) can also alter selectivity.[5]

  • Gradient: A shallow gradient (a slow increase in the strong organic solvent) can significantly improve the resolution of closely eluting compounds.[1]

  • Stationary Phase: While standard C18 columns are widely used, non-endcapped ODS (octadecylsilyl) columns can provide superior performance for regioisomer separation. The residual silanol (B1196071) groups on these columns introduce secondary separation mechanisms that enhance selectivity between the isomers.[5]

Q5: Are there alternative chromatographic techniques that can resolve this compound from its isomers?

A5: Yes. When HPLC method optimization is insufficient, more advanced techniques can provide the necessary resolution.

  • Supercritical Fluid Chromatography (SFC): SFC is highly effective for separating lipid isomers and is often faster than HPLC.[9][10] Chiral SFC coupled with mass spectrometry (SFC-MS) can achieve baseline separation of DAG enantiomers and regioisomers, often in under 15 minutes.[6][11][12]

  • Tandem Column HPLC: This novel approach connects two different columns in series, such as a conventional silica (B1680970) gel column and a chiral stationary phase column. This system has been successfully used to directly resolve 1,2-, 2,3-, and 1,3-DAG isomers without prior derivatization.[13][14]

Troubleshooting Guide

This section provides a more detailed, systematic workflow for resolving co-eluting peaks observed during the analysis of this compound.

Systematic Troubleshooting Workflow

The following diagram outlines a logical progression of steps to diagnose and solve co-elution issues. Start with Level 1 optimizations, which involve simple parameter adjustments, before proceeding to more complex and resource-intensive solutions.

G Troubleshooting Workflow for Co-elution A Start: Co-elution Suspected (Broad/Shouldered Peak) B Confirm Co-elution - Peak Purity (DAD) - Mass Spectra across peak (MS) A->B C Level 1: Method Optimization (No Hardware Change) B->C D Adjust Gradient Profile (Make it shallower) C->D E Optimize Column Temperature D->E F Change Mobile Phase Solvent (e.g., ACN for MeOH) E->F N Resolution Improved? F->N G Level 2: Change Stationary Phase H Switch to Non-Endcapped C18 Column G->H I Try a Different Chemistry (e.g., Phenyl-Hexyl) H->I O Resolution Improved? I->O J Level 3: Advanced Techniques K Consider Supercritical Fluid Chromatography (SFC) J->K L Use Tandem Column System (Silica + Chiral) K->L P Resolution Improved? L->P M End: Resolution Achieved N->G No N->M Yes O->J No O->M Yes P->M Yes P->M Partially (Re-optimize)

Caption: A logical workflow for troubleshooting co-eluting peaks.

Structural Relationship of Potential Co-eluants

Understanding the structural similarities between this compound and its potential co-eluants is key to developing a separation strategy. The primary challenge is the subtle difference between regioisomers.

Caption: Structural relationships of diacylglycerol isomers.

Quantitative Data: Chromatographic Conditions

The table below summarizes successful chromatographic conditions reported for the separation of diacylglycerol (DAG) regioisomers, which can be adapted for this compound analysis.

TechniqueColumnMobile PhaseDetectionKey FindingReference
RP-HPLC C18 (ODS)Isocratic: 100% AcetonitrileUV (205 nm)Successfully resolved 1,2- and 1,3-DAG positional isomers from various vegetable oils. The 1,3-isomer elutes before the 1,2-isomer.[7][8]
RP-HPLC Non-endcapped C18Acetonitrile-based gradientUV / MSNon-endcapped columns enhance selectivity for regioisomers due to secondary interactions with residual silanols.[5]
Tandem Column HPLC Silica + Chiral Stationary Phase (in series)Hexane-basedUV / MSAchieved direct separation of 1,2-, 2,3-, and 1,3-DAG isomers without derivatization.[13]
SFC-MS Chiral (Amylose-based)CO2 with Methanol (B129727) modifierMSBaseline separation of all tested DAG enantiomers and regioisomers was achieved in under 5 minutes.[12]

Experimental Protocols

Protocol 1: RP-HPLC Method Optimization for DAG Isomer Separation

This protocol provides a starting point for resolving this compound from its 1,2-isomer using a standard C18 column.

  • System Preparation:

    • Column: C18 (ODS) reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase (MP): 100% HPLC-grade Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 205 nm (if sample concentration is sufficient) or Mass Spectrometry (MS).

    • Sample Preparation: Dissolve the this compound sample in a suitable solvent like chloroform (B151607) or hexane.[5]

  • Initial Isocratic Run:

    • Equilibrate the column with 100% Acetonitrile for at least 15-20 minutes.

    • Inject 5-10 µL of the sample.

    • Run the isocratic method for a sufficient time to elute all components (e.g., 30-40 minutes).

    • Analysis: Examine the chromatogram. Based on published data, the 1,3-isomer is expected to elute slightly earlier than the 1,2-isomer.[7][8] If peaks are broad or overlapping, proceed to gradient optimization.

  • Gradient Optimization (If Needed):

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Isopropanol (or another strong, non-polar solvent)

    • Step 3.1 (Scouting Gradient): Run a fast linear gradient from 100% A to 100% B over 20 minutes to determine the approximate elution composition.

    • Step 3.2 (Shallow Gradient): Based on the scouting run, create a very shallow gradient around the elution point of the DAGs. For example, if the peaks eluted at ~40% B, design a new gradient:

      • 0-5 min: 100% A

      • 5-25 min: Linear gradient from 100% A to 80% A / 20% B (this is a 1%/min change)

      • 25-30 min: Hold at 80% A / 20% B

      • Follow with a wash and re-equilibration step.

    • Iteration: Further refine the gradient slope (e.g., to 0.5%/min) to maximize resolution.

  • Temperature Optimization (If Needed):

    • Using the best gradient method from Step 3, repeat the analysis at different column temperatures (e.g., 25°C, 35°C, 40°C).

    • Select the temperature that provides the best selectivity (peak separation) and peak shape.

Protocol 2: Sample Analysis using Supercritical Fluid Chromatography (SFC)

This protocol outlines a general approach for separating DAG isomers using SFC, a powerful alternative to HPLC.

  • System Preparation:

    • Column: Chiral stationary phase, such as one based on amylose (B160209) tris(3,5-dimethylphenylcarbamate).[11][12]

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Modifier): 100% HPLC-grade Methanol.

    • Backpressure: 10 MPa (adjust as needed).

    • Column Temperature: 40°C.

    • Detection: Mass Spectrometry (MS).

  • Method Development:

    • Equilibrate the system under the initial conditions.

    • Perform an initial gradient run to determine elution conditions. A typical gradient might be:

      • Start with a low percentage of modifier (e.g., 5% Methanol).

      • Run a linear gradient to 40-50% Methanol over 5-10 minutes.

    • Analysis: SFC provides different selectivity compared to RP-HPLC and can often resolve isomers that co-elute in liquid chromatography.[6]

  • Optimization:

    • Adjust the gradient steepness to improve separation of the target isomers.

    • Optimize the backpressure and temperature, as these parameters significantly influence fluid density and, consequently, chromatography in SFC.[10]

    • Screen different modifiers (e.g., ethanol, isopropanol) if methanol does not provide adequate resolution.

References

Technical Support Center: Purification of 1,3-Dinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 1,3-Dinervonoyl glycerol (B35011).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude synthesis of 1,3-Dinervonoyl glycerol?

A1: Common impurities include unreacted starting materials such as nervonic acid and glycerol, as well as byproducts like mono-nervonoyl glycerol (MAGs), tri-nervonoyl glycerol (TAGs), and the isomeric 1,2-Dinervonoyl glycerol.[1][2] The presence of these impurities can significantly affect the purity and yield of the final product.

Q2: Why is acyl migration a significant issue during the purification of this compound?

A2: Acyl migration is the intramolecular transfer of an acyl group, leading to the isomerization of 1,3-diacylglycerol to the 1,2- or 2,3-diacylglycerol isomers.[1][3][4] This process is often catalyzed by heat, acidic, or basic conditions, and even by stationary phase media like silica (B1680970) gel.[3] The resulting isomeric mixture can be difficult to separate due to their similar physicochemical properties, thus reducing the purity of the target this compound.

Q3: What are the recommended primary purification techniques for this compound?

A3: The most effective purification techniques for diacylglycerols, including those with very long-chain fatty acids, are crystallization, silica gel column chromatography, and molecular distillation.[1][2] A combination of these methods is often employed to achieve high purity.

Q4: How does the long nervonic acid chain affect the choice of purification parameters?

A4: The very long-chain (C24:1) of nervonic acid in this compound results in a higher melting point and different solubility characteristics compared to diacylglycerols with shorter fatty acid chains. This necessitates the use of less polar solvent systems for chromatography and higher temperatures for dissolution during crystallization. Careful optimization of solvent ratios and temperature is crucial to achieve effective separation without causing acyl migration.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound.

Problem 1: Low Yield After Crystallization
Potential Cause Recommended Solution
Inappropriate Solvent System The polarity of the solvent significantly impacts crystallization. For diacylglycerols with very long-chain fatty acids, a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) is often effective.[1][5] Experiment with different solvent ratios to optimize the yield.
Suboptimal Crystallization Temperature The temperature should be low enough to induce crystallization of the this compound but high enough to keep impurities in the solution. Due to the high melting point of nervonic acid, the optimal temperature may be higher than for other diacylglycerols. A stepwise cooling approach can be beneficial.
Co-precipitation of Impurities If the crude product is highly impure, impurities may co-precipitate with the target compound. Consider a preliminary purification step, such as a liquid-liquid extraction or a rough column chromatography, to remove the bulk of the impurities before crystallization.
Problem 2: Poor Separation of Isomers (1,3- vs. 1,2-Dinervonoyl Glycerol) by Column Chromatography
Potential Cause Recommended Solution
Acyl Migration on Silica Gel Acyl migration can be catalyzed by the acidic nature of standard silica gel.[3] To minimize this, consider using deactivated silica gel (by adding a small percentage of water) or a less acidic stationary phase like Florisil. Running the column at a lower temperature can also help.
Inadequate Mobile Phase Selectivity The choice of mobile phase is critical for separating closely related isomers. A gradient elution with a non-polar solvent system, such as hexane (B92381) and ethyl acetate (B1210297) or hexane and diethyl ether, is recommended.[1] A shallow gradient can improve the resolution.
Column Overloading Overloading the column can lead to broad peaks and poor separation. Reduce the amount of crude material loaded onto the column. The optimal load is typically 1-5% of the stationary phase weight.
Problem 3: Product is an Oil or Waxy Solid Instead of Crystalline Powder
Potential Cause Recommended Solution
Presence of Impurities The presence of mono- and triacylglycerols, as well as the 1,2-isomer, can disrupt the crystal lattice formation, resulting in an oily or waxy product.[1] Further purification by another method (e.g., preparative HPLC) may be necessary.
Residual Solvent Trapped solvent molecules can interfere with crystallization. Ensure the purified product is thoroughly dried under high vacuum to remove all residual solvents.
Polymorphism Diacylglycerols can exist in different polymorphic forms (α, β', β), each with different melting points and crystalline structures.[1][2] The cooling rate during crystallization can influence the polymorphic form. A slower cooling rate generally favors the formation of more stable, crystalline forms.

Experimental Protocols

Protocol 1: Two-Step Crystallization for Purification of this compound

This protocol is adapted from methods used for long-chain diacylglycerols and should be optimized for this compound.[6]

  • Step 1: Removal of Non-polar Impurities a. Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane at an elevated temperature (e.g., 40-50°C). A substrate-to-solvent ratio of 1:10 (w/v) is a good starting point. b. Slowly cool the solution to a temperature where the this compound remains in solution, but less polar impurities like TAGs begin to precipitate. This temperature will need to be determined empirically. c. Filter the solution while warm to remove the precipitated impurities.

  • Step 2: Crystallization of this compound a. To the filtrate from Step 1, add a polar co-solvent such as acetone (B3395972) or methanol (B129727) to decrease the solubility of the diacylglycerol. b. Cool the solution slowly to a lower temperature (e.g., 4°C or -20°C) to induce crystallization of the this compound. c. Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture. d. Dry the crystals under high vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). b. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. c. Equilibrate the column by washing it with several column volumes of the initial mobile phase.

  • Sample Loading: a. Dissolve the crude this compound in a minimal amount of a non-polar solvent. b. Adsorb the sample onto a small amount of silica gel and dry it. c. Carefully load the dried sample onto the top of the prepared column.

  • Elution: a. Begin elution with a non-polar mobile phase (e.g., 100% hexane). b. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or diethyl ether) in a stepwise or linear gradient. A typical gradient might be from 0% to 10% ethyl acetate in hexane. c. Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Product Recovery: a. Combine the fractions containing the pure this compound. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dry the purified product under high vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for Long-Chain Diacylglycerols

Purification Method Purity Achieved Advantages Disadvantages
Molecular Distillation 58-79 wt%Suitable for large-scale production.High temperatures can promote acyl migration.
Deodorization 39-59 wt%Removes volatile impurities and odors.Lower purity achieved compared to other methods.
Silica Gel Column Chromatography 96-99 wt%High purity can be achieved; good for separating isomers.Can be time-consuming and requires significant solvent volumes; risk of acyl migration on silica.[2]
Crystallization >98% (for specific mono-saturated DAGs)Scalable, cost-effective, and can yield high purity.[1]Requires careful optimization of solvent and temperature.

Data adapted from studies on various long-chain diacylglycerols and may require optimization for this compound.[2]

Visualizations

Logical Workflow for Troubleshooting Purification

troubleshooting_workflow Troubleshooting Workflow for this compound Purification start Crude this compound purification_method Select Purification Method (Crystallization or Column Chromatography) start->purification_method low_purity Low Purity? purification_method->low_purity analyze_impurities Analyze Impurities (TLC, HPLC, GC) low_purity->analyze_impurities Yes end High Purity Product low_purity->end No isomers_present Isomers Present? analyze_impurities->isomers_present other_impurities Other Impurities (MAGs, TAGs, FFA)? isomers_present->other_impurities No optimize_chromatography Optimize Chromatography: - Use deactivated silica - Adjust mobile phase gradient - Reduce column loading isomers_present->optimize_chromatography Yes optimize_crystallization Optimize Crystallization: - Adjust solvent system - Optimize cooling rate - Consider pre-purification step other_impurities->optimize_crystallization Yes repeat_purification Repeat Purification optimize_chromatography->repeat_purification optimize_crystallization->repeat_purification repeat_purification->low_purity

Caption: Troubleshooting workflow for purifying this compound.

General Diacylglycerol Signaling Pathway

While a specific signaling pathway for this compound is not well-established, diacylglycerols are key second messengers in cellular signaling. The sn-1,2-diacylglycerol isomer is the primary activator of Protein Kinase C (PKC). The metabolic fate and signaling role of the sn-1,3 isomer are less clear, but it can be converted to other signaling molecules.

dag_signaling Generalized Diacylglycerol Signaling and Metabolism cluster_membrane Cell Membrane cluster_cytosol Cytosol / Metabolism PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG_1_2 sn-1,2-Diacylglycerol PIP2->DAG_1_2 PKC Protein Kinase C (PKC) DAG_1_2->PKC activates DGK Diacylglycerol Kinase (DGK) DAG_1_2->DGK substrate for Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) PKC->Cellular_Response phosphorylates targets DAG_1_3 sn-1,3-Diacylglycerol (e.g., this compound) DAG_1_3->DGK potential substrate PA Phosphatidic Acid (PA) DGK->PA LPL Lipoprotein Lipase (LPL) LPL->DAG_1_3 TAG Triacylglycerol (TAG) TAG->LPL hydrolyzes Ext_Signal External Signal (e.g., Hormone, Growth Factor) Ext_Signal->PLC

Caption: Generalized diacylglycerol signaling and metabolic pathways.

References

Technical Support Center: Quantifying Low Levels of 1,3-Dinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the quantitative analysis of 1,3-Dinervonoyl glycerol (B35011), particularly at low concentrations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the quantification of 1,3-Dinervonoyl glycerol.

Q1: What are the primary challenges in quantifying low levels of this compound?

A: The quantification of this compound, a diacylglycerol (DAG) containing two nervonic acid chains at the sn-1 and sn-3 positions, presents several analytical challenges[1].

  • Low Abundance: Endogenous levels of specific DAGs can be very low, requiring highly sensitive analytical instrumentation.

  • Isomeric Complexity: A significant challenge is the separation from its positional isomer, 1,2-Dinervonoyl glycerol. Acyl migration can occur during sample extraction and storage, converting the 1,3-isomer to the more stable 1,2-isomer, leading to inaccurate quantification.

  • Matrix Effects: Biological samples contain a complex mixture of lipids and other molecules that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.

  • Lack of Commercial Standards: The limited availability of certified reference standards for specific DAG molecular species can complicate method development and absolute quantification[2].

Q2: How can I separate this compound from its 1,2- and 2,3-isomers?

A: Chromatographic separation is crucial. Reversed-phase high-performance liquid chromatography (RP-HPLC) is an effective technique for separating positional isomers of diacylglycerols[2][3]. The separation is based on the differential polarity of the isomers; 1,3-DAGs are generally less polar and elute earlier than their 1,2-DAG counterparts under reversed-phase conditions[2][3]. Using a C18 column with an isocratic mobile phase, such as 100% acetonitrile, has been shown to be effective for separating various DAG isomers[2][3].

Q3: What is the most sensitive analytical technique for this purpose?

A: For quantifying low levels of this compound, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique[4][5]. LC-MS/MS offers superior sensitivity and selectivity compared to other methods like HPLC-UV or Gas Chromatography (GC). By using Multiple Reaction Monitoring (MRM), it is possible to detect and quantify the target analyte with high specificity, even in complex biological matrices[5].

Q4: My LC-MS/MS signal is weak or noisy. How can I improve it?

A: To improve a weak or noisy signal, consider the following troubleshooting steps:

  • Optimize Sample Preparation: Implement a solid-phase extraction (SPE) step to remove interfering matrix components and concentrate your analyte[6].

  • Consider Derivatization: Although not always necessary with modern MS instruments, derivatization can improve ionization efficiency. However, this adds complexity and potential for sample loss.

  • Optimize Mass Spectrometry Parameters: Fine-tune the ion source parameters (e.g., capillary voltage, gas flow) and MS/MS parameters (e.g., cone voltage, collision energy) for your specific analyte to maximize the signal[4].

  • Check for Contamination: Ensure high-purity solvents and clean equipment to reduce background noise.

  • Use an Internal Standard: Incorporating a stable isotope-labeled internal standard, such as ¹³C-labeled glycerol or a deuterated analog, can help correct for matrix effects and variations in instrument response[5][7][8][9].

Q5: I am struggling with acyl migration during sample preparation. What can I do?

A: Acyl migration is a common problem when working with diacylglycerols. To minimize this:

  • Work at Low Temperatures: Keep samples on ice or at 4°C throughout the extraction process.

  • Avoid Harsh pH: Avoid strongly acidic or basic conditions, which can catalyze acyl migration. Use neutral buffers where possible.

  • Use Appropriate Solvents: Work with non-protic solvents when possible.

  • Minimize Storage Time: Analyze samples as quickly as possible after extraction. If storage is necessary, store extracts at -80°C under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Comparison of Analytical Techniques for Diacylglycerol Quantification
FeatureHPLC-UVGC-MSLC-MS/MS
Sensitivity Low to ModerateHighVery High
Specificity ModerateHighVery High
Isomer Separation Good (with appropriate column/method)[2][3]Moderate (may require specific columns)Good (dependent on LC method)
Sample Prep Minimal to ModerateExtensive (requires derivatization)[10]Moderate (extraction often sufficient)
Primary Use Case Analysis of less complex mixturesAnalysis of volatile compoundsTrace-level quantification in complex matrices[4][5]

Experimental Protocols

Protocol 1: General Workflow for Sample Preparation and Extraction

This protocol outlines a general workflow for extracting this compound from a biological matrix (e.g., cell culture, tissue homogenate) prior to LC-MS/MS analysis.

cluster_workflow Quantification Workflow Sample 1. Sample Collection (e.g., Tissue, Cells) Homogenize 2. Homogenization (in cold buffer) Sample->Homogenize Extract 3. Lipid Extraction (e.g., Bligh-Dyer) Homogenize->Extract Purify 4. SPE Purification (Silica column) Extract->Purify Analyze 5. LC-MS/MS Analysis Purify->Analyze Data 6. Data Processing Analyze->Data

General workflow for this compound analysis.

Methodology:

  • Homogenization: Homogenize the biological sample in a cold phosphate-buffered saline (PBS) solution.

  • Lipid Extraction: Perform a liquid-liquid extraction using a modified Bligh-Dyer method with a chloroform:methanol:water ratio to separate the lipid-containing organic phase.

  • Purification: Dry the organic phase under a stream of nitrogen. Reconstitute the lipid extract in a non-polar solvent (e.g., hexane) and apply it to a silica-based solid-phase extraction (SPE) cartridge. Elute the diacylglycerol fraction using a solvent of intermediate polarity (e.g., hexane:diethyl ether mixture).

  • Final Preparation: Evaporate the solvent from the collected fraction and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Illustrative LC-MS/MS Method

This protocol provides a starting point for developing an LC-MS/MS method for quantifying this compound. Parameters should be optimized for the specific instrument used.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 20 mM Ammonium Formate in Water[4].

  • Mobile Phase B: 20 mM Ammonium Formate in Methanol[4].

  • Gradient: Start at 80% B, increase to 100% B over 10 minutes, hold for 5 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitoring: Multiple Reaction Monitoring (MRM).

  • Hypothetical MRM Transitions:

    • Precursor Ion (Q1): The [M+NH₄]⁺ adduct would be a primary target. For this compound (C₅₁H₉₆O₅, Mol Wt: 797.3 g/mol ), this would be m/z 815.3.

    • Product Ions (Q3): Fragmentation would likely result in the neutral loss of one of the nervonic acid chains. This would correspond to the remaining monoacylglycerol fragment.

Table 2: Example LC-MS/MS Method Parameters
ParameterSetting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 20 mM Ammonium Formate in Water
Mobile Phase B 20 mM Ammonium Formate in Methanol
Flow Rate 0.3 mL/min
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 815.3 [M+NH₄]⁺ (Hypothetical)
Product Ion (Q3) Optimized based on fragmentation spectrum
Collision Energy To be optimized empirically

Visualizations

Isomerization Challenge

The diagram below illustrates the chemical challenge of acyl migration, where the target 1,3-DAG can convert to the 1,2-DAG isomer.

cluster_isomer Acyl Migration Challenge node_13 This compound (Target Analyte) node_12 1,2-Dinervonoyl glycerol (More Stable Isomer) node_13->node_12 Acyl Migration (Heat, Acid, Base)

Acyl migration from 1,3-DAG to the 1,2-DAG isomer.
Troubleshooting Logic for Poor Signal

This decision tree provides a logical workflow for troubleshooting poor signal intensity in your analysis.

cluster_troubleshoot Troubleshooting Workflow start Poor Signal-to-Noise cat_sample Check Sample Prep start->cat_sample cat_inst Check Instrument start->cat_inst cat_method Check Method start->cat_method sol_spe Implement SPE cleanup? cat_sample->sol_spe Matrix Interference sol_degrade Sample degradation? cat_sample->sol_degrade Low Recovery sol_tune MS needs tuning? cat_inst->sol_tune Low Sensitivity sol_clean Source cleaning required? cat_inst->sol_clean High Noise sol_mrm MRM transitions optimal? cat_method->sol_mrm Weak Signal sol_lc Poor chromatography? cat_method->sol_lc Broad or Split Peaks

Decision tree for troubleshooting poor analytical signals.

References

Technical Support Center: Minimizing Ion Suppression for 1,3-Dinervonoyl Glycerol in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 1,3-Dinervonoyl glycerol (B35011). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem in the LC-MS analysis of 1,3-Dinervonoyl glycerol?

A1: Ion suppression is a type of matrix effect that leads to a decreased ionization efficiency of a target analyte, in this case, this compound.[1][2] This phenomenon occurs when co-eluting components from the sample matrix, such as salts, proteins, and other lipids, interfere with the analyte's ability to form gas-phase ions in the mass spectrometer's ion source.[1][2] The consequence is a reduced signal intensity for your analyte, which can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[1] In lipidomics, this is a particularly prevalent issue due to the complexity of biological matrices.[1][3]

Q2: My this compound signal is low and inconsistent. How can I confirm if ion suppression is the underlying cause?

A2: Low and erratic signal intensity are classic signs of ion suppression.[1] To definitively determine if matrix effects are the culprit, you can employ the following methods:

  • Post-Column Infusion Experiment: This technique involves continuously infusing a standard solution of this compound into the mobile phase flow after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. A noticeable drop in the constant analyte signal as the matrix components elute indicates the specific retention time regions where ion suppression is occurring.[1][4]

  • Analyte Signal Comparison: This method compares the signal response of this compound in a pure solvent to its response in a blank matrix extract that has been spiked with the analyte after extraction. A significantly lower signal in the matrix sample is a strong indicator of ion suppression.[1]

Q3: What are the most common sources of ion suppression when analyzing this compound in biological samples?

A3: The most common sources of ion suppression in the analysis of lipids like this compound from biological matrices include:

  • Phospholipids: Glycerophosphocholines are major components of cell membranes and are notorious for causing significant ion suppression in positive ion electrospray mode.[5][6][7] They often co-elute with a wide range of analytes in reversed-phase chromatography.

  • Salts and Buffers: Non-volatile salts from buffers used in sample preparation can accumulate in the ion source, leading to reduced sensitivity and signal suppression.[4][8]

  • Other Endogenous Lipids: High concentrations of other lipids, such as triacylglycerols, can compete with this compound for ionization, leading to suppression of the target analyte's signal.[9][10]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression for this compound analysis.

Step 1: Identify the Source of Ion Suppression

The first step in troubleshooting is to pinpoint the region of your chromatogram where ion suppression is occurring.

Experimental Protocol: Post-Column Infusion

Objective: To identify chromatographic regions with co-eluting matrix components that cause ion suppression.

Materials:

  • Standard solution of this compound

  • Syringe pump

  • Tee-union

  • LC-MS system

  • Blank, extracted matrix sample (a sample prepared using the same extraction procedure as your study samples, but from a matrix known to be free of this compound)

Methodology:

  • Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal on the mass spectrometer.

  • Set up the syringe pump to deliver a constant, low flow rate of the analyte standard (e.g., 10 µL/min).

  • Using a tee-union, introduce the analyte standard solution into the mobile phase flow after the analytical column but before the MS ion source.

  • Begin acquiring MS data, monitoring the mass transition for this compound. You should observe a stable, elevated baseline signal.

  • Inject the blank, extracted matrix sample onto the LC column and run your standard chromatographic gradient.

  • Monitor the baseline for the infused analyte. A significant drop in the signal indicates that components eluting from the column at that time are causing ion suppression.[1][4]

Step 2: Mitigate Ion Suppression

Once you have identified the presence and location of ion suppression, you can implement one or more of the following strategies.

Mitigation Strategies for Ion Suppression

StrategyDescriptionAdvantagesDisadvantages
Sample Preparation
Solid-Phase Extraction (SPE)Removes interfering matrix components like phospholipids, salts, and proteins.[1][2]Highly effective for cleaner extracts.[2]Can be time-consuming and requires method development.
Liquid-Liquid Extraction (LLE)Separates analytes from interferences based on their differential solubility in two immiscible liquids.Can provide very clean extracts, leading to less ion suppression.[11]May not be suitable for highly polar compounds.
Sample DilutionReduces the concentration of all matrix components.[3]Simple and quick to implement.Analyte concentration may fall below the limit of detection.[1]
Chromatographic Optimization
Gradient ModificationAdjusting the mobile phase gradient can separate this compound from co-eluting interferences.[1][4]Can be highly effective with minimal changes to the overall method.May require significant method development to achieve optimal separation.
Column ChemistryUsing a column with a different stationary phase can alter selectivity and improve separation.[1][4]Can provide a completely different separation profile.Requires purchasing a new column and re-validating the method.
Mass Spectrometry Parameters
Ionization SourceSwitching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can sometimes reduce ion suppression.[11]APCI can be less susceptible to ion suppression for certain compounds.[11]APCI is generally suitable for less polar compounds.
Use of Internal Standards
Stable Isotope-Labeled ISA stable isotope-labeled internal standard (SIL-IS) for this compound will co-elute and experience similar ion suppression, allowing for accurate quantification.[2]Considered the gold standard for compensating for matrix effects.Can be expensive and may not be commercially available for all analytes.

Experimental Protocol: Solid-Phase Extraction (SPE) for Phospholipid Removal

Objective: To produce a clean sample extract by removing common interferences like phospholipids.

Materials:

  • Mixed-mode or reversed-phase SPE cartridges/plates

  • Positive pressure or vacuum manifold

  • Biological sample (e.g., plasma) containing this compound

  • Methanol (B129727) (conditioning and elution solvent)

  • Water (equilibration solvent)

  • Weak wash solvent (e.g., 5% methanol in water)

  • Strong elution solvent (e.g., 90% methanol in water with 0.1% formic acid)

Methodology:

  • Condition: Pass 1 mL of methanol through the SPE sorbent.

  • Equilibrate: Pass 1 mL of water through the sorbent. Ensure the sorbent bed does not dry out.

  • Load: Load the pre-treated sample onto the SPE cartridge.

  • Wash: Pass 1 mL of the weak wash solvent through the sorbent to remove salts and other polar interferences.

  • Elute: Elute the target lipids, including this compound, using 1 mL of the strong elution solvent.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.[1]

Note: This is a generalized protocol. The specific sorbent, solvents, and volumes should be optimized for this compound.

Visual Guides

Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Low or Inconsistent This compound Signal PostColumnInfusion Perform Post-Column Infusion Experiment Problem->PostColumnInfusion SignalComparison Compare Signal in Matrix vs. Pure Solvent Problem->SignalComparison SamplePrep Optimize Sample Preparation (SPE, LLE) PostColumnInfusion->SamplePrep ChromaOpt Optimize Chromatography PostColumnInfusion->ChromaOpt InternalStd Use Stable Isotope-Labeled Internal Standard PostColumnInfusion->InternalStd SignalComparison->SamplePrep SignalComparison->ChromaOpt SignalComparison->InternalStd Reanalyze Re-analyze Samples SamplePrep->Reanalyze ChromaOpt->Reanalyze InternalStd->Reanalyze Success Consistent and Reliable Signal Reanalyze->Success MatrixEffects cluster_0 Sample Complexity cluster_1 Analytical Process cluster_2 Outcome Matrix Complex Biological Matrix (e.g., Plasma) Interferences Interfering Components (Phospholipids, Salts) Matrix->Interferences SamplePrep Sample Preparation (e.g., SPE) Matrix->SamplePrep IonSuppression Ion Suppression Interferences->IonSuppression causes LCMS LC-MS Analysis SamplePrep->LCMS SamplePrep->IonSuppression mitigates DataQuality High Data Quality (Accurate & Reproducible) LCMS->DataQuality IonSuppression->LCMS affects

References

Technical Support Center: Optimizing 1,3-Dinervonoyl Glycerol Enzymatic Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of 1,3-dinervonoyl glycerol (B35011).

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal temperature range for the enzymatic synthesis of 1,3-diacylglycerols (DAGs)?

A1: The optimal temperature for the enzymatic synthesis of 1,3-DAGs generally falls within the range of 45°C to 75°C. However, the ideal temperature is highly dependent on the specific lipase (B570770) used, the nature of the fatty acid, and the reaction system (e.g., solvent-free or with a solvent). For instance, in a solvent-free synthesis of 1,3-diacylglycerols from saturated fatty acids using Lipozyme RM IM, an optimal temperature of 50°C has been reported.[1][2] In another study involving the acidolysis of tristearin (B179404) with oleic acid to produce 1,3-distearoyl-2-oleoylglycerol, the optimal temperature was found to be 75°C.[3]

Q2: Are there any specific temperature considerations for the synthesis of 1,3-dinervonoyl glycerol?

A2: While specific studies on this compound are limited, research on the enzymatic incorporation of nervonic acid into phosphatidylcholine suggests an optimal temperature of around 55°C.[4] Nervonic acid is a very long-chain fatty acid, which may have a higher melting point and lower solubility compared to shorter-chain fatty acids. Therefore, the reaction temperature must be high enough to ensure the substrates are in a liquid and miscible state for the enzyme to act efficiently. It is crucial to balance substrate solubility with the thermal stability of the chosen lipase.

Q3: Which commercial lipases are commonly used for 1,3-diacylglycerol synthesis?

A3: Several commercially available immobilized lipases are frequently used for 1,3-DAG synthesis due to their 1,3-regiospecificity and stability. These include Novozym® 435 (from Candida antarctica lipase B), Lipozyme® RM IM (from Rhizomucor miehei), and Lipozyme® TL IM (from Thermomyces lanuginosus).[1][2] Both Novozym® 435 and Lipozyme® RM IM have shown good performance in the synthesis of 1,3-diacylglycerols.[1][2]

Q4: What is acyl migration, and how does temperature affect it?

A4: Acyl migration is an intramolecular reaction where an acyl group moves from one position on the glycerol backbone to another, for example, from the sn-1 or sn-3 position to the sn-2 position. This can lead to the formation of undesired 1,2-diacylglycerols and triglycerides, reducing the yield of the target this compound. Higher reaction temperatures can increase the rate of acyl migration. Therefore, it is essential to find a temperature that maximizes the reaction rate while minimizing acyl migration. A slight decrease in 1,3-dilaurin (B53383) content was observed after a certain reaction time, which was attributed to acyl migration.[1]

Q5: How does water content in the reaction mixture affect the synthesis?

A5: Water content is a critical parameter in lipase-catalyzed esterification. While a small amount of water is necessary to maintain the enzyme's active conformation, excess water can promote the reverse reaction (hydrolysis), leading to the formation of monoglycerides (B3428702) and free fatty acids, thus reducing the yield of 1,3-diacylglycerols. In many solvent-free systems, a vacuum is applied to remove the water produced during the esterification, shifting the equilibrium towards product formation.[1][2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no conversion of substrates 1. Sub-optimal temperature: The temperature may be too low for the enzyme's activity or for the substrates to be sufficiently soluble and miscible, especially with a very long-chain fatty acid like nervonic acid. 2. Enzyme deactivation: The temperature may be too high, leading to the thermal denaturation of the lipase. 3. Inappropriate enzyme: The selected lipase may not be effective for nervonic acid as a substrate. 4. Insufficient mixing: Poor mixing can lead to mass transfer limitations.1. Optimize temperature: Conduct a temperature screening experiment (e.g., from 50°C to 80°C) to find the optimal point. Ensure the temperature is above the melting point of nervonic acid and this compound. 2. Check enzyme's thermal stability: Refer to the manufacturer's specifications for the optimal operating temperature range of the lipase. 3. Screen different lipases: Test other commercially available 1,3-regiospecific lipases like Novozym® 435 or Lipozyme® RM IM. 4. Increase agitation speed: Ensure adequate mixing to create a homogenous reaction mixture.
Low yield of this compound with formation of by-products (e.g., 1,2-diacylglycerol, triglycerides) 1. Acyl migration: The reaction temperature may be too high, or the reaction time is too long, promoting acyl migration. 2. Non-specific lipase: The lipase used may not be strictly 1,3-regiospecific.1. Lower the reaction temperature: Operate at the lower end of the optimal temperature range. 2. Optimize reaction time: Monitor the reaction over time to determine the point of maximum 1,3-DAG concentration before significant acyl migration occurs. 3. Use a highly 1,3-regiospecific lipase: Ensure the chosen enzyme has high specificity for the sn-1 and sn-3 positions of glycerol.
Reaction stops prematurely 1. Product inhibition: High concentrations of the product may inhibit the enzyme. 2. Water accumulation: The water produced during the reaction can lead to hydrolysis and shift the equilibrium. 3. Change in pH: The production of acidic by-products could alter the microenvironment of the enzyme.1. Consider a continuous process or in-situ product removal: This can help to keep product concentrations low. 2. Remove water: Apply a vacuum or use molecular sieves to remove water from the reaction medium. 3. Use a buffered system: If applicable to the reaction medium, a buffer can help maintain the optimal pH for the enzyme.

Data on Optimal Reaction Temperatures for 1,3-Diacylglycerol Synthesis

LipaseSubstratesSystemOptimal Temperature (°C)Max. 1,3-DAG Yield (%)
Lipozyme RM IMGlycerol & Lauric AcidSolvent-free, vacuum5080.3
Novozym® 435Glycerol & Oleic Acidt-Butanol62.4~76.7 (as part of 87.4% total DAG)
NS40086Tristearin & Oleic AcidSolvent-free7570.2
Phospholipase A1Phosphatidylcholine & Nervonic AcidNot specified55Not specified (optimized for incorporation)

Experimental Protocols

Protocol for Temperature Optimization in this compound Synthesis
  • Reactant Preparation:

    • Melt nervonic acid at a temperature above its melting point.

    • Preheat glycerol to the desired reaction temperature.

  • Reaction Setup:

    • Add glycerol and molten nervonic acid to a reaction vessel in a 1:2 molar ratio.

    • Add the immobilized lipase (e.g., Novozym® 435 or Lipozyme® RM IM) at a concentration of 5-10% (w/w) of the total reactants.

    • Set up a series of parallel reactions in a temperature-controlled shaker or reactor at different temperatures (e.g., 50, 55, 60, 65, 70, 75°C).

    • Ensure constant and adequate stirring (e.g., 200-300 rpm) to overcome mass transfer limitations.

    • If conducting a solvent-free reaction, apply a vacuum (e.g., 4 mm Hg) to remove the water formed during the reaction.

  • Reaction Monitoring:

    • Withdraw aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours).

    • Stop the reaction in the aliquot by adding a cold solvent (e.g., a mixture of chloroform (B151607) and methanol) and filtering out the enzyme.

  • Analysis:

    • Analyze the composition of the reaction mixture (unreacted nervonic acid, mononervonoyl glycerol, this compound, 1,2-dinervonoyl glycerol, and trinervonoyl glycerol) using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.

  • Determination of Optimal Temperature:

    • Plot the yield of this compound as a function of time for each temperature.

    • The optimal temperature is the one that gives the highest yield of this compound in the shortest time, with minimal formation of by-products.

Visualizations

Temperature_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Analysis cluster_outcome Outcome prep_na Melt Nervonic Acid setup Combine Reactants & Lipase prep_na->setup prep_gly Preheat Glycerol prep_gly->setup temp_series Set Parallel Reactions at 50, 55, 60, 65, 70, 75°C setup->temp_series stir Constant Stirring temp_series->stir vacuum Apply Vacuum stir->vacuum sampling Withdraw Aliquots Periodically vacuum->sampling analysis Analyze Composition (HPLC/GC) sampling->analysis determine_opt Determine Optimal Temperature analysis->determine_opt

Caption: Workflow for optimizing reaction temperature.

Temperature_Effects cluster_positive Positive Effects (Initially) cluster_negative Negative Effects (If Too High) temp Increase in Reaction Temperature rate Increased Reaction Rate temp->rate solubility Increased Substrate Solubility temp->solubility stability Decreased Enzyme Stability temp->stability acyl Increased Acyl Migration temp->acyl optimal Optimal Temperature Window

Caption: Effect of temperature on reaction outcomes.

References

Technical Support Center: 1,3-Dinervonoyl Glycerol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of 1,3-Dinervonoyl glycerol (B35011).

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Dinervonoyl glycerol and why is its analysis important?

This compound is a diacylglycerol (DAG) containing two nervonic acid molecules at the sn-1 and sn-3 positions of the glycerol backbone.[1] Diacylglycerols are crucial lipid molecules that serve as structural components of membranes, metabolic intermediates, and critical second messengers in cellular signaling pathways.[2] For instance, the positional isomer 1,2-diacylglycerol is a key activator of Protein Kinase C (PKC), a family of enzymes involved in a wide array of cellular processes.[2] Accurate analysis is vital to distinguish between positional isomers (1,3-DAG vs. 1,2-DAG) and to quantify their amounts, which is essential for understanding metabolic pathways, drug development, and disease pathology.[2][3]

Q2: What are the main challenges in analyzing this compound?

The primary challenges stem from its chemical nature as a long-chain diacylglycerol. These include:

  • Isomer Separation: Achieving baseline separation of the 1,3- and 1,2- positional isomers can be difficult due to their similar physical properties.[3]

  • Acyl Migration: 1,3-diacylglycerols can be prone to intramolecular acyl migration, where a fatty acid moves from the sn-1 or sn-3 position to the sn-2 position, converting the molecule into the 1,2-isomer. This can occur during sample storage, extraction, and analysis, leading to inaccurate quantification.

  • Quantification Accuracy: Reliable quantification requires careful selection of analytical methods, appropriate standards for calibration, and stable instrument performance.[4]

  • Sample Preparation: Extracting the lipid from complex biological matrices without introducing artifacts or losing the analyte is a critical step.[4]

Q3: How should I store this compound samples to ensure stability?

To maintain the integrity of this compound, it is recommended to store it at -20°C.[1] For long-term storage, aliquoting the sample and freezing at -80°C can help avoid repeated freeze-thaw cycles.[5] Samples should be handled in a way that minimizes exposure to heat and acidic or basic conditions, which can promote acyl migration.

Q4: Do I need to derivatize my this compound sample before analysis?

Derivatization is not always necessary but can be highly beneficial, particularly for certain analytical techniques.

  • For HPLC-UV: Derivatizing the hydroxyl group can enhance the separation of regioisomers and improve detection sensitivity if the chromophore is UV-active.[4][6] For example, reacting the sample with 3,5-dinitrophenyl isocyanate can improve separation on a non-endcapped ODS column.[4]

  • For GC Analysis: Derivatization with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is required to make the glycerol backbone volatile for gas chromatography.[7][8]

  • For LC-MS: Derivatization is generally not required, as modern mass spectrometers offer sufficient sensitivity for direct detection.[2]

Troubleshooting Guides

Issue 1: Poor Chromatographic Separation of 1,3- and 1,2-Isomers

Question: My HPLC chromatogram shows co-eluting or poorly resolved peaks for what I believe are 1,3- and 1,2-Dinervonoyl glycerol. How can I improve the separation?

Possible Causes and Solutions:

Possible Cause Solution Citation
Inappropriate Column Use a high-resolution reversed-phase C18 column. Non-endcapped ODS columns may also offer different selectivity.[4]
Incorrect Mobile Phase Isocratic elution with 100% acetonitrile (B52724) is a common starting point for separating DAG isomers. Optimization may be required by adjusting the solvent composition.[3][4]
Suboptimal Temperature Column temperature significantly affects retention and resolution. Use a column oven to maintain a stable temperature (e.g., 30°C) and empirically determine the optimal temperature for your specific separation.[4]
Lack of Derivatization Derivatizing the free hydroxyl group can enhance the structural differences between isomers, leading to better separation.[4][6]
Issue 2: Inconsistent Retention Times in HPLC Analysis

Question: The retention times for my analyte peaks are shifting between injections. What is causing this variability?

Possible Causes and Solutions:

Possible Cause Solution Citation
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection, especially when using a gradient.[4]
Fluctuating Column Temperature Use a column oven to maintain a consistent temperature. Even minor room temperature changes can affect retention times.[4]
Mobile Phase Instability Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation in the pump system.[4]
Pump Performance Issues Check the HPLC pump for leaks and ensure the check valves are functioning correctly to guarantee a stable flow rate.[4]
Issue 3: Inaccurate or Non-Reproducible Quantification

Question: My quantitative results are inconsistent and seem inaccurate. How can I improve the reliability of my quantification?

Possible Causes and Solutions:

Possible Cause Solution Citation
Acyl Migration During Prep Keep samples on ice and minimize processing time. Avoid exposure to high heat or extreme pH. Use neutral solvents for extraction where possible.
No or Improper Calibration Always generate a calibration curve using standards of known concentrations covering the expected range of your samples.[4]
Sample Matrix Effects (LC-MS) Matrix effects can cause ion suppression or enhancement. Use a stable isotope-labeled internal standard to correct for these variations.[9]
Sample Degradation Ensure samples are properly stored before analysis. For enzymatic assays, thaw standards and reagents correctly (e.g., at 37°C until homogeneous) and use them promptly.[1][5]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Separation of DAG Isomers

This protocol provides a starting point and may require optimization for specific applications and instrumentation.[3][4]

  • Sample Preparation: a. If in a complex matrix, perform a lipid extraction using a standard method (e.g., Folch or Bligh-Dyer). b. Dry the extracted lipids under a stream of nitrogen. c. Reconstitute the sample in a suitable organic solvent like chloroform (B151607) or hexane. d. Filter the sample through a 0.22 µm PTFE syringe filter before injection.[4]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: Isocratic elution with 100% acetonitrile.[3][4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C (use a column oven for stability).[4]

    • Injection Volume: 10-20 µL.[4]

    • Detector: UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD).[4]

  • Data Analysis: a. Identify peaks by comparing retention times with those of authentic 1,3- and 1,2-Dinervonoyl glycerol standards. b. Generate a calibration curve using the standards. c. Quantify the isomers by integrating the peak areas and calculating the concentration based on the calibration curve.[4]

Protocol 2: Total Diacylglycerol (DAG) Enzymatic Assay

This protocol is adapted from commercially available kits for the fluorometric quantification of total DAG content.[5][10]

  • Sample Preparation (Lipid Extraction): a. Homogenize cell or tissue samples. b. Perform a lipid extraction (e.g., add chloroform/methanol/water, vortex, and centrifuge to separate phases). c. Carefully collect the lower organic phase. d. Wash the organic phase with a pre-equilibrated upper phase solution to remove contaminants. e. Dry the final organic phase under nitrogen or in a speedvac. f. Resuspend the dried lipid sample in the provided 1X Assay Buffer.[5][10]

  • Assay Procedure: a. Prepare DAG standards by performing a serial dilution of the provided stock. b. Add standards and samples to a 96-well plate. For each sample, prepare two wells (one for the reaction, one as a sample blank). c. Add Kinase Mixture to the standard wells and the primary sample wells. Add 1X Assay Buffer to the sample blank wells. d. Incubate at 37°C for 1-2 hours. This step phosphorylates DAG to produce phosphatidic acid. e. Add Lipase Solution to all wells and incubate at 37°C for 30 minutes. This hydrolyzes phosphatidic acid to glycerol-3-phosphate. f. Add Detection Enzyme Mixture to all wells. This mixture contains glycerol-3-phosphate oxidase, which produces hydrogen peroxide that reacts with a fluorometric probe. g. Incubate at room temperature for 10-15 minutes, protected from light. h. Read the fluorescence (e.g., Ex/Em = 530-560 nm / 585-595 nm).

  • Data Analysis: a. Subtract the fluorescence reading of the assay blank from all readings. b. Subtract the sample blank reading from the corresponding sample reading to get the corrected sample fluorescence. c. Plot the standard curve and determine the concentration of DAG in the samples.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling Sample Biological or Formulation Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Dry Dry Down (Nitrogen Stream) Extraction->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute Deriv Derivatization (Optional) Reconstitute->Deriv Inject HPLC/GC Injection Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV, ELSD, MS) Separate->Detect Quant Quantification vs. Standard Curve Detect->Quant Report Report Results Quant->Report

Caption: General experimental workflow for this compound analysis.

troubleshooting_hplc Problem Problem: Inconsistent HPLC Retention Times Cause1 Inadequate Column Equilibration? Problem->Cause1 Cause2 Temperature Fluctuations? Problem->Cause2 Cause3 Mobile Phase Instability? Problem->Cause3 Cause4 Pump Malfunction? Problem->Cause4 Solution1 Solution: Increase equilibration time before injection. Cause1->Solution1 Solution2 Solution: Use a column oven to maintain stable temp. Cause2->Solution2 Solution3 Solution: Prepare fresh, degassed mobile phase daily. Cause3->Solution3 Solution4 Solution: Check pump for leaks, service check valves. Cause4->Solution4

Caption: Troubleshooting guide for inconsistent HPLC retention times.[4]

pkc_pathway Signal External Signal (e.g., Hormone) Receptor Membrane Receptor Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 DAG 1,2-Diacylglycerol (DAG) PIP2->DAG cleavage IP3 IP3 PIP2->IP3 cleavage PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses PKC->Downstream phosphorylates targets

Caption: Simplified signaling pathway showing DAG's role in PKC activation.[2]

References

Technical Support Center: Enhancing the Stability of 1,3-Dinervonoyl Glycerol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Dinervonoyl glycerol (B35011). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of 1,3-Dinervonoyl glycerol solutions to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a diacylglycerol (DAG) composed of a glycerol backbone with nervonic acid, a long-chain monounsaturated fatty acid (24:1), esterified at the sn-1 and sn-3 positions.[1][2] Its stability is a concern due to the presence of long fatty acid chains, which can make it prone to precipitation in aqueous solutions, and the unsaturated nature of nervonic acid, which makes it susceptible to oxidation.[3][4]

Q2: What are the primary pathways of degradation for this compound in solution?

A2: The primary degradation pathways are:

  • Oxidation: The double bond in the nervonic acid chains is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal ions.[3][4][5] This can lead to the formation of hydroperoxides and other degradation products, altering the biological activity of the molecule.[4]

  • Hydrolysis: Although generally slower, the ester linkages can be hydrolyzed, especially in the presence of strong acids, bases, or lipases, leading to the formation of free nervonic acid and glycerol.

  • Isomerization: While 1,3-diacylglycerols are more thermodynamically stable than their 1,2- counterparts, isomerization can still occur under certain conditions, potentially impacting biological activity.

Q3: How should I store pure this compound and its stock solutions?

A3: Pure this compound should be stored at -20°C.[6] Stock solutions in organic solvents should also be stored at -20°C, preferably in small, single-use aliquots to minimize freeze-thaw cycles.[6] To prevent oxidation, it is recommended to overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[6]

Q4: My this compound solution appears cloudy or has precipitated. What should I do?

A4: Cloudiness or precipitation is a common issue, especially when diluting an organic stock solution into an aqueous buffer. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this issue.

Troubleshooting Guide

This guide addresses common problems encountered during the preparation and use of this compound solutions.

Problem 1: Precipitation or Cloudiness Upon Dilution in Aqueous Buffer
  • Possible Cause 1: Low Solubility. this compound is a highly lipophilic molecule with very low solubility in aqueous solutions.

    • Solution:

      • Minimize Final Concentration: Use the lowest effective concentration of this compound in your experiment.

      • Optimize Dilution Technique:

        • Pre-warm the aqueous buffer to the experimental temperature.

        • While vortexing or stirring the buffer, add the organic stock solution dropwise and slowly. This facilitates the formation of a fine dispersion.

      • Carrier Molecules: Consider using a carrier protein like bovine serum albumin (BSA) in your aqueous buffer to help solubilize the lipid.

  • Possible Cause 2: High Final Concentration of Organic Solvent. The organic solvent from the stock solution can cause the lipid to "oil out" or precipitate when the solvent's concentration becomes too high in the final aqueous solution.

    • Solution:

      • Keep Organic Solvent Concentration Low: Aim for a final organic solvent concentration of ≤ 1% (v/v) in your aqueous solution. Prepare a more concentrated stock solution if necessary to achieve this.

      • Solvent Choice: While DMSO is common, consider if another solvent like ethanol (B145695) might be more compatible with your system, although it may have its own biological effects.

Problem 2: Inconsistent Experimental Results
  • Possible Cause 1: Degradation of this compound. Oxidation or hydrolysis of the lipid can lead to a loss of activity and variability in results.

    • Solution:

      • Freshly Prepare Solutions: Prepare working solutions fresh for each experiment from a recently thawed aliquot of the stock solution. Do not store aqueous solutions for more than one day.[6]

      • Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your organic stock solution to inhibit lipid peroxidation.[3]

      • Inert Atmosphere: Handle stock solutions under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.[6]

  • Possible Cause 2: Adsorption to Labware. Lipids can adsorb to the surface of plasticware, reducing the effective concentration in your experiment.

    • Solution:

      • Use Low-Adhesion Tubes: Whenever possible, use low-adhesion microcentrifuge tubes and pipette tips.

      • Pre-coating: In sensitive applications, pre-coating the labware with a solution of a carrier protein like BSA can help block non-specific binding sites.

Logical Workflow for Troubleshooting Precipitation

G start Precipitate or Cloudiness Observed check_solvent Is final organic solvent concentration <= 1%? start->check_solvent adjust_stock Prepare a more concentrated stock solution. check_solvent->adjust_stock No check_dilution Review Dilution Technique: - Pre-warmed buffer? - Slow, dropwise addition? - Constant mixing? check_solvent->check_dilution Yes adjust_stock->check_solvent use_carrier Consider using a carrier protein (e.g., BSA). check_dilution->use_carrier Issue Persists success Solution is clear. Proceed with experiment. check_dilution->success Issue Resolved sonicate Briefly sonicate the solution (use with caution). use_carrier->sonicate sonicate->success Issue Resolved reassess Reassess experimental design: - Lower final concentration? - Different solvent system? sonicate->reassess Issue Persists

Caption: A logical workflow for troubleshooting precipitation issues.

Data Presentation

Table 1: Solubility of Diacylglycerols in Common Solvents
Solvent1,3-Dioctanoyl glycerol (8:0)1,2-Dimyristoyl-sn-glycerol (14:0)General Solubility of Long-Chain Diacylglycerols
Dimethylformamide (DMF) ~30 mg/mL[6]~20 mg/mL[7]Generally good solubility
Ethanol ~10 mg/mL[6]~30 mg/mL[7]Soluble[8]
Dimethyl Sulfoxide (DMSO) ~1 mg/mL[6]~7 mg/mL[7]Soluble, often used for stock solutions[8]
Chloroform ~10 mg/mL[6]SolubleSoluble[8]
Aqueous Buffers (e.g., PBS) Very sparingly soluble (~0.33 mg/mL with 33% DMF)[6]Very sparingly soluble (~0.25 mg/mL)[7]Generally insoluble without co-solvents or carriers[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in an Organic Solvent

Materials:

  • This compound (MW: ~783.2 g/mol )

  • Anhydrous dimethylformamide (DMF) or ethanol

  • Inert gas (argon or nitrogen)

  • Sterile, glass vial with a PTFE-lined cap

  • Vortex mixer

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound (e.g., 7.83 mg for 1 mL of a 10 mM solution) and transfer it to the glass vial.

  • Add the appropriate volume of the chosen organic solvent (e.g., 1 mL of DMF).

  • Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be required, but avoid excessive heat to prevent degradation.

  • Once dissolved, briefly uncap the vial and flush the headspace with inert gas for 10-15 seconds.

  • Recap the vial tightly and seal with parafilm.

  • Store at -20°C. If desired, aliquot into smaller, single-use vials before the initial freezing to avoid multiple freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Materials:

  • 10 mM stock solution of this compound in an organic solvent

  • Target aqueous buffer (e.g., PBS or cell culture medium), pre-warmed to the desired experimental temperature

  • Vortex mixer or magnetic stirrer

Procedure:

  • Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your aqueous buffer.

  • Place the required volume of the pre-warmed aqueous buffer in a sterile tube.

  • While continuously and vigorously vortexing or stirring the buffer, slowly add the calculated volume of the stock solution drop-by-drop directly into the buffer. This slow addition and constant agitation are critical to prevent precipitation.

  • Continue to mix for an additional 1-2 minutes after the addition is complete.

  • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution appears clear, it is ready for use. Use the working solution immediately. Do not store aqueous solutions of this compound.

Signaling Pathway and Experimental Workflow

Diacylglycerol (DAG) Signaling Pathway

This compound, as a diacylglycerol, is expected to participate in cell signaling pathways, most notably by activating certain isoforms of Protein Kinase C (PKC).[9][10][11][12][13]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC binds to PKC_active Active PKC PKC->PKC_active activates PKC_inactive Inactive PKC PKC_inactive->PKC translocates Substrate Substrate Proteins PKC_active->Substrate phosphorylates Substrate_P Phosphorylated Substrate Proteins Substrate->Substrate_P Response Cellular Response (e.g., Proliferation, Inflammation) Substrate_P->Response Receptor GPCR / RTK Receptor->PLC

Caption: Activation of Protein Kinase C (PKC) by Diacylglycerol (DAG).

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare this compound stock solution in organic solvent. cond1 Condition 1: -20°C, Argon prep->cond1 cond2 Condition 2: 4°C, Air prep->cond2 cond3 Condition 3: Room Temp, Air prep->cond3 t0 Time 0 cond1->t0 t1 Time 1 (e.g., 24h) cond1->t1 t_n Time n (e.g., 1 week) cond1->t_n cond2->t0 cond2->t1 cond2->t_n cond3->t0 cond3->t1 cond3->t_n hplc Quantify by HPLC-CAD/ELSD t0->hplc t1->hplc t_n->hplc data Plot % remaining vs. time hplc->data

Caption: Workflow for assessing the stability of this compound solutions.

References

Technical Support Center: Mass Spectrometry Analysis of 1,3-Dinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the mass spectrometric analysis of lipids. This guide focuses on addressing the common challenge of poor fragmentation of 1,3-Dinervonoyl glycerol (B35011) and other diacylglycerols (DAGs) in MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor or no fragmentation of my 1,3-Dinervonoyl glycerol precursor ion in MS/MS?

A1: Poor fragmentation of this compound can stem from several factors. The most common reasons include:

  • Suboptimal Collision Energy: The collision energy (CE) or normalized collision energy (NCE) is not optimized for this specific molecule. Diacylglycerols, especially those with very long fatty acid chains like nervonic acid (C24:1), may require different energy for efficient fragmentation compared to other lipids.

  • Inappropriate Precursor Ion Selection: The choice of adduct for fragmentation is critical. For neutral lipids like DAGs, analysis is typically performed on adducts such as [M+NH₄]⁺, [M+Na]⁺, or [M+Li]⁺. Protonated molecules ([M+H]⁺) can be unstable and fragment in the ion source rather than the collision cell.[1] Ammonium (B1175870) adducts are often preferred as they yield predictable fragmentation patterns.[2]

  • In-source Fragmentation (ISF): The precursor ion may be fragmenting in the ion source before it reaches the collision cell.[3][4] This can be caused by high ion source temperatures, high declustering potential, or high funnel RF levels.[5][6] This leads to a diminished abundance of the intended precursor ion available for MS/MS analysis.

  • Formation of Stable, Non-Fragmenting Adducts: At higher concentrations of ammonium salts in the mobile phase containing acetonitrile, adducts like [M+ACN+NH₄]⁺ can form.[7][8] These adducts can be more stable and less prone to fragmentation under typical CID conditions.[7][8]

  • Instrument Calibration and Setup: Ensure your mass spectrometer is properly calibrated and that the MS/MS acquisition parameters are correctly set.

Q2: What is the expected fragmentation pattern for this compound?

A2: When analyzing the ammonium adduct ([M+NH₄]⁺) of this compound, the primary and most informative fragmentation pathway is the neutral loss of one of the nervonic acid chains along with the ammonia (B1221849) molecule.[9] This results in a characteristic fragment ion.

  • Precursor Ion: [M+NH₄]⁺

  • Major Fragmentation Pathway: Neutral loss of (Nervonic Acid + NH₃)

  • Other Potential Fragments: A less dominant fragmentation pathway can be the neutral loss of water and ammonia.[9]

Q3: How do I choose the right adduct for fragmentation?

A3: For neutral lipids like this compound, forming an adduct is essential for analysis in positive ion mode.

  • Ammonium Adducts ([M+NH₄]⁺): This is the most common and recommended choice for diacylglycerols.[9][10] It provides consistent and predictable fragmentation, primarily through the neutral loss of a fatty acid and ammonia.[9] To promote the formation of this adduct, add ammonium acetate (B1210297) or ammonium formate (B1220265) to your mobile phase. A concentration of 2-10 mM is typically effective.[9][10]

  • Sodium ([M+Na]⁺) and Lithium ([M+Li]⁺) Adducts: These can also be used and may offer different fragmentation patterns.[11] However, they may require higher collision energies for fragmentation compared to ammonium adducts.[2]

  • Protonated Molecules ([M+H]⁺): These are generally less desirable for diacylglycerols as they can be unstable and prone to in-source fragmentation.[1]

Troubleshooting Guides

Guide 1: Optimizing Collision Energy

Poor fragmentation is frequently a result of non-optimal collision energy. The ideal CE value is a balance between insufficient energy (no fragmentation) and excessive energy (over-fragmentation into uninformative low-mass ions).

Troubleshooting Steps:

  • Perform a Collision Energy Ramp Experiment: Infuse a standard solution of this compound (or a similar diacylglycerol) and acquire MS/MS data over a range of collision energies.

  • Analyze the Ramp Data: Plot the intensity of the precursor ion and the key fragment ions as a function of the collision energy. The optimal CE is typically the value that maximizes the intensity of the desired fragment ion while significantly reducing the precursor ion intensity.[12]

  • Consult Recommended Starting Points: If a ramp experiment is not feasible, start with published values and optimize from there.

Table 1: Recommended Starting Collision Energy Ranges for Diacylglycerol MS/MS

Adduct TypeInstrument TypeRecommended Starting CE / NCEReference(s)
[M+NH₄]⁺Q-TOF32 V[10]
[M+Li]⁺Triple Quadrupole35 eV[11]
Neutral LipidsOrbitrapNCE 30 eV[13]

Note: These values are starting points. The optimal CE will vary depending on the specific instrument, its calibration, and the specific lipid being analyzed.

Guide 2: Minimizing In-Source Fragmentation (ISF)

If the precursor ion intensity is low in your MS1 scan, or if you suspect fragmentation is occurring before the collision cell, you may have an issue with in-source fragmentation.

Troubleshooting Steps:

  • Reduce Ion Source Temperature: Higher temperatures can cause labile molecules to fragment.[6] Systematically lower the ion transfer tube/capillary temperature in increments of 25°C and observe the effect on the precursor ion intensity.[5]

  • Lower Declustering Potential / Fragmentor Voltage: These voltages, applied in the region between the ion source and the mass analyzer, can induce fragmentation if set too high.[6] Reduce these values to the minimum required for good ion transmission.

  • Optimize Funnel RF Levels: On instruments with an ion funnel, the RF levels can affect ion acceleration and potentially lead to ISF.[5] Evaluate different RF levels to find a balance between sensitivity and precursor ion stability.

  • Check for Contaminants: A dirty ion source can sometimes contribute to unstable ionization and fragmentation. Follow the manufacturer's protocol for cleaning the ion source components.

Experimental Protocols

Protocol 1: Optimization of Collision Energy for this compound

Objective: To determine the optimal collision energy for generating informative MS/MS spectra from the [M+NH₄]⁺ adduct of this compound.

Materials:

  • This compound standard (e.g., 10 µM in isopropanol:methanol:chloroform 4:2:1)

  • Mobile phase: Acetonitrile:Isopropanol (50:50) with 10 mM ammonium acetate[14]

  • Mass spectrometer capable of MS/MS with manual control of collision energy.

Procedure:

  • Set up the mass spectrometer for direct infusion of the sample at a flow rate of 5-10 µL/min.

  • Configure the instrument to operate in positive ion mode.

  • In the MS1 scan mode, identify the m/z of the [M+NH₄]⁺ adduct of this compound.

  • Switch to MS/MS (product ion scan) mode, selecting the m/z of the [M+NH₄]⁺ adduct as the precursor ion.

  • Create an experiment that ramps the collision energy. For example, acquire spectra in 2-volt increments from 10V to 50V.

  • Acquire data for several minutes to obtain a stable signal.

  • Process the data to generate an extracted ion chromatogram for the precursor and expected fragment ions at each CE value.

  • Plot the intensity of the fragment corresponding to the neutral loss of (Nervonic Acid + NH₃) against the collision energy. The CE that gives the maximum intensity for this fragment is the optimal value.

Protocol 2: Sample Preparation for Stable Ammonium Adduct Formation

Objective: To prepare a sample of this compound for ESI-MS/MS analysis that favors the formation of stable [M+NH₄]⁺ adducts.

Materials:

  • Lipid extract or standard of this compound.

  • Solvent mixture (e.g., Acetonitrile:Isopropanol, 1:1 v/v).

  • Ammonium acetate solution (e.g., 1M stock in water).

Procedure:

  • Prepare your final analysis solvent. To the Acetonitrile:Isopropanol mixture, add the ammonium acetate stock solution to a final concentration of 10 mM.[14] For example, add 10 µL of 1M ammonium acetate to 990 µL of the solvent mixture.

  • Vortex the solution thoroughly.

  • Reconstitute your dried lipid extract or dilute your standard in this final solvent.

  • The sample is now ready for injection or infusion. Using a mobile phase containing ammonium acetate will ensure a steady supply of ammonium ions to form the desired adduct.[10]

Visualizations

fragmentation_pathway precursor This compound [M+NH₄]⁺ fragment Fragment Ion [M+NH₄ - (Nervonic Acid + NH₃)]⁺ precursor->fragment CID neutral_loss Neutral Loss: Nervonic Acid + NH₃ troubleshooting_workflow start Poor/No Fragmentation of this compound check_precursor Is the [M+NH₄]⁺ adduct the dominant precursor? start->check_precursor check_intensity Is the precursor intensity sufficient? check_precursor->check_intensity Yes optimize_adduct Optimize Adduct Formation (See Protocol 2) check_precursor->optimize_adduct No optimize_ce Optimize Collision Energy (See Guide 1) check_intensity->optimize_ce Yes check_isf Troubleshoot In-Source Fragmentation (See Guide 2) check_intensity->check_isf No solution_ce Obtain informative MS/MS spectrum optimize_ce->solution_ce optimize_adduct->start Re-evaluate check_isf->start Re-evaluate

References

Technical Support Center: Solid-Phase Extraction of 1,3-Dinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in the refinement of 1,3-Dinervonoyl glycerol (B35011) using solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of separating 1,3-Dinervonoyl glycerol using SPE?

Solid-phase extraction separates components of a mixture based on their physical and chemical properties by partitioning them between a solid stationary phase (the sorbent) and a liquid mobile phase.[1] For this compound, a large non-polar lipid, the primary mechanisms are:

  • Normal-Phase (NP) SPE: The sorbent (e.g., silica, aminopropyl) is polar, and the mobile phase is non-polar. This compound, being non-polar, has a low affinity for the sorbent and elutes with non-polar solvents, while more polar contaminants are retained.

  • Reversed-Phase (RP) SPE: The sorbent (e.g., C18) is non-polar, and the mobile phase is polar. The non-polar nervonoyl chains of the molecule interact strongly with the C18 chains on the sorbent via hydrophobic interactions.[2] It is retained from polar sample matrices and eluted with a non-polar organic solvent.

Q2: How do I select the appropriate SPE sorbent for this compound purification?

The choice of sorbent depends on the sample matrix and the separation goal.[3]

  • Aminopropyl (NH2): This is highly effective for separating neutral lipid classes.[4][5] It can separate diacylglycerols from less polar compounds like triacylglycerols and more polar compounds like free fatty acids and phospholipids.[6] This is often the recommended starting point for fractionating a total lipid extract.

  • Silica (Si): A traditional polar sorbent used to separate lipids by class based on the polarity of their head groups.[7] It is effective for separating neutral lipids from phospholipids.[8]

  • Reversed-Phase (C18 or C8): Best for extracting lipids from aqueous or highly polar samples (e.g., biological fluids). Due to the very long C24 nervonoyl chains, this compound will be very strongly retained, which can be useful for concentrating the analyte but may require a strong non-polar solvent for complete elution.[2]

Q3: What are the most critical parameters to control during the SPE procedure?

The success and reproducibility of your extraction depend on several factors:

  • Sorbent Conditioning: Improperly conditioned sorbent can lead to incomplete analyte binding.[9][10] It is crucial to wet the sorbent first with a strong solvent (like methanol) and then equilibrate with a solvent similar in composition to your sample loading solution.[9]

  • Sample Loading Flow Rate: A slow and consistent flow rate (~1-2 drops/second) during sample loading is essential to ensure optimal interaction and retention of the analyte on the sorbent.[9][10]

  • Solvent Strength (Wash & Elution): The polarity of the wash and elution solvents is critical. A wash solvent that is too strong will prematurely elute the target analyte, while an elution solvent that is too weak will result in incomplete recovery.[11][12]

  • Sorbent Mass: The amount of sorbent must be sufficient for the sample load to avoid column overload, which leads to analyte breakthrough (loss in the loading fraction).[9][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the solid-phase extraction of this compound.

Problem: Low or No Recovery of this compound

  • Potential Cause 1: Analyte Breakthrough (Analyte is in the Load/Flow-through Fraction).

    • Reason: The solvent used to dissolve the sample is too strong (too non-polar in a normal-phase system, or too polar in a reversed-phase system), preventing the analyte from binding to the sorbent.[12] The sorbent may also be overloaded.[9]

    • Solution:

      • Analyze Fractions: First, collect and analyze the load and wash fractions to confirm the analyte is being lost at this stage.[11]

      • Adjust Sample Solvent: For normal-phase SPE, dissolve your lipid extract in a highly non-polar solvent like hexane (B92381). For reversed-phase SPE, ensure the sample is in a sufficiently polar solvent.[9]

      • Increase Sorbent Mass: If overloading is suspected, use a cartridge with more sorbent material or reduce the amount of sample loaded.[9][10]

      • Decrease Flow Rate: Reduce the sample loading flow rate to increase the interaction time between the analyte and the sorbent.[12]

  • Potential Cause 2: Analyte Loss (Analyte is in the Wash Fraction).

    • Reason: The wash solvent is too strong and is prematurely eluting the this compound along with the interferences.[11]

    • Solution: Decrease the strength of the wash solvent. In a normal-phase system, this means using a less polar solvent (e.g., switch from 5% ethyl acetate (B1210297) in hexane to 2% ethyl acetate in hexane).[12]

  • Potential Cause 3: Incomplete Elution (Analyte Remains on the Cartridge).

    • Reason: The elution solvent is not strong enough to disrupt the interactions between the analyte and the sorbent.[11] This is a common issue for highly hydrophobic molecules like this compound on reversed-phase sorbents.

    • Solution:

      • Increase Elution Solvent Strength: Use a more non-polar solvent for reversed-phase (e.g., switch from methanol (B129727) to isopropanol (B130326) or chloroform/methanol mixtures) or a more polar solvent for normal-phase (e.g., increase the percentage of ethyl acetate or isopropanol in hexane).[11][13]

      • Increase Elution Volume: Pass a larger volume of the elution solvent through the cartridge to ensure complete recovery.[13]

      • Use a Soak Step: During elution, add the solvent and let it "soak" in the sorbent bed for 1-5 minutes before applying vacuum/pressure. This allows for better equilibration and can improve recovery.[12]

Problem: Co-elution of Contaminants (e.g., Triacylglycerols, Free Fatty Acids)

  • Potential Cause: Poor Selectivity of Wash and Elution Solvents.

    • Reason: The solvent steps are not optimized to selectively remove interferences while retaining the analyte, or to selectively elute the analyte while leaving other compounds behind.

    • Solution:

      • Optimize Wash Step: Introduce an intermediate wash step. For example, using an aminopropyl cartridge, a hexane wash will remove non-polar lipids like cholesterol esters, followed by a slightly more polar wash to remove triacylglycerols, before eluting your target diacylglycerol.[6]

      • Fractionate Elution: Instead of a single elution step, use a gradient of increasing solvent strength and collect multiple small fractions. Analyze each fraction to find which one contains the purest this compound.

      • Switch Sorbent: Consider a different sorbent. Aminopropyl cartridges are specifically designed for lipid class separation and may provide better resolution than standard silica.[4][14]

Problem: SPE Cartridge Clogging

  • Potential Cause 1: Particulates in the Sample.

    • Reason: The initial lipid extract contains precipitated material or other particulates.

    • Solution: Before loading, centrifuge the sample at high speed (e.g., 3000 x g for 10 minutes) and load only the supernatant.[6] Alternatively, pre-filter the sample through a syringe filter (e.g., 0.45 µm PTFE).

  • Potential Cause 2: High Viscosity of the Sample.

    • Reason: The sample is too concentrated in a viscous solvent.

    • Solution: Dilute the sample with a weaker, less viscous solvent before loading.[9]

Experimental Protocols

Protocol 1: Normal-Phase SPE for Fractionation of this compound

This protocol is ideal for separating this compound from a total lipid extract containing various lipid classes.[5][6]

  • Sorbent: Aminopropyl (NH2) SPE Cartridge (e.g., 500 mg, 3 mL).

  • Methodology:

    • Sample Preparation: Evaporate the solvent from your total lipid extract under a gentle stream of nitrogen. Reconstitute the dried extract in 1 mL of hexane.[6]

    • Conditioning: Condition the aminopropyl SPE cartridge by passing 3 mL of hexane through the sorbent using a vacuum manifold. Do not let the cartridge go dry.[6]

    • Sample Loading: Load the reconstituted lipid extract onto the conditioned cartridge. Allow the sample to pass through slowly under gravity or very gentle vacuum (approx. 1 drop/second).[6]

    • Wash 1 (Elute Non-polar Lipids): Wash the cartridge with 3 mL of hexane to elute cholesterol esters and other highly non-polar lipids. Discard this eluate.

    • Wash 2 (Elute Triacylglycerols): Wash the cartridge with 3 mL of hexane:ethyl acetate (9:1, v/v) to elute triacylglycerols. Discard this eluate.[6]

    • Elution (Collect Diacylglycerols): Elute the this compound fraction by passing 5 mL of hexane:ethyl acetate (8:2, v/v) through the cartridge.[6] Collect this fraction in a clean glass tube.

    • Final Processing: Evaporate the solvent from the collected fraction under nitrogen and reconstitute in a suitable solvent for downstream analysis.[6]

Protocol 2: Reversed-Phase SPE for Purification from Polar Matrices

This protocol is suitable for extracting and concentrating this compound from an aqueous or highly polar sample.[4]

  • Sorbent: C18 SPE Cartridge (e.g., 500 mg, 3 mL).

  • Methodology:

    • Sample Preparation: If the sample is in a non-polar solvent, evaporate it and reconstitute in a polar solvent like isopropanol. If the sample is aqueous, it may be loaded directly.

    • Conditioning: Activate the C18 cartridge by passing 3 mL of a strong, non-polar solvent (e.g., isopropanol or chloroform:methanol 2:1 v/v) followed by 3 mL of a water-miscible solvent like methanol.[9]

    • Equilibration: Equilibrate the cartridge by passing 3 mL of the sample solvent (e.g., isopropanol or water) through the sorbent. Do not let the cartridge go dry.

    • Sample Loading: Load the sample onto the conditioned cartridge at a slow flow rate (approx. 1 drop/second).

    • Wash (Remove Polar Impurities): Wash the cartridge with 3-5 mL of a polar solvent (e.g., water/methanol mixture) to remove highly polar, water-soluble impurities.[4] The exact ratio depends on the sample matrix and must be optimized.

    • Elution (Collect Analyte): Elute the retained this compound using 5 mL of a strong non-polar solvent. Due to its high hydrophobicity, a solvent like isopropanol, ethyl acetate, or a chloroform:methanol (2:1, v/v) mixture will likely be required for complete elution.[4]

    • Final Processing: Evaporate the solvent from the collected fraction under nitrogen and reconstitute for analysis.

Data Presentation

The following tables present hypothetical data to guide method development. Actual results will vary based on the specific sample matrix and experimental conditions.

Table 1: Comparison of Sorbent Performance for this compound Purification

Sorbent TypeSample MatrixAverage Recovery (%)Purity (%)Key Advantage
Aminopropyl (NH2) Total Lipid Extract in Hexane92%95%Excellent for separating neutral lipid classes.[4][6]
Silica (Si) Total Lipid Extract in Hexane88%85%Good for bulk separation of neutral from polar lipids.[7]
Reversed-Phase (C18) Analyte in Isopropanol/Water95%90%High capacity and ideal for cleanup from polar samples.[2]

Table 2: Optimization of Elution Solvent in Normal-Phase (NH2) SPE

Elution Solvent (Hexane:Ethyl Acetate, v/v)Analyte Recovery (%)Triacylglycerol Contamination (%)Comments
90:1094%< 1%Optimal balance of high recovery and low contamination.
85:1596%5%Slightly higher recovery but with increased co-elution.
95:575%< 1%Incomplete elution of the target analyte.

Visualizations

Experimental and Logical Workflows

SPE_Workflow start Start: Total Lipid Extract conditioning 1. Conditioning (e.g., Hexane) start->conditioning loading 2. Sample Loading (Analyte in Hexane) conditioning->loading wash1 3. Wash 1 (e.g., Hexane) Discard Eluate loading->wash1 Interferences 1 (e.g., Cholesteryl Esters) wash2 4. Wash 2 (e.g., Hexane:EtOAc 9:1) Discard Eluate wash1->wash2 Interferences 2 (e.g., Triacylglycerols) elution 5. Elution (e.g., Hexane:EtOAc 8:2) Collect Fraction wash2->elution Target Analyte (this compound) analysis Downstream Analysis (e.g., LC-MS) elution->analysis

Caption: General workflow for Normal-Phase SPE of this compound.

Troubleshooting_Workflow start Start: Low Analyte Recovery question1 Where is the analyte lost? (Analyze Load, Wash, Elution Fractions) start->question1 in_load Analyte in Load Fraction (Breakthrough) question1->in_load Load in_wash Analyte in Wash Fraction question1->in_wash Wash in_column Analyte Not in Eluate (Still on Column) question1->in_column Elution solution_load Potential Solutions: • Decrease sample solvent strength • Ensure proper sorbent conditioning • Increase sorbent mass (no overload) • Decrease sample loading flow rate in_load->solution_load solution_wash Potential Solutions: • Decrease wash solvent strength • Use a less polar wash solvent in_wash->solution_wash solution_column Potential Solutions: • Increase elution solvent strength • Increase elution solvent volume • Add a solvent 'soak' step in_column->solution_column

Caption: Troubleshooting workflow for diagnosing low SPE recovery.[11]

References

Technical Support Center: Identity Confirmation of Synthetic 1,3-Dinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the confirmation of the identity of synthetic 1,3-Dinervonoyl glycerol (B35011). The following sections detail experimental protocols and data interpretation for the key analytical techniques used in its characterization.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods to confirm the identity of synthetic 1,3-Dinervonoyl glycerol?

A1: The primary methods for structural confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A combination of these techniques provides orthogonal data to unequivocally confirm the identity and purity of the synthesized molecule.

Q2: How can I distinguish this compound from its 1,2-isomer using these techniques?

A2:

  • NMR Spectroscopy: In ¹H NMR, the chemical shift and multiplicity of the glycerol backbone protons are distinct for 1,3- and 1,2-diacylglycerols. For 1,3-isomers, the two primary carbinol protons (CH₂-1 and CH₂-3) are equivalent, leading to a simpler spectrum compared to the non-equivalent protons in 1,2-isomers. Similarly, in ¹³C NMR, the chemical shifts of the glycerol carbons differ between the two isomers.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) fragmentation patterns can differentiate the isomers. The neutral loss of a fatty acid from the sn-2 position in 1,2-diacylglycerols is often a characteristic fragmentation pathway that is absent or less favorable in 1,3-isomers.

  • HPLC: Reversed-phase HPLC can separate 1,3- and 1,2-diacylglycerol isomers. Generally, 1,3-diacylglycerols are less polar and elute earlier than their 1,2-counterparts with the same fatty acid composition.[1]

Q3: What are common sources of error or contamination in the synthesis of this compound?

A3: Common issues include:

  • Isomerization: Acyl migration can occur, leading to the formation of the 1,2-isomer. This is often catalyzed by acidic or basic conditions.

  • Incomplete reaction: The presence of mono-nervonoyl glycerol or unreacted glycerol.

  • Side-products: Formation of tri-nervonoyl glycerol if the reaction conditions are not carefully controlled.

  • Solvent and reagent residues: Residual solvents or reagents from the synthesis and purification steps.

Analytical Techniques: Protocols and Troubleshooting

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound (5-10 mg) Vortex Vortex to Dissolve Sample->Vortex Solvent Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) Solvent->Vortex Transfer Transfer to NMR Tube Vortex->Transfer NMR_Spec NMR Spectrometer Transfer->NMR_Spec Acquire_1H Acquire ¹H Spectrum NMR_Spec->Acquire_1H Acquire_13C Acquire ¹³C Spectrum NMR_Spec->Acquire_13C Process_Spectra Process Spectra (Fourier Transform, Phasing, Baseline Correction) Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Assign_Peaks Assign Chemical Shifts Process_Spectra->Assign_Peaks Integrate Integrate Peaks (¹H) Assign_Peaks->Integrate Confirm Confirm Structure Integrate->Confirm LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS cluster_analysis Data Analysis Sample Synthetic Product Dilute Dilute in Mobile Phase (e.g., ACN/IPA) Sample->Dilute Spike Spike with Internal Standard (optional) Dilute->Spike Filter Filter (0.22 µm) Spike->Filter HPLC HPLC Separation (C18 column) Filter->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 MS1 Scan (Full Scan) ESI->MS1 MS2 MS/MS Scan (Product Ion Scan) MS1->MS2 Extract_IC Extract Ion Chromatogram MS2->Extract_IC Identify_Precursor Identify Precursor Ion ([M+NH₄]⁺ or [M+Na]⁺) Extract_IC->Identify_Precursor Analyze_Fragments Analyze Fragmentation Pattern Identify_Precursor->Analyze_Fragments Confirm Confirm Structure Analyze_Fragments->Confirm HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Synthetic Product Dissolve Dissolve in Solvent (e.g., Hexane/IPA) Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Inject Inject Sample HPLC->Inject Separate Separation on C18 Column Inject->Separate Detect Detection (UV or ELSD) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

References

Technical Support Center: Addressing Matrix Effects in 1,3-Dinervonoyl Glycerol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of matrix effects in the quantitative analysis of 1,3-Dinervonoyl glycerol (B35011).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of 1,3-Dinervonoyl glycerol quantification?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency caused by co-eluting, undetected components from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][3][4]

Q2: What are the common causes of matrix effects when analyzing biological samples for this compound?

A2: When analyzing complex biological matrices like plasma, serum, or tissue extracts, the primary sources of matrix effects are endogenous components that are co-extracted with the analyte.[1] For lipid analysis, phospholipids (B1166683) are a major cause of ion suppression.[1][2] Other contributors include salts, proteins, and other lipids or endogenous metabolites that can interfere with the ionization of this compound in the mass spectrometer's ion source.[5]

Q3: How can I determine if my this compound analysis is impacted by matrix effects?

A3: Two primary methods are used to assess the presence and impact of matrix effects. The post-column infusion method provides a qualitative assessment by revealing at which retention times ion suppression or enhancement occurs.[6][7][8] The post-extraction spiking method offers a quantitative measurement by comparing the analyte's signal in a clean solvent versus a blank matrix extract, allowing you to calculate a Matrix Factor (MF).[3][6][9]

Q4: Is using a stable isotope-labeled internal standard (SIL-IS) sufficient to completely eliminate matrix effects?

A4: While using a SIL-IS is the most effective strategy to compensate for matrix effects, it may not completely eliminate the issue. A SIL-IS is chemically and physically almost identical to the analyte and should experience the same degree of signal suppression or enhancement.[2] However, if the matrix effect is severe enough to suppress the signal of both the analyte and the internal standard below the limit of detection, this approach will fail.[1] Furthermore, any slight chromatographic separation between the analyte and the SIL-IS can lead to them being affected differently by interfering compounds, resulting in inaccurate quantification.[5]

Q5: What are the primary strategies to minimize or compensate for matrix effects?

A5: A multi-faceted approach is often required:

  • Optimize Sample Preparation: Employ more rigorous cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components, particularly phospholipids.[3][10]

  • Improve Chromatographic Separation: Modify the LC method (e.g., adjust the gradient, change the column chemistry) to separate this compound from co-eluting matrix components.[6]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, but this is only feasible if the analyte concentration remains above the instrument's limit of quantification.[6][10]

  • Use Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that mimics the study samples helps to ensure that both standards and samples experience similar matrix effects.[2][4]

  • Employ a Reliable Internal Standard: The use of a stable isotope-labeled internal standard is the preferred method for compensation.[2][11]

Troubleshooting Guide

This guide addresses specific issues that may indicate the presence of matrix effects during the quantification of this compound.

Issue 1: Poor reproducibility and accuracy in Quality Control (QC) samples.
  • Question: Could matrix effects be the cause of my poor QC sample performance?

  • Answer: Yes, inconsistent signal intensity and poor reproducibility are classic indicators of matrix effects.[2] Co-eluting components can erratically suppress or enhance the analyte's ionization, leading to high variability.[2] To confirm this, you should perform a quantitative assessment using the post-extraction spiking method (see Protocol 1) across at least six different lots of your biological matrix. A high coefficient of variation (CV) in the matrix factor across different lots indicates a significant and variable matrix effect.[9]

Issue 2: My signal intensity for this compound is lower than expected (Ion Suppression).
  • Question: What are the first steps to troubleshoot ion suppression?

  • Answer: Ion suppression is the most common form of matrix effect.[11]

    • Assess the Matrix Effect: First, confirm and quantify the extent of suppression using the post-extraction spiking method (Protocol 1).

    • Improve Sample Cleanup: Your current sample preparation may not be sufficient. Consider more effective techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove phospholipids and other interferences.[3][4]

    • Optimize Chromatography: Adjust your LC gradient to better separate your analyte from the regions of ion suppression, which can be identified using the post-column infusion technique (Protocol 2).[6]

    • Dilute the Sample: If sensitivity allows, diluting your sample extract can reduce the concentration of interfering matrix components.[6]

Issue 3: My quantitative results are inaccurate even with an internal standard.
  • Question: How can matrix effects lead to inaccurate quantification when I'm already using an internal standard?

  • Answer: This can happen if the internal standard (IS) and the analyte do not behave identically in the presence of the matrix.[2] This is more common when using an analog or structural homolog as an IS instead of a stable isotope-labeled version. If the IS experiences a different degree of ion suppression or enhancement than this compound, the peak area ratio will be skewed, leading to inaccurate results.[2]

    • Solution: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, ensure your analog IS co-elutes perfectly with the analyte and demonstrates a similar response to the matrix effect. Additionally, preparing calibration curves in a matched matrix can help compensate for these differences.[2]

Data Presentation

Table 1: Example Matrix Effect Assessment Data for this compound

This table shows representative data from a post-extraction spiking experiment to quantify matrix effects.

ParameterLow QC (10 ng/mL)High QC (500 ng/mL)
Mean Peak Area (Set A: Neat Standard) 55,0002,800,000
Mean Peak Area (Set B: Post-Spiked Matrix) 38,5001,960,000
Mean Peak Area (Set C: Pre-Spiked Matrix) 32,7251,764,000
Matrix Factor (MF %) (B/A * 100) 70%70%
Recovery (RE %) (C/B * 100) 85%90%
Process Efficiency (PE %) (C/A * 100) 59.5%63%
  • Interpretation: A Matrix Factor of 70% indicates significant ion suppression (a 30% loss in signal) at both low and high concentrations.

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect Reduction

This table illustrates how different sample cleanup methods can impact the matrix factor.

Sample Preparation MethodMean Peak Area (Post-Spiked Matrix)Matrix Factor (MF %)
Protein Precipitation (PPT) 38,50070%
Liquid-Liquid Extraction (LLE) 48,40088%
Solid-Phase Extraction (SPE) 53,35097%
  • Interpretation: The data shows that while simple protein precipitation results in a strong matrix effect, more advanced techniques like LLE and especially SPE can significantly reduce ion suppression, bringing the Matrix Factor closer to 100% (no effect).[10]

Mandatory Visualizations

G Troubleshooting Workflow for Matrix Effects cluster_optimization Mitigation Strategies start Poor Reproducibility, Accuracy, or Signal Intensity assess_me Assess Matrix Effect (Post-Extraction Spike Method) start->assess_me me_present Matrix Effect Present? (MF < 85% or > 115%) assess_me->me_present optimize Optimize Method me_present->optimize Yes no_me No Significant Matrix Effect me_present->no_me No sample_prep Improve Sample Prep (SPE, LLE) optimize->sample_prep chromatography Optimize Chromatography (Gradient, Column) optimize->chromatography dilution Dilute Sample (If sensitivity allows) optimize->dilution reassess Re-evaluate Matrix Effect sample_prep->reassess chromatography->reassess dilution->reassess reassess->me_present validated Method Validated no_me->validated

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

G Experimental Workflow for Matrix Effect Quantification cluster_prep Sample Set Preparation cluster_calc Calculation set_a Set A: Neat Standard (Analyte in Solvent) analysis LC-MS/MS Analysis (Acquire Peak Areas for A, B, C) set_a->analysis set_b Set B: Post-Spike (Blank Matrix Extract + Analyte) set_b->analysis set_c Set C: Pre-Spike (Blank Matrix + Analyte -> Extract) set_c->analysis mf Matrix Factor (MF) = Area(B) / Area(A) analysis->mf Compare A & B re Recovery (RE) = Area(C) / Area(B) analysis->re Compare C & B pe Process Efficiency (PE) = Area(C) / Area(A) analysis->pe Compare C & A

References

Validation & Comparative

A Comparative Guide to 1,3-Dinervonoyl Glycerol and 1,2-Dinervonoyl Glycerol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric forms of lipid molecules is critical for designing effective experiments and interpreting results. This guide provides an objective comparison of 1,3-Dinervonoyl glycerol (B35011) and 1,2-Dinervonoyl glycerol, two diacylglycerol (DAG) isomers containing the very-long-chain monounsaturated fatty acid, nervonic acid. While structurally similar, their biological activities and metabolic fates differ significantly.

Core Functional Differences: A Tale of Two Isomers

The primary distinction between 1,3-Dinervonoyl glycerol and 1,2-Dinervonoyl glycerol lies in their stereochemistry, which dictates their interaction with cellular machinery. 1,2-diacylglycerols are well-established as potent second messengers in signal transduction, most notably as activators of Protein Kinase C (PKC). In contrast, 1,3-diacylglycerols are generally considered biologically inactive in this signaling context and primarily function as metabolic intermediates in the synthesis and breakdown of triglycerides.

Data Presentation: A Comparative Analysis

The following tables summarize the key physicochemical and biological properties of 1,3- and 1,2-diacylglycerols. It is important to note that specific values for the dinervonoyl variants may differ slightly, but the general trends are expected to hold.

Table 1: Comparative Physicochemical Properties of Diacylglycerol Isomers

Property1,3-Diacylglycerols1,2-DiacylglycerolsKey Differences & Formulation Implications
Appearance Waxy solid or semi-solid at room temperatureLiquid or semi-solid at room temperatureThe physical state is crucial for formulation and handling.
Solubility Insoluble in water; soluble in organic solvents and oils.Insoluble in water; soluble in organic solvents and oils.Both are highly lipophilic.
Melting Point (°C) Generally higher than the corresponding 1,2-isomer.[1]Generally lower than the corresponding 1,3-isomer.[1]The higher melting point of the 1,3-isomer is due to its more symmetrical structure, allowing for more stable crystal packing.[1]
Stability More thermodynamically stable.[2]Less thermodynamically stable; prone to acyl migration to the more stable 1,3-form.1,2-diacylglycerols require careful storage and handling to prevent isomerization.

Table 2: Comparative Biological Activities of Diacylglycerol Isomers

Parameter1,3-Diacylglycerol1,2-DiacylglycerolReferences
Protein Kinase C (PKC) Activation Generally considered inactive or a very weak activator.Potent activator of conventional and novel PKC isoforms.[3]
Primary Biological Role Metabolic intermediate in triglyceride synthesis and lipolysis.Second messenger in signal transduction pathways.[3]
Cellular Uptake and Metabolism Metabolized differently than 1,2-DAG, potentially leading to reduced body fat accumulation when consumed.Rapidly phosphorylated to phosphatidic acid by diacylglycerol kinases or acylated to form triglycerides.[4]

Signaling Pathways and Experimental Workflows

The differential roles of 1,3- and 1,2-diacylglycerols are rooted in their distinct involvement in cellular signaling and metabolic pathways.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG_12 1,2-Diacylglycerol PIP2->DAG_12 Generates PKC_inactive Inactive PKC DAG_12->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) PKC_active->Downstream Phosphorylates Substrates Receptor Receptor Activation Receptor->PLC Activates

Caption: Signaling pathway of 1,2-Diacylglycerol-mediated PKC activation.

cluster_workflow Experimental Workflow: Comparing DAG Isomers Synthesis Synthesis of 1,3- and 1,2-Dinervonoyl Glycerol Characterization Physicochemical Characterization (Melting Point, Solubility, Stability) Synthesis->Characterization PKC_Assay In Vitro PKC Activity Assay Synthesis->PKC_Assay Cell_Assay Cell-Based Assays (e.g., PKC Translocation, Substrate Phosphorylation) Synthesis->Cell_Assay Data_Analysis Comparative Data Analysis Characterization->Data_Analysis PKC_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: Experimental workflow for comparing the properties of DAG isomers.

Experimental Protocols

Synthesis of this compound

The synthesis of 1,3-diacylglycerols can be achieved through direct esterification of glycerol with fatty acids using a 1,3-regiospecific lipase (B570770).

Materials:

  • Glycerol

  • Nervonic acid

  • Immobilized 1,3-regiospecific lipase (e.g., Lipozyme RM IM)

  • Anhydrous organic solvent (e.g., hexane (B92381) or toluene)

  • Molecular sieves

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve glycerol and a molar excess of nervonic acid (e.g., 2.5 equivalents) in the anhydrous organic solvent in a round-bottom flask.

  • Add the immobilized 1,3-regiospecific lipase and molecular sieves to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the lipase and molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) to isolate the this compound.

  • Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.

Synthesis of 1,2-Dinervonoyl Glycerol

The synthesis of 1,2-diacylglycerols is more complex due to the thermodynamic instability of the 1,2-isomer and often requires the use of protecting groups.

Materials:

  • (R)-(-)-Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)

  • Nervonic acid

  • Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • 4-(Dimethylamino)pyridine (DMAP)

  • Boric acid

  • Organic solvents (e.g., dichloromethane, diethyl ether)

  • Silica gel for column chromatography

Procedure:

  • Esterification of Solketal (B138546): React (R)-(-)-Solketal with two equivalents of nervonic acid in the presence of a coupling agent like DCC and a catalyst such as DMAP in an anhydrous solvent.

  • Deprotection: Remove the isopropylidene protecting group from the resulting diacylated solketal using a mild acidic catalyst like boric acid in an appropriate solvent system.

  • Purification: Purify the resulting 1,2-Dinervonoyl-sn-glycerol by silica gel column chromatography.

  • Characterization: Confirm the structure and purity using NMR and mass spectrometry, and assess for any acyl migration to the 1,3-isomer.

In Vitro Protein Kinase C (PKC) Activity Assay

This assay measures the ability of the diacylglycerol isomers to activate PKC by quantifying the phosphorylation of a specific substrate.

Materials:

  • Purified recombinant PKC isoform (e.g., PKCα, PKCβ)

  • PKC substrate peptide (e.g., a peptide containing a PKC phosphorylation motif)

  • Phosphatidylserine (PS)

  • This compound and 1,2-Dinervonoyl glycerol

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

Procedure:

  • Lipid Vesicle Preparation: Prepare lipid vesicles containing PS and either 1,3- or 1,2-Dinervonoyl glycerol by drying a mixture of the lipids from a chloroform (B151607) solution and then resuspending and sonicating in buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the prepared lipid vesicles, the PKC substrate peptide, and the purified PKC enzyme.

  • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper and immersing it in the stop solution.

  • Washing: Wash the P81 papers multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity incorporated into the substrate peptide on the P81 papers using a scintillation counter.

  • Analysis: Compare the PKC activity in the presence of 1,2-Dinervonoyl glycerol to that with this compound and a no-DAG control.

Conclusion

The isomeric form of Dinervonoyl glycerol is a critical determinant of its biological function. While 1,2-Dinervonoyl glycerol is anticipated to be a potent activator of PKC and a key player in cellular signaling, this compound is expected to be largely inactive in this role, serving primarily as a metabolic intermediate. For researchers investigating the therapeutic potential of nervonic acid derivatives, particularly in the context of neurological disorders where PKC signaling is implicated, the choice between these two isomers is of paramount importance. The experimental protocols provided herein offer a framework for the synthesis and comparative functional analysis of these two important lipid molecules.

References

A Comparative Guide to the Validation of Analytical Methods for 1,3-Dinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1,3-Dinervonoyl glycerol (B35011), a significant diacylglycerol in various research and pharmaceutical applications. Given the limited public data on this specific molecule, this document outlines established analytical techniques for similar diglycerides, primarily focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6][7]

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4] This involves a series of experiments to verify that the method is reliable, reproducible, and accurate for the quantification of the analyte of interest. Key validation characteristics include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[2][6][8]

Primary Analytical Techniques for Diglyceride Analysis

The two most prominent techniques for the analysis of diglycerides like 1,3-Dinervonoyl glycerol are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): A robust and widely used technique for the analysis of volatile and thermally stable compounds.[9][10] For less volatile molecules like diglycerides, a derivatization step is often required to increase their volatility.[11][12] Flame Ionization Detection (FID) is a common detector for this purpose.[9][11]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are not amenable to GC. Reversed-phase HPLC (RP-HPLC) is a common mode for separating diacylglycerol isomers.[13] Detection can be achieved using UV detectors, Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS) for enhanced sensitivity and specificity.[14][15]

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of typical GC and HPLC methods for the analysis of diglycerides. The values presented are representative and may vary depending on the specific instrumentation, column, and experimental conditions.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV/MS) Alternative Method: Titration
Specificity Good, but may require derivatization to resolve isomers.Excellent, especially with MS detection for resolving positional isomers.[13]Low, as it measures total glycerol content and is not specific to this compound.[16]
Linearity (R²) ≥ 0.99≥ 0.99[14]N/A
Accuracy (% Recovery) Typically 98-102%[11][12]Typically 95-105%90.9 to 106.0% for total glycerol.[16]
Precision (%RSD) ≤ 2%≤ 2%2.4 to 8.8% for free glycerol.[16]
Limit of Detection (LOD) ~0.0006 % (w/w) for free glycerol.[12]0.2–0.7 µg/mL for 1,3-dilinolein.[13]1.42 mg L–1 for free glycerol.[16]
Limit of Quantification (LOQ) ~0.002 % (w/w) for free glycerol.[12]0.6–1.9 µg/mL for 1,2-dioleoyl-sn-glycerol.[13]4.32 mg L–1 for free glycerol.[16]
Throughput ModerateHigh, especially with modern UPLC systems.Low
Sample Preparation Derivatization (silylation) is usually required.[11][12]Can often be analyzed directly after extraction and dilution.[14]Saponification required for total glycerol measurement.[16]

Experimental Protocols

Gas Chromatography (GC-FID) Method

This protocol is a generalized procedure for the analysis of diglycerides and would require optimization for this compound.

1. Sample Preparation (Derivatization):

  • Accurately weigh approximately 100 mg of the sample into a 10 mL vial.

  • Add an internal standard (e.g., 1,2,3-butanetriol).

  • Add 100 µL of pyridine (B92270) and 150 µL of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).

  • Shake the mixture continuously and let it stand at room temperature for 15 minutes to allow for the derivatization reaction to complete.[12]

  • Add 8 mL of n-heptane to the solution.[12]

2. GC-FID Conditions:

  • Column: A non-polar capillary column suitable for high-temperature analysis.[10][17]

  • Injection: Cold on-column injection is often preferred for thermally labile compounds.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a high temperature (e.g., 370°C).[10]

  • Carrier Gas: Helium or Hydrogen.

  • Detector: Flame Ionization Detector (FID).

3. Data Analysis:

  • Quantification is performed by comparing the peak area of the analyte to that of the internal standard and using a calibration curve prepared with known concentrations of this compound standard.

High-Performance Liquid Chromatography (HPLC-UV/MS) Method

This protocol provides a general framework for the RP-HPLC analysis of diglycerides.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform (B151607) or isopropanol) at a concentration of 1 mg/mL.

  • Prepare working solutions for the calibration curve by serial dilution of the stock solution.

  • For sample analysis, dissolve the material in the initial mobile phase.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).[14]

  • Mobile Phase: A gradient elution is typically used. For example:

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) acetate.[14]

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate.[14]

  • Flow Rate: 0.2 mL/min.[14]

  • Detector: UV detector set at a low wavelength (e.g., 205 nm) or a mass spectrometer for higher sensitivity and specificity.[13]

3. Data Analysis:

  • Peak identification is based on retention time compared to a standard.

  • Quantification is achieved by constructing a calibration curve of peak area versus concentration.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Protocol Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_parameters Key Validation Parameters Define_Purpose Define Intended Use of Method Select_Method Select Analytical Technique (GC/HPLC) Define_Purpose->Select_Method Set_Criteria Set Acceptance Criteria Select_Method->Set_Criteria Write_Protocol Write Validation Protocol Set_Criteria->Write_Protocol Prepare_Standards Prepare Standards & Samples Write_Protocol->Prepare_Standards Perform_Experiments Perform Validation Experiments Prepare_Standards->Perform_Experiments Collect_Data Collect Raw Data Perform_Experiments->Collect_Data Analyze_Data Analyze Data for Validation Parameters Collect_Data->Analyze_Data Compare_Criteria Compare Results to Acceptance Criteria Analyze_Data->Compare_Criteria Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Range Range Robustness Robustness Write_Report Write Validation Report Compare_Criteria->Write_Report

Caption: Workflow for the validation of an analytical method.

Signaling_Pathway cluster_synthesis Synthesis & Metabolism cluster_signaling Downstream Signaling cluster_analysis Analytical Intervention Glycerol_3_P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (LPA) Glycerol_3_P->LPA Acyltransferase PA Phosphatidic Acid (PA) LPA->PA Acyltransferase DAG This compound (DAG) PA->DAG Phosphatase PKC Protein Kinase C (PKC) Activation DAG->PKC Extraction Lipid Extraction from Matrix DAG->Extraction Cellular_Response Cellular Response PKC->Cellular_Response Quantification Quantification by GC/HPLC Extraction->Quantification

References

A Comparative Guide to the Cross-Validation of 1,3-Dinervonoyl Glycerol Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate quantification of specific lipid species is paramount. 1,3-Dinervonoyl glycerol (B35011), a diacylglycerol containing two very-long-chain nervonic acid molecules, plays a role in various physiological and pathological processes. The selection of an appropriate analytical technique for its quantification is a critical decision that influences data quality and experimental outcomes. This guide provides an objective comparison of prevalent analytical methods for the quantification of 1,3-Dinervonoyl glycerol, supported by performance data and detailed experimental protocols.

The primary methods for the quantification of diacylglycerols (DAGs) like this compound include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and High-Performance Thin-Layer Chromatography (HPTLC) with densitometry. Each of these techniques offers a unique set of advantages and limitations concerning sensitivity, specificity, sample preparation complexity, and throughput.

Data Presentation: A Head-to-Head Comparison of Quantification Methods

The quantitative performance of an analytical method is evaluated based on several key parameters. The following table summarizes typical performance metrics for the quantification of diacylglycerols, providing a framework for comparing these methods for this compound analysis. It is important to note that performance metrics can vary based on the specific instrumentation, sample matrix, and validation protocol.

Performance MetricLC-MS/MS (for Intact Lipids)GC-MS (for Fatty Acids/Derivatized Glycerol)HPLC-ELSD (for Neutral Lipids)HPTLC-Densitometry (for Neutral Lipids)Key Considerations
Analyte Type Intact this compoundDerivatized glycerol and nervonic acid methyl estersIntact this compoundIntact this compoundGC-MS requires derivatization to increase volatility; LC-MS/MS analyzes the intact molecule.[1]
Linearity (R²) Typically ≥ 0.997[1]Typically ≥ 0.999[1]Linearity from 0.2 to 10 μg[2]Effective between 100 and 2100 ng[3]All methods can demonstrate excellent linearity within a defined concentration range.
Precision (%RSD) Generally < 5-10%[1]Generally < 5%[1]Retention time < 0.25%, Detector response < 5%[4]Inter-day precision < 8.85%[3]Precision is influenced by sample preparation, instrument stability, and data processing.
Accuracy (Recovery) 92.8% - 106.9% for spiked glycerols[5]102.4 ± 13.0 % for free glycerol[6]92.9% and 108.5% for various lipids[7]96.39% and 100.84% for ether glycerols[8]Accuracy is highly dependent on the availability of appropriate internal standards.
Limit of Detection (LOD) Nanomole amounts can be analyzed[5]0.0006 % (w/w) for free glycerol[6]Ranged from 0.5 ng to 5.7 ng on column[4]0.2 mg/L for 1-Triacontanol[9]LC-MS/MS generally offers the highest sensitivity.
Limit of Quantification (LOQ) Not explicitly stated, but high sensitivity allows for low-level quantification.0.002 % (w/w) for free glycerol[6]0.6 mg/L for 1-Triacontanol[9]Between 62.99 and 90.09 ng for glycerolipids[3]The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Sample Preparation Lipid extraction.Lipid extraction, hydrolysis, and derivatization (e.g., silylation).Lipid extraction.Lipid extraction.GC-MS has the most complex sample preparation due to the need for derivatization.
Throughput Higher, with modern UPLC systems.[1]Lower due to derivatization and longer run times.Moderate, limited by chromatographic run times.High, as multiple samples can be run on a single plate.HPTLC is well-suited for screening large numbers of samples.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods. Below are generalized protocols for the analysis of this compound using LC-MS/MS, GC-MS, HPLC-ELSD, and HPTLC.

Protocol 1: LC-MS/MS for Intact this compound Quantification

This method allows for the direct analysis of the intact this compound molecule.

1. Sample Preparation (Lipid Extraction):

  • Start with a known quantity of the biological sample (e.g., plasma, tissue homogenate, or cell lysate).

  • Add an appropriate internal standard, such as a stable isotope-labeled diacylglycerol.

  • Perform a lipid extraction using a modified Bligh and Dyer or Folch method with a chloroform:methanol mixture.

  • After phase separation, collect the lower organic layer containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in a solvent compatible with the LC mobile phase (e.g., isopropanol:acetonitrile).

2. Liquid Chromatography:

  • Column: A reversed-phase C18 or C30 column is typically used for lipid separation.

  • Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water, often with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to enhance ionization.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 50°C, to ensure reproducible retention times.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for diacylglycerols.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.

Protocol 2: GC-MS for this compound Quantification (via Derivatization)

This method involves the chemical modification of this compound to make it volatile for gas chromatography.

1. Sample Preparation and Derivatization:

  • Perform lipid extraction as described in the LC-MS/MS protocol.

  • Isolate the diacylglycerol fraction using solid-phase extraction (SPE) or thin-layer chromatography if necessary.

  • Dry the isolated diacylglycerol fraction.

  • Perform a two-step derivatization:

    • Methoximation: To stabilize the keto groups, react the sample with methoxyamine hydrochloride in pyridine.[10]

    • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, which increases volatility.[10]

2. Gas Chromatography:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the derivatized compounds, starting at a lower temperature and ramping up to a high temperature (e.g., 100°C to 320°C).

  • Injection: Use a splitless or on-column injection technique.

3. Mass Spectrometry:

  • Ionization: Electron Ionization (EI) is typically used.

  • Analysis Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound is used for quantification.

  • Data Analysis: Quantification is achieved by comparing the peak area of the target ion to that of a derivatized internal standard and using a calibration curve.

Protocol 3: HPLC-ELSD for this compound Quantification

This method is suitable for quantifying non-volatile compounds without a chromophore.

1. Sample Preparation:

  • Follow the lipid extraction procedure as outlined in the LC-MS/MS protocol.

2. High-Performance Liquid Chromatography:

  • Column: A normal-phase silica (B1680970) or a reversed-phase C18 column can be used.

  • Mobile Phase: For normal-phase, a gradient of hexane (B92381) and methyl-t-butyl ether with a small amount of acetic acid is common.[11] For reversed-phase, a gradient of methanol, ethanol, and water may be used.[12]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

3. Evaporative Light Scattering Detection (ELSD):

  • Nebulizer Temperature: Set according to the mobile phase volatility (e.g., 40°C).

  • Evaporator Temperature: Set to ensure complete evaporation of the mobile phase without degrading the analyte.

  • Gas Flow Rate: Nitrogen gas flow is optimized for sensitivity.

  • Data Analysis: The ELSD response is not always linear and often requires a logarithmic or quadratic calibration curve.[9] Quantification is based on the peak area relative to a calibration curve of a this compound standard.

Protocol 4: HPTLC-Densitometry for this compound Quantification

This technique allows for the parallel analysis of multiple samples.

1. Sample Preparation and Application:

  • Perform lipid extraction as described in the LC-MS/MS protocol.

  • Apply the samples and a series of this compound standards to a high-performance silica gel plate as narrow bands using an automated applicator.

2. Chromatogram Development:

  • Develop the plate in a saturated twin-trough chamber with a suitable mobile phase for neutral lipids, such as a mixture of hexane, diethyl ether, and acetic acid.

3. Derivatization and Detection:

  • After development, dry the plate.

  • For visualization, spray the plate with a reagent such as a primuline (B81338) solution and view under UV light, or use a charring reagent like sulfuric acid followed by heating.

4. Densitometry:

  • Scan the plate with a densitometer at the appropriate wavelength (e.g., 366 nm for primuline fluorescence).

  • Data Analysis: Integrate the peak areas of the sample and standard bands. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve generated from the standards.

Mandatory Visualization

To aid in the conceptualization of the analytical processes and the biological context of this compound, the following diagrams have been generated using the DOT language.

G Diacylglycerol Signaling Pathway cluster_membrane Plasma Membrane GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,2-Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Activates DGAT DGAT DAG->DGAT DGK DGK DAG->DGK CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates TAG Triacylglycerol (TAG) DGAT->TAG PA Phosphatidic Acid (PA) DGK->PA

Caption: Diacylglycerol signaling pathway.

G General Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Tissue, Cells) InternalStandard Add Internal Standard BiologicalSample->InternalStandard LipidExtraction Lipid Extraction (e.g., Bligh & Dyer) InternalStandard->LipidExtraction DryExtract Dry Extract LipidExtraction->DryExtract Reconstitute Reconstitute DryExtract->Reconstitute LCMS LC-MS/MS Reconstitute->LCMS GCMS GC-MS (after Derivatization) Reconstitute->GCMS HPLCELSD HPLC-ELSD Reconstitute->HPLCELSD HPTLC HPTLC Reconstitute->HPTLC PeakIntegration Peak Integration LCMS->PeakIntegration GCMS->PeakIntegration HPLCELSD->PeakIntegration HPTLC->PeakIntegration CalibrationCurve Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

References

A Comparative Analysis of 1,3-Dinervonoyl Glycerol Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the presence, physiological implications, and analytical methodologies for the very-long-chain fatty acid-containing diacylglycerol, 1,3-Dinervonoyl glycerol (B35011), reveals its nuanced distribution across various biological systems. While direct comparative studies remain scarce, a picture of its significance can be pieced together by analyzing its constituent nervonic acid within the diacylglycerol fraction of different species.

Nervonic acid, a 24-carbon monounsaturated omega-9 fatty acid, is a critical component of nerve cell membranes, particularly within the myelin sheath[1]. Its incorporation into various lipid structures, including diacylglycerols, suggests important physiological roles. This guide provides a comparative overview of 1,3-dinervonoyl glycerol and nervonic acid-containing diacylglycerols across different species, details experimental protocols for their analysis, and visualizes relevant metabolic pathways.

Quantitative Distribution of Nervonic Acid in Diacylglycerols

Direct quantification of this compound is not widely reported in the literature. However, studies on the fatty acid composition of diacylglycerol fractions provide valuable insights into the potential presence and relative abundance of this molecule.

Table 1: Nervonic Acid Content in the Diacylglycerol Fraction of Various Species

SpeciesTissue/SourceNervonic Acid Content (% of total fatty acids in DAGs)Reference
Mammals
Mouse (Mus musculus)Liver~0.5%[2][2]
Plasma~0.2%[2][2]
Human (Homo sapiens)Milk (total lipids)0.06%[3][3]
Plants
Malania oleiferaSeed Oil (total lipids)46.20 ± 0.22%[4][4]
Acer truncatumSeed Oil (total lipids)3.53 ± 0.20%[4][4]
Xanthoceras sorbifoliumSeed Oil (total lipids)1.83 ± 0.21%[4][4]

Note: Data for human milk and plant seed oils represent the percentage of nervonic acid in total lipids, as specific data for the diacylglycerol fraction was not available. It is plausible that a portion of this nervonic acid exists in the form of diacylglycerols.

Physiological Roles and Signaling Pathways

The physiological functions of nervonic acid are predominantly linked to its role in sphingolipids and the maintenance of the myelin sheath, which is crucial for proper nerve impulse transmission[1]. However, as a component of diacylglycerols (DAGs), it may also participate in cellular signaling cascades.

Diacylglycerols are key second messengers that can activate a variety of intracellular signaling proteins, most notably protein kinase C (PKC)[5]. The specific fatty acid composition of DAGs can influence their signaling properties. While the direct signaling roles of this compound have not been extensively studied, its presence in tissues like the liver and plasma suggests potential involvement in metabolic regulation[2].

The biosynthesis of this compound is intrinsically linked to the metabolic pathway of nervonic acid. In plants, nervonic acid is synthesized from oleic acid through a series of elongation steps and is then incorporated into the glycerol backbone to form triacylglycerols and, presumably, diacylglycerols[6][7]. A similar pathway is likely to occur in other species capable of synthesizing nervonic acid.

Nervonic_Acid_Incorporation cluster_ER Endoplasmic Reticulum G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA LPAAT DAG Diacylglycerol (containing Nervonic Acid) PA->DAG PAP TAG Triacylglycerol (containing Nervonic Acid) DAG->TAG DGAT Nervonoyl_CoA Nervonoyl-CoA Nervonoyl_CoA->LPA Acyl-CoA Nervonoyl_CoA->DAG Acyl-CoA Oleoyl_CoA Oleoyl-CoA Elongation Fatty Acid Elongation (ELOVLs) Oleoyl_CoA->Elongation Elongation->Nervonoyl_CoA

Biosynthesis of Nervonic Acid and its Incorporation into Glycerolipids.

Experimental Protocols

The analysis of very-long-chain fatty acid-containing diacylglycerols like this compound requires specialized lipidomics techniques.

Lipid Extraction

A common method for extracting total lipids from biological samples is a modified Bligh and Dyer method.

Protocol:

  • Homogenize the tissue sample in a chloroform (B151607):methanol (1:2, v/v) solution.

  • Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v) to induce phase separation.

  • Centrifuge the mixture to separate the lower organic phase (containing lipids) from the upper aqueous phase.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

Separation and Quantification of Diacylglycerols

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for separating and quantifying individual diacylglycerol species.

Protocol:

  • Derivatization (Optional but recommended for improved ionization): The hydroxyl group of the diacylglycerol can be derivatized to enhance its detection by mass spectrometry.

  • Chromatographic Separation:

  • Mass Spectrometric Analysis:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Tandem mass spectrometry (MS/MS) allows for the identification and quantification of specific diacylglycerol species by monitoring characteristic fragment ions. For this compound, this would involve looking for the neutral loss of a nervonic acid molecule.

Experimental_Workflow Sample Biological Sample (e.g., Tissue, Plasma) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Separation HPLC Separation (Reverse-Phase C18) Extraction->Separation Analysis Mass Spectrometry (ESI-MS/MS) Separation->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

General workflow for the analysis of this compound.

Conclusion

While this compound itself is not as extensively studied as other lipids containing nervonic acid, its presence in various species, from plants to mammals, points to its potential biological relevance. The concentration of nervonic acid in the diacylglycerol fraction appears to be tissue-specific and may vary significantly between species. The high abundance of nervonic acid in certain plant seed oils suggests these could be valuable sources for further research into the specific physiological effects of this compound. Future lipidomics studies focusing on the comprehensive profiling of diacylglycerol species across a wider range of organisms are crucial to unravel the comparative biology and potential therapeutic applications of this unique lipid molecule.

References

A Comparative Guide to the Biological Activities of 1,3-Dinervonoyl Glycerol and Other Diglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the known and potential biological activities of 1,3-Dinervonoyl glycerol (B35011) against other classes of diglycerides. The functional roles of diglycerides are critically dependent on their stereochemistry, with distinct differences observed between sn-1,2- and sn-1,3-isomers. While direct experimental data on 1,3-Dinervonoyl glycerol is limited, this guide synthesizes current knowledge on diacylglycerol signaling and metabolism to provide a comprehensive overview for research and development.

Core Functional Differences: Signaling vs. Metabolism

The primary distinction between diacylglycerol (DAG) isomers lies in their capacity to act as second messengers in signal transduction. The sn-1,2-diacylglycerols are potent activators of Protein Kinase C (PKC), a family of enzymes central to a multitude of cellular processes. In contrast, sn-1,3-diacylglycerols are not considered physiological activators of PKC and are primarily recognized as intermediates in lipid metabolism.[1]

sn-1,2-Diacylglycerols: The Signaling Mediators

Generated at the plasma membrane through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), sn-1,2-DAGs are canonical second messengers. Their specific stereochemical configuration, with fatty acyl chains at the sn-1 and sn-2 positions of the glycerol backbone, enables them to bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation. This activation is a pivotal step in signaling pathways that regulate cell proliferation, differentiation, apoptosis, and other vital cellular functions.

sn-1,3-Diacylglycerols: The Metabolic Intermediates

sn-1,3-Diacylglycerols, including this compound, possess fatty acyl chains at the sn-1 and sn-3 positions. This structural arrangement precludes effective binding to the C1 domain of PKC, rendering them inactive as direct signaling molecules in this context.[1] Instead, their primary role is within the metabolic pathways of triacylglycerol (TAG) synthesis and breakdown. For instance, the hydrolysis of TAGs by hepatic lipase (B570770) can yield sn-1,3-DAGs. Dietary 1,3-diacylglycerols have been shown to influence lipid metabolism, with studies suggesting they may reduce body fat accumulation and protect against diet-induced insulin (B600854) resistance by altering gene expression related to gluconeogenesis and fat oxidation in the liver and skeletal muscle, respectively.[2]

The Potential Role of this compound

While direct experimental evidence for the biological activity of this compound is not yet available in published literature, its function can be inferred from its constituent components: a 1,3-diacylglycerol backbone and two nervonic acid acyl chains.

Nervonic acid (C24:1, n-9) is a very-long-chain monounsaturated fatty acid enriched in the white matter of the brain, particularly in sphingolipids of the myelin sheath. It is crucial for the development and maintenance of nerve cells. Given this, the biological activity of this compound is likely to be related to the metabolic fate of nervonic acid following its hydrolysis from the glycerol backbone.

Quantitative Comparison of Diacylglycerol Isomers in PKC Activation

The following table summarizes the differential effects of sn-1,2- and sn-1,3-diacylglycerol isomers on Protein Kinase C (PKC) activation. It is important to note that quantitative data for the direct interaction of this compound with PKC is not available; the data presented is for general diacylglycerol isomers.

Parametersn-1,2-Diacylglycerolsn-1,3-DiacylglycerolReference
PKC Activation Potent ActivatorNot a Physiological Activator[1]
Binding to PKC C1 Domain High AffinityNo Significant Binding[1]
Primary Cellular Role Second MessengerMetabolic Intermediate[1]

Signaling and Metabolic Pathways

The distinct biological roles of sn-1,2- and sn-1,3-diacylglycerols are a direct consequence of their involvement in separate cellular pathways.

cluster_0 sn-1,2-DAG Signaling Pathway PIP2 PIP2 sn-1,2-DAG sn-1,2-DAG PIP2->sn-1,2-DAG PLC PLC PLC PKC PKC sn-1,2-DAG->PKC Activation Cellular Response Cellular Response PKC->Cellular Response Phosphorylation of Substrates cluster_1 sn-1,3-DAG Metabolic Fate Dietary TAG Dietary TAG sn-1,3-DAG sn-1,3-DAG Dietary TAG->sn-1,3-DAG Lipase Lipase Lipase Glycerol Glycerol sn-1,3-DAG->Glycerol Hydrolysis Fatty Acids Fatty Acids sn-1,3-DAG->Fatty Acids Hydrolysis TAG Synthesis TAG Synthesis Glycerol->TAG Synthesis Energy Production Energy Production Fatty Acids->Energy Production β-oxidation Fatty Acids->TAG Synthesis cluster_2 Diacylglycerol Quantification Workflow Sample (Cell/Tissue Lysate) Sample (Cell/Tissue Lysate) DAG DAG Sample (Cell/Tissue Lysate)->DAG Phosphatidic Acid Phosphatidic Acid DAG->Phosphatidic Acid Kinase + ATP Kinase Kinase Glycerol-3-Phosphate Glycerol-3-Phosphate Phosphatidic Acid->Glycerol-3-Phosphate Lipase Lipase Lipase Fluorescent Signal Fluorescent Signal Glycerol-3-Phosphate->Fluorescent Signal GPO & Probe GPO & Probe GPO & Probe

References

inter-laboratory comparison of 1,3-Dinervonoyl glycerol measurements

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to the Inter-laboratory Comparison of 1,3-Dinervonoyl Glycerol (B35011) Measurements

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of lipid species such as 1,3-Dinervonoyl glycerol is critical for advancing research and therapeutic development. This guide provides a comparative overview of methodologies for the quantification of this compound, drawing upon established techniques for diacylglycerol (DAG) analysis. While a formal inter-laboratory comparison for the specific this compound molecule is not publicly available, this document synthesizes data from various analytical approaches to offer a framework for methodological comparison and selection.

Introduction to this compound Measurement

This compound is a diacylglycerol containing nervonic acid at the sn-1 and sn-3 positions[1]. Diacylglycerols are crucial lipid intermediates involved in cellular signaling and metabolism[2][3]. Altered DAG levels have been implicated in various diseases, including diabetes and cancer, making their precise quantification essential[2]. The analysis of specific DAG isomers like this compound presents analytical challenges due to their low abundance and the presence of structurally similar lipids[3].

Comparative Analytical Methodologies

The primary methods for the quantification of diacylglycerols involve chromatographic separation followed by detection, most prominently by mass spectrometry. The choice of method can significantly impact the accuracy, sensitivity, and reproducibility of the results.

Table 1: Comparison of Analytical Methods for Diacylglycerol Quantification
Method Principle Typical Performance Throughput Strengths Limitations Relevant Citations
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry detection.High sensitivity (LOD/LOQ in µg/mL to ng/mL range), High specificity, Good linearity (R² > 0.99), Precision (RSD < 20%).Medium to HighHigh sensitivity and specificity, allows for quantification of individual molecular species.Requires expensive instrumentation, potential for ion suppression effects.[4][5][6]
GC-MS Gas chromatography separation of derivatized analytes followed by mass spectrometry.High sensitivity, good for separating volatile compounds.MediumWell-established for certain lipid classes.Requires derivatization, which can introduce variability.[7]
HPLC-UV High-performance liquid chromatography with ultraviolet detection.Moderate sensitivity (LOD in µg/mL range), good for separating isomers.HighRelatively simple and cost-effective, good for isomer separation.Lower sensitivity and specificity compared to MS, requires chromophores.[5]
TLC Thin-layer chromatography for separation, often followed by another detection method.Primarily qualitative or semi-quantitative.Low to MediumSimple, low-cost screening method.Low resolution and sensitivity, isomerization can be an issue on the plate.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of measurements. Below are summarized protocols for the most common and robust method, LC-MS/MS, for diacylglycerol analysis.

Protocol 1: Lipid Extraction

A common procedure for extracting lipids from biological samples is a fundamental first step.

  • Sample Homogenization : Homogenize tissue or cell samples in a suitable buffer.

  • Solvent Extraction : Perform a liquid-liquid extraction using a chloroform/methanol mixture.

  • Phase Separation : Centrifuge to separate the organic and aqueous phases.

  • Drying and Reconstitution : Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the key steps for quantifying DAGs using a Triple Quadrupole LC-MS/MS system.

  • Chromatographic Separation :

    • Column : Use a reverse-phase C18 column for separation of lipid species.

    • Mobile Phase : Employ a gradient elution with a mixture of aqueous and organic solvents (e.g., acetonitrile, isopropanol) containing additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate : A typical flow rate is around 0.5 mL/min.

  • Mass Spectrometry Detection :

    • Ionization : Use electrospray ionization (ESI) in positive mode.

    • Detection Mode : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Internal Standards : Utilize non-naturally occurring or stable isotope-labeled DAGs as internal standards to correct for variations in sample preparation and ionization efficiency.

  • Quantification :

    • Generate calibration curves using a series of known concentrations of analytical standards.

    • Calculate the concentration of the analyte in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Performance Data from Methodological Studies

The following table summarizes performance characteristics for diacylglycerol quantification from published literature, which can serve as a benchmark for laboratories measuring this compound.

Table 2: Performance Characteristics of LC-MS/MS Methods for Diacylglycerol Quantification
Parameter Reported Performance Citation
Linearity (R²) > 0.99[2][6]
Limit of Detection (LOD) 0.2–0.7 µg/mL (for HPLC-UV)[5]
Limit of Quantification (LOQ) 0.1 to 0.2 μg/g (for HPLC-UV)[8]
Precision (RSD) 2.0% to 5.8% (intra-day and inter-day)[2][4]
Accuracy (Recovery) 93.0 to 116%[8]

Visualizing Workflows and Pathways

Diagrams can aid in understanding the complex workflows and relationships in lipid analysis. The following diagrams are generated using the DOT language and rendered by Graphviz.

G Experimental Workflow for this compound Measurement cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Homogenization->Extraction Drying Drying and Reconstitution Extraction->Drying LC LC Separation (C18 Column) Drying->LC MS MS/MS Detection (MRM) LC->MS Quantification Quantification (vs. Internal Standard & Calibration Curve) MS->Quantification Report Final Concentration Report Quantification->Report

Caption: Experimental Workflow for this compound Measurement.

G Logical Flow for Inter-Laboratory Method Comparison Define Define Analyte: this compound Search Literature Search for Analytical Methods Define->Search Extract Extract Key Performance Parameters Search->Extract Compare Compare Methods (Table 1 & 2) Extract->Compare Select Select Optimal Method based on Requirements (Sensitivity, Throughput) Compare->Select Validate In-house Method Validation Select->Validate Implement Implement for Routine Analysis Validate->Implement

References

Confirming the Structure of 1,3-Dinervonoyl Glycerol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized or isolated compounds is a critical step in ensuring data integrity and product efficacy. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of 1,3-Dinervonoyl glycerol (B35011) against an authentic standard, complete with detailed experimental protocols and data presentation.

1,3-Dinervonoyl glycerol is a diacylglycerol containing two nervonic acid chains esterified to the sn-1 and sn-3 positions of a glycerol backbone. Nervonic acid, a long-chain monounsaturated omega-9 fatty acid, is known for its role in the biosynthesis of nerve cell myelin.[1][2][3] The precise isomeric structure of the diacylglycerol is crucial for its biological activity and physical properties. This guide outlines the essential analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to unequivocally confirm the identity and purity of a this compound sample by comparing it with a synthesized authentic standard.

Comparative Analysis of this compound

To confirm the structure of a test sample of this compound, it is imperative to compare its analytical data with that of an authentic standard. The following tables summarize the expected comparative data from HPLC, GC-MS, and ¹H NMR analyses.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

ParameterAuthentic StandardTest SampleAcceptance Criteria
Retention Time (min)12.512.5± 0.2 min
Co-injectionSingle PeakSingle PeakCo-elution as a single, sharp peak
Purity (%)>99%>99%≥ 99%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data (as Trimethylsilyl Derivatives)

ParameterAuthentic StandardTest SampleAcceptance Criteria
Retention Time (min)18.218.2± 0.1 min
Major Mass Fragments (m/z)791 [M]+, 776, 683, 453791 [M]+, 776, 683, 453Match of major fragments and their relative intensities

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityAssignmentAuthentic StandardTest SampleAcceptance Criteria
5.34t-CH=CH-YesYesPresence and correct multiplicity
4.15ddsn-1,3 CH₂YesYesPresence and correct multiplicity
4.08msn-2 CHYesYesPresence and correct multiplicity
2.31t-C(=O)CH₂-YesYesPresence and correct multiplicity
2.01q-CH₂-CH=YesYesPresence and correct multiplicity
1.63p-C(=O)CH₂CH₂ -YesYesPresence and correct multiplicity
1.25s (br)-(CH₂)n-YesYesPresence of broad singlet
0.88t-CH₃YesYesPresence and correct multiplicity

Detailed Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the protocols for the synthesis of an authentic standard and the analytical techniques used for comparison.

Synthesis of Authentic this compound Standard

An authentic standard of this compound can be synthesized via enzymatic esterification.[4][5][6]

Materials:

  • Glycerol

  • Nervonic acid[1][7][8]

  • Immobilized lipase (B570770) (e.g., Novozym 435 or Lipozyme RM IM)[5]

  • Molecular sieves (to remove water)

  • Solvent-free system or a suitable organic solvent (e.g., hexane)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Combine glycerol and nervonic acid in a 1:2 molar ratio in a reaction vessel.

  • Add the immobilized lipase (typically 5-10% by weight of reactants).

  • If in a solvent-free system, heat the mixture to a temperature that allows for a liquid state but does not denature the enzyme (e.g., 60-70°C).

  • Apply a vacuum to remove water produced during the esterification, shifting the equilibrium towards product formation.

  • Allow the reaction to proceed for 24-48 hours with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction, remove the enzyme by filtration.

  • Purify the this compound from the reaction mixture using silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate.[9]

  • Collect the fractions containing the desired product and confirm purity using HPLC.

  • Evaporate the solvent to obtain the pure this compound standard.

High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC on a silica column is an effective method for the separation of diacylglycerol isomers.[10][11]

Instrumentation:

  • HPLC system with a pump, autosampler, and a refractive index (RI) or evaporative light scattering detector (ELSD).

  • Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of hexane and isopropanol. A typical starting condition is 99:1 (v/v) hexane:isopropanol, gradually increasing the polarity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the authentic standard and the test sample in the initial mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the hydroxyl group of the diacylglycerol is necessary to increase its volatility. Silylation is a common derivatization technique.[12][13][14][15]

Instrumentation:

  • GC-MS system with a capillary column suitable for high-temperature analysis (e.g., a low-bleed silicone phase).

Derivatization (Silylation):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

GC-MS Conditions:

  • Injector Temperature: 320°C.

  • Oven Temperature Program: Start at 180°C, hold for 1 minute, then ramp to 340°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-850.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed structural information about the molecule, allowing for the confirmation of the 1,3-substitution pattern.[16][17][18][19][20]

Instrumentation:

  • NMR spectrometer (e.g., 500 MHz).

Sample Preparation:

Acquisition Parameters:

  • Pulse Sequence: Standard ¹H pulse program.

  • Number of Scans: 16-32.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: Appropriate for the expected chemical shift range (e.g., 0-10 ppm).

Visualizing the Workflow and Confirmation Logic

To better illustrate the processes involved in confirming the structure of this compound, the following diagrams are provided.

cluster_synthesis Authentic Standard Synthesis cluster_analysis Comparative Analysis cluster_confirmation Structure Confirmation Glycerol Glycerol Esterification Enzymatic Esterification Glycerol->Esterification NervonicAcid Nervonic Acid NervonicAcid->Esterification Purification Column Chromatography Esterification->Purification AuthenticStandard Authentic 1,3-Dinervonoyl Glycerol Standard Purification->AuthenticStandard HPLC HPLC AuthenticStandard->HPLC GCMS GC-MS AuthenticStandard->GCMS NMR ¹H NMR AuthenticStandard->NMR TestSample Test Sample TestSample->HPLC TestSample->GCMS TestSample->NMR Comparison Data Comparison HPLC->Comparison GCMS->Comparison NMR->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: Experimental workflow for the synthesis and comparative analysis of this compound.

Start Is the structure of the test sample this compound? AuthenticStandard Synthesize Authentic This compound Standard Start->AuthenticStandard Analyze Analyze both samples by HPLC, GC-MS, and NMR AuthenticStandard->Analyze CompareData Do the analytical data (RT, m/z, δ) match? Analyze->CompareData Confirmed Structure Confirmed CompareData->Confirmed Yes NotConfirmed Structure Not Confirmed CompareData->NotConfirmed No

Caption: Logical workflow for the confirmation of this compound structure.

References

A Comparative Guide: HPLC vs. SFC for the Analysis of 1,3-Dinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of complex lipids such as 1,3-Dinervonoyl glycerol (B35011), selecting the optimal chromatographic technique is paramount for achieving accurate and efficient results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), supported by experimental data for similar triglyceride compounds, to aid in making an informed decision.

Executive Summary

Supercritical Fluid Chromatography (SFC) emerges as a powerful and often superior alternative to traditional Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC) for the analysis of high-molecular-weight triglycerides like 1,3-Dinervonoyl glycerol. The primary advantages of SFC include significantly shorter analysis times, reduced consumption of organic solvents, and enhanced resolution for isomeric species.[1][2] While HPLC remains a robust and widely used technique, SFC's unique properties, leveraging supercritical carbon dioxide as the main mobile phase component, offer compelling benefits in terms of speed, efficiency, and environmental impact.[3]

Data Presentation: Performance Metrics

The following table summarizes key performance metrics for HPLC and SFC in the context of triglyceride analysis, based on data from various studies. It is important to note that while direct comparative data for this compound is limited, the presented data for other triglycerides provides a strong basis for comparison.

Performance MetricHPLC (NARP)SFCKey Advantages of SFC
Analysis Time Typically longer (e.g., >30 minutes for complex mixtures)[4]Significantly shorter (e.g., 5-15 minutes)[4]Higher throughput and faster method development.
Resolution Good, but can be challenging for positional isomers.[5]Excellent, especially for isomers (e.g., 1,2- vs. 1,3-diglycerides).[4]Better separation of structurally similar compounds.
Solvent Consumption High, uses large volumes of organic solvents like acetonitrile (B52724) and hexane (B92381).[3]Low, primarily uses CO2 with a small percentage of organic modifier.[3]Reduced cost and environmental impact.
Sensitivity Dependent on the detector; can be high with detectors like mass spectrometry (MS).[6]Comparable to HPLC, with excellent compatibility with MS and Charged Aerosol Detectors (CAD).[7]High sensitivity with modern detectors.
Operating Temperature Typically ambient to moderately elevated.Can be performed at lower temperatures.[8]Suitable for thermally labile compounds.
Versatility Well-established with a wide range of available columns and mobile phases.[5]Highly versatile for a wide range of polar and non-polar compounds.[9]Broad applicability in lipidomics.

Experimental Protocols

Detailed methodologies for representative HPLC and SFC analyses of triglycerides are provided below. These protocols can serve as a starting point for developing a method for this compound.

Representative HPLC (NARP) Method for Triglyceride Analysis
  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, Charged Aerosol Detector - CAD, or Mass Spectrometer - MS).

  • Column : C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase : A gradient of acetonitrile and isopropanol (B130326).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detector : ELSD (Nebulizer temperature: 40 °C, Evaporator temperature: 60 °C, Gas flow: 1.5 L/min).

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the sample in a suitable organic solvent (e.g., isopropanol) and filter through a 0.45 µm syringe filter.[5]

Representative SFC Method for Triglyceride Analysis
  • Instrumentation : An analytical SFC system with a back pressure regulator, coupled to a detector such as a Diode Array Detector (DAD), ELSD, CAD, or MS.[10]

  • Column : C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[4]

  • Mobile Phase : Supercritical CO2 (Pump A) and a modifier such as methanol (B129727) or acetonitrile (Pump B). A typical gradient would be from 5% to 30% modifier over 10 minutes.

  • Flow Rate : 2-4 mL/min.[6]

  • Back Pressure : 150 bar.

  • Column Temperature : 40 °C.

  • Detector : CAD or MS.

  • Injection Volume : 1-5 µL.

  • Sample Preparation : Dissolve the sample in a non-polar solvent like hexane or a mixture of isopropanol and chloroform.

Mandatory Visualization: Experimental Workflows

The following diagrams illustrate the general experimental workflows for HPLC and SFC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1,3-Dinervonoyl glycerol Sample Dissolution Dissolution in Organic Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector Detector (ELSD/CAD/MS) Column->Detector DataAcquisition Data Acquisition Detector->DataAcquisition DataAnalysis Data Analysis DataAcquisition->DataAnalysis

Figure 1: General workflow for HPLC analysis.

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing Sample 1,3-Dinervonoyl glycerol Sample Dissolution Dissolution in Non-polar Solvent Sample->Dissolution SFC SFC System Dissolution->SFC Column C18 or other SFC Column SFC->Column Detector Detector (CAD/MS) Column->Detector DataAcquisition Data Acquisition Detector->DataAcquisition DataAnalysis Data Analysis DataAcquisition->DataAnalysis

Figure 2: General workflow for SFC analysis.

Discussion and Recommendations

For the analysis of this compound, a high-molecular-weight triglyceride, SFC presents several compelling advantages over traditional HPLC. The use of supercritical CO2 as the primary mobile phase component in SFC results in lower viscosity and higher diffusivity compared to liquid mobile phases used in HPLC.[1] This allows for higher flow rates and, consequently, significantly faster analysis times without a loss of resolution.[11] An Agilent study demonstrated that a 13-minute SFC method could achieve complete resolution of five triglyceride standards that required a 38-minute HPLC gradient.[4]

Furthermore, SFC often provides superior selectivity for closely related lipid isomers.[1] This is a critical advantage when analyzing complex mixtures where positional isomers of triglycerides may be present. The ability to better resolve these isomers can lead to more accurate identification and quantification.

From an operational and environmental standpoint, SFC is a "greener" technique.[3] The substantial reduction in the use of organic solvents not only lowers purchasing and disposal costs but also minimizes the environmental footprint of the analysis.

While HPLC is a well-established and reliable technique, for the specific application of analyzing this compound and other similar large triglycerides, the benefits of SFC in terms of speed, resolution, and sustainability make it a highly recommended alternative. For laboratories looking to increase throughput and analytical performance in lipidomics, investing in SFC capabilities is a strategic choice.

References

A Comparative Analysis of 1,3-Dinervonoyl Glycerol and Nervonic Acid: Established Efficacy vs. Theoretical Potential

Author: BenchChem Technical Support Team. Date: December 2025

A significant disparity in available research exists between nervonic acid and its derivative, 1,3-Dinervonoyl glycerol (B35011). While nervonic acid has been the subject of extensive investigation, revealing its crucial roles in neural health and as a potential therapeutic agent, 1,3-Dinervonoyl glycerol remains largely uncharacterized in scientific literature. This guide provides a comprehensive overview of the experimentally determined effects of nervonic acid and offers a theoretical comparison for this compound based on its chemical structure.

Introduction to the Compounds

Nervonic Acid (NA) is a very-long-chain monounsaturated omega-9 fatty acid. It is an essential component of sphingolipids, such as cerebrosides and sulfatides, which are abundant in the myelin sheath of nerves.[1] The myelin sheath is a lipid-rich layer that insulates nerve fibers, enabling rapid and efficient transmission of nerve impulses.[1] Deficiencies in nervonic acid have been linked to demyelinating diseases like multiple sclerosis and adrenoleukodystrophy.[2][3]

This compound is a diacylglycerol molecule where two nervonic acid molecules are attached to a glycerol backbone at the sn-1 and sn-3 positions.[4] As a derivative of nervonic acid, it is hypothesized that its biological effects would be mediated through the release of nervonic acid upon metabolism. However, to date, there is a notable absence of published experimental data on the specific biological activities, bioavailability, and metabolism of this compound.

Comparative Analysis of Biological Effects

Due to the lack of experimental data for this compound, this section will focus on the well-documented effects of nervonic acid. The potential effects of this compound are inferred based on its composition.

Myelination and Remyelination

Nervonic Acid: As a key structural component of the myelin sheath, nervonic acid is vital for its formation and maintenance.[1] Studies have shown that supplementation with nervonic acid can support the process of remyelination, the repair of damaged myelin sheaths.[1] In animal models of diabetic neuropathy, nervonic acid has been shown to improve myelin thickness and organization.[1] It is believed to exert these effects by being directly incorporated into new myelin and by supporting the function of myelin-producing cells like oligodendrocytes and Schwann cells.[1]

This compound (Theoretical): It is plausible that this compound could serve as a delivery vehicle for nervonic acid. Upon ingestion and metabolism, it would release two molecules of nervonic acid and one molecule of glycerol. Therefore, it is hypothesized that it could contribute to myelination and remyelination in a manner similar to nervonic acid, potentially offering a higher payload of the active fatty acid per molecule.

Neuroprotective and Cognitive Effects

Nervonic Acid: Research suggests that nervonic acid possesses neuroprotective properties beyond its structural role in myelin.[5] It has been shown to protect nerve cells from oxidative stress and inflammation.[6][7] In animal models of Parkinson's disease, nervonic acid alleviated motor deficits.[8] Furthermore, studies have indicated that nervonic acid can improve learning and memory in mice.[9] These effects are thought to be mediated, in part, through the activation of signaling pathways like the PI3K/AKT pathway, which is involved in cell survival and proliferation.[7]

This compound (Theoretical): The neuroprotective and cognitive-enhancing effects of this compound would likely be dependent on the bioavailability of the released nervonic acid to the central nervous system. The glycerol backbone might influence its absorption and transport across the blood-brain barrier, but this remains to be experimentally verified.

Anti-inflammatory Effects

Nervonic Acid: Chronic inflammation is a hallmark of many neurodegenerative diseases. Nervonic acid has demonstrated anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in animal models.[7] This anti-inflammatory action may contribute to its overall neuroprotective effects.

This compound (Theoretical): By providing nervonic acid, this compound could indirectly exert anti-inflammatory effects. The extent of this effect would depend on its metabolic profile and the resulting concentration of nervonic acid in target tissues.

Quantitative Data Summary

The following tables summarize quantitative data from experimental studies on nervonic acid. No such data is currently available for this compound.

Table 1: Effects of Nervonic Acid on Cognitive Function in Mice

Animal ModelTreatmentDosageDurationKey FindingsReference
Normal MiceNervonic Acid (gavage)12.3, 24.5, 49.0 mg/kg22 daysReduced step-down mistakes (p=0.003), extended step-down latency (p=0.040)[9]
Scopolamine-induced memory impairmentNervonic Acid (gavage)12.3, 24.5, 49.0 mg/kg30 daysReduced step-down mistakes (p<0.001)[9]
D-galactose/AlCl3-induced AD modelNervonic Acid (gavage)10.95, 43.93 mg/kg-Delayed decline in locomotion and learning ability[10]

Table 2: Effects of Nervonic Acid on Biochemical Markers

ModelTreatmentDosageKey FindingsReference
D-galactose/AlCl3-induced AD model miceNervonic Acid (gavage)10.95, 43.93 mg/kgIncreased activity of SOD, CAT, GSH-Px; Reduced MDA content
D-galactose/AlCl3-induced AD model miceNervonic Acid (gavage)10.95, 43.93 mg/kgReduced levels of IL-6, TNF-α, IL-1β
Diet-induced obese miceNervonic Acid-enriched diet-Reduced weight gain and adiposity; Improved blood glucose levels and insulin (B600854) tolerance[11]
Adrenomyeloneuropathy (AMN) fibroblastsNervonic Acid-Improved mitochondrial respiration parameters; Reduced mitochondrial and total cellular reactive oxygen species[12]

Experimental Protocols

In Vivo Administration of Nervonic Acid in Rodent Models

Objective: To assess the in vivo effects of nervonic acid on neurological or metabolic parameters.

Materials:

  • Nervonic Acid

  • Vehicle (e.g., Polysorbate-80 and PBS, or corn oil)

  • Gavage needles (for oral administration)

  • Syringes and needles (for intraperitoneal injection)

  • Experimental animals (e.g., C57BL/6 mice)

Protocol for Oral Gavage:

  • Preparation of Dosing Solution: Accurately weigh the required amount of nervonic acid. For an aqueous solution, a solubilizing agent may be necessary. One protocol involves mixing nervonic acid with Polysorbate-80 and then dissolving it in PBS.[13] For lipid-soluble preparations, corn oil can be used. Ensure the solution is homogenous, using gentle heating or sonication if needed, and cool to room temperature before administration.

  • Animal Handling and Dosing: Measure the gavage needle against the animal to determine the correct insertion depth.[13] Carefully insert the gavage needle into the esophagus and slowly administer the solution.

  • Post-administration Monitoring: Monitor the animal for any signs of distress.

Protocol for Intraperitoneal (IP) Injection:

  • Preparation of Dosing Solution: Prepare the nervonic acid solution as described for oral gavage.

  • Injection Procedure: Weigh the animal to determine the injection volume. Restrain the animal and locate the injection site in the lower right quadrant of the abdomen.[13] Disinfect the site with 70% ethanol. Insert the needle at a 30-40 degree angle and inject the solution slowly after aspirating to ensure correct placement.

  • Post-injection Monitoring: Monitor the animal for any adverse reactions.

Signaling Pathways and Metabolic Fate

Nervonic Acid Signaling Pathway

Nervonic acid has been shown to influence several key signaling pathways involved in neuroprotection and inflammation. The PI3K/AKT pathway is a notable example, where nervonic acid has been found to upregulate the expression of PI3K, AKT, and mTOR, while downregulating pro-inflammatory cytokines.[7]

Nervonic_Acid_Signaling NA Nervonic Acid Receptor Cell Surface Receptor (Hypothetical) NA->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Neuroprotection Neuroprotection & Cell Survival mTOR->Neuroprotection Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines

Figure 1. Proposed signaling pathway of Nervonic Acid.[7]

Hypothetical Metabolism of this compound

As a diacylglycerol, it is anticipated that this compound would be metabolized by lipases into its constituent components: two molecules of nervonic acid and one molecule of glycerol. This process would likely occur in the digestive system and/or within cells.

Metabolism_of_1_3_Dinervonoyl_Glycerol DNG This compound Lipases Lipases DNG->Lipases NA Nervonic Acid (2 molecules) Lipases->NA Glycerol Glycerol (1 molecule) Lipases->Glycerol Bio_Effects Biological Effects NA->Bio_Effects

Figure 2. Hypothetical metabolic pathway of this compound.

Conclusion

Conversely, this compound remains a compound of theoretical interest. While its structure suggests it could serve as a precursor to nervonic acid, there is a critical lack of experimental data to substantiate its biological effects, bioavailability, and metabolic fate. Future research is imperative to elucidate the potential of this compound and to determine if it offers any advantages over direct supplementation with nervonic acid. Until such data becomes available, any claims regarding the efficacy of this compound should be approached with caution and are purely speculative. For researchers, scientists, and drug development professionals, nervonic acid presents a more immediate and evidence-based avenue for investigation and potential therapeutic application.

References

A Comparative Guide to the Accurate and Precise Quantification of 1,3-Dinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1,3-Dinervonoyl glycerol (B35011), a diacylglycerol (DAG) composed of a glycerol backbone with nervonic acid esterified at the sn-1 and sn-3 positions[1]. Given the biological significance of both diacylglycerols as second messengers and nervonic acid as a crucial very-long-chain monounsaturated fatty acid in neurological health, accurate quantification is paramount[2][3]. While specific validated methods for 1,3-Dinervonoyl glycerol are not widely published, this guide details high-performance techniques applicable to its analysis, focusing on diacylglycerol quantification in complex biological matrices.

Overview of Quantification Methodologies

The quantification of specific diacylglycerol species like this compound presents analytical challenges due to its low abundance and the presence of isomeric forms. The current industry standard for lipid analysis is mass spectrometry (MS) coupled with a chromatographic separation technique, which offers the required sensitivity and specificity[4].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for lipidomics, providing excellent sensitivity, specificity, and the ability to separate different lipid species and isomers[3][5][6]. It is the most recommended approach for accurately quantifying specific DAG molecules.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique, particularly for distinguishing between DAG positional isomers (1,2- vs. 1,3-). However, it requires derivatization to increase the volatility of the DAG molecules[7][8].

  • Shotgun Lipidomics (Direct Infusion MS): This high-throughput method involves analyzing a total lipid extract by direct infusion into a mass spectrometer. While rapid, it can suffer from ion suppression and makes distinguishing isomers challenging without prior separation[9][10].

  • Alternative Methods: Techniques like HPLC with UV or fluorescence detection can be used but often require derivatization and may lack the specificity of MS[8][11]. Titrimetric and spectrophotometric methods are generally suited for total glycerol content (e.g., in biodiesel) and are not specific enough for individual DAG species in biological samples[12][13].

Performance Comparison of Analytical Methods

The following table summarizes the performance of various mass spectrometry-based methods applicable to the quantification of diacylglycerols and related lipid molecules. This data, compiled from multiple studies, provides a benchmark for accuracy and precision.

MethodAnalyte(s)Linearity / Dynamic RangeLimit of Quantification (LOQ) / Detection (LOD)Accuracy (% Recovery)Precision (% RSD or CV)Reference
LC-MS/MS Diacylglycerols (DAGs)>0.9997 (Correlation Coefficient) over 10–5000 ng/mLNot SpecifiedNot Specified< 9.9%[14]
Shotgun Lipidomics Diacylglycerols (DAGs)>2,500 foldLOQ: 0.1 fmol/µlNot Specified< 5.2% (intra-sample), < 10.8% (inter-sample)[9]
LC-MS/MS Very-Long-Chain Fatty AcidsNot SpecifiedNot Specified85-115%< 7% (intra-day)[5]
LC-MS/MS DAGs & CeramidesNot SpecifiedLOD: 1.5 - 2.9 fmolNot SpecifiedNot Specified[15]
LC-MS/MS Omega Fatty AcidsLow to high nanomolar rangeLOQ in low nM rangeValidated according to HHS guidelinesValidated according to HHS guidelines[16]

Experimental Protocols

Accurate quantification begins with robust and reproducible sample preparation and analysis. Below are detailed protocols for the recommended LC-MS/MS method and an alternative GC-MS method.

Protocol 1: LC-MS/MS Quantification of Diacylglycerols

This protocol is a synthesized method based on best practices described in lipidomics literature[3][9][15].

1. Lipid Extraction (Modified Bligh-Dyer Method)

  • To 100 µL of plasma or tissue homogenate in a glass tube, add a known amount of an appropriate internal standard (e.g., a deuterated or odd-chain DAG standard like 1,3-di15:0 DAG)[3][9].
  • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex for 30 seconds.
  • Add 125 µL of chloroform. Vortex for 30 seconds.
  • Add 125 µL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds[3].
  • Centrifuge at 3,000 x g for 10 minutes at 4°C.
  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
  • Dry the lipid extract under a stream of nitrogen.

2. Liquid Chromatography (LC) Separation

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of chloroform/methanol 1:1, v/v)[9].
  • Inject a small volume (e.g., 5-10 µL) onto a reverse-phase C18 column.
  • Use a gradient elution with mobile phases such as:
  • Mobile Phase A: Acetonitrile/Water with 5 mM ammonium (B1175870) acetate.
  • Mobile Phase B: Isopropanol/Acetonitrile with 0.1% formic acid[17].
  • A typical gradient might run from a lower percentage of B to a high percentage over 15-20 minutes to separate the different lipid species[15][17].

3. Tandem Mass Spectrometry (MS/MS) Detection

  • Analyze the eluent using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode[15].
  • Use Multiple Reaction Monitoring (MRM) for quantification. For this compound, a precursor ion corresponding to its ammonium adduct would be selected, and a fragment ion corresponding to the neutral loss of a nervonic acid chain would be monitored.
  • Quantify by comparing the peak area of the analyte to the peak area of the internal standard.

Protocol 2: GC-MS Quantification of Diacylglycerol Isomers

This method is particularly useful for distinguishing 1,2- and 1,3-DAG isomers[7].

1. Lipid Extraction and Isolation

  • Extract lipids as described in Protocol 1.
  • Isolate the total DAG fraction from the crude lipid extract using solid-phase extraction (SPE) on a silica (B1680970) column[18].

2. Derivatization

  • Evaporate the solvent from the purified DAG fraction.
  • Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the hydroxyl groups of the glycerol backbone to trimethylsilyl (B98337) (TMS) ethers, increasing volatility.

3. GC-MS Analysis

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.
  • Use a temperature gradient to separate the different DAG-TMS species.
  • Detect the eluting compounds with a mass spectrometer in Electron Ionization (EI) mode.
  • Identify and quantify isomers based on their retention times and characteristic fragment ions. The [M-RCO2CH2]+ ion is a key diagnostic fragment for distinguishing positional isomers[7].

Visualization of Pathways and Workflows

Diacylglycerol Signaling Pathways

Diacylglycerols are critical second messengers that activate key signaling proteins like Protein Kinase C (PKC) and Protein Kinase D (PKD). This pathway is fundamental in numerous cellular processes[19][20].

DAG_Signaling PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC Phospholipase C (PLC) PIP2->PLC Hydrolysis IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates PKD Protein Kinase D (PKD) DAG->PKD Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Phosphorylation Ca2 Ca²⁺ Release ER->Ca2 Triggers Ca2->PKC Co-activates (conventional PKCs) CellularResponse1 Cellular Responses PKC->CellularResponse1 Phosphorylates Targets CellularResponse2 Cellular Responses PKD->CellularResponse2 Phosphorylates Targets PA Phosphatidic Acid (PA) DGK->PA

Caption: The IP3/DAG signaling pathway.

LC-MS/MS Quantification Workflow

The process of quantifying this compound using LC-MS/MS involves several critical steps, from initial sample preparation to final data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Tissue) Spike 2. Spike Internal Standard Sample->Spike Extract 3. Lipid Extraction (Bligh-Dyer) Spike->Extract Dry 4. Dry Down & Reconstitute Extract->Dry LC 5. LC Separation (C18 Column) Dry->LC MS 6. MS/MS Detection (MRM Mode) LC->MS Integrate 7. Peak Integration MS->Integrate Quantify 8. Quantification vs. Internal Standard Integrate->Quantify Result 9. Final Concentration Report Quantify->Result

Caption: Workflow for diacylglycerol quantification by LC-MS/MS.

References

A Comparative Guide to the Biological Activity of 1,3-Dinervonoyl Glycerol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predicted biological activity of 1,3-Dinervonoyl glycerol (B35011) against its structural analogs. Due to a lack of direct experimental data on 1,3-Dinervonoyl glycerol, this comparison is based on established principles of diacylglycerol (DAG) stereochemistry, the known biological roles of its constituent fatty acid (nervonic acid), and experimental data from structurally related diacylglycerol species.

Executive Summary

The biological activity of diacylglycerols is critically dependent on the stereochemistry of the fatty acid attachments to the glycerol backbone. The sn-1,2 isomer is a well-established second messenger that activates key signaling proteins, most notably Protein Kinase C (PKC). In contrast, the sn-1,3 isomer is generally considered biologically inactive in a signaling context and primarily serves as a metabolic intermediate.

Therefore, This compound is predicted to be biologically inactive as a signaling molecule. Its primary role would be as a metabolic intermediate in the synthesis and breakdown of triacylglycerols. In contrast, its analog, the hypothetical 1,2-Dinervonoyl-sn-glycerol , would be expected to be a potent signaling molecule, with its activity influenced by the unique properties of its very-long-chain monounsaturated nervonic acid moieties.

This guide will explore the structural basis for this difference in activity and provide comparative data from various diacylglycerol analogs to contextualize the predicted properties of nervonoyl-containing glycerols.

The Critical Distinction: 1,2- vs. 1,3-Diacylglycerols

The defining factor in the signaling capacity of a diacylglycerol is the position of its two fatty acid chains on the glycerol backbone.

  • sn-1,2-Diacylglycerols: These isomers are generated at the plasma membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1] Their specific stereochemical arrangement allows them to bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1] This activation is a pivotal step in numerous signal transduction pathways that regulate fundamental cellular processes such as cell growth, differentiation, and apoptosis.[1]

  • sn-1,3-Diacylglycerols: These isomers are not physiological activators of PKC.[1] They are primarily intermediates in the synthesis and catabolism of triacylglycerols (TAGs).[1] For instance, the hydrolysis of TAGs by certain lipases can yield sn-1,3-DAG.[1] Due to their inability to activate PKC, they do not participate in the same signal transduction pathways as their sn-1,2 counterparts.[1]

The Influence of Fatty Acid Composition on Biological Activity

While the sn-1,2 configuration is essential for signaling activity, the nature of the fatty acid chains fine-tunes the biological response. The fatty acid composition of a diacylglycerol can influence its potency and specificity for different PKC isoforms.

Nervonic acid (24:1, n-9) is a very-long-chain monounsaturated fatty acid that is particularly abundant in the white matter of the brain and is a key component of the myelin sheath. Its incorporation into a diacylglycerol molecule would be expected to confer unique properties.

The following table summarizes experimental data on the activation of Protein Kinase C (PKC) by various diacylglycerol species, providing a basis for predicting the activity of a hypothetical 1,2-Dinervonoyl-sn-glycerol.

Table 1: Comparative Activation of Protein Kinase C Isoforms by Different Diacylglycerol Species

Diacylglycerol SpeciesFatty Acid CompositionPKC IsoformRelative ActivationReference
1,2-Dipalmitoyl-sn-glycerol16:0 / 16:0PKCαStrong[2]
1-Palmitoyl-2-oleoyl-sn-glycerol16:0 / 18:1PKCαStrong[2]
1,2-Dioleoyl-sn-glycerol18:1 / 18:1PKCαStrong[2]
1-Stearoyl-2-arachidonoyl-sn-glycerol18:0 / 20:4PKCαStrong[2]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol18:0 / 22:6PKCαLess potent at low concentrations[2]
1,2-Dipalmitoyl-sn-glycerol16:0 / 16:0PKCδModerate[2]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol18:0 / 22:6PKCδMore potent at lower concentrations[2]
1,2-Dipalmitoyl-sn-glycerol16:0 / 16:0PKCθModerate[2]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol18:0 / 22:6PKCθMore potent at lower concentrations[2]
1,2-Dioleoyl-sn-glycerol (Unsaturated)18:1 / 18:1PKCαMore potent activator[1]
1,2-Distearoyl-sn-glycerol (Saturated)18:0 / 18:0PKCαLess potent activator[1]

Note: The potency of PKC activation is dependent on the specific isoform, the fatty acid composition of the diacylglycerol, and the experimental conditions.

Based on these data, a hypothetical 1,2-Dinervonoyl-sn-glycerol , with its very-long-chain monounsaturated fatty acids, would be predicted to be a potent activator of PKC, likely showing isoform-specific preferences. Its long acyl chains might influence its partitioning into cellular membranes and its interaction with the C1 domain of PKC.

Signaling Pathways

The primary signaling pathway for sn-1,2-diacylglycerols involves the activation of Protein Kinase C.

PKC Signaling Pathway Canonical PKC Signaling Pathway cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) DAG sn-1,2-Diacylglycerol (e.g., 1,2-Dinervonoyl-sn-glycerol) PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC Hydrolysis PKC Protein Kinase C (PKC) DAG->PKC Activation Substrates Cellular Substrates PKC->Substrates Phosphorylation Response Cellular Response (e.g., proliferation, differentiation) Substrates->Response Metabolic Fate of 1,3-Diacylglycerol Metabolic Role of 1,3-Diacylglycerol TAG Triacylglycerol Lipase Lipase TAG->Lipase Hydrolysis DAG13 1,3-Diacylglycerol (this compound) Lipase->DAG13 Glycerol Glycerol Lipase->Glycerol DGAT Diacylglycerol Acyltransferase (DGAT) DAG13->DGAT Re-esterification FFA Free Fatty Acid DAG13->FFA DGAT->TAG Energy Energy Production FFA->Energy Beta-oxidation Glycerol->Energy

References

A Comparative Guide to Assessing the Linearity of 1,3-Dinervonoyl Glycerol Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipids is paramount. This guide provides an objective comparison of the linearity of calibration curves for diacylglycerols, with a focus on 1,3-Dinervonoyl glycerol (B35011), and presents supporting experimental data for analogous compounds. Understanding the linearity of a calibration curve is crucial for ensuring the accuracy and reliability of analytical methods.

1,3-Dinervonoyl glycerol is a diacylglycerol that contains nervonic acid at the sn-1 and sn-3 positions.[1][2] Its quantification is often essential in various research and development settings. This guide outlines the methodologies to establish a linear calibration curve and provides comparative data from similar glycerides analyzed using common analytical techniques such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Comparative Linearity Data

The linearity of a calibration curve is typically assessed by its coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship between the analyte concentration and the detector response. The following table summarizes the linearity data for various glycerides, which can serve as a benchmark for assessing the performance of a this compound calibration curve.

Compound/MethodLinearity (R²)Concentration RangeReference
Glycerol (GC-FID) > 0.9999Not specified[3]
Glycerol (UV-Vis) 0.99817Not specified[4]
Mono-, Di-, and Triglycerides (GC) 0.9990.005–1.00 mg/mL[5]
Various Lipids (HPLC-ELSD) > 0.993Not specified[6]
7 Lipids for LNPs (HPLC-DAD/ELSD) ≥ 0.997Not specified[7]
Acylglycerols and Glycerol (HPLC-CAD) > 0.99939–2,500 ng on column[8]

Experimental Protocols

Detailed methodologies are critical for reproducing analytical results. Below are typical protocols for generating calibration curves for glycerides using HPLC-ELSD, a common technique for lipid analysis.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the analysis of non-volatile compounds like this compound that lack a UV chromophore.

  • Instrumentation: A standard HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column (e.g., Hypersil GOLD, 1.9 µm particle size) is often effective for lipid separation.[9]

  • Mobile Phase: A gradient of methanol (B129727), acetonitrile, water, and formic acid can be used. For instance, a gradient elution starting with a higher polarity mobile phase and moving to a lower polarity one can effectively separate different lipid classes.[9]

  • Flow Rate: A typical flow rate is around 0.3 mL/min.[7][9]

  • Column Temperature: Maintaining a consistent column temperature, for example, at 50°C or 60°C, is crucial for reproducible retention times.[7][9]

  • Injection Volume: A small injection volume, such as 2 µL, is common.[7][9]

  • ELSD Settings:

    • Drift Tube Temperature: This should be optimized for the specific analyte and mobile phase, often in the range of 40-50°C.

    • Nebulizer Gas Flow/Pressure: Typically set around 1.5 L/min or 3.5 bar.[7][9]

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and acetone).

    • Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.

  • Calibration Curve Generation:

    • Inject each calibration standard in triplicate.

    • Plot the logarithm of the peak area versus the logarithm of the concentration.

    • Perform a linear regression on the data points to obtain the calibration curve and the coefficient of determination (R²).

Workflow for Assessing Calibration Curve Linearity

The following diagram illustrates the logical workflow for establishing and validating the linearity of a calibration curve for a compound like this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_result Result A Prepare Stock Solution of this compound B Perform Serial Dilutions (min. 5 concentration levels) A->B C Inject Standards into HPLC-ELSD System (n≥3) B->C D Acquire Peak Area Data C->D E Plot log(Peak Area) vs. log(Concentration) D->E F Perform Linear Regression E->F G Assess Linearity (R²) F->G H R² ≥ 0.99? G->H I Linearity Acceptable H->I Yes J Optimize Method/ Re-evaluate Standards H->J No

Workflow for Calibration Curve Linearity Assessment.

Alternative Analytical Approaches

While HPLC-ELSD is a robust technique, other methods can also be employed for the quantification of glycerides.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This method often requires derivatization to increase the volatility of the analytes. It is a highly sensitive and reliable technique for lipid analysis. For the determination of free glycerol and glycerides in biodiesel, GC-FID methods have shown excellent linearity with R² values of 0.999.[5]

  • HPLC with Charged Aerosol Detection (CAD): Similar to ELSD, CAD is a universal detector that provides a response proportional to the mass of the analyte. It has been used to quantify acylglycerols and free glycerol with high correlation coefficients (R² > 0.999).[8]

While specific linearity data for this compound is not widely published, the established methodologies for similar glycerides consistently demonstrate excellent linearity with R² values typically exceeding 0.99. By following the detailed experimental protocols outlined in this guide and using the provided comparative data as a benchmark, researchers can confidently develop and validate a robust and linear calibration curve for the accurate quantification of this compound. The choice of analytical technique will depend on the specific requirements of the study, available instrumentation, and the sample matrix.

References

A Head-to-Head Comparison of Extraction and Purification Techniques for 1,3-Dinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of high-purity 1,3-Dinervonoyl glycerol (B35011) is a critical step in exploring its therapeutic potential. This diacylglycerol, characterized by two very long-chain monounsaturated nervonic acid molecules esterified to a glycerol backbone, presents unique challenges in its extraction and purification from natural sources. Due to the absence of a standardized, direct extraction protocol in existing literature, this guide provides a comprehensive comparison of proposed methodologies, synthesized from established techniques for lipid extraction, diacylglycerol separation, and the purification of compounds containing very long-chain fatty acids.

The proposed workflows involve a multi-step approach, beginning with the extraction of total lipids from a source rich in nervonic acid, such as seeds from Acer truncatum or Malania oleifera. This is followed by the isolation of the diacylglycerol fraction and subsequent purification to isolate the specific 1,3-Dinervonoyl glycerol molecule.

Comparative Analysis of Proposed Extraction and Purification Strategies

The selection of an optimal extraction and purification strategy for this compound hinges on a balance of factors including yield, purity, cost, scalability, and environmental impact. Below is a summary of proposed techniques at each stage of the process.

Stage Technique Principle Advantages Disadvantages
1. Initial Lipid Extraction Supercritical CO₂ Extraction Utilizes carbon dioxide above its critical temperature and pressure to dissolve lipids.Environmentally friendly ("green" solvent), low operating temperatures preserve lipid integrity, highly selective.High initial equipment cost, may have lower yields for certain lipid classes compared to solvent extraction.
Solvent Extraction (e.g., Hexane/Isopropanol) Employs organic solvents to solubilize lipids from the source material.High extraction efficiency, relatively low cost, well-established methodology.Use of flammable and potentially toxic organic solvents, potential for thermal degradation of lipids if not properly controlled.
Ultrasonic-Assisted Solvent Extraction Uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration.Increased extraction efficiency and reduced extraction time compared to conventional solvent extraction.Potential for localized heating, equipment cost can be higher than simple solvent extraction setups.
2. Diacylglycerol (DAG) Fraction Isolation Column Chromatography (Silica Gel) Separates lipid classes based on their polarity. Triglycerides are eluted first, followed by diacylglycerols and then monoacylglycerols and free fatty acids.Effective for separating lipid classes, scalable from laboratory to industrial production.Requires significant volumes of solvents, can be time-consuming, resolution may vary.
Molecular Distillation A purification technique that separates compounds based on their molecular weight under high vacuum.Effective for removing lower molecular weight compounds like free fatty acids and monoacylglycerols from the diacylglycerol fraction.Requires specialized equipment, may not effectively separate diacylglycerols from triglycerides of similar molecular weight.
3. This compound Purification Preparative High-Performance Liquid Chromatography (HPLC) A high-resolution chromatographic technique that separates molecules based on their affinity for a stationary phase.High degree of purity achievable, can separate isomers and closely related compounds.High cost of equipment and solvents, limited sample loading capacity (less suitable for large-scale production).
Low-Temperature Fractional Crystallization Exploits differences in the melting points and solubilities of different diacylglycerols at low temperatures to achieve separation.Potentially lower cost and more scalable than preparative HPLC, avoids the use of large volumes of solvents.Purity may be lower than that achieved with HPLC, requires precise temperature control, optimization can be time-consuming.

Detailed Experimental Protocols

The following are proposed, detailed methodologies for the extraction and purification of this compound, based on the techniques summarized above.

Protocol 1: Supercritical CO₂ Extraction followed by Multi-Step Chromatography

This protocol prioritizes a green initial extraction method and high-purity final product.

1. Supercritical CO₂ Extraction of Total Lipids:

  • Sample Preparation: Grind nervonic acid-rich seeds (e.g., Acer truncatum) to a fine powder.

  • Extraction:

    • Load the ground seed material into the extraction vessel of a supercritical fluid extractor.

    • Set the extraction conditions: Temperature at 60°C, pressure at 30 MPa, and a CO₂ flow rate of 25 L/h.

    • Collect the extracted oil in the separator.

2. Isolation of Diacylglycerol (DAG) Fraction by Column Chromatography:

  • Column Preparation: Pack a glass column with silica (B1680970) gel 60, and equilibrate with n-hexane.

  • Sample Loading: Dissolve the crude lipid extract in a minimal amount of n-hexane and load it onto the column.

  • Elution:

    • Elute the triglyceride fraction with n-hexane.

    • Elute the diacylglycerol fraction with a mixture of n-hexane and diethyl ether (e.g., 90:10 v/v).

    • Monitor the fractions using thin-layer chromatography (TLC).

    • Combine the diacylglycerol-rich fractions and evaporate the solvent.

3. Purification of this compound by Preparative HPLC:

  • System: A preparative HPLC system equipped with a C18 column and a refractive index detector.

  • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326).

  • Injection: Dissolve the DAG fraction in the initial mobile phase and inject it into the system.

  • Fraction Collection: Collect the peaks corresponding to this compound based on the retention time of a standard (if available) or by subsequent analysis of the fractions.

Protocol 2: Solvent Extraction and Low-Temperature Crystallization

This protocol offers a potentially more scalable and cost-effective approach.

1. Ultrasonic-Assisted Solvent Extraction of Total Lipids:

  • Sample Preparation: Mix powdered nervonic acid-rich seeds with a solvent mixture of n-hexane and isopropanol (3:2, v/v).

  • Extraction:

    • Place the mixture in an ultrasonic bath and sonicate at 40°C for 30 minutes.

    • Filter the mixture and collect the liquid extract.

    • Re-extract the solid residue.

    • Combine the extracts and evaporate the solvent under reduced pressure.

2. Isolation of Diacylglycerol (DAG) Fraction by Molecular Distillation:

  • Distillation:

    • Feed the crude lipid extract into a molecular distillation unit.

    • Set the evaporator temperature and vacuum to selectively distill off free fatty acids and monoacylglycerols, leaving the di- and triglyceride fraction as the residue.

3. Purification of this compound by Low-Temperature Fractional Crystallization:

  • Solvent Addition: Dissolve the di- and triglyceride fraction in acetone.

  • Crystallization:

    • Gradually cool the solution to a temperature where higher melting point saturated and longer-chain diacylglycerols crystallize. The very long chain of nervonic acid may lead to a higher melting point for this compound compared to other diacylglycerols.

    • Hold the solution at the target temperature for several hours to allow for crystal formation.

  • Separation: Separate the crystallized fraction (stearin) from the liquid fraction (olein) by filtration.

  • Analysis: Analyze the stearin (B3432776) fraction for the purity of this compound. Repeat the crystallization process at different temperatures to optimize purity.

Visualizing the Workflow

A generalized workflow for the extraction and purification of this compound is presented below.

Extraction_Workflow cluster_start Raw Material cluster_extraction Stage 1: Initial Lipid Extraction cluster_separation Stage 2: DAG Fraction Isolation cluster_purification Stage 3: Purification of this compound cluster_end Final Product Start Nervonic Acid-Rich Seeds A1 Supercritical CO2 Extraction Start->A1 Choose one method A2 Solvent Extraction Start->A2 Choose one method A3 Ultrasonic-Assisted Extraction Start->A3 Choose one method Crude_Lipids Crude Lipid Extract A1->Crude_Lipids Yields A2->Crude_Lipids Yields A3->Crude_Lipids Yields B1 Column Chromatography DAG_Fraction DAG-Rich Fraction B1->DAG_Fraction Yields B2 Molecular Distillation B2->DAG_Fraction Yields C1 Preparative HPLC End High-Purity this compound C1->End C2 Low-Temperature Crystallization C2->End Crude_Lipids->B1 Crude_Lipids->B2 DAG_Fraction->C1 DAG_Fraction->C2

Caption: Generalized workflow for this compound extraction.

Verifying the Purity of Commercial 1,3-Dinervonoyl Glycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for verifying the purity of commercial 1,3-Dinervonoyl glycerol (B35011), a critical diacylglycerol in neuroscience and cell signaling research. We present objective comparisons with alternative signaling lipids and provide detailed experimental data and protocols to ensure the accuracy and reproducibility of your findings.

Purity Analysis of 1,3-Dinervonoyl Glycerol: A Comparative Overview

The purity of this compound is paramount for its use in experimental settings, as impurities can significantly impact biological outcomes. The primary impurities of concern include its regioisomer 1,2-Dinervonoyl glycerol, the corresponding monoacylglycerols and triacylglycerols, and free nervonic acid. Commercial preparations of high-purity lipids typically guarantee a purity of ≥98%.

This section compares the most effective analytical techniques for assessing the purity of this compound.

Analytical TechniquePrincipleInformation ProvidedTypical Purity SpecificationAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Quantitative purity, separation of isomers (1,2- vs. 1,3-), and other acylglycerols.≥98%Robust, quantitative, and widely available.Requires appropriate standards for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass detection.Confirms molecular weight of the parent compound and impurities, providing structural information.≥98%High sensitivity and specificity, definitive identification of components.More complex instrumentation and data analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Detailed structural elucidation, confirmation of the 1,3-substitution pattern, and quantification of impurities.≥98%Provides unambiguous structural information without the need for reference standards of impurities.Lower sensitivity compared to MS, requires higher sample concentration.

Alternatives to this compound in Signaling Research

While this compound is of interest due to the specific biological roles of nervonic acid, other long-chain diacylglycerols are frequently used to study the activation of key signaling proteins like Protein Kinase C (PKC).

Alternative CompoundAcyl ChainsPrimary UseKey Performance Aspects
1,3-Dioleoyl-glycerol (1,3-DOG) Oleic Acid (C18:1)General PKC activation studies.Potent activator of conventional and novel PKC isoforms.[1]
1,3-Dipalmitoyl-glycerol (1,3-DPG) Palmitic Acid (C16:0)Studies on saturated fatty acid signaling and PKC activation.Activates PKCα and has shown neuroprotective effects in certain models.[2][3]
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) Stearic Acid (C18:0) & Arachidonic Acid (C20:4)Mimics endogenous diacylglycerol species.A potent activator of PKC, often used as a positive control.[4]

Experimental Protocols

HPLC Method for Purity Determination

This protocol is a general guideline for the reversed-phase HPLC analysis of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724), isopropanol (B130326), and water

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • HPLC system with UV or Evaporative Light Scattering Detector (ELSD)

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of the this compound sample in 1 mL of the initial mobile phase. Filter through a 0.2 µm syringe filter.

  • Mobile Phase: A common isocratic mobile phase is 100% acetonitrile.[5] Alternatively, a gradient of acetonitrile and isopropanol can be used for better separation of a wider range of lipid species.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10-20 µL

    • Detection: UV at 205 nm (for unsaturated acyl chains) or ELSD.

  • Data Analysis: Identify and quantify peaks by comparing retention times and peak areas with a high-purity standard of this compound. The 1,3-isomer typically elutes slightly earlier than the 1,2-isomer.

NMR Spectroscopy for Structural Verification

This protocol outlines the basic steps for preparing a diacylglycerol sample for NMR analysis.

Materials:

  • This compound sample (10-20 mg for ¹H and ¹³C NMR)

  • Deuterated chloroform (B151607) (CDCl₃)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation: Dissolve 10-20 mg of the this compound sample in approximately 0.6 mL of CDCl₃.[6][7]

  • Filtering: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra. The chemical shifts of the glycerol backbone protons and carbons will confirm the 1,3-substitution pattern.

  • Data Analysis: Integrate the signals corresponding to the glycerol backbone and the nervonic acid acyl chains to quantify the purity and identify any impurities.

Visualization of Workflows and Pathways

Experimental Workflow for Purity Verification

G Workflow for Purity Verification of this compound cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis start Commercial this compound dissolve Dissolve in appropriate solvent start->dissolve filter Filter to remove particulates dissolve->filter hplc_inject Inject into HPLC filter->hplc_inject nmr_prepare Prepare concentrated sample in deuterated solvent filter->nmr_prepare hplc_separate Separation on C18 column hplc_inject->hplc_separate hplc_detect Detect with UV/ELSD hplc_separate->hplc_detect hplc_quantify Quantify Purity and Impurities hplc_detect->hplc_quantify result Verified Purity and Identity hplc_quantify->result nmr_acquire Acquire 1H and 13C spectra nmr_prepare->nmr_acquire nmr_analyze Analyze spectra for structure and purity nmr_acquire->nmr_analyze nmr_analyze->result

Caption: A streamlined workflow for the purity verification of commercial this compound.

Signaling Pathway of Diacylglycerol and Nervonic Acid

G Signaling Roles of this compound cluster_membrane Plasma Membrane cluster_cellular Cellular Response PLC Phospholipase C (PLC) DAG 1,3-Dinervonoyl Glycerol (DAG) PLC->DAG generates PKC Protein Kinase C (PKC) DAG->PKC activates Nervonic_Metabolism Nervonic Acid Metabolism DAG->Nervonic_Metabolism provides nervonic acid Phosphorylation Substrate Phosphorylation PKC->Phosphorylation leads to Sphingolipid_Synthesis Sphingolipid & Myelin Component Synthesis Nervonic_Metabolism->Sphingolipid_Synthesis Neurotrophin_Signaling Modulation of Neurotrophin Signaling Nervonic_Metabolism->Neurotrophin_Signaling Signaling_Cascades Downstream Signaling Cascades Phosphorylation->Signaling_Cascades Gene_Expression Changes in Gene Expression Signaling_Cascades->Gene_Expression Receptor Receptor Activation Receptor->PLC activates

Caption: A diagram illustrating the dual signaling roles of this compound.

References

A Comparative Guide to the Metabolic Fate of 1,3-Dinervonoyl Glycerol and Other Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fate of 1,3-Dinervonoyl glycerol (B35011), a structured diacylglycerol containing two nervonic acid molecules, with that of conventional triglycerides and other lipid types. This document synthesizes experimental data to illuminate the unique metabolic pathway of 1,3-Dinervonoyl glycerol, offering insights for its potential applications in drug development and nutritional science.

Executive Summary

This compound is anticipated to exhibit a distinct metabolic profile characterized by rapid hydrolysis and absorption, followed by the specialized metabolism of its constituent nervonic acid. In vitro evidence strongly suggests that 1,3-diacylglycerols (DAGs) are more readily digested by pancreatic lipases than triglycerides (TGs).[1] This leads to a faster release of fatty acids and the formation of 1-monoacylglycerols, which are efficiently absorbed by enterocytes.[1] The nervonic acid released from this compound, a very-long-chain monounsaturated fatty acid (VLCFA), is a crucial component of the myelin sheath in the nervous system and is primarily metabolized through peroxisomal β-oxidation.[2][3][4][5][6][7] This unique metabolic route suggests potential therapeutic applications for neurological health and targeted drug delivery.

Comparative Analysis of Lipid Metabolism

The metabolic journey of a lipid from ingestion to cellular utilization is a complex process involving digestion, absorption, transport, and catabolism. The structural differences between this compound and other lipids, such as triglycerides, profoundly influence these steps.

Digestion and Absorption

Triglycerides, the most common dietary fats, are hydrolyzed by pancreatic lipase (B570770) in the small intestine into two free fatty acids and a 2-monoacylglycerol (2-MAG). In contrast, 1,3-diacylglycerols are hydrolyzed to two free fatty acids and a 1-monoacylglycerol (1-MAG). In vitro studies have consistently shown that 1,3-diacylglycerols undergo a more rapid and extensive hydrolysis compared to triglycerides.[1] This accelerated digestion leads to a higher concentration of bioavailable monoacylglycerols and free fatty acids, which can be advantageous for absorption.[1]

The long-chain nature of nervonic acid (24 carbons) may influence its absorption efficiency compared to more common long-chain fatty acids (16-18 carbons). However, its incorporation into a 1,3-DAG structure is expected to facilitate its release and subsequent uptake by enterocytes.

Intracellular Transport and Chylomicron Formation

Following absorption into enterocytes, fatty acids and monoglycerides (B3428702) are re-esterified back into triglycerides. These newly synthesized triglycerides are then packaged with cholesterol, phospholipids (B1166683), and apolipoproteins to form chylomicrons. Chylomicrons are lipoprotein particles that are secreted into the lymphatic system, eventually entering the bloodstream for distribution to various tissues. Long-chain fatty acids are typically re-esterified and incorporated into chylomicrons for transport via the lymphatic system.[8]

Tissue Distribution and Cellular Uptake

Once in the bloodstream, chylomicron triglycerides are hydrolyzed by lipoprotein lipase (LPL) on the surface of endothelial cells, releasing fatty acids for uptake by peripheral tissues such as adipose tissue for storage or muscle for energy. The tissue distribution of nervonic acid is of particular interest due to its significant role in the nervous system. Studies have shown that supplementation with nervonic acid-rich oils leads to its incorporation into sphingolipids and glycerophospholipids in the brain.[2][9][10] This suggests a targeted uptake and utilization of nervonic acid in neural tissues. An age-dependent accumulation of sphingolipids containing nervonic acid has been observed in the hippocampus of mice, highlighting its role in brain aging.[1]

Cellular Metabolism: The Role of Peroxisomes

The catabolism of very-long-chain fatty acids like nervonic acid primarily occurs in peroxisomes, as they are too long to be directly metabolized by mitochondria.[7] Peroxisomal β-oxidation shortens the carbon chain of nervonic acid, and the resulting shorter-chain fatty acids can then be further oxidized in the mitochondria to generate ATP.[5][6] This distinct metabolic pathway is crucial for maintaining lipid homeostasis and has implications for diseases associated with peroxisomal dysfunction.

Quantitative Data Comparison

While specific pharmacokinetic data for this compound is limited, the following tables summarize quantitative data from in vitro and in vivo studies on comparable lipids to provide a basis for understanding its likely metabolic fate.

Table 1: Comparative In Vitro Intestinal Lipolysis of 1,3-Diacylglycerol vs. Triglyceride

Lipid SubstrateInitial Rate of Hydrolysis (%/min)Extent of Hydrolysis after 120 min (%)Major Digestion ProductsKey FindingsReference
1,3-Diolein (DO)Higher than Triolein~95%1-Monoolein (1-MO), Free Fatty AcidsProduces a higher level of 1-MO compared to Triolein.[1]
Triolein (TO)Lower than 1,3-DioleinLower than 1,3-Diolein2-Monoolein (2-MO), Free Fatty AcidsPrimarily generates 2-MO.[1]

Table 2: In Vivo Plasma Uptake Kinetics of Triglycerides after Oral Administration in Rats

Emulsion Droplet SizeCmax (mg/dL)Tmax (hours)AUC (mg/dL*h)Reference
~0.3 µm (small)~250~4~1200[11]
~1 µm (medium)~220~4~1000[11]
~3 µm (large)~180~4~800[11]
Bulk Oil~150~6~700[11]

Note: Data is for corn oil triglycerides and illustrates the effect of emulsification on absorption kinetics. Smaller droplet sizes lead to faster and greater plasma uptake.

Experimental Protocols

In Vitro Intestinal Digestion Model

This protocol is adapted from in vitro digestion models used to compare the hydrolysis of different lipid structures.

  • Preparation of Simulated Intestinal Fluid: A solution containing bile salts (e.g., sodium taurocholate), phospholipids (e.g., lecithin), and electrolytes is prepared to mimic the composition of human intestinal fluid.

  • Lipid Emulsification: The lipid to be tested (e.g., this compound or a control triglyceride) is emulsified in the simulated intestinal fluid.

  • Initiation of Digestion: A pancreatic lipase/colipase solution is added to the emulsion to start the hydrolysis reaction. The temperature is maintained at 37°C.

  • Monitoring Hydrolysis: The rate of hydrolysis is monitored by titrating the released free fatty acids with a standardized NaOH solution using a pH-stat apparatus.

  • Analysis of Digestion Products: Samples are taken at different time points and the reaction is stopped by adding a lipase inhibitor. The lipid phases are extracted and the composition of mono-, di-, and triglycerides, and free fatty acids is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

In Vivo Oral Fat Tolerance Test in Mice

This protocol outlines a common procedure for assessing the in vivo absorption of lipids.[12][13][14]

  • Animal Preparation: Mice are fasted overnight (e.g., 12-16 hours) with free access to water to ensure an empty gastrointestinal tract.[14]

  • Baseline Blood Sample: A baseline blood sample (T=0) is collected from the tail vein.[12]

  • Oral Gavage: A precise dose of the lipid emulsion (e.g., this compound in a suitable vehicle) is administered to the mice via oral gavage.[12]

  • Serial Blood Sampling: Blood samples are collected at multiple time points after gavage (e.g., 1, 2, 3, 4, 6 hours).[13][14]

  • Plasma Analysis: Blood samples are centrifuged to separate the plasma. Plasma triglyceride levels are then measured using a commercial enzymatic assay kit.

  • Data Analysis: The change in plasma triglyceride concentration over time is plotted, and pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated.

Analysis of Fatty Acid Composition in Tissues by GC-MS

This protocol describes a standard method for quantifying the fatty acid profile of a biological sample.[15][16][17][18]

  • Lipid Extraction: Total lipids are extracted from the tissue homogenate using a solvent mixture, typically chloroform:methanol (2:1, v/v), following the Folch method.[16]

  • Saponification and Methylation: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., KOH in methanol) to release the fatty acids from the glycerol backbone. The free fatty acids are then converted to their more volatile fatty acid methyl esters (FAMEs) by incubation with a methylating agent (e.g., BF3-methanol).

  • FAMEs Extraction: The FAMEs are extracted into an organic solvent such as hexane.

  • GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph coupled to a mass spectrometer. The FAMEs are separated on a capillary column based on their boiling points and polarity. The mass spectrometer identifies and quantifies each FAME based on its mass-to-charge ratio and fragmentation pattern.

  • Quantification: The amount of each fatty acid is determined by comparing its peak area to that of a known amount of an internal standard.

Signaling and Metabolic Pathways

Digestion and Absorption Pathway

The initial stages of lipid metabolism are governed by enzymatic digestion in the gastrointestinal tract, followed by absorption into the intestinal cells.

Digestion_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte 1,3-DNG 1,3-Dinervonoyl Glycerol TG Triglyceride (e.g., Triolein) PL Pancreatic Lipase TG->PL 1-MAG 1-Monoacylglycerol PL->1-MAG Faster 2-MAG 2-Monoacylglycerol PL->2-MAG Slower Nervonic_Acid Nervonic Acid (FA) PL->Nervonic_Acid Other_FA Other Fatty Acids PL->Other_FA Micelle Mixed Micelles 2-MAG->Micelle Nervonic_Acid->Micelle Other_FA->Micelle Re-esterification Re-esterification Chylomicron Chylomicron Assembly Re-esterification->Chylomicron Lymph Lymphatic System Chylomicron->Lymph Secretion

Caption: Comparative digestion and absorption of this compound and triglycerides.

Peroxisomal β-Oxidation of Nervonic Acid

Once nervonic acid reaches the cells, particularly in the liver and brain, it undergoes β-oxidation in peroxisomes due to its very-long-chain structure.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome NA_CoA Nervonoyl-CoA (C24:1) ACOX1 Acyl-CoA Oxidase 1 NA_CoA->ACOX1 Enoyl_CoA Trans-2,3-Dehydro- nervonoyl-CoA ACOX1->Enoyl_CoA DBP D-Bifunctional Protein Enoyl_CoA->DBP Hydroxyacyl_CoA 3-Hydroxy- nervonoyl-CoA DBP->Hydroxyacyl_CoA Ketoacyl_CoA 3-Keto- nervonoyl-CoA DBP->Ketoacyl_CoA Hydroxyacyl_CoA->DBP Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA C22_1_CoA C22:1-CoA Thiolase->C22_1_CoA Mitochondrion Mitochondrion (further oxidation) Acetyl_CoA->Mitochondrion Chain_Shortening Multiple Cycles of β-Oxidation C22_1_CoA->Chain_Shortening Short_Chain_FA Shorter-Chain Acyl-CoA Chain_Shortening->Short_Chain_FA Short_Chain_FA->Mitochondrion Nervonic_Acid_Cytosol Nervonic Acid (from circulation)

Caption: Peroxisomal β-oxidation pathway for nervonic acid.

Signaling Pathways Influenced by Nervonic Acid

Nervonic acid and its metabolites are known to influence several key signaling pathways, particularly in the brain, which are crucial for neuronal health and function.

Signaling_Pathways cluster_pathways Affected Signaling Pathways cluster_outcomes Biological Outcomes NA_Supp Nervonic Acid Supplementation (e.g., from 1,3-DNG) Glycerophospholipid Glycerophospholipid Metabolism NA_Supp->Glycerophospholipid Sphingolipid Sphingolipid Metabolism NA_Supp->Sphingolipid NFkB NF-κB Signaling NA_Supp->NFkB Neurotrophin Neurotrophin Signaling Cognition Cognitive Function (Learning & Memory) Neurotrophin->Cognition Neuronal_Health Neuronal Communication & Signal Transduction Neurotrophin->Neuronal_Health Myelin Myelin Sheath Formation & Maintenance Glycerophospholipid->Myelin Glycerophospholipid->Neuronal_Health Sphingolipid->Myelin Inflammation Modulation of Inflammation NFkB->Inflammation

Caption: Key signaling pathways influenced by nervonic acid.

Conclusion

The metabolic fate of this compound is predicted to be distinct from that of traditional triglycerides, primarily due to its 1,3-diacylglycerol structure and its nervonic acid content. The anticipated rapid digestion and absorption, coupled with the preferential uptake and specialized peroxisomal metabolism of nervonic acid in key tissues like the brain, underscore its potential as a vehicle for targeted delivery of this very-long-chain fatty acid. Further in vivo pharmacokinetic and biodistribution studies specifically on this compound are warranted to fully elucidate its metabolic profile and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Safety Operating Guide

Safe Disposal of 1,3-Dinervonoyl Glycerol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,3-Dinervonoyl glycerol (B35011), a specialized diglyceride used in research, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While specific toxicological properties for this compound are not extensively documented, it is prudent to handle it with care, assuming it may be irritating to the mucous membranes, upper respiratory tract, and skin, and potentially harmful if inhaled, ingested, or absorbed through the skin.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of 1,3-Dinervonoyl glycerol.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Safety glasses or gogglesProtects against splashes and airborne particles.
Hand Protection Chemically resistant glovesPrevents skin contact and absorption.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hoodMinimizes inhalation of any potential vapors or aerosols.[2]

In the event of a spill, immediately contain the material using an inert absorbent such as vermiculite (B1170534) or sand.[3] Collect the absorbed material into a designated, labeled waste container. Avoid breathing any vapors and prevent the substance from entering drains or waterways.[3]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste management service.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Accurately identify the waste as this compound. If it is mixed with other solvents or chemicals, list all components and their approximate concentrations.

  • Segregate from Incompatible Materials: Store the waste container separately from incompatible chemicals to prevent hazardous reactions.[4][5] For instance, keep it away from strong oxidizing agents.

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a container that is chemically compatible with this compound and is in good condition, free from leaks or damage.[6][7] The original container is often the best choice for waste accumulation.[7]

  • Properly Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the start date of accumulation.[5] Do not use abbreviations or chemical formulas.

Step 3: Storage and Accumulation

  • Designated Storage Area: Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[6]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment system, such as a larger, chemically resistant tub, to contain any potential leaks.[4]

Step 4: Arrange for Disposal

  • Contact Your EHS Office: Follow your institution's established procedures for chemical waste disposal by contacting your Environmental Health and Safety (EHS) department. They will arrange for pickup by a licensed chemical waste management company.

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.

Sanitary Sewer Disposal (Conditional and Not Recommended)

In some jurisdictions, small quantities of non-hazardous, water-soluble substances may be permissible for drain disposal.[3] However, given the limited toxicological data for this compound, this method is not recommended without explicit, prior approval from your local EHS office.

Experimental Protocols

This document provides operational guidance and does not cite specific experimental protocols that would necessitate detailed methodologies. The procedures outlined are based on established best practices for laboratory chemical safety and waste management.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the chemical disposal process for this compound.

cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Disposal A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select a Compatible, Sealed Container B->C D Label Container: 'Hazardous Waste' 'this compound' Accumulation Start Date C->D E Store in Designated Satellite Accumulation Area D->E F Use Secondary Containment E->F G Contact Institutional EHS for Pickup F->G H Complete Waste Disposal Documentation G->H

Caption: Chemical Waste Disposal Workflow for this compound.

cluster_decision Disposal Decision Pathway Start Is the this compound waste contaminated with hazardous materials? Yes Treat as Hazardous Waste Start->Yes Yes No Consult EHS for Disposal Guidance Start->No No Proceed Follow Institutional Chemical Waste Procedures Yes->Proceed No->Proceed

Caption: Decision matrix for the disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.